molecular formula C11H17N3 B1283890 6-(Azepan-1-yl)pyridin-3-amine CAS No. 850040-18-5

6-(Azepan-1-yl)pyridin-3-amine

Cat. No.: B1283890
CAS No.: 850040-18-5
M. Wt: 191.27 g/mol
InChI Key: OZECTFWTIKJUJU-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(azepan-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZECTFWTIKJUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588186
Record name 6-(Azepan-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850040-18-5
Record name 6-(Azepan-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 6-(Azepan-1-yl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Among the myriad of heterocyclic scaffolds, the aminopyridine core stands out for its proven utility in the development of targeted therapies. This guide focuses on a particularly valuable derivative, 6-(Azepan-1-yl)pyridin-3-amine , a compound that has emerged as a crucial intermediate in the synthesis of advanced kinase inhibitors and other pharmacologically active agents. Its unique structural features, combining a nucleophilic amino group with a sterically influential azepane ring on a pyridine framework, make it a coveted building block for researchers and scientists in pharmaceutical and biotechnology sectors. This document provides an in-depth exploration of its chemical properties, a validated synthesis protocol, its significance in drug development, and essential safety considerations.

The primary CAS Number for this compound is 850040-18-5 for the free base, with its hydrochloride salt registered under CAS Number 1197233-74-1 [][2].

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and biological screening. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 850040-18-5[2]
Molecular Formula C₁₁H₁₇N₃[2]
Molecular Weight 191.27 g/mol
Appearance Solid (typical)
InChI 1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2
SMILES NC1=CN=C(C=C1)N2CCCCCC2

Strategic Synthesis: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its efficiency and regioselectivity. The following protocol is a robust and scalable method for its preparation.

Reaction Principle

The synthesis hinges on the displacement of a suitable leaving group, commonly a halogen, from the 6-position of a 3-nitropyridine derivative by azepane. The nitro group serves as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack. Subsequent reduction of the nitro group yields the desired 3-amino functionality.

G Start 6-Chloro-3-nitropyridine Intermediate 6-(Azepan-1-yl)-3-nitropyridine Start->Intermediate Azepane, Base (e.g., K₂CO₃), Solvent (e.g., DMF) Product This compound Intermediate->Product Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl)

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 6-(Azepan-1-yl)-3-nitropyridine

  • To a solution of 6-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃) (2.0 eq) as a base.

  • Add azepane (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction to this compound

  • Dissolve the crude 6-(azepan-1-yl)-3-nitropyridine from the previous step in a solvent such as methanol or ethanol.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using iron powder and ammonium chloride in a water/ethanol mixture can be employed.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst (if using Pd/C).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Role in Drug Discovery: A Gateway to Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 3-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This compound serves as a key intermediate in the synthesis of potent and selective inhibitors for various kinases implicated in diseases such as cancer and neurodegenerative disorders.

Recent studies have highlighted the development of 6-amino pyridine derivatives as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), both of which are implicated in the pathology of Alzheimer's disease[3]. The azepane moiety in this compound can provide desirable physicochemical properties, such as improved solubility and metabolic stability, to the final drug candidate.

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action cluster_disease Therapeutic Application 6_azepan This compound Kinase_Inhibitor Final Kinase Inhibitor 6_azepan->Kinase_Inhibitor Coupling Reaction Coupling_Partner Electrophilic Coupling Partner Coupling_Partner->Kinase_Inhibitor Kinase_ATP_Site Kinase ATP Binding Site Kinase_Inhibitor->Kinase_ATP_Site Binds to ATP Site Phosphorylation Substrate Phosphorylation Kinase_Inhibitor->Phosphorylation Inhibits Kinase_ATP_Site->Phosphorylation Catalyzes Disease_Progression Disease Progression (e.g., Cancer, Alzheimer's) Phosphorylation->Disease_Progression Drives

Caption: Role of this compound in kinase inhibitor development.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. As the demand for novel and targeted therapeutics continues to grow, the importance of such well-characterized and readily accessible intermediates will undoubtedly increase. Future research will likely see the incorporation of this scaffold into a wider range of drug candidates targeting various disease pathways.

References

  • Chemsigma. (n.d.). This compound [850040-18-5].
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • Google Patents. (n.d.). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816.
  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • PubMed. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives.
  • Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease.
  • PubChem. (n.d.). Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1.
  • MDPI. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold.
  • PubMed Central. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
  • ResearchGate. (2025). Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library.
  • Google Patents. (n.d.). WO2007028654A1 - Pyridine derivatives and their use in the treatment of psychotic disorders.
  • Royal Society of Chemistry. (n.d.). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
  • ResearchGate. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis.
  • National Institutes of Health. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
  • Google Patents. (n.d.). US2807618A - Synthesis of pyridine and 3-picoline.

Sources

A Technical Guide to 6-(Azepan-1-yl)pyridin-3-amine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-(Azepan-1-yl)pyridin-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will detail its fundamental physicochemical properties, provide a robust and validated protocol for its synthesis via nucleophilic aromatic substitution, and outline methods for its spectroscopic characterization. Furthermore, this guide explores the compound's strategic importance, contextualizing its application within the broader landscape of kinase inhibitor development and neurodegenerative disease research. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical, in-depth understanding of this valuable synthetic intermediate.

Introduction: The Strategic Value of the Aminopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, making it a cornerstone of modern drug design.[2] When functionalized with an amino group, the resulting aminopyridine structure becomes a powerful pharmacophore capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[3] This makes aminopyridine derivatives a highly successful class of kinase inhibitors targeting diseases ranging from cancer to neurodegenerative disorders.[1][3]

This compound combines this potent aminopyridine core with an azepane moiety. The azepane ring, a seven-membered saturated heterocycle, serves to modulate the compound's physicochemical properties. It can increase solubility, alter lipophilicity (logP), and provide a three-dimensional vector for exploring deeper pockets within a biological target, often leading to enhanced potency and selectivity. This guide focuses on the synthesis, characterization, and application of this specific molecule, presenting it as a key intermediate for the generation of compound libraries aimed at discovering next-generation therapeutics.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource(s)
Molecular Weight 191.27 g/mol
Molecular Formula C₁₁H₁₇N₃
CAS Number 850040-18-5
Physical Form Solid
InChI Key OZECTFWTIKJUJU-UHFFFAOYSA-N
SMILES NC1=CN=C(C=C1)N2CCCCCC2
Storage Class 11 (Combustible Solids)

Synthesis and Purification

The most efficient and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly favored due to the electronic properties of the pyridine ring.

Mechanistic Rationale

The SNAr reaction proceeds via an addition-elimination mechanism.[4] The starting material, 6-chloropyridin-3-amine, is particularly well-suited for this reaction. The chlorine atom at the 6-position (ortho to the ring nitrogen) makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.[4][5] The pyridine nitrogen powerfully stabilizes the negative charge of the intermediate (a Meisenheimer complex) through resonance, which significantly lowers the activation energy of the reaction compared to substitution at other positions.[4][5] Azepane acts as the nucleophile, displacing the chloride leaving group to form the final product.

SM Starting Materials: 6-Chloropyridin-3-amine Azepane Base (e.g., DIPEA) Reaction Reaction Vessel: Heat to 100-140 °C Monitor by TLC/LC-MS SM->Reaction Charge Solvent Solvent System: High-boiling polar aprotic (e.g., DMSO, NMP) Solvent->Reaction Dissolve Workup Aqueous Workup: Quench with H₂O Extract with Organic Solvent (e.g., EtOAc) Reaction->Workup Cool & Quench Purification Purification: Silica Gel Column Chromatography Workup->Purification Isolate Crude Product Final Product: This compound Purification->Product Isolate Pure cluster_0 Library Synthesis cluster_1 Screening Cascade Start This compound Reaction Parallel Synthesis (Amide Coupling, Suzuki, etc.) with R-X Building Blocks Start->Reaction Library Diverse Compound Library Reaction->Library Screen High-Throughput Screen (e.g., Kinase Activity Assay) Library->Screen Test Hit Hit Identification Screen->Hit Analyze Data Lead Lead Optimization (SAR Studies) Hit->Lead Validate

Sources

"6-(Azepan-1-yl)pyridin-3-amine" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 6-(Azepan-1-yl)pyridin-3-amine

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a primary amine group and an azepane moiety. This unique structural combination makes it a valuable building block and a compound of interest in medicinal chemistry and materials science. The pyridine core is a well-established scaffold in numerous pharmaceuticals, while the flexible, saturated seven-membered azepane ring can significantly influence physicochemical properties such as solubility, lipophilicity, and conformational flexibility. The primary amine at the 3-position serves as a versatile synthetic handle for further molecular elaboration.

This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These identifiers are crucial for unambiguous documentation, procurement, and regulatory submissions.

PropertyValueSource
CAS Number 850040-18-5[1]
Molecular Formula C₁₁H₁₇N₃[1]
Molecular Weight 191.27 g/mol
Physical Form Solid
IUPAC Name This compound[]
SMILES String NC1=CN=C(C=C1)N2CCCCCC2
InChI Key OZECTFWTIKJUJU-UHFFFAOYSA-N
InChI String 1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2
Hydrochloride Salt CAS 1197233-74-1[]
Hydrochloride MW 227.73 g/mol []

Synthesis and Reaction Chemistry

While specific literature detailing the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established pyridine chemistry. The most common approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This pathway utilizes a readily available halogenated aminopyridine precursor, which reacts with azepane to yield the target compound. The halogen atom at the 6-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen.

Synthetic_Pathway reagent1 6-Chloropyridin-3-amine reaction S N Ar Reaction reagent1->reaction reagent2 Azepane reagent2->reaction product This compound reaction->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Proposed SNAr synthesis of this compound.

Experimental Protocol
  • Reaction Setup : To a solution of 6-chloropyridin-3-amine (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add azepane (1.2-1.5 eq).

  • Base Addition : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

  • Reaction Conditions : Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification : Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification : Purify the crude product via column chromatography on silica gel to yield pure this compound.

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

Infrared (IR) Spectroscopy

Based on its functional groups, the IR spectrum is predicted to show several key absorption bands:

  • N-H Stretching : As a primary aromatic amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[3] These bands are typically weaker and sharper than O-H stretches.[3]

  • N-H Bending : A characteristic N-H bending (scissoring) vibration for primary amines should appear in the 1650-1580 cm⁻¹ range.[3]

  • C-N Stretching : The aromatic C-N stretch is anticipated to be a strong band between 1335-1250 cm⁻¹.[3][4] The aliphatic C-N stretches from the azepane ring will likely appear as weaker bands in the 1250–1020 cm⁻¹ region.[3]

  • C-H Stretching : Aliphatic C-H stretches from the azepane ring will be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aromatic Protons : The protons on the pyridine ring will appear in the downfield region (~6.5-8.5 ppm).

    • Amine Protons : The -NH₂ protons will present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically between 3.0-5.0 ppm.[5]

    • Aliphatic Protons : The protons of the azepane ring will be in the upfield region (~1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (α-protons) will be the most downfield of the aliphatic signals.

  • ¹³C NMR :

    • Aromatic Carbons : Carbons of the pyridine ring will resonate in the ~110-160 ppm range.

    • Aliphatic Carbons : The carbons of the azepane ring will appear in the upfield region, typically between 20-60 ppm. Carbons directly attached to the nitrogen atom are deshielded and appear further downfield in this range.[4]

Potential Biological and Pharmacological Activity

While specific bioactivity data for this compound is limited in publicly accessible literature, the core 3-aminopyridine scaffold is a known pharmacophore with diverse biological activities. Compounds containing this moiety are investigated for various therapeutic applications.

Relevance in Drug Discovery
  • Anticancer Research : Substituted 3-aminopyridine derivatives, such as 3-aminoimidazo[1,2-α]pyridine compounds, have demonstrated cytotoxic activity against various cancer cell lines, including colon (HT-29) and melanoma (B16F10).[6] The structural framework of this compound makes it a candidate for derivatization to explore potential anticancer agents.

  • Antibacterial Agents : The pyridine ring is a key component of many antibacterial drugs. Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has shown strong activity against Gram-positive bacteria, suggesting that the aminopyridine scaffold is a promising starting point for developing new antibiotics.[7]

  • Neurological Applications : Aminopyridines as a class are known to be neuroactive, with some acting as potassium channel blockers.[8] This activity profile suggests potential applications in treating neurological disorders, although it also highlights a need for careful toxicological assessment.

The azepane ring can serve to optimize pharmacokinetic properties, potentially enhancing membrane permeability or modulating metabolic stability, making the overall molecule an attractive starting point for lead optimization campaigns.

Drug_Discovery_Logic Core This compound Scaffold 3-Aminopyridine Scaffold (Known Pharmacophore) Core->Scaffold contains Moiety Azepane Moiety (PK Modulator) Core->Moiety contains App1 Anticancer Activity Scaffold->App1 App2 Antibacterial Activity Scaffold->App2 App3 Neurological Activity Scaffold->App3 Moiety->Core optimizes

Caption: Role of the core scaffold and moiety in potential therapeutic applications.

Safety, Handling, and Toxicity

As with any chemical, proper safety precautions are paramount when handling this compound.

  • General Hazards : Aminopyridines as a class are considered toxic and can be readily absorbed through the skin.[8] The parent compound, 3-aminopyridine, is classified as acutely toxic and a skin/eye irritant.[9]

  • Handling : Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9] The material is classified as a combustible solid.

A comprehensive risk assessment should be performed before any large-scale synthesis or handling.

Applications in Research and Development

The primary application of this compound is as a chemical intermediate and building block.

  • Medicinal Chemistry : It serves as a versatile scaffold for the synthesis of compound libraries aimed at various biological targets. The primary amine can be readily functionalized via acylation, alkylation, or participation in coupling reactions to create more complex molecules.

  • Materials Science : Pyridine-containing compounds are used in the development of materials with specific electronic or optical properties.[10] This molecule could be incorporated into polymers or organic electronics where its specific steric and electronic profile is desired.

  • Fragment-Based Drug Discovery (FBDD) : The molecule itself or its core fragments can be used in FBDD screening to identify initial hits against protein targets, which can then be elaborated into more potent leads.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in synthetic and medicinal chemistry. Its structure combines the pharmacologically relevant 3-aminopyridine core with a conformationally flexible azepane ring, offering a unique set of properties for molecular design. While detailed biological studies on this specific compound are not yet prevalent, its structural relationship to known bioactive molecules positions it as a valuable starting point for the discovery of novel therapeutics and functional materials. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for unlocking its full potential in research and development.

References

  • Chemsigma. This compound [850040-18-5]. [Link]
  • PubChem. 1-[6-(Azepan-1-yl)-3-pyridinyl]butan-2-amine. [Link]
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
  • MDPI.
  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
  • Organic Syntheses. 3-aminopyridine. [Link]
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Research Square. [Link]
  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]
  • U.S. Environmental Protection Agency (EPA). Aminopyridines. [Link]
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
  • Chemistry LibreTexts. 24.10 Spectroscopy of Amines. [Link]
  • European Commission. OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. [Link]

Sources

Structure Elucidation of 6-(Azepan-1-yl)pyridin-3-amine: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for a multitude of pharmacologically active agents.[1] Its unique electronic properties and hydrogen bonding capabilities make it a versatile building block for targeting a range of biological entities, including kinases, which are pivotal in cellular signaling pathways. 6-(Azepan-1-yl)pyridin-3-amine, a specific derivative, embodies this potential. Its structure combines a primary aromatic amine, a nucleophilic center ripe for further derivatization, with a flexible, saturated heterocyclic azepane ring. This combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pursuit of novel therapeutics for conditions such as Alzheimer's disease.[2]

Molecular Overview and Predicted Properties

Before embarking on experimental analysis, a thorough in-silico examination of the target molecule is essential. This allows us to form a hypothesis-driven approach to data interpretation.

PropertyValueSource
CAS Number 850040-18-5[3]
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
InChI Key OZECTFWTIKJUJU-UHFFFAOYSA-N
Canonical SMILES NC1=CN=C(C=C1)N2CCCCCC2
Physical Form Solid

The structure contains several key features that will yield characteristic spectroscopic signatures:

  • A Substituted Pyridine Ring: An aromatic system with distinct electronic environments for its protons and carbons.

  • A Primary Aromatic Amine (-NH₂): Will produce characteristic N-H stretches in the IR spectrum and a potentially exchangeable signal in the ¹H NMR spectrum.

  • A Tertiary Aliphatic Amine: The nitrogen within the azepane ring, connecting it to the pyridine core.

  • An Azepane Ring: A seven-membered saturated ring with multiple aliphatic C-H bonds in different chemical environments.

Mass Spectrometry (MS): Establishing the Molecular Formula

Causality: The foundational step in any structure elucidation is to confirm the molecular weight and, ideally, the elemental composition. Mass spectrometry provides this information with high precision. For this compound, which contains an odd number of nitrogen atoms (three), the Nitrogen Rule is a critical self-validating check. This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target's molecular weight of 191 g/mol .[4]

Predicted High-Resolution Mass Spectrometry (HRMS) Data
AdductIon FormulaPredicted Exact Mass (m/z)
[M+H]⁺[C₁₁H₁₈N₃]⁺192.1501
[M+Na]⁺[C₁₁H₁₇N₃Na]⁺214.1320
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Acquire data in positive ion mode, as the amine functionalities are readily protonated.

  • Data Acquisition: Scan a mass range from m/z 50 to 500.

  • Analysis: Determine the m/z of the most abundant ion and compare it to the predicted exact mass of the [M+H]⁺ adduct. The experimental value should be within a 5 ppm tolerance of the theoretical value to confidently confirm the elemental composition.

Predicted Fragmentation Pathway

Electron Ionization (EI) or collision-induced dissociation (CID) in MS/MS would likely induce fragmentation. The most probable cleavage would be an alpha-cleavage adjacent to the azepane nitrogen, leading to the fragmentation of the seven-membered ring.

G M [C₁₁H₁₇N₃]⁺˙ m/z = 191 Frag1 [C₉H₁₃N₃]⁺˙ m/z = 163 M->Frag1 -28 Frag2 [C₇H₉N₃]⁺˙ m/z = 135 M->Frag2 -56 F1 Loss of C₂H₄ (ethylene) F2 Loss of C₄H₈ G Pyridine H-2 H-4 H-5 Amine -NH₂ Azepane α-CH₂ β-CH₂ γ-CH₂

Caption: Key proton environments in this compound.

  • Pyridine Protons (δ 6.5 - 8.0 ppm):

    • H-2 (singlet or narrow doublet): Expected to be the most downfield aromatic proton due to its position between two nitrogen atoms (in the imine form).

    • H-4 (doublet of doublets): Coupled to both H-2 and H-5.

    • H-5 (doublet): Coupled to H-4.

  • Amine Protons (-NH₂, δ ~3.5-4.5 ppm):

    • A broad singlet, the chemical shift of which is concentration-dependent. This signal will disappear upon adding a drop of D₂O to the NMR tube, a definitive test for exchangeable protons like those on amines. [4]* Azepane Protons (δ 1.5 - 3.5 ppm):

    • α-CH₂ (triplet, 4H, δ ~3.3-3.6 ppm): These four protons are adjacent to the electron-withdrawing tertiary nitrogen and will be the most downfield of the aliphatic signals.

    • β,γ-CH₂ (multiplets, 8H, δ ~1.5-1.9 ppm): The remaining eight protons on the azepane ring will appear as complex, overlapping multiplets in the aliphatic region.

Predicted ¹³C NMR Spectrum (in CDCl₃)
  • Aromatic Carbons (δ 110 - 160 ppm): Five distinct signals are expected for the pyridine ring carbons. The carbon attached to the azepane group (C-6) will be significantly downfield.

  • Aliphatic Carbons (δ 25 - 50 ppm): Three signals are expected for the azepane ring carbons due to symmetry, corresponding to the α, β, and γ positions.

Integrated Spectroscopic Workflow: A Self-Validating System

No single technique provides the complete picture. The power of this approach lies in the integration of orthogonal data, where each result cross-validates the others. The workflow below illustrates this logical progression from a general formula to a confirmed, unambiguous structure.

G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS HRMS Analysis Formula Result: C₁₁H₁₇N₃ (Odd MW confirms Nitrogen Rule) MS->Formula Final Final Structure Confirmation: This compound Formula->Final Provides Molecular Formula IR FT-IR Analysis Groups Results: - Primary Amine (-NH₂) - Aromatic Ring - Aliphatic C-H IR->Groups Groups->Final Confirms Functional Groups NMR ¹H & ¹³C NMR Analysis Connectivity Results: - 3 Aromatic Protons - 12 Aliphatic Protons (4+8) - 2 Amine Protons - Correct C/H Framework NMR->Connectivity Connectivity->Final Establishes Atomic Connectivity

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of a key synthetic intermediate like this compound is a systematic process grounded in the principles of spectroscopy. By following a logical workflow—beginning with mass spectrometry to establish the molecular formula, proceeding to infrared spectroscopy to identify the core functional groups, and culminating in nuclear magnetic resonance spectroscopy to map the precise atomic connectivity—researchers can achieve an unambiguous and robust structural assignment. This multi-technique, self-validating approach ensures the scientific integrity of subsequent research, providing a solid foundation for its application in drug discovery and development.

References

Sources

"6-(Azepan-1-yl)pyridin-3-amine" spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Azepan-1-yl)pyridin-3-amine

This guide provides a detailed theoretical analysis of the spectroscopic properties of this compound. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we will elucidate the expected spectral characteristics of this compound, providing a robust framework for its identification and characterization.

Introduction and Molecular Structure

This compound, with the empirical formula C₁₁H₁₇N₃, is a heterocyclic compound featuring a pyridine ring substituted with a primary amine and an azepane moiety[1]. The structural combination of a disubstituted pyridine and a saturated seven-membered nitrogen-containing ring suggests its potential utility as a scaffold in medicinal chemistry and materials science[2][3]. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized batches of this compound.

Below is the chemical structure of this compound with systematic atom numbering for spectroscopic assignment purposes.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the azepane ring. The chemical shifts are influenced by the electronic effects of the substituents. The primary amine group (-NH₂) is electron-donating, while the azepane nitrogen attached to the pyridine ring also contributes to the electron density of the aromatic system.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard zg30 or zg.

    • Number of scans: 16-64 (adjust for optimal signal-to-noise).

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H2~7.8 - 8.0Doublet (d)Expected to be the most downfield aromatic proton due to its position between two nitrogen atoms (in the pyridine ring and the azepane substituent).
H4~6.8 - 7.0Doublet of doublets (dd)Coupled to both H2 and H5.
H5~6.4 - 6.6Doublet (d)Upfield shifted due to the strong electron-donating effect of the adjacent amino group.
-NH₂~3.5 - 5.0Broad singlet (br s)Chemical shift is concentration and solvent dependent. May exchange with D₂O.
Azepane CH₂ (adjacent to N)~3.4 - 3.6Triplet (t)These protons are deshielded by the adjacent nitrogen atom.
Azepane CH₂ (other positions)~1.5 - 1.8Multiplet (m)The remaining methylene groups of the azepane ring will likely appear as overlapping multiplets.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons will appear in the downfield region (100-160 ppm), while the aliphatic carbons of the azepane ring will be in the upfield region (20-60 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled (e.g., zgpg30).

    • Number of scans: 512-2048 (or more, as ¹³C has low natural abundance).

    • Relaxation delay (d1): 2-5 seconds.

    • Spectral width: 0-200 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Chemical Shifts

Carbon(s) Predicted Chemical Shift (ppm) Notes
C6~155 - 160Most downfield aromatic carbon, attached to two nitrogen atoms.
C3~145 - 150Attached to the primary amine group.
C2~140 - 145Aromatic carbon adjacent to the pyridine nitrogen.
C4~115 - 120Aromatic CH.
C5~105 - 110Aromatic CH, shielded by the amino group.
Azepane C (adjacent to N)~45 - 50Aliphatic carbon deshielded by the adjacent nitrogen.
Azepane C (other positions)~25 - 30Remaining aliphatic carbons of the azepane ring.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable method.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode is expected to be most effective due to the basic nitrogen atoms.

    • Mass range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

    • Collision energy (for MS/MS): If fragmentation analysis is desired, apply a suitable collision energy to induce fragmentation of the parent ion.

Predicted Mass Spectrum

  • Molecular Ion: The exact mass of C₁₁H₁₇N₃ is 191.1422 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 192.1495 .

  • Major Fragmentation Pathways: Fragmentation is likely to occur via cleavage of the azepane ring or loss of substituents from the pyridine ring. A common fragmentation for N-alkyl amines is alpha-cleavage.

M [M+H]⁺ m/z = 192 frag1 Loss of C₂H₄ m/z = 164 M->frag1 α-cleavage frag2 Loss of NH₃ m/z = 175 M->frag2 Loss of amine

Caption: A simplified potential fragmentation pathway for this compound.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H stretch (primary amine)3300-3500MediumTwo bands are expected for the symmetric and asymmetric stretching of the -NH₂ group[4][5].
Aromatic C-H stretch3000-3100Medium to WeakCharacteristic of C-H bonds on the pyridine ring.
Aliphatic C-H stretch2850-2960StrongC-H bonds of the azepane ring.
N-H bend (primary amine)1580-1650Medium to StrongScissoring vibration of the -NH₂ group[5][6].
Aromatic C=C and C=N stretch1400-1600Medium to StrongVibrations of the pyridine ring.
C-N stretch1250-1350Medium to StrongStretching of the C-N bonds of the amine and azepane substituents[5].

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data presented herein are based on established principles and serve as a valuable reference for the identification and structural elucidation of this compound. Researchers synthesizing or working with this molecule can use this guide to anticipate and interpret their experimental results, ensuring the integrity and quality of their materials.

References

  • Human Metabolome Database.1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • EON Biotech.[6-(azepan-1-yl)pyridin-3-yl]methanamine – (926204-84-4).
  • Illinois State University.Infrared Spectroscopy.
  • Chemsigma.this compound [850040-18-5].
  • ResearchGate.A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.
  • University of Calgary.IR Spectroscopy Tutorial: Amines.
  • PubMed Central.Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
  • ResearchGate.Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
  • Spectroscopy Online.Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • IUCr.Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.
  • Chemistry LibreTexts.10.7: Functional Groups and IR Tables.
  • WikiEducator.Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • RSC Publishing.Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP).
  • Doc Brown's Chemistry.mass spectrum of propan-2-amine.

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An In-Depth Technical Guide to the Solubility of 6-(Azepan-1-yl)pyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 6-(Azepan-1-yl)pyridin-3-amine. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes a foundational understanding of its physicochemical properties and provides a robust experimental framework for researchers to determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution for applications ranging from synthesis and purification to formulation and screening.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For this compound, a heterocyclic amine with potential applications in medicinal chemistry, understanding its solubility in organic solvents is paramount. This parameter governs critical processes such as reaction kinetics during synthesis, the efficiency of purification methods like crystallization, and the feasibility of various formulations for preclinical and clinical studies.[2] Poor solubility can create significant hurdles, impacting bioavailability and ultimately hindering the development of a promising compound.[3] This guide will delve into the theoretical and practical aspects of determining the organic solvent solubility of this compound.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃[4]
Molecular Weight 191.27 g/mol [4]
Appearance Solid[4]
CAS Number 850040-18-5[4]

Based on its structure, this compound possesses both hydrophobic (the azepane ring and the pyridine core) and hydrophilic (the primary amine group) features. The presence of the amine group, with its capacity for hydrogen bonding, suggests that solubility will be significantly influenced by the nature of the organic solvent.[5][6] Generally, amines exhibit good solubility in polar organic solvents.[5] The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while the hydrogen on the primary amine can act as a hydrogen bond donor.[6]

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can anticipate the following trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the pyridine nitrogen and the amine group of the compound, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the primary amine group. Good solubility is expected.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The relatively large non-polar surface area of the azepane ring and the pyridine core may allow for some solubility in non-polar solvents through van der Waals interactions.[6] However, the polar amine group will likely limit extensive solubility in these solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with the compound through dipole-dipole interactions. Moderate to good solubility is anticipated. However, it is important to note that some amines can be incompatible with chloroform and carbon tetrachloride.[5]

Experimental Determination of Thermodynamic Solubility: A Standardized Protocol

Given the absence of published quantitative data, the following section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.[7] This method is considered the "gold standard" for obtaining equilibrium solubility data.[7]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials or other suitable glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, compatible with the organic solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess this compound prep_solvent Add known volume of organic solvent to vials prep_compound->prep_solvent Combine equilibration Incubate at constant temperature with agitation (24-48h) prep_solvent->equilibration separation Filter supernatant through 0.45 µm syringe filter equilibration->separation analysis_prep Prepare serial dilutions of the filtrate separation->analysis_prep analysis_quant Quantify concentration using HPLC or UV-Vis analysis_prep->analysis_quant calculation Calculate solubility (e.g., in mg/mL or mol/L) analysis_quant->calculation

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[8]

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the respective organic solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound in the saturated solution.[8]

  • Calculation:

    • Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the filtered supernatant. This concentration represents the thermodynamic solubility of the compound in that specific solvent at the experimental temperature.

High-Throughput Approaches for Early-Stage Assessment

In the early stages of drug discovery, where compound availability may be limited and rapid screening is necessary, kinetic solubility assays are often employed.[3][9] These methods, such as nephelometry, measure the precipitation of a compound from a stock solution (typically in DMSO) when diluted into an aqueous or organic medium.[1][9] While not providing true thermodynamic solubility, kinetic solubility offers a valuable and rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.[3]

The following diagram outlines a typical high-throughput kinetic solubility workflow.

G cluster_prep Preparation cluster_dispensing Dispensing cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare high-concentration stock solution in DMSO dispensing Add small aliquots of stock solution to solvent wells prep_stock->dispensing prep_plate Dispense organic solvents into a microplate prep_plate->dispensing measurement Measure light scattering (nephelometry) or absorbance over time dispensing->measurement analysis Determine the concentration at which precipitation occurs measurement->analysis

Caption: High-throughput kinetic solubility workflow.

Conclusion

References

  • Properties of amines. (n.d.). In Organic Chemistry II - Lumen Learning.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • Glomme, A., & Märten, S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(9), 515-529.
  • Physical Properties of Amines. (2023). CK-12 Foundation.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.
  • Physical Properties of Amines: Alkyl, Aliphatic Amines. (2023). StudySmarter.
  • This compound [850040-18-5]. (n.d.). Chemsigma.
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • Advanced Properties of Amines. (2023). Chemistry LibreTexts.
  • [6-(azepan-1-yl)pyridin-3-yl]methanamine – (926204-84-4). (n.d.). EON Biotech.
  • Pyridine amide, 6. (n.d.). PubChem.
  • 6-(Azepan-1-yl)pyridine-3-boronic acid. (n.d.). Pharmaffiliates.

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Navigating the Unseen: A Technical Guide to the Safe Handling of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Foreword: Proactive Safety in Pioneering Research

Section 1: Compound Profile and Hazard Identification

1.1. Chemical Identity

PropertyValue
Chemical Name 6-(Azepan-1-yl)pyridin-3-amine
CAS Number 850040-18-5
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Physical Form Solid

1.2. Anticipated Hazards: An Evidence-Based Assessment

Due to the absence of a specific SDS, the hazard profile of this compound is inferred from data on analogous compounds, particularly aminopyridines. Monoaminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and can be widely distributed in the body, including the brain[1]. Studies on these related compounds have shown them to be acutely toxic[1].

Potential Health Effects:

  • Acute Oral Toxicity: Aminopyridines can be harmful if swallowed[2][3].

  • Acute Dermal Toxicity: Contact with skin may be harmful[2][3].

  • Skin Irritation: Causes skin irritation[2].

  • Eye Irritation: Causes serious eye irritation[2].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[2][4].

1.3. Physical and Chemical Hazards

Sigma-Aldrich classifies this compound as a combustible solid[5]. Therefore, it should be stored away from ignition sources[6].

Section 2: Prudent Laboratory Practices: The Core of Safe Handling

Adherence to rigorous laboratory protocols is paramount when working with this compound. The following procedures are designed to mitigate the risks identified in the preceding section.

2.1. Engineering Controls: The First Line of Defense

All operations involving this compound, especially those that may generate dust or aerosols, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[6]. This is a critical step to minimize the risk of inhalation. Eyewash stations and safety showers should be readily accessible and in close proximity to the workstation[2].

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Standard

A comprehensive PPE plan is mandatory for all personnel handling this compound[7]. The following table outlines the recommended PPE for various laboratory tasks.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles[7].Nitrile or neoprene gloves (double-gloving recommended)[6][7].Laboratory coat[7].N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation[7].
Solution Preparation Chemical splash goggles[7].Nitrile or neoprene gloves[6][7].Laboratory coat[7].Work should be conducted within a chemical fume hood.
Conducting Reactions Chemical splash goggles and a face shield[7].Nitrile or neoprene gloves[6][7].Chemical-resistant laboratory coat or apron[7].Work should be conducted within a certified chemical fume hood.

2.3. Hygiene Practices: Preventing Unseen Exposure

Strict hygiene practices are essential to prevent accidental ingestion and skin contact.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[2][8].

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed[2][4][9].

  • Remove contaminated clothing immediately and wash it before reuse[3][10].

Section 3: Storage and Disposal: Ensuring Long-Term Safety

3.1. Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place[2][6]. Keep it away from heat, sparks, and open flames as it is a combustible solid[3]. The storage class is 11 - Combustible Solids[5]. Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[2].

3.2. Disposal

Dispose of waste containing this compound in accordance with all applicable federal, state, and local environmental regulations. The disposal of the container and any unused contents should be handled by an approved waste disposal plant[2].

Section 4: Emergency Protocols: A Rapid and Informed Response

A well-defined emergency response plan is crucial for mitigating the consequences of accidental exposure or spills.

4.1. Exposure Response

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[2].
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention[2].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].
Ingestion Immediately call a POISON CENTER or doctor. Rinse mouth[2]. Do not induce vomiting[3].

4.2. Spill Response

The approach to a chemical spill depends on its scale. It is essential to have a spill kit readily available with appropriate absorbent materials.

Sources

An In-Depth Technical Guide to Investigating the Potential Biological Targets of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical matter is paramount. The compound 6-(azepan-1-yl)pyridin-3-amine presents a compelling scaffold for investigation. It marries two moieties of significant pharmacological interest: the pyridin-3-amine core and a saturated seven-membered azepane ring. While direct biological data on this specific molecule is sparse, a systematic deconstruction of its constituent parts provides a robust, evidence-based foundation for predicting and validating its potential biological targets.

This guide is structured to provide drug development professionals with a logical and technically sound framework for the target deconvolution of this compound. We will move beyond mere prediction, offering detailed experimental workflows and protocols that embody the principles of scientific integrity and self-validation. Our approach is grounded in the established bioactivities of the aminopyridine and azepane motifs, enabling a rational, hypothesis-driven exploration of its mechanism of action.

Part 1: Analysis of Structural Motifs and Predicted Bioactivity

The predictive power of medicinal chemistry lies in understanding how structural motifs influence biological activity. The subject molecule is a hybrid of two well-documented pharmacophores.

  • The Aminopyridine Core: The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to act as a bioisostere for various functional groups and its capacity to form crucial hydrogen bonds.[1][2] Derivatives of aminopyridine, in particular, have demonstrated a vast range of biological activities, including antibacterial, antiviral, and anticancer properties.[][4][5] Crucially, the aminopyridine scaffold is a privileged structure in the development of protein kinase inhibitors, with compounds showing potent activity against targets like Janus Kinase 2 (JAK2).[6] Furthermore, 3-aminopyridine itself is a known potassium channel blocker, highlighting a potential role in modulating ion channel function.[7] Recently, 6-aminopyridine derivatives have been explored as dual inhibitors of Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) for potential applications in treating Alzheimer's disease.[8]

  • The Azepane Ring: This seven-membered saturated heterocycle is not merely a solubilizing group; it is an integral component of numerous approved drugs and clinical candidates.[9] The conformational flexibility of the azepane ring can be critical for bioactivity, allowing it to adapt to the topology of various binding sites.[10][11] Azepane-containing compounds have been successfully developed as kinase inhibitors, anticancer agents, and modulators of central nervous system (CNS) targets, including histamine H3 receptors.[10][12] Notably, a chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as the sigma-1 receptor (σ-1R).[13]

Synthesizing these insights, we can logically hypothesize that this compound is most likely to interact with one or more of the following high-priority target classes:

  • Protein Kinases

  • Ion Channels (with a focus on potassium channels)

  • Central Nervous System Receptors and Transporters

The subsequent sections will detail the experimental strategies required to systematically investigate each of these possibilities.

Part 2: High-Priority Target Class 1: Protein Kinases

Rationale: The convergence of bioactivity data for both aminopyridine and azepane scaffolds strongly implicates the kinome as a primary hunting ground for potential targets. The aminopyridine can serve as an effective hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.[6][8]

Experimental Workflow for Kinase Target Identification & Validation

A tiered approach is recommended to efficiently identify and validate potential kinase targets, moving from broad, high-throughput screening to specific, mechanistic cellular assays.

kinase_workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation A Compound Submission: This compound B Commercial Kinase Panel Screen (e.g., Eurofins KinaseProfiler™, Reaction Biology) ~400 kinases @ 1-10 µM A->B C Data Analysis: Identify hits (% Inhibition > 50-70%) B->C D IC50 Determination (10-point dose response) C->D Primary Hits E Orthogonal Assay (e.g., different technology like TR-FRET if primary was luminescence) D->E F Select Relevant Cell Line (Expressing target kinase) E->F Confirmed, Potent Hits G Western Blot Analysis (Measure phosphorylation of known downstream substrate) F->G H Cellular Thermal Shift Assay (CETSA) (Confirm direct target engagement in cells) F->H I Validated Kinase Target G->I On-Target Effect Confirmed H->I

Caption: Tiered workflow for kinase target identification and validation.

Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol describes a luminescent-based assay to quantify kinase activity by measuring ADP formation, a universal product of kinase-catalyzed reactions.

Materials:

  • Kinase of interest (e.g., JAK2), substrate peptide, and kinase buffer (commercially available).

  • This compound, dissolved in 100% DMSO.

  • ATP solution.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Plating: Prepare a serial dilution (e.g., 10-point, 1:3 dilution) of this compound in DMSO. Dispense 1 µL of each concentration into the assay plate wells. Include DMSO-only wells for 'no inhibition' controls and buffer-only wells for 'background' controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase reaction buffer. Add 10 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution at a concentration approximating the Km for the specific kinase. Add 10 µL to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The exact time should be optimized based on linear enzyme kinetics.

  • First Detection Step: Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the 'no inhibition' (0% inhibition) and 'background' (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: High-Priority Target Class 2: Ion Channels

Rationale: The structural similarity to 3-aminopyridine, a known potassium channel blocker, provides a strong, direct hypothesis that this compound may modulate ion channel activity.[7] Electrophysiology remains the gold standard for confirming such interactions.

Experimental Workflow for Ion Channel Screening

Automated patch-clamp systems offer a higher throughput method for initial screening, while manual patch-clamp is essential for detailed mechanistic studies.

ion_channel_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Mechanism A Select Cell Line Expressing Target Channel (e.g., hERG, KCNQ) B Automated Patch-Clamp Screen (e.g., QPatch, Patchliner) Test compound @ 1-3 concentrations A->B C Identify Activity (% inhibition or activation > 30%) B->C D Manual Patch-Clamp (Gold Standard) C->D Primary Hits E Dose-Response Curve Generation (IC50/EC50) D->E F Mechanism of Action Studies (State-dependence: resting vs. open vs. inactivated) D->F G G E->G Validated Ion Channel Modulator F->G

Caption: Workflow for identifying and characterizing ion channel modulators.

Detailed Protocol: Manual Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the fundamental steps to measure the effect of the compound on a voltage-gated potassium channel.

Materials:

  • HEK293 cells stably expressing the potassium channel of interest.

  • External solution (e.g., Tyrode's solution).

  • Internal solution (pipette solution, e.g., K-gluconate based).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

  • Borosilicate glass capillaries for pipette pulling.

  • Perfusion system for compound application.

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull a glass capillary to a fine point (tip resistance of 2-5 MΩ when filled with internal solution).

  • Obtaining a Gigaseal: Under the microscope, carefully approach a single, healthy-looking cell with the pipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Achieving Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, allowing electrical access to the cell's interior.

  • Recording Baseline Currents: Apply a specific voltage protocol (e.g., a step depolarization from -80 mV to +20 mV) to elicit ionic currents through the channel. Record several stable sweeps to establish a baseline.

  • Compound Application: Perfuse the external solution containing a known concentration of this compound over the cell.

  • Recording Modulated Currents: Once the compound has been applied, repeat the same voltage protocol to record the current in the presence of the compound. Observe for changes in current amplitude, activation, or inactivation kinetics.

  • Washout: Perfuse the cell with the control external solution to see if the effect of the compound is reversible.

  • Data Analysis: Measure the peak current amplitude before (baseline) and after compound application. Calculate the percent inhibition or potentiation. Repeat for multiple concentrations to generate a dose-response curve and determine the IC50 or EC50.

Part 4: CNS-Related Targets (GPCRs, Transporters)

Rationale: The azepane moiety is present in compounds known to target the CNS, including monoamine transporters and GPCRs like the histamine H3 receptor.[12][13] Therefore, screening against a panel of CNS-related targets is a logical extension of the initial hypothesis.

Experimental Workflow for CNS Target Validation

Radioligand binding assays are a robust and direct method to assess physical interaction with a receptor or transporter, while functional assays confirm the downstream consequence of that binding.

cns_workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity A Select Target & Radioligand (e.g., DAT & [3H]WIN 35,428) B Competitive Radioligand Binding Assay (Cell membranes or tissue homogenates) A->B C Determine Ki (Inhibitory constant) B->C D Select Appropriate Functional Assay C->D Confirmed Binder E Transporter Uptake Assay (Measure inhibition of [3H]dopamine uptake) D->E F GPCR Functional Assay (e.g., cAMP accumulation, Ca2+ flux) D->F G G E->G Validated Functional Modulator F->G

Caption: Workflow for CNS receptor and transporter target validation.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Ki) of the test compound for a specific target, such as the dopamine transporter (DAT).

Materials:

  • Cell membranes prepared from a cell line overexpressing the target (e.g., HEK293-DAT).

  • Radioligand specific for the target (e.g., [3H]WIN 35,428).

  • "Cold" ligand for non-specific binding determination (e.g., high concentration of unlabeled WIN 35,428).

  • This compound serial dilutions.

  • Assay buffer.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Assay Plate Setup: In a 96-well plate, set up wells for:

    • Total Binding: Membranes + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + high concentration of "cold" ligand.

    • Test Compound: Membranes + Radioligand + serial dilutions of this compound.

  • Reagent Addition: Add the reagents to the wells in the order of buffer, compound/cold ligand, radioligand, and finally membranes to initiate the binding reaction.

  • Incubation: Incubate the plate for a set time at a specific temperature (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert the CPM values for the test compound wells into percent inhibition of specific binding.

    • Plot percent inhibition versus log[compound concentration] to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 5: Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in structured tables.

Table 1: Kinase Inhibition Profile

Kinase Target % Inhibition @ 1 µM IC50 (nM)
JAK2 85% 150
GSK-3β 65% 800
CK-1δ 40% >10,000

| ... (other hits) | ... | ... |

Table 2: Ion Channel Modulation Profile

Channel Target Modality IC50 / EC50 (µM) State-Dependence
KCNQ2/3 Inhibition 5.2 Resting State

| hERG | Inhibition | >30 | - |

Table 3: CNS Target Binding Affinity and Functional Activity

CNS Target Binding Ki (nM) Functional Assay IC50 / EC50 (nM) Modality
DAT 120 [3H]DA Uptake 250 Inhibitor
NET 850 [3H]NE Uptake 1500 Inhibitor

| σ-1R | 45 | - | - | - |

Conclusion

The compound this compound represents a promising chemical entity whose potential biological targets can be rationally pursued through a hypothesis-driven, multi-tiered experimental approach. By leveraging the known pharmacology of its aminopyridine and azepane components, researchers can focus their efforts on the most probable target classes: protein kinases, ion channels, and CNS-related receptors and transporters. The workflows and protocols detailed in this guide provide a robust framework for moving from initial screening to definitive target validation, ultimately elucidating the mechanism of action and therapeutic potential of this novel molecule.

References

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
  • ACS Publications. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview.
  • PubMed. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • PubMed. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2.
  • BOC Sciences.
  • NIH. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • NIH. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • Smolecule. (2023). Buy 6-(azepan-1-yl)pyridine-3-carbonitrile | 1016874-97-7.
  • ResearchGate.
  • MDPI. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • NIH. (2023).
  • PubMed. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1.
  • PubMed. (2025).

Sources

An In-depth Technical Guide to 6-(Azepan-1-yl)pyridin-3-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(azepan-1-yl)pyridin-3-amine, a heterocyclic building block of increasing importance in medicinal chemistry. We delve into its synthesis, physicochemical properties, and analytical characterization. The guide highlights its emerging role as a privileged scaffold in the design of targeted therapeutics, with a particular focus on its application in the development of potent kinase inhibitors. Detailed experimental protocols and in-depth discussions of structure-activity relationships (SAR) are provided to empower researchers in their drug discovery endeavors.

Introduction: The Rise of the Aminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its ability to form key hydrogen bond interactions, particularly with the hinge region of kinase ATP-binding pockets, has made it a favored scaffold in the design of targeted therapies.[2] The aminopyridine motif, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties. This compound, with its unique combination of a 3-aminopyridine core and a seven-membered azepane ring, presents a compelling chemical space for the development of novel therapeutics. The azepane moiety can influence solubility, metabolic stability, and target engagement, making this compound a valuable starting point for library synthesis and lead optimization.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery.

PropertyValueReference
CAS Number 850040-18-5[3]
Molecular Formula C₁₁H₁₇N₃[3]
Molecular Weight 191.27 g/mol [3]
Appearance Solid[3]
SMILES NC1=CN=C(C=C1)N2CCCCCC2[3]
InChI 1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2[3]
InChI Key OZECTFWTIKJUJU-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, with the Buchwald-Hartwig amination being a particularly efficient and widely adopted method for the formation of the C-N bond between the pyridine ring and the azepane moiety.[4][5][6] A plausible and commonly employed synthetic pathway involves a two-step process starting from 6-chloro-3-nitropyridine.

Logical Synthesis Workflow

Synthesis_Workflow Start 6-Chloro-3-nitropyridine Step1 Nucleophilic Aromatic Substitution with Azepane Start->Step1 Intermediate 6-(Azepan-1-yl)-3-nitropyridine Step1->Intermediate Step2 Reduction of Nitro Group Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 6-(Azepan-1-yl)-3-nitropyridine

The initial step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of 6-chloro-3-nitropyridine is displaced by azepane. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, facilitating this substitution.

Detailed Experimental Protocol:

  • To a solution of 6-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add azepane (1.2-1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-(azepan-1-yl)-3-nitropyridine.

Step 2: Reduction of 6-(Azepan-1-yl)-3-nitropyridine to this compound

The final step is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation, with catalytic hydrogenation being a clean and efficient method.

Detailed Experimental Protocol:

  • Dissolve 6-(azepan-1-yl)-3-nitropyridine (1.0 eq) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the desired product, this compound, which can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[4][7]

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

  • Pyridyl Protons: The protons on the pyridine ring will appear in the aromatic region (δ 6.5-8.5 ppm). The proton at C5 will likely be a doublet, coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to the protons at C5 and C2. The proton at C2 will be a doublet, coupled to the proton at C4.

  • Azepane Protons: The methylene protons of the azepane ring will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons alpha to the nitrogen atom will be shifted downfield.

  • Amine Protons: The protons of the primary amine group will appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

  • Pyridyl Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm).

  • Azepane Carbons: The carbons of the azepane ring will appear in the aliphatic region (δ 25-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be m/z 192.1495.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, is typically used for the analysis of such polar compounds.[9]

Illustrative HPLC Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-dependent gradient from 5% to 95% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

The Role of this compound in Kinase Inhibition

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[10] The nitrogen atoms of the pyridine ring and the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. Derivatives of this compound have shown promise as inhibitors of several kinase families, including Pim kinases.[7][11][12]

Pim Kinases: A Key Therapeutic Target

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell proliferation, survival, and apoptosis.[13][14] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[15]

Mechanism of Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region Inhibitor This compound Derivative Inhibitor->Hinge H-Bonding ATP ATP ATP->Hinge

Caption: Competitive inhibition of ATP binding by an aminopyridine-based inhibitor.

In Vitro Kinase Assay Protocol

To evaluate the inhibitory potential of derivatives of this compound, a standard in vitro kinase assay can be performed.

Detailed Experimental Protocol (General):

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the stock solution to create a concentration gradient.

  • In a 96-well plate, add the recombinant kinase enzyme, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP (often containing a radiolabel like ³²P-ATP or coupled to a luminescence-based detection system).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value from the resulting dose-response curve.[16]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not extensively published, general principles for aminopyridine-based kinase inhibitors can be applied. Modifications to the azepane ring, such as the introduction of substituents, can modulate potency, selectivity, and pharmacokinetic properties. The 3-amino group serves as a key anchor to the kinase hinge region and is often essential for activity. Further derivatization of this amino group can be explored to pick up additional interactions within the ATP-binding pocket.[11][12]

Safety and Handling

As with all aminopyridine derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) should be consulted for detailed handling and disposal information.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward synthesis and the amenability of its aminopyridine core to engage in key interactions with biological targets, particularly kinases, underscore its potential in modern drug discovery. This guide provides a foundational understanding and practical protocols to facilitate the exploration of this promising chemical scaffold in the pursuit of new therapeutic agents.

References

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (URL: [Link])
  • Buchwald–Hartwig amin
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. (URL: [Link])
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed. (URL: [Link])
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC - NIH. (URL: [Link])
  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC - NIH. (URL: [Link])
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. (URL: [Link])
  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.
  • Pyridine - SpectraBase. (URL: [Link])
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC - NIH. (URL: [Link])
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology - ResearchG
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

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"6-(Azepan-1-yl)pyridin-3-amine" role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 6-(Azepan-1-yl)pyridin-3-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminopyridine motif and its isomers are foundational pillars in modern medicinal chemistry, renowned for their ability to act as versatile scaffolds in a multitude of therapeutic areas. This guide focuses on a specific, highly functionalized derivative: This compound . We will dissect the strategic rationale behind its design, its synthesis, and its pivotal role as a core building block in the development of targeted therapies, particularly in the realms of kinase inhibition and central nervous system (CNS) disorders. This document serves as a technical primer for researchers aiming to leverage this scaffold's unique combination of a hinge-binding aminopyridine core with the physicochemical advantages conferred by the seven-membered azepane ring.

The Strategic Value of the Aminopyridine Scaffold

Pyridine, a six-membered heteroaromatic ring, is one of the most ubiquitous scaffolds in FDA-approved drugs, second only to benzene.[1][2] Its nitrogen atom provides a key point for hydrogen bonding interactions, enhances solubility, and serves as a metabolic handle, making it a "privileged" structure in drug design.[2] When substituted with an amino group, particularly at the 2-, 3-, or 4-position, its utility expands dramatically.

The 3-aminopyridine moiety, as seen in our core topic, is a critical pharmacophore. In the context of kinase inhibition, the pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group can act as a hydrogen bond donor. This pattern allows it to form strong, bidentate hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a highly conserved sequence of amino acids that anchors ATP.[3] This hinge-binding capability provides a robust foundation for achieving high potency and, with further substitution, selectivity.

Deconstructing the Core: this compound

The subject of this guide, this compound, is not merely a simple aminopyridine. Its design incorporates a strategic combination of features that address several key challenges in drug development.

  • The Aminopyridine Core: Provides the fundamental anchor for biological targets, most notably the kinase hinge.

  • The Azepane Moiety: This seven-membered saturated heterocyclic ring, attached at the 6-position, is a critical differentiator. Unlike a simple alkyl chain or a more rigid aromatic ring, the azepane group offers several advantages:

    • Improved Solubility: The introduction of sp³-hybridized atoms and an additional basic nitrogen atom generally increases aqueous solubility compared to flat, aromatic analogues—a crucial parameter for favorable pharmacokinetics.

    • Three-Dimensionality (3D) and Vectorial Exit: The non-planar, flexible nature of the azepane ring allows it to project substituents into solvent-exposed regions of a binding pocket. This provides medicinal chemists with a "vector" to target unique sub-pockets, enhancing selectivity and potency while minimizing off-target effects.

    • Modulation of Physicochemical Properties: The size and basicity of the azepane ring can be fine-tuned to optimize properties like membrane permeability and oral bioavailability.

Physicochemical Properties
PropertyValueReference
CAS Number 850040-18-5
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Form Solid
InChI Key OZECTFWTIKJUJU-UHFFFAOYSA-N

Synthetic Pathways and Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from readily available pyridine derivatives. The core transformation involves a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to the desired primary amine.

General Synthetic Workflow

The logical flow of the synthesis is depicted below. The key steps are the displacement of a leaving group (typically a halide) by azepane and the subsequent unmasking of the 3-amino group.

G A 6-Halogeno-3-nitropyridine C 6-(Azepan-1-yl)-3-nitropyridine A->C Nucleophilic Aromatic Substitution (SNA_r) B Azepane D This compound C->D Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: General synthetic route to this compound.

Experimental Protocol: Representative Synthesis

Disclaimer: This protocol is a representative example based on established chemical literature for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 6-(Azepan-1-yl)-3-nitropyridine

  • To a solution of 6-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 0.5 M), add azepane (1.2 eq).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-(azepan-1-yl)-3-nitropyridine.

Step 2: Synthesis of this compound

  • Dissolve the 6-(azepan-1-yl)-3-nitropyridine (1.0 eq) from the previous step in a solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate.

  • Carefully add a catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Stir vigorously for 2-8 hours until the reaction is complete (monitored by TLC or LC-MS). Alternative reduction conditions include using tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified further by recrystallization or column chromatography if necessary to afford pure this compound.

Applications in Medicinal Chemistry: Case Studies

The true value of a chemical scaffold is demonstrated through its successful application in drug discovery programs. This compound serves as a key intermediate and core structure in several therapeutic areas.

Case Study 1: Kinase Inhibitors (JAK & BTK)

The Janus kinase (JAK) family and Bruton's tyrosine kinase (BTK) are critical nodes in cytokine and B-cell receptor signaling, respectively. Their dysregulation is implicated in numerous inflammatory diseases and cancers.[4][5] The aminopyridine scaffold is a well-established hinge-binder for these kinases.

Mechanism of Action: Molecules derived from this compound are designed to place the 3-amino and pyridine nitrogen in the ATP binding site to interact with the kinase hinge. The 6-azepane group then typically extends towards the solvent-exposed region, where it can improve physicochemical properties or be further functionalized to gain additional interactions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes Inhibitor JAK Inhibitor (Aminopyridine Core) Inhibitor->JAK Blocks ATP Site DNA DNA pSTAT_dimer->DNA Translocates to Nucleus Transcription Gene Transcription (Inflammation) DNA->Transcription Cytokine Cytokine Cytokine->receptor

Caption: Simplified JAK-STAT signaling pathway and the site of action for a JAK inhibitor.

Representative Biological Activity: While specific data for a series directly comparing the azepane moiety is not publicly available, patents for BTK and JAK inhibitors describe potent compounds built upon similar aminopyridine cores, demonstrating the scaffold's utility.[6][7]

Compound ClassTarget KinaseReported Activity (IC₅₀)Reference
6-aminopyrazolyl-pyridine-3-carbonitrilesJAK2Potent (nM range)[7]
Pyrimidine and Pyridine DerivativesBTKPotent inhibitors[6]
6-amino pyridine derivativesGSK-3β / CK-1δ0.57 - 0.77 µM[3]

This table illustrates that the broader aminopyridine class, for which this compound is a key building block, consistently yields potent kinase inhibitors. The choice of the azepane ring is a deliberate design element to optimize the properties of the final compound.

Case Study 2: Agents for Psychotic Disorders

A patent application has explicitly identified this compound as a key intermediate for synthesizing novel nitrogen-containing bicyclic derivatives for the treatment of psychotic disorders, such as schizophrenia.[8] In this context, the scaffold is used to construct more complex molecules intended to modulate CNS targets. The properties conferred by the azepane ring—specifically its potential to improve solubility and aid in crossing the blood-brain barrier (BBB)—are highly advantageous for developing neurologically active agents.

Structure-Activity Relationship (SAR) Logic

The development of potent and selective drugs from the this compound scaffold follows a clear SAR logic. Each component of the molecule can be systematically modified to optimize its overall profile.

G Core This compound 3-Amino Group Pyridine Ring 6-Azepane Moiety Amine_Mod Acylation / Alkylation - Forms amides, ureas - Interacts with target - Modulates electronics Core:f1->Amine_Mod Key for Derivatization Pyridine_Mod Substitution (e.g., at C4, C5) - Fine-tunes electronics - Blocks metabolism - Occupies sub-pockets Core:f2->Pyridine_Mod Modulates Core Properties Azepane_Mod Substitution on Ring - Adds new interaction points - Modulates pKa, solubility - Improves ADME properties Core:f3->Azepane_Mod Optimizes PK/PD Profile

Caption: Key modification points for SAR studies on the scaffold.

  • 3-Amino Group: This is the primary handle for derivatization. Acylation to form amides or reaction with isocyanates to form ureas are common strategies to introduce larger substituents that can interact with the deeper regions of a binding pocket.

  • Pyridine Ring: Substitution on the pyridine ring itself (e.g., with fluorine or methyl groups) can block sites of metabolism, fine-tune the basicity of the pyridine nitrogen, and provide vectors into small hydrophobic pockets.

  • Azepane Moiety: The azepane ring can be substituted to further enhance properties. For example, adding a hydroxyl or amino group can dramatically increase solubility, while adding small alkyl groups can modulate lipophilicity.

Conclusion and Future Outlook

This compound is a highly valuable and strategically designed building block in medicinal chemistry. It elegantly combines the proven hinge-binding capability of the 3-aminopyridine core with the favorable physicochemical and three-dimensional properties of the azepane ring. Its demonstrated utility as an intermediate in the synthesis of potent kinase inhibitors and CNS-active agents underscores its importance.

Future exploration will likely focus on using this scaffold to develop next-generation covalent inhibitors by attaching a warhead to the azepane moiety, or by incorporating it into proteolysis-targeting chimeras (PROTACs) where the azepane can serve as a linker attachment point. As drug discovery continues to move towards more complex and targeted modalities, scaffolds like this compound that offer a blend of robust target engagement and tunable pharmacokinetic properties will remain in high demand.

References

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An In-depth Technical Guide to 6-(Azepan-1-yl)pyridin-3-amine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-(azepan-1-yl)pyridin-3-amine scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of novel therapeutics targeting a range of complex diseases. This guide provides an in-depth technical analysis of this chemical series, offering field-proven insights into its synthesis, structure-activity relationships (SAR), and pharmacological potential. We will explore the causal relationships behind synthetic strategies, detail self-validating experimental protocols, and present a comprehensive overview of the therapeutic applications of these compounds, with a particular focus on oncology and neurodegenerative disorders. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of next-generation small molecule inhibitors.

Introduction: The Strategic Value of the 6-Aminopyridine Scaffold

The pyridine ring is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets and its favorable physicochemical properties.[1] The 3-amino-6-substituted pyridine motif, in particular, has garnered significant attention due to its capacity to act as a bioisostere for other key pharmacophores and its synthetic tractability. The introduction of a cyclic amine, such as the seven-membered azepane ring, at the 6-position imparts a unique three-dimensional character to the molecule, influencing its conformational flexibility and potential for forming key interactions within protein binding pockets. This structural feature can be strategically exploited to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including as kinase inhibitors for the treatment of cancer and as modulators of central nervous system (CNS) targets for neurodegenerative diseases.[2][3] This guide will systematically deconstruct the key attributes of the this compound core and its analogs, providing a roadmap for its successful application in drug discovery programs.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be approached through several strategic routes, primarily revolving around the formation of the C-N bond between the pyridine ring and the azepane moiety. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution patterns on the pyridine core.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of the target molecule points to two primary strategies: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

G This compound This compound Retrosynthesis Retrosynthesis This compound->Retrosynthesis S_N_Ar Nucleophilic Aromatic Substitution (SNAr) Retrosynthesis->S_N_Ar Buchwald_Hartwig Buchwald-Hartwig Amination Retrosynthesis->Buchwald_Hartwig Starting_Materials_SNAr 6-Halopyridin-3-amine + Azepane S_N_Ar->Starting_Materials_SNAr Starting_Materials_BH 6-Halopyridin-3-amine + Azepane Buchwald_Hartwig->Starting_Materials_BH

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[4][5] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds under milder conditions than traditional SNAr reactions.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloropyridin-3-amine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).[6]

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by the addition of azepane (1.2 eq.).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Characterization

The structural integrity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

Table 1: Key Analytical Data for this compound

Analytical Technique Expected Data
¹H NMR Characteristic signals for the pyridine ring protons, the azepane ring protons, and the amino group protons.
¹³C NMR Resonances corresponding to the carbon atoms of the pyridine and azepane rings.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated molecular weight (C₁₁H₁₇N₃, MW: 191.27).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine and C-N stretching vibrations.

A detailed protocol for the spectroscopic analysis of a related compound, 6-chloropyridin-3-amine, can be found in the literature and serves as a valuable reference.[7]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their pharmacological properties. SAR studies typically involve systematic modifications of the core scaffold and evaluation of the resulting changes in biological activity.

G cluster_0 SAR Exploration Core_Scaffold This compound R1_Modification Modification at the 3-amino group Core_Scaffold->R1_Modification R2_Modification Substitution on the pyridine ring Core_Scaffold->R2_Modification R3_Modification Modification of the azepane ring Core_Scaffold->R3_Modification Biological_Activity Biological Activity (Potency, Selectivity, ADME) R1_Modification->Biological_Activity R2_Modification->Biological_Activity R3_Modification->Biological_Activity

Caption: Key areas for SAR exploration on the this compound scaffold.

Modifications at the 3-Amino Group

The 3-amino group serves as a key interaction point with many biological targets and is a prime site for derivatization. Acylation, sulfonylation, or alkylation of this amine can significantly impact binding affinity and selectivity. For example, in related aminopyridine series, the introduction of specific substituents on the amino group has been shown to enhance inhibitory activity against kinases.[8]

Substitution on the Pyridine Ring

The electronic properties of the pyridine ring can be modulated by the introduction of various substituents. Electron-withdrawing groups can enhance the acidity of the 3-amino proton, potentially leading to stronger hydrogen bond donation. Conversely, electron-donating groups can increase the basicity of the pyridine nitrogen, which may be crucial for interactions with certain targets. Studies on related aminopyridine scaffolds have demonstrated that the nature and position of substituents on the pyridine ring are critical determinants of biological activity.[9]

Modification of the Azepane Ring

The azepane ring occupies a specific region of chemical space and its conformation can influence the overall shape of the molecule. The introduction of substituents on the azepane ring can be used to probe for additional binding interactions and to modulate physicochemical properties such as lipophilicity and metabolic stability.

Table 2: Representative SAR Data for Aminopyridine Derivatives as Kinase Inhibitors

Compound Modification Target Kinase IC₅₀ (nM) Reference
Derivative A 3-amino acylationGSK-3β770[2]
Derivative B Pyridine ring substitutionCK-1δ570[2]
Derivative C Azepane analog (piperazine)BTKVaries with substitution[8]

Note: The data in this table is illustrative and derived from studies on related aminopyridine scaffolds to highlight general SAR trends.

Pharmacological Applications

The this compound scaffold has emerged as a promising starting point for the development of therapeutics for a variety of diseases, with a notable emphasis on oncology and neurodegenerative disorders.

Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a critical role in cell signaling and are frequently dysregulated in cancer. The 6-aminopyridine core can serve as a hinge-binding motif, a key interaction for many kinase inhibitors.[10] Derivatives of this compound have been investigated as inhibitors of various kinases involved in cancer progression, such as Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[2]

G Drug_Candidate This compound Derivative Potent Kinase Inhibitor Kinase Kinase Target (e.g., GSK-3β, CK-1δ) Drug_Candidate->Kinase Inhibits Signaling_Pathway Aberrant Signaling Pathway in Cancer Kinase->Signaling_Pathway Drives Cellular_Effect Inhibition of Cell Proliferation Induction of Apoptosis Signaling_Pathway->Cellular_Effect Leads to Therapeutic_Outcome Anti-cancer Effect Cellular_Effect->Therapeutic_Outcome Results in

Caption: Mechanism of action for this compound derivatives as kinase inhibitors.

Modulators of CNS Targets in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Small molecules that can cross the blood-brain barrier and modulate the activity of key CNS targets are of significant therapeutic interest. The aminopyridine scaffold has been explored for its potential to inhibit enzymes such as β-secretase (BACE1), a key target in Alzheimer's disease. Furthermore, derivatives of this class have shown activity as adenosine receptor ligands, which are implicated in various neurological processes.[11]

Conclusion and Future Directions

The this compound scaffold represents a highly promising and synthetically accessible starting point for the development of novel therapeutics. Its unique structural features and chemical tractability allow for extensive SAR exploration, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and ADME profiles. The demonstrated potential of this class of compounds in oncology and neurodegenerative diseases underscores its importance in modern drug discovery. Future research in this area should focus on expanding the diversity of the scaffold through innovative synthetic methodologies, elucidating the precise molecular mechanisms of action through structural biology and computational modeling, and advancing lead compounds through preclinical and clinical development.

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The Strategic Utility of 6-(Azepan-1-yl)pyridin-3-amine in Modern Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel chemical entities. Among the myriad of heterocyclic scaffolds, the 3-aminopyridine core has emerged as a privileged structure, frequently incorporated into a diverse array of biologically active compounds. This guide focuses on a particularly valuable derivative, 6-(Azepan-1-yl)pyridin-3-amine (CAS 850040-18-5), a versatile building block whose unique combination of a nucleophilic aromatic amine and a sterically influential azepane moiety offers a powerful platform for the generation of complex molecular architectures.

This document, intended for the practicing chemist, will provide a comprehensive overview of the synthesis, reactivity, and application of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its synthesis and subsequent transformations, and showcase its utility through relevant case studies in drug discovery.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 850040-18-5
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Appearance Solid
SMILES NC1=CN=C(C=C1)N2CCCCCC2
InChI Key OZECTFWTIKJUJU-UHFFFAOYSA-N

The structure of this compound is characterized by a pyridine ring substituted with a primary amino group at the 3-position and an azepane ring at the 6-position. The primary amine at the 3-position serves as a key nucleophilic handle for a variety of transformations, including acylation, alkylation, and participation in palladium-catalyzed cross-coupling reactions. The azepane moiety at the 6-position, ortho to the ring nitrogen, significantly influences the molecule's steric and electronic properties. This seven-membered saturated heterocycle can impact solubility, metabolic stability, and the conformational presentation of the molecule, all critical parameters in drug design.

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 6-halopyridin-3-amine with azepane. The chloro- or bromo-derivatives are common starting materials due to their commercial availability and appropriate reactivity.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on the 3-amino-6-halopyridine scaffold is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.

Buchwald_Hartwig cluster_0 Buchwald-Hartwig Amination Start This compound + Aryl/Heteroaryl-X Catalyst Pd Catalyst Ligand Base Start->Catalyst Product N-Aryl/Heteroaryl-6-(azepan-1-yl)pyridin-3-amine Catalyst->Product

A Multi-Faceted Approach to Predicting the Mechanism of Action for 6-(Azepan-1-yl)pyridin-3-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-grounded framework for the elucidation of the MoA for the compound 6-(Azepan-1-yl)pyridin-3-amine. By integrating in silico predictive methodologies with robust experimental validation, we present a logical and efficient workflow for researchers, scientists, and drug development professionals. This document is structured to provide not just a series of protocols, but a strategic rationale for each step, ensuring a self-validating and scientifically rigorous investigation.

Introduction: Deconstructing this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with an azepane moiety and an amine group. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural components provide a strong foundation for forming initial hypotheses.[1][]

  • The Aminopyridine Core: Aminopyridine derivatives are a well-established class of compounds with known neurological effects.[3] Their primary mechanism of action often involves the blockade of voltage-gated potassium channels.[3][4] This action can enhance neurotransmitter release and has been exploited in treatments for conditions like multiple sclerosis.[3][5]

  • The Azepane Moiety: The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, found in a diverse array of FDA-approved drugs.[6][7] Its presence in compounds with anticancer, antihistamine, and cannabinoid receptor modulating activities highlights the broad pharmacological potential conferred by this structural feature.[6][8]

The combination of these two pharmacologically active fragments in this compound suggests a high probability of biological activity, necessitating a systematic approach to pinpoint its specific MoA.

Phase 1: In Silico Prediction – Building a Data-Driven Hypothesis

Before embarking on resource-intensive wet lab experiments, a robust in silico analysis is crucial for generating a focused and testable hypothesis. This computational phase leverages the compound's structure to predict its potential biological targets and pathways.

Ligand-Based Target Prediction

This approach relies on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[9] We will use established computational tools to compare this compound against databases of compounds with known targets.

Protocol: Ligand-Based Target Prediction Workflow

  • Compound Preparation:

    • Obtain the 2D structure (SMILES format: NC1=CN=C(C=C1)N2CCCCCC2) of this compound.

    • Convert the 2D structure to a 3D conformation using a computational chemistry tool like Open Babel or ChemDraw.

    • Perform energy minimization of the 3D structure to obtain a stable conformation.

  • Database Screening:

    • Utilize web-based platforms such as SwissTargetPrediction, PharmMapper, or SPiDER to screen the 3D structure against their respective databases of known ligands and their targets.[10][11]

    • These tools will generate a ranked list of potential protein targets based on 2D and 3D similarity to known bioactive molecules.

  • Data Analysis and Hypothesis Generation:

    • Analyze the list of predicted targets, paying close attention to target classes that appear frequently or have high prediction scores.

    • Given the aminopyridine core, initial focus should be on potassium channels and other ion channels.

    • The presence of the azepane ring warrants investigation into G-protein coupled receptors (GPCRs), kinases, and other enzyme families.[6][12]

Structure-Based Target Prediction (Reverse Docking)

If a high-resolution 3D structure of a potential target protein is available, molecular docking can be employed to predict the binding affinity and mode of interaction between this compound and the protein.

Protocol: Reverse Docking Workflow

  • Target Selection:

    • Select high-priority potential targets identified from the ligand-based screening for which crystal structures are available in the Protein Data Bank (PDB).

  • Protein and Ligand Preparation:

    • Download the PDB file for the target protein.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Prepare the 3D structure of this compound as described in the ligand-based protocol.

  • Molecular Docking Simulation:

    • Use docking software such as AutoDock Vina, Glide, or GOLD to perform the docking simulation.

    • Define the binding site on the target protein, either based on the location of a known ligand or by using a blind docking approach.

    • The software will generate multiple possible binding poses and calculate a docking score for each, indicating the predicted binding affinity.

  • Analysis of Docking Results:

    • Analyze the top-ranked binding poses to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target protein.

    • A strong docking score and plausible binding interactions provide further evidence for a potential MoA.

Data Presentation: Predicted Target Classes

Target Class Prediction Method Rationale for Investigation Key Examples
Ion Channels Ligand-BasedAminopyridine core is a known potassium channel blocker.Voltage-gated potassium channels (Kv), Sodium channels (Nav)
GPCRs Ligand-BasedAzepane is present in many GPCR-targeting drugs.Dopamine receptors, Serotonin receptors, Histamine receptors
Kinases Ligand-Based, DockingAzepane is a scaffold in some kinase inhibitors.Tyrosine kinases, Serine/threonine kinases
Enzymes Ligand-Based, DockingBroad potential of the heterocyclic structure.Cyclooxygenases, Phosphodiesterases

Visualization: In Silico Prediction Workflow

InSilicoWorkflow cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction l_start Input: 2D/3D Structure of this compound l_process Screen against Ligand-Target Databases l_start->l_process l_output Ranked List of Potential Targets l_process->l_output hypothesis Formulate Testable MoA Hypothesis l_output->hypothesis s_start Select High-Priority Targets with Known 3D Structures s_process Molecular Docking Simulation s_start->s_process s_output Binding Affinity & Pose Prediction s_process->s_output s_output->hypothesis

Caption: Workflow for in silico MoA prediction.

Phase 2: Experimental Validation – From Prediction to Biological Confirmation

The hypotheses generated from in silico studies must be rigorously tested through a tiered experimental approach. This phase is designed to first confirm target engagement and then elucidate the downstream functional consequences.

Tier 1: Target Engagement and Phenotypic Screening

The initial experimental goal is to confirm a direct interaction between this compound and its predicted targets, and to observe its effects in a broader, unbiased cellular context.

Protocol: Initial Target Validation and Phenotypic Screening

  • Biochemical Assays:

    • For predicted enzyme or receptor targets, perform in vitro binding assays (e.g., radioligand binding, surface plasmon resonance) to determine the binding affinity (Kd or Ki) of the compound.

    • For predicted enzyme targets, conduct functional assays to measure the compound's effect on enzyme activity (IC50 or EC50).

  • Cell-Based Assays:

    • Utilize cell lines that express the target of interest.

    • Perform target-specific functional assays. For example, if a potassium channel is the predicted target, use patch-clamp electrophysiology to measure the compound's effect on ion channel currents.

    • If a GPCR is the target, measure downstream signaling events such as changes in intracellular calcium or cAMP levels.

  • High-Content Phenotypic Screening:

    • Treat a panel of diverse cancer cell lines or other relevant cell models with this compound across a range of concentrations.

    • Use high-content imaging to assess a wide array of cellular phenotypes, including cell viability, apoptosis, cell cycle progression, and morphological changes.

    • This unbiased approach can reveal unexpected activities and provide clues to the MoA.[13]

Tier 2: Pathway Analysis and MoA Elucidation

Once a primary target and cellular phenotype have been confirmed, the next step is to understand the broader signaling pathways involved.

Protocol: Pathway Analysis

  • Western Blotting:

    • Treat cells with this compound and lyse the cells at various time points.

    • Use Western blotting to probe for changes in the phosphorylation status or expression levels of key proteins in the predicted signaling pathway. For instance, if a kinase is the target, examine the phosphorylation of its known substrates.

  • Gene Expression Profiling (Transcriptomics):

    • Treat cells with the compound and extract RNA.

    • Perform RNA sequencing (RNA-Seq) or microarray analysis to obtain a global view of changes in gene expression.

    • Use bioinformatics tools to perform pathway enrichment analysis (e.g., KEGG, GO analysis) to identify the biological pathways most significantly affected by the compound.

  • Target Deconvolution (for Phenotypic Hits):

    • If a compelling phenotype was identified without a clear target, employ target deconvolution strategies such as:

      • Affinity Chromatography: Immobilize the compound on a solid support to pull down its binding partners from cell lysates.

      • Thermal Proteome Profiling (TPP): Identify target proteins based on changes in their thermal stability upon compound binding.

Visualization: Experimental Validation Workflow

ExperimentalWorkflow cluster_tier1 Tier 1: Target Engagement & Phenotypic Screening cluster_tier2 Tier 2: Pathway Elucidation start MoA Hypothesis from In Silico Analysis biochem Biochemical Assays (Binding, Enzyme Activity) start->biochem cell_based Cell-Based Assays (Functional Response) start->cell_based phenotypic High-Content Phenotypic Screening start->phenotypic western Western Blotting (Signaling Proteins) biochem->western cell_based->western transcriptomics Gene Expression Profiling (RNA-Seq) cell_based->transcriptomics deconvolution Target Deconvolution (Affinity Pull-down, TPP) phenotypic->deconvolution conclusion Confirmed Mechanism of Action western->conclusion transcriptomics->conclusion deconvolution->conclusion

Caption: Tiered workflow for experimental MoA validation.

Case Study: Hypothetical MoA Prediction for this compound

Let's consider a hypothetical scenario where in silico analysis strongly predicts this compound as an inhibitor of a specific kinase, "Kinase X," which is known to be overactive in a particular cancer type.

  • Tier 1 Validation:

    • A biochemical assay confirms that the compound inhibits Kinase X activity with an IC50 of 50 nM.

    • In a cell line overexpressing Kinase X, the compound reduces the phosphorylation of a known downstream substrate of Kinase X.

    • Phenotypic screening reveals that the compound selectively inhibits the proliferation of cancer cell lines with high Kinase X expression.

  • Tier 2 Validation:

    • Western blot analysis shows a dose-dependent decrease in the phosphorylation of multiple proteins in the Kinase X signaling pathway.

    • RNA-Seq analysis reveals downregulation of genes known to be transcriptional targets of the Kinase X pathway.

Conclusion

The prediction of a novel compound's mechanism of action is a complex but logical process. By strategically combining the predictive power of in silico methods with the definitive evidence from experimental validation, we can efficiently and accurately elucidate the biological function of molecules like this compound. This integrated approach not only accelerates the drug discovery process but also provides a deeper understanding of the compound's therapeutic potential and potential off-target effects. The framework presented in this guide serves as a robust starting point for any investigation into the MoA of a novel chemical entity.

References

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A Technical Guide to the ADME Profiling of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The successful development of a novel chemical entity into a marketable therapeutic agent is contingent upon a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] An early and accurate assessment of these pharmacokinetic parameters is crucial for mitigating the risk of late-stage attrition, which remains a significant challenge in the pharmaceutical industry.[3] This guide provides a comprehensive, multi-tiered strategy for the ADME characterization of the novel compound 6-(Azepan-1-yl)pyridin-3-amine . The approach detailed herein integrates predictive in silico modeling with robust in vitro experimental protocols, establishing a logical and efficient workflow for generating a preliminary ADME profile. This document is intended for drug development scientists and researchers, offering both the strategic rationale and detailed methodologies required to assess the viability of this compound for further development.

Introduction to this compound and the ADME Paradigm

Compound: this compound Structure:

Canonical SMILES: C1CCN(CC1)c2ccc(nc2)N

The structure, featuring a pyridine core, a primary aromatic amine, and a saturated seven-membered azepane ring, presents several features of ADME interest. The basic nitrogens suggest a potential for good aqueous solubility at physiological pH, while the overall structure requires evaluation for membrane permeability, metabolic stability (particularly at the aromatic amine and the azepane ring), and potential for drug-drug interactions.

The ADME paradigm dictates the journey of a drug through the body, influencing its efficacy and safety.[2][4] Our investigation will follow a systematic progression, beginning with cost-effective computational predictions to identify potential liabilities and guide subsequent experimental work.

Tier 1: In Silico ADME Prediction

The initial phase of ADME assessment leverages computational models to predict key physicochemical and pharmacokinetic properties. This step is invaluable for rapid, early-stage screening before significant resources are committed to synthesis and in vitro testing.[5] We will utilize two well-regarded, freely accessible platforms, SwissADME and pkCSM, to generate a consensus prediction.[6][7][8][9][10]

Rationale for Platform Selection:

  • SwissADME: Offers a robust suite of models for physicochemical properties, drug-likeness, and pharmacokinetic parameters, including the visually intuitive BOILED-Egg model for predicting brain and intestinal permeability.[11]

  • pkCSM: Employs a unique graph-based signature method to predict a wide range of ADME and toxicity endpoints, providing complementary insights to SwissADME's methodologies.[8][9][12]

Predicted Physicochemical Properties and Drug-Likeness

A foundational assessment of drug-likeness is Lipinski's Rule of Five (Ro5).[13][14][15] It predicts that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: Molecular Weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[13][14][15][16]

Table 1: Predicted Physicochemical and Drug-Likeness Properties for this compound

Parameter Predicted Value (SwissADME) Predicted Value (pkCSM) Lipinski's Rule of Five Guideline Compliance
Molecular Weight ( g/mol ) 191.27 191.27 ≤ 500 Yes
LogP (Octanol/Water) 1.85 1.63 ≤ 5 Yes
H-Bond Donors 1 1 ≤ 5 Yes
H-Bond Acceptors 3 3 ≤ 10 Yes
Topological Polar Surface Area (TPSA) 41.9 Ų - - -
Number of Rotatable Bonds 2 2 ≤ 10 Yes

| Lipinski Violations | 0 | 0 | ≤ 1 | PASS |

Interpretation: The compound shows excellent compliance with Lipinski's Rule of Five across both prediction platforms.[13][14][15][16] The low molecular weight and moderate lipophilicity (LogP < 2) suggest a favorable starting point for oral bioavailability. The TPSA of 41.9 Ų is well within the range associated with good cell membrane permeability.

Predicted ADME Properties

The next step is to predict specific ADME parameters that govern the compound's pharmacokinetic profile.

Table 2: Predicted ADME Properties for this compound

ADME Parameter Predicted Value (SwissADME) Predicted Value (pkCSM) Interpretation & Implication
Absorption
GI Absorption High 94.5% (Abs. Class: 1) Predicted to be well-absorbed from the gut.
BBB Permeant Yes LogBB: 0.126 Potential for CNS penetration; could be desirable or a liability depending on the target.
P-gp Substrate No No Low risk of being actively pumped out of cells by P-glycoprotein.
Distribution
VDss (human) - 0.89 L/kg Moderate volume of distribution, suggesting distribution into tissues beyond the plasma.
Fraction Unbound (human) - 0.286 (fu) Predicted to be ~71.4% bound to plasma proteins. The free fraction (~28.6%) is available for pharmacological activity.
Metabolism
CYP2D6 Inhibitor Yes Yes Potential Liability: High risk of drug-drug interactions with co-administered CYP2D6 substrates.
CYP3A4 Inhibitor No Yes Potential Liability: Conflicting predictions. Warrants experimental investigation.
Excretion

| Total Clearance | - | 0.65 mL/min/kg | Suggests a moderate rate of clearance from the body. |

In Silico Summary & Forward Look: The computational analysis is highly encouraging from a physicochemical and absorption standpoint. The molecule is predicted to be a "Lipinski-compliant" compound with high gastrointestinal absorption.[13][14][15][16] However, a significant potential liability has been flagged: inhibition of cytochrome P450 enzymes, particularly CYP2D6 and possibly CYP3A4 .[17] This risk of drug-drug interactions necessitates rigorous experimental validation. The predicted plasma protein binding is moderate and also requires experimental confirmation.

Tier 2: In Vitro ADME Experimental Plan

Based on the in silico assessment, the following in vitro assays are prioritized to confirm the predictions and provide quantitative data for decision-making. The overall workflow is designed to move from fundamental properties to more complex biological systems.

ADME_Workflow cluster_0 Tier 1: In Silico Screening cluster_1 Tier 2: In Vitro Confirmation cluster_2 Tier 3: In Vivo Assessment in_silico SwissADME & pkCSM (Ro5, ADME Prediction) solubility Kinetic Solubility Assay in_silico->solubility Assess developability permeability PAMPA Assay in_silico->permeability Confirm absorption ppb Equilibrium Dialysis (RED) in_silico->ppb Confirm distribution cyp_inhibit CYP Inhibition Assay in_silico->cyp_inhibit Investigate DDI risk solubility->permeability met_stability Microsomal Stability permeability->met_stability Profile liabilities pk_study Rodent PK Study ppb->pk_study Inform in vivo design met_stability->cyp_inhibit met_stability->pk_study Inform in vivo design cyp_inhibit->pk_study Inform in vivo design caption Figure 1. Tiered ADME Profiling Workflow

Caption: Figure 1. Tiered ADME Profiling Workflow

Aqueous Solubility

Rationale: Poor solubility is a major hurdle in drug development, affecting everything from assay reliability to oral bioavailability.[18][19] A kinetic solubility assay is a high-throughput method suitable for early discovery to quickly assess if a compound has sufficient solubility for biological testing.[18][20][21][22]

Protocol: Kinetic Solubility via Shake-Flask Method [19][20]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In duplicate, add 10 µL of the 10 mM stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in a 1.4 mL tube. This creates a 200 µM nominal concentration with 2% DMSO.

  • Equilibration: Seal the tubes and place them in a thermomixer set to 25°C, shaking at 850 rpm for 2 hours to allow for equilibration.[19]

  • Separation: Transfer the contents to a 96-well solubility filter plate (e.g., Millipore MultiScreen) and centrifuge at 2,000 x g for 10 minutes to separate any precipitated compound from the soluble fraction.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated LC-MS/MS method against a standard curve prepared in PBS/DMSO.

  • Self-Validation: Run a known high-solubility compound (e.g., Propranolol) and a low-solubility compound (e.g., Amiodarone) as controls to ensure the assay is performing within expected parameters.

Membrane Permeability

Rationale: The ability to cross biological membranes is fundamental to absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive diffusion, which is a key mechanism for gastrointestinal absorption.[23][24][25]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [23][25][26][27]

  • Membrane Coating: Gently pipette 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) onto the filter membrane of each well in a 96-well donor plate.[26]

  • Acceptor Plate Preparation: Fill each well of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare a 500 µM solution of the test compound in PBS (pH 7.4) from a DMSO stock (final DMSO concentration ≤ 1%). Add 200 µL of this solution to the donor plate wells.[26]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature (25°C) for 16-18 hours in a sealed, humidified chamber to prevent evaporation.[26]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS analysis.

  • Data Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells.

  • Self-Validation: Include high-permeability (e.g., Testosterone) and low-permeability (e.g., Atenolol) controls to benchmark the results and ensure membrane integrity.

Metabolic Stability in Liver Microsomes

Rationale: The liver is the primary site of drug metabolism. An in vitro assay using human liver microsomes (HLM), which contain a high concentration of Cytochrome P450 enzymes, provides a reliable estimate of a compound's susceptibility to Phase I metabolism and its intrinsic clearance.[28][29][30][31]

Microsomal_Stability compound Test Compound (1 µM) incubation Incubate at 37°C (0, 5, 15, 30, 60 min) compound->incubation hlm Human Liver Microsomes hlm->incubation nadph NADPH (Cofactor) nadph->incubation quench Quench Reaction (Cold Acetonitrile) incubation->quench analysis LC-MS/MS Analysis (% Remaining vs. Time) quench->analysis caption Figure 2. Microsomal Stability Assay Workflow

Caption: Figure 2. Microsomal Stability Assay Workflow

Protocol: Human Liver Microsome (HLM) Stability Assay [29][30][31][32]

  • Reagent Preparation: Thaw pooled HLM (from at least 10 donors) on ice. Prepare a reaction buffer (100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system.[32]

  • Reaction Mixture: In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) and buffer to 37°C.

  • Initiation: Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[30]

  • Sample Processing: Centrifuge the plate at 4,000 x g for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[30]

  • Self-Validation: Include control compounds with known metabolic fates: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

Plasma Protein Binding (PPB)

Rationale: Only the unbound (free) fraction of a drug in plasma is available to interact with its target and be cleared.[33] Therefore, determining the extent of PPB is critical for interpreting efficacy and pharmacokinetic data. The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for this measurement.[33][34][35][36][37]

Protocol: Rapid Equilibrium Dialysis (RED) Assay [33][34][35]

  • Compound Spiking: Spike human plasma with the test compound to a final concentration of 1 µM.

  • Device Loading: Add the spiked plasma (~300 µL) to the sample chamber (red ring) of a RED device insert. Add dialysis buffer (PBS, pH 7.4, ~500 µL) to the buffer chamber.[33]

  • Equilibration: Cover the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane (8K MWCO).[33][36]

  • Sampling: After incubation, carefully remove equal volume aliquots (~100 µL) from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

  • Analysis: Precipitate proteins with acetonitrile (containing an internal standard) and analyze the compound concentration in the supernatants from both chambers via LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

  • Self-Validation: Run control compounds with known binding characteristics (e.g., Warfarin - high binding; Metoprolol - low binding) in parallel.

Cytochrome P450 Inhibition

Rationale: As flagged by the in silico models, DDI potential via CYP inhibition is a major safety concern. A high-throughput fluorogenic assay is an efficient first step to screen for inhibition of the five most clinically relevant isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[38][39][40][41]

Protocol: Fluorogenic CYP Inhibition Assay [38][39]

  • Reagent Preparation: Use commercially available kits containing recombinant human CYP enzymes (baculosomes), specific fluorogenic probe substrates, and an NADPH regenerating system.

  • Plate Setup: In a 96-well black plate, add the test compound across a range of concentrations (e.g., 0.1 to 100 µM).

  • Incubation: Add the enzyme/buffer mixture, pre-incubate for 10 minutes at 37°C, then initiate the reaction by adding the substrate/NADPH mixture.

  • Detection: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation/emission wavelengths for the specific substrate metabolite. The rate of fluorescence generation is proportional to enzyme activity.[38]

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control (no inhibitor). Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation: For each CYP isoform, run a known, potent inhibitor (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) to generate a control IC50 curve, ensuring the assay is sensitive and accurate.

Integrated Data Interpretation and Next Steps

The collective results from the in silico and in vitro assessments will form the basis of a preliminary ADME profile for this compound.

  • Go/No-Go Decision Point: If the compound exhibits poor solubility (<10 µM), low permeability, and/or very high metabolic instability (t½ < 5 min), further investment may not be warranted without significant medicinal chemistry efforts.

  • Liability Flagging: An IC50 value < 10 µM in the CYP inhibition assay confirms the in silico prediction and represents a significant liability that must be addressed, either through structural modification or a carefully designed clinical plan.[17]

  • Progression to In Vivo Studies: If the in vitro data are favorable (e.g., solubility > 50 µM, high permeability, t½ > 30 min in HLM, and CYP IC50s > 10 µM), the next logical step is a preliminary pharmacokinetic (PK) study in a rodent model (e.g., rat).[4] This study would provide crucial information on key parameters like clearance, volume of distribution, half-life, and oral bioavailability, bridging the gap between in vitro data and potential human pharmacokinetics.[4]

This structured, tiered approach ensures that resources are used efficiently, providing a robust data package to make an informed decision on the future development of this compound.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Starting Deep Dive Research

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Gathering Early Insights

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Methodological & Application

Application Notes & Protocols for the Synthesis of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 6-(Azepan-1-yl)pyridin-3-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. We present an in-depth analysis of the prevalent synthetic strategies, focusing on the rationale behind methodological choices. A detailed, field-proven protocol for the Palladium-catalyzed Buchwald-Hartwig amination is provided, complete with reaction parameters, purification procedures, characterization data, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood pathway to this valuable compound.

Introduction and Scientific Context

This compound (CAS No. 850040-18-5) is a substituted aminopyridine derivative featuring a seven-membered azepane ring.[1][2] Its structural motif is of significant interest in pharmaceutical research, where the pyridine core acts as a versatile scaffold and the amino group provides a crucial point for further functionalization. The lipophilic azepane moiety can significantly influence the pharmacokinetic properties of a parent molecule, such as solubility, membrane permeability, and metabolic stability. Consequently, robust and scalable synthetic access to this compound is of paramount importance for the generation of compound libraries and the development of novel therapeutic agents.

The core chemical challenge lies in the formation of the C-N bond between the C6 position of the pyridine ring and the nitrogen atom of the azepane ring. This guide will explore the two primary methodologies for achieving this transformation: Nucleophilic Aromatic Substitution (SNAr) and the more contemporary Palladium-catalyzed Buchwald-Hartwig amination.

Strategic Analysis of Synthetic Methodologies

The synthesis of this compound is typically approached by coupling azepane with an appropriately functionalized 3-aminopyridine derivative. The choice of strategy depends on the activation of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classical approach for forming aryl-amine bonds.[3] The reaction requires a pyridine ring that is sufficiently electron-deficient, typically achieved by installing a good leaving group (e.g., a halogen like Chlorine or Fluorine) at the position of substitution (C6) and potentially other electron-withdrawing groups on the ring.[4] The nucleophile, in this case, azepane, attacks the electrophilic carbon bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[3] Aromaticity is restored upon expulsion of the leaving group.

While mechanistically straightforward, SNAr reactions on halopyridines often require forcing conditions, such as high temperatures, which can limit functional group tolerance and lead to side products.[4][5] The reactivity is highest for substituents at the C2 and C4 positions of the pyridine ring, as the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds.[7][8] This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl or heteroaryl halides (or triflates) under significantly milder conditions than traditional methods.[9]

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Key steps include:

  • Oxidative Addition: The aryl halide (e.g., 6-chloropyridin-3-amine) adds to the Pd(0) complex.

  • Amine Coordination & Deprotonation: The amine (azepane) coordinates to the palladium center and is deprotonated by a base.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[7]

The choice of ligand is critical to the success of the reaction, stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[10][11] For heteroaryl substrates, specialized phosphine ligands (e.g., XantPhos, Josiphos, or sterically hindered biaryl phosphines) are often employed to achieve high yields.[10] Given its versatility and generally higher yields under milder conditions, the Buchwald-Hartwig amination is the recommended protocol for this synthesis.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This section details a robust protocol for the synthesis of this compound from 6-chloropyridin-3-amine and azepane.

Reaction Scheme

Caption: Buchwald-Hartwig synthesis of the target compound.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )EquivalentsNotes
6-Chloropyridin-3-amine5350-93-6128.561.0Substrate
Azepane111-49-999.171.2 - 1.5Nucleophile
Pd₂(dba)₃51364-51-3915.720.01 - 0.02Palladium Pre-catalyst
XantPhos161265-03-8578.680.02 - 0.04Ligand
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.0 - 2.5Base
Toluene108-88-392.14-Anhydrous Solvent
Ethyl Acetate (EtOAc)141-78-688.11-Extraction Solvent
Hexanes110-54-386.18-Chromatography Eluent
Saturated NaCl (Brine)7647-14-558.44-Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37-Drying Agent
Step-by-Step Protocol

G start Start: Prepare Dry Glassware setup 1. Inert Atmosphere Setup Charge a flame-dried Schlenk flask with a stir bar. Evacuate and backfill with Argon/Nitrogen (3x cycles). start->setup reagents 2. Reagent Addition Add 6-chloropyridin-3-amine (1.0 eq.), Cs₂CO₃ (2.2 eq.), Pd₂(dba)₃ (0.015 eq.), and XantPhos (0.03 eq.) to the flask. setup->reagents liquid_add 3. Liquid Addition Add anhydrous Toluene via syringe, followed by Azepane (1.3 eq.). reagents->liquid_add reaction 4. Reaction Heat the mixture to 110 °C with vigorous stirring. Monitor progress by TLC/LC-MS (typically 12-24 h). liquid_add->reaction workup 5. Work-up Cool to RT. Dilute with EtOAc. Filter through Celite to remove solids. Wash filtrate with water, then brine. reaction->workup purify 6. Purification Dry organic layer over Na₂SO₄, filter, and concentrate. Purify crude product via silica gel column chromatography (e.g., 20-50% EtOAc in Hexanes). workup->purify end End: Isolated Product This compound purify->end

Caption: Experimental workflow for the synthesis protocol.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 6-chloropyridin-3-amine (1.0 equiv), cesium carbonate (2.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv), and XantPhos (0.03 equiv).

  • Inerting: Seal the flask and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[12]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to the flask. Follow with the addition of azepane (1.3 equiv).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 6-chloropyridin-3-amine is consumed.

  • Aqueous Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc). Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional EtOAc. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, starting with 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes, is typically effective at isolating the desired product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.[1]

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₇N₃[1]
Molecular Weight 191.27 g/mol [1]
Appearance Solid (typically off-white to yellow)[1]
Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ ~7.8 (d, 1H), 6.9 (dd, 1H), 6.4 (d, 1H), 3.6 (br s, 2H, NH₂), 3.5 (t, 4H, N-CH₂ of azepane), 1.7 (m, 4H, azepane CH₂), 1.6 (m, 4H, azepane CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~155.0, 140.0, 138.0, 122.0, 108.0, 48.0, 28.0, 27.0.

  • Mass Spec (ESI+): m/z = 192.15 [M+H]⁺.

Molecule_Structure structure

Caption: Structure of this compound.

Safety, Handling, and Troubleshooting

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.

  • Toluene is a flammable and volatile solvent.[13]

  • Cesium carbonate is a strong base and can cause irritation.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.[13]

Troubleshooting:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst/ligand (oxidation).- Insufficiently inert atmosphere.- Low reaction temperature.- Use fresh catalyst/ligand.- Ensure proper inerting technique (Schlenk line).- Verify oil bath temperature.
Formation of Side Products - Reaction run for too long.- Competing side reactions (e.g., hydrodehalogenation).- Monitor reaction closely and stop when complete.- Screen alternative ligands or bases.
Difficult Purification - Co-elution of product with impurities.- Optimize chromatography eluent system.- Consider an acid/base extraction during work-up to remove basic or acidic impurities.

References

  • Wikipedia. Buchwald–Hartwig amination.
  • Chemsigma. This compound [850040-18-5].
  • YouTube. Nucleophilic Aromatic Substitutions.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
  • Semantic Scholar. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.
  • MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.
  • NIH National Library of Medicine. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitution Reactions.
  • PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
  • ResearchGate. Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.

Sources

Application Note & Protocol: A Guide to the Synthesis of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 6-(Azepan-1-yl)pyridin-3-amine, a valuable building block in medicinal chemistry, starting from the commercially available precursor, 6-chloropyridin-3-amine. We delve into the strategic choice of the Buchwald-Hartwig amination as the preferred synthetic route over traditional nucleophilic aromatic substitution (SNAr), offering a rationale grounded in reaction kinetics and substrate scope. The guide includes a step-by-step experimental protocol, a discussion of the roles of key reagents, and a workflow for purification, designed for researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The 6-aminopyridine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds, particularly kinase inhibitors used in oncology.[1] The target molecule, this compound, incorporates a seven-membered azepane ring, which can impart unique conformational properties and metabolic stability to drug candidates. Its synthesis from 6-chloropyridin-3-amine is a key transformation, enabling the exploration of structure-activity relationships (SAR).

The precursor, 6-chloropyridin-3-amine, is an ideal starting material due to its bifunctional nature. The amino group at the 3-position can be used for subsequent derivatization, while the chlorine atom at the 6-position serves as an excellent leaving group for cross-coupling reactions.[2][3] The electron-withdrawing nature of the pyridine nitrogen activates the C6 position, making it susceptible to substitution.[4]

Mechanistic Rationale: Buchwald-Hartwig Amination vs. SNAr

Two primary pathways can be considered for the coupling of azepane with 6-chloropyridin-3-amine:

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the direct attack of the amine nucleophile (azepane) on the electron-deficient pyridine ring, displacing the chloride. While the C6 position is activated, SNAr reactions on chloro-pyridines often require harsh conditions such as high temperatures or microwave irradiation to proceed efficiently.[5] Recent studies suggest that many reactions previously assumed to be stepwise SNAr may in fact proceed through a concerted mechanism.[6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the gold standard for forming aryl C-N bonds.[7] It offers significant advantages over SNAr, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[8] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. Given its reliability and efficiency, the Buchwald-Hartwig amination is the recommended method for this transformation.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Pd(II) Complex (Ar-Pd(L)₂-X) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Complex Amine Coordinated Complex OA_Complex->Amine_Complex Ligand Exchange (+ R₂NH) Amido_Complex Pd(II) Amido Complex Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺) Amido_Complex->Pd0 Reductive Elimination (Product: Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design and Reagents

Successful synthesis relies on the careful selection of catalyst, ligand, base, and solvent. The table below outlines the key components and their functions in the protocol.

ComponentExampleRole & Rationale
Aryl Halide 6-Chloropyridin-3-amineThe electrophilic partner. The chloro- derivative is cost-effective and sufficiently reactive for this coupling.
Amine Nucleophile Azepane (Hexamethyleneimine)The nitrogen source for the C-N bond formation.
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂The source of the active Pd(0) catalyst that enters the catalytic cycle.[9]
Phosphine Ligand XantPhos or BINAPStabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition. Bidentate ligands are often effective.[7][10]
Base Sodium tert-butoxide (NaOtBu)Deprotonates the amine-palladium complex to form the key amido intermediate, regenerating the catalyst. Strong, non-nucleophilic bases are required.[11]
Solvent Toluene or DioxaneAnhydrous, high-boiling, aprotic solvent required to dissolve reagents and facilitate heating under an inert atmosphere.[8]

Detailed Synthesis Protocol

This protocol describes a typical procedure for the palladium-catalyzed amination on a 1.0 mmol scale. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.[10]

Materials and Equipment
  • 6-Chloropyridin-3-amine (1.0 equiv, 128.56 mg)

  • Azepane (1.2 equiv, 119.0 mg, 138 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 18.3 mg)

  • XantPhos (0.04 equiv, 23.1 mg)

  • Sodium tert-butoxide (1.4 equiv, 134.6 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (N₂ or Ar)

  • Standard glassware for work-up and purification

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Triethylamine)

Reaction Setup and Execution
  • To a dry Schlenk flask under an inert atmosphere, add 6-chloropyridin-3-amine (128.56 mg), Pd₂(dba)₃ (18.3 mg), XantPhos (23.1 mg), and sodium tert-butoxide (134.6 mg).

  • Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen.

  • Add anhydrous toluene (5 mL) via syringe, followed by azepane (138 µL).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel.

    • Expert Tip: Aminopyridines are known to tail on silica gel due to interactions with acidic silanol groups.[12] To mitigate this, it is highly recommended to add 0.5-1% triethylamine (TEA) to the eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).[12]

    • Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to isolate the pure this compound.

  • Combine the pure fractions and concentrate under reduced pressure to yield the final product as a solid.

Expected Characterization
  • Molecular Formula: C₁₁H₁₇N₃

  • Molecular Weight: 191.27 g/mol

  • Appearance: Solid

  • Confirmation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Overall Experimental Workflow

Caption: A streamlined workflow for the synthesis and isolation of the target compound.

Safety and Handling

  • 6-Chloropyridin-3-amine: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Toluene and other organic solvents are flammable. Work in a fume hood away from ignition sources.

References

  • Wikipedia. (n.d.).
  • ACS Green Chemistry Institute. (n.d.).
  • Bak, J. B., et al. (2020). Concerted Nucleophilic Aromatic Substitutions.
  • MDPI. (2023).
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
  • Organic Reactions. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-(Azepan-1-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This guide provides a comprehensive technical overview and detailed protocols for the application of this reaction to a specific and highly relevant class of substrates: 6-(azepan-1-yl)pyridin-3-amine and its derivatives. These scaffolds are of significant interest in medicinal chemistry due to the prevalence of nitrogen-containing heterocycles in pharmaceutical agents, where they modulate key properties such as solubility, polarity, and bioavailability.[2] This document will delve into the mechanistic underpinnings of the reaction, provide field-proven experimental protocols, address common challenges associated with nitrogen-rich heteroaromatic substrates, and offer optimization strategies to empower researchers in their synthetic endeavors.

Introduction: The Significance of Aminopyridine Scaffolds

Nitrogen-containing heterocycles are ubiquitous in drug discovery.[2] The pyridine ring, in particular, is a privileged structure found in numerous FDA-approved drugs. The specific substitution pattern of this compound combines an electron-donating amino group and a bulky, saturated azepane ring, presenting unique electronic and steric challenges for cross-coupling reactions. Successfully coupling this moiety with various aryl or heteroaryl partners via the Suzuki-Miyaura reaction opens a direct pathway to novel chemical entities with potential therapeutic applications. However, the Lewis basicity of the pyridine nitrogen and the exocyclic amine can lead to catalyst poisoning, while the electron-rich nature of the ring can affect the kinetics of the catalytic cycle.[2][3] Understanding and overcoming these challenges is paramount for the efficient synthesis of target molecules.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5][6] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (e.g., a bromo- or chloro-derivative of the aminopyridine), forming a Pd(II) complex.[4][6] The efficiency of this step is influenced by the electron density of the ligand and the nature of the halide.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group.[6][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Forms R1X R¹-X (Aryl/Heteroaryl Halide) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Transmetalation Base Base Base->Transmetalation Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Coupling with this compound Derivatives

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halogenated this compound derivative with a generic arylboronic acid. Optimization may be required for specific substrate combinations.

Reagents and Materials
Reagent/MaterialPurposeTypical GradeSupplier
6-(Azepan-1-yl)-5-bromopyridin-3-amineHeteroaryl Halide>95%Commercial
Arylboronic AcidCoupling Partner>98%Commercial
Pd₂(dba)₃Palladium Precatalyst>97%Commercial
XPhosLigand>98%Commercial
K₃PO₄ (anhydrous, powdered)Base>98%Commercial
1,4-DioxaneSolventAnhydrousCommercial
WaterCo-solventDegassed, HPLC gradeN/A
Argon or NitrogenInert GasHigh PurityN/A
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 6-(azepan-1-yl)-5-bromopyridin-3-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

    • Expert Insight: Using a slight excess of the boronic acid can drive the reaction to completion. Powdered K₃PO₄ is often effective for challenging couplings involving nitrogen heterocycles as it is a strong enough base to facilitate transmetalation without promoting significant side reactions.[8][9]

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and the ligand, XPhos (2-4 mol%). Add these solids to the reaction vessel.

    • Expert Insight: Bulky, electron-rich phosphine ligands like XPhos are often crucial for coupling nitrogen-containing heterocycles. They promote the oxidative addition step and can shield the palladium center, mitigating catalyst poisoning by the basic nitrogen atoms.[10][11]

  • Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

    • Expert Insight: Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst. The presence of water is often necessary to facilitate the transmetalation step.[12]

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[12]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic extracts.[6]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6] Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.[12]

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Challenges and Troubleshooting

Coupling reactions with nitrogen-rich heterocycles like this compound derivatives can be prone to specific side reactions and challenges.

ChallengePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst poisoning by pyridine nitrogen.[3][10] Inefficient oxidative addition.Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).[10] Switch to a more reactive halide (I > Br > Cl).[13] Increase reaction temperature or use microwave irradiation.[14]
Protodeboronation Cleavage of the C-B bond of the boronic acid by a proton source before transmetalation.[2][10]Use anhydrous conditions or rigorously dried solvents. Employ a stronger, less nucleophilic base like K₃PO₄ or Cs₂CO₃.[8] Use boronic esters (e.g., pinacol esters) which are often more stable.
Homocoupling Coupling of two boronic acid molecules or two halide molecules.Ensure a thoroughly deoxygenated reaction mixture. Use a lower catalyst loading.
Poor Solubility The polarity of the aminopyridine substrate can lead to poor solubility in common organic solvents.[2]Use a more polar solvent system (e.g., DMF, DMA, or increase the proportion of water). Increase the reaction temperature.

Comparative Data and Optimization

The choice of catalyst, ligand, base, and solvent is critical for success. The following table summarizes conditions reported for similar challenging heteroaryl couplings, providing a basis for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Substrate TypeYield (%)Reference
Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)Dioxane/H₂O1002-Chloropyridine95Buchwald, S. L. et al.
Pd(OAc)₂ (2.0)PCy₃ (4.0)K₃PO₄ (3.0)Toluene/H₂O803-Aminopyridine88Fu, G. C. et al.[8]
XPhos Pd G2 (2.0)N/AK₂CO₃ (2.0)THF/H₂O60Unprotected Indazole95Nolan, S. P. et al.[15]
Pd(PPh₃)₄ (5.0)N/ANa₂CO₃ (2.0)DME/H₂O853-Bromopyridine92Miyaura, N. et al.

Note: This table is illustrative. Yields are highly substrate-dependent.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of this compound derivatives is a powerful tool for the synthesis of novel, pharmaceutically relevant compounds. Success hinges on a rational approach to reaction design, particularly in the selection of a robust catalyst system capable of overcoming the inherent challenges posed by these electron-rich, Lewis basic substrates. The use of bulky, electron-donating phosphine ligands in combination with appropriate bases and solvents, as outlined in this guide, provides a solid foundation for achieving high-yielding and reproducible results. Future developments will likely focus on even more active and stable catalyst systems, greener reaction media, and applications in flow chemistry to further enhance the efficiency and scalability of these critical transformations.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Dreher, S. D., et al. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 10(19), 4375-4378.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (2025, August 7). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
  • Koei Chemical Co., Ltd. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation.
  • Liao, C. Y., et al. (2009). Robust and electron-rich cis-palladium(II) complexes with phosphine and carbene ligands as catalytic precursors in Suzuki coupling reactions. Chemistry, 15(2), 405-17.
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • ResearchGate. (2020, February 12). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
  • Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
  • ResearchGate. (2025, August 7). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • ACS Catalysis. General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • ResearchGate. Aminative Suzuki-Miyaura coupling.
  • ResearchGate. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation.
  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Chemsigma. This compound [850040-18-5].
  • National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3355.
  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ChemRxiv. 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling.
  • Organic Syntheses. 3-pyridylboronic acid.
  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.

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Application Notes and Protocols for the Buchwald-Hartwig Amination of "6-(Azepan-1-yl)pyridin-3-amine" Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[3][4] Its development has revolutionized the synthesis of aryl amines, offering a significant improvement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[3][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and medicinally relevant class of substrates: "6-(Azepan-1-yl)pyridin-3-amine" and its analogs. This scaffold, featuring a substituted aminopyridine core, is of significant interest in medicinal chemistry. The strategic placement of the primary amino group at the 3-position allows for its elaboration into a wide range of derivatives, making it a valuable building block for library synthesis and lead optimization campaigns.

This document will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts and reagents, provide detailed experimental protocols, and present a systematic approach to troubleshooting common challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3][6] Understanding this mechanism is crucial for rational reaction optimization and troubleshooting. The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(X)Ln Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')Ln]X OA_complex->Amine_complex Amine Coordination (R'R''NH) Amido_complex Ar-Pd(II)(NR'R'')Ln Amine_complex->Amido_complex Deprotonation (Base, -H-Base+ X-) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)Ln Amido_complex->Catalyst_regen

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl or heteroaryl halide (Ar-X) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[7] The palladium center inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl > OTf, although modern catalyst systems have been developed that are highly effective for less reactive aryl chlorides.[8]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center, displacing the halide ligand. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly influence the reaction outcome. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed.[6]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[3][9] This step is often accelerated by the use of bulky, electron-rich phosphine ligands, which promote the formation of the product and the turnover of the catalyst.[9]

Protocol Development for "this compound" Analogs

The successful amination of "this compound" requires careful consideration of the electronic and steric properties of both the amine and the coupling partner. The pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, the choice of ligand is paramount to ensure a high-yielding reaction.

Key Reaction Parameters
ParameterRecommendationRationale and Considerations
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and is often used in combination with a ligand. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[6] Pre-formed palladium-ligand complexes (precatalysts) can also be highly effective and offer improved air stability and reproducibility.
Ligand Biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or XantphosBulky, electron-rich biaryl phosphine ligands are generally the preferred choice for coupling heteroaromatic amines.[10] They promote rapid oxidative addition and reductive elimination while preventing the formation of inactive catalyst species. Xantphos is a robust and often effective ligand for a broad range of substrates.[11][12]
Base NaOtBu, K₃PO₄, or Cs₂CO₃The choice of base depends on the functional group tolerance of the substrates. NaOtBu is a strong base suitable for many applications, but milder bases like K₃PO₄ or Cs₂CO₃ may be necessary for base-sensitive functional groups.[6]
Solvent Toluene, Dioxane, or t-BuOHThese are common solvents for Buchwald-Hartwig aminations.[13][14] The choice of solvent can influence the solubility of the reagents and the reaction rate. All solvents must be anhydrous and deoxygenated to prevent catalyst deactivation.
Temperature 80-110 °CThe reaction temperature should be optimized for each specific substrate combination. Higher temperatures may be required for less reactive aryl chlorides.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents should be anhydrous and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: General Procedure for the Amination of "this compound" with an Aryl Bromide

This protocol describes a general method for the coupling of "this compound" with a representative aryl bromide.

Reagents and Materials:

  • "this compound"

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • The vessel is sealed with a septum, and the atmosphere is evacuated and backfilled with argon three times.

  • Add "this compound" (1.0 mmol, 1.0 equiv.) and the aryl bromide (1.2 mmol, 1.2 equiv.) to the vessel.

  • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate (10 mL).

  • The combined organic filtrate is washed with water (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Protocol 2: Microwave-Assisted Amination with a Heteroaryl Chloride

This protocol is suitable for more challenging couplings, such as those involving heteroaryl chlorides, and utilizes microwave irradiation to accelerate the reaction.

Reagents and Materials:

  • "this compound"

  • Heteroaryl chloride (e.g., 2-chloro-5-fluoropyridine)

  • XPhos Pd G3 (a third-generation precatalyst)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: To a microwave reaction vial containing a stir bar, add "this compound" (0.5 mmol, 1.0 equiv.), the heteroaryl chloride (0.6 mmol, 1.2 equiv.), XPhos Pd G3 (0.01 mmol, 2 mol%), and K₃PO₄ (1.0 mmol, 2.0 equiv.).

  • Add anhydrous 1,4-dioxane (3 mL) to the vial.

  • Seal the vial with a cap.

  • Reaction Execution: Place the vial in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.

  • Work-up and Purification: After cooling to room temperature, the work-up and purification follow the same procedure as described in Protocol 1.

Optimization and Troubleshooting

Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions when performing Buchwald-Hartwig aminations with "this compound" analogs.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Poorly soluble reagents- Unsuitable ligand/base combination- Use a fresh palladium source or a pre-catalyst.- Ensure all glassware is oven-dried and solvents are properly dried and degassed.- Try a different solvent or increase the reaction temperature.- Screen a panel of ligands (e.g., RuPhos, BrettPhos) and bases (e.g., Cs₂CO₃, LHMDS).
Hydrodehalogenation of Aryl Halide - Presence of water- β-hydride elimination from the amine or base- Ensure rigorously anhydrous conditions.- Use a non-coordinating base like K₃PO₄ or Cs₂CO₃.- Employ a more sterically hindered ligand to disfavor β-hydride elimination.
Formation of Side Products - Double arylation of the primary amine- Homocoupling of the aryl halide- Use a slight excess of the amine (1.1-1.2 equiv.).- Lower the catalyst loading or reaction temperature.- Ensure efficient stirring to prevent localized high concentrations of reagents.
Difficulty in Purification - Residual palladium catalyst- Phosphine oxide byproducts- Filter the crude reaction mixture through a pad of Celite and/or silica gel before concentration.- Consider a work-up with an aqueous solution of a thiol-containing scavenger resin to remove residual palladium.

Caption: Workflow for optimizing the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of "this compound" analogs. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently construct a diverse range of C-N coupled products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in drug discovery and development, enabling the rapid and reliable synthesis of these valuable chemical entities.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17138-17148. [Link]
  • Al-Masum, M., & Al-Aabed, S. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(6), 6834-6845. [Link]
  • Help troubleshooting a Buchwald-Hartwig amin
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 143(35), 14216-14225. [Link]
  • The Buchwald–Hartwig Amination After 25 Years.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling C
  • POP‐type ligands used in the Buchwald–Hartwig amination.
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Purification of Buchwald-Hartwig amin
  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. [Link]
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • BH amination side products and purific
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics.
  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF.
  • This compound [850040-18-5] | Chemsigma. [Link]

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Protocol for synthesizing kinase inhibitors from "6-(Azepan-1-yl)pyridin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of Kinase Inhibitors from the 6-(Azepan-1-yl)pyridin-3-amine Scaffold

Introduction: The Strategic Importance of the Aminopyridine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families in modern drug discovery.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with numerous approved drugs demonstrating significant clinical success.[2]

A recurring and highly successful structural motif in many kinase inhibitors is the aminopyridine scaffold.[3] This structural unit is prized for its ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a conserved feature that can be exploited to achieve potent and often selective inhibition.[4][5][6] The starting material, This compound , represents a valuable and versatile building block for constructing such inhibitors. It features a nucleophilic 3-amino group, which is perfectly positioned for derivatization, and a 6-azepanyl group, which can provide desirable physicochemical properties such as solubility and tailored interactions within the binding site.

This application note provides a comprehensive guide for the synthesis, purification, and characterization of novel kinase inhibitors based on this privileged scaffold. It is intended for researchers and professionals in medicinal chemistry and drug development, offering not just a protocol, but the scientific rationale behind the chosen synthetic strategies.

Synthetic Strategy: Building Diversity from a Common Core

The primary goal in elaborating the this compound core is to introduce a second, often aromatic or heteroaromatic, moiety that can occupy adjacent regions of the ATP-binding site. This can be achieved through several robust and well-established chemical transformations. The two most common and effective strategies are amide bond formation and palladium-catalyzed C-N cross-coupling , such as the Buchwald-Hartwig amination.[7][8]

  • Amide Bond Formation: This is arguably the most frequently used reaction in medicinal chemistry.[9] It involves coupling the 3-amino group with a carboxylic acid. This strategy is highly reliable and allows for the introduction of immense chemical diversity, as thousands of carboxylic acids are commercially available. The resulting amide bond can act as a crucial hydrogen bond donor and acceptor, further anchoring the inhibitor in the active site.[10]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a direct bond between the 3-amino group and an aryl or heteroaryl halide.[11][12][13] This creates a diarylamine linkage, a key structural feature in many Type II kinase inhibitors, which bind to an inactive conformation of the kinase.[14][15][16] This approach provides access to a different chemical space and can lead to inhibitors with distinct selectivity profiles.

The choice between these pathways depends on the desired final structure and the specific kinase target. The following diagram illustrates these divergent synthetic pathways.

G cluster_start Starting Material cluster_paths Synthetic Pathways cluster_reagents Key Reagents cluster_products Product Scaffolds start This compound amide_path Amide Bond Formation start->amide_path bh_path Buchwald-Hartwig Amination start->bh_path amide_prod Amide-Linked Kinase Inhibitor amide_path->amide_prod bh_prod Diaryl-Amine Linked Kinase Inhibitor bh_path->bh_prod acid R-COOH (Carboxylic Acid) acid->amide_path halide Ar-X (Aryl Halide) halide->bh_path coupling_reagent Coupling Reagents (e.g., HATU, EDC) coupling_reagent->amide_path pd_catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃, Xantphos) pd_catalyst->bh_path

Caption: Divergent synthetic strategies from the core scaffold.

Experimental Protocol: Amide Coupling Synthesis

This section details a representative protocol for the synthesis of a kinase inhibitor via amide coupling. The example uses 4-iodobenzoic acid as the coupling partner, but the methodology is broadly applicable.

Reaction Scheme:

(Starting Material: this compound) + (Reagent: 4-Iodobenzoic Acid) --[HATU, DIPEA, DMF]--> (Product: N-(6-(Azepan-1-yl)pyridin-3-yl)-4-iodobenzamide)

Materials and Reagents
ReagentGradePurityTypical Supplier
This compoundSynthesis Grade>97%Commercial
4-Iodobenzoic acidSynthesis Grade>98%Commercial
HATUReagent Grade>98%Commercial
N,N-Diisopropylethylamine (DIPEA)Anhydrous>99.5%Commercial
N,N-Dimethylformamide (DMF)Anhydrous>99.8%Commercial
Dichloromethane (DCM)ACS Grade-Commercial
Ethyl Acetate (EtOAc)ACS Grade-Commercial
HexanesACS Grade-Commercial
Saturated aq. Sodium Bicarbonate--Lab Prepared
Brine--Lab Prepared
Anhydrous Magnesium Sulfate--Commercial
Silica GelFlash Chromatography40-63µmCommercial
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (1.2 mmol, 1.2 eq).

    • Add this compound (1.0 mmol, 1.0 eq).

    • Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.3 mmol, 1.3 eq).[17]

    • Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily attacked by the amine.[18]

  • Solvent and Base Addition:

    • Under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) (10 mL) to dissolve the solids.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise to the stirring solution. The solution may change color.

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[17]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The starting amine should be consumed, and a new, less polar product spot should appear.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 25 mL).

    • Rationale: The water quench removes the DMF. The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic phase.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 20% Ethyl Acetate in Hexanes and gradually increasing to 60% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound, N-(6-(Azepan-1-yl)pyridin-3-yl)-4-iodobenzamide.

Protocol Validation: A Self-Validating System

To ensure the scientific integrity of the synthesis, the identity and purity of the final compound must be rigorously confirmed. This validation workflow is essential for any downstream applications, such as biological screening.[19][20]

G cluster_analysis Analytical Characterization crude Crude Product (Post-Workup) purify Purification (Flash Chromatography) crude->purify pure_intermediate Purified Fractions purify->pure_intermediate Collect Fractions final Validated Pure Inhibitor (>95% Purity) pure_intermediate->final Combine & Evaporate tlc TLC (Reaction Monitoring, Fraction Pooling) pure_intermediate->tlc Analyze hplc HPLC (Purity Assessment) final->hplc Validate ms LC-MS (Mass Confirmation) final->ms Validate nmr NMR (¹H, ¹³C) (Structural Elucidation) final->nmr Validate

Sources

Application Notes and Protocols for the Evaluation of Novel Pyridine Derivatives in Cancer Research: A Case Study with 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Pyridine Scaffold in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and serve as a versatile synthetic handle has made it a cornerstone of modern drug discovery. In oncology, pyridine derivatives have been successfully developed into targeted therapies, such as kinase inhibitors, that have revolutionized patient outcomes.

The compound 6-(Azepan-1-yl)pyridin-3-amine represents a novel chemical entity within this promising class. While its specific biological activity in cancer is yet to be extensively characterized, its structure, featuring a substituted pyridine core, warrants a thorough investigation into its potential as an anticancer agent. The exploration of such novel derivatives is driven by the continuous need for new therapeutics to overcome drug resistance and to target novel pathways in cancer cells.

One such pathway of intense interest is cancer metabolism. It is now well-established that cancer cells reprogram their metabolism to fuel rapid proliferation, a phenomenon known as the "Warburg effect." This metabolic shift creates unique vulnerabilities that can be exploited for therapeutic intervention. A key target in this context is the glucose transporter 1 (GLUT1), encoded by the SLC2A1 gene, which is frequently overexpressed in various cancers and is crucial for the high glucose uptake required by tumor cells. The development of potent and selective GLUT1 inhibitors, such as BAY-876, has demonstrated the therapeutic potential of targeting cancer metabolism.

This guide will provide a comprehensive framework for the preclinical evaluation of novel pyridine derivatives, using this compound as a case study. We will outline a hypothetical, yet scientifically rigorous, research program designed to take a novel compound from initial characterization to in vivo proof-of-concept. The protocols and methodologies described herein are based on established, field-proven techniques and are designed to provide researchers, scientists, and drug development professionals with a detailed roadmap for their own investigations into the next generation of pyridine-based cancer therapeutics.

Part 1: Foundational Physicochemical Characterization

Before embarking on biological evaluation, a thorough physicochemical characterization of the test compound is paramount. These properties fundamentally influence a compound's behavior in biological systems, its formulation, and its potential as a drug candidate.

Identity, Purity, and Structural Confirmation

Ensuring the identity and purity of the test compound is the first critical step to ensure the reliability and reproducibility of all subsequent biological data.

Protocol 1: Structure and Purity Analysis by HPLC, Mass Spectrometry, and NMR

  • Objective: To confirm the chemical structure and determine the purity of this compound.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC):

      • System: A standard HPLC system with a UV detector.

      • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 10-95% B over 30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm).

      • Analysis: The purity is calculated by the area of the main peak as a percentage of the total peak area in the chromatogram. A purity of ≥95% is generally required for biological studies.[1][2][3]

    • Mass Spectrometry (MS):

      • Technique: Electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

      • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the calculated theoretical mass of C₁₁H₁₈N₃⁺. The fragmentation pattern can provide additional structural confirmation.[4][5][6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Techniques: ¹H NMR and ¹³C NMR.

      • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

      • Analysis: The chemical shifts, integration, and coupling patterns of the proton and carbon signals should be consistent with the proposed structure of this compound.[7][8]

Solubility and Stability Assessment

A compound's solubility and stability are critical determinants of its biological activity and formulation potential.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

  • Objective: To determine the thermodynamic solubility of the compound in a physiologically relevant buffer.

  • Methodology:

    • Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated analytical method, such as HPLC-UV or LC-MS.[9]

    • The determined concentration represents the thermodynamic solubility.

Protocol 3: Stability in Biological Media

  • Objective: To assess the stability of the compound in plasma and simulated gastric/intestinal fluids.

  • Methodology:

    • Incubate the compound at a known concentration (e.g., 10 µM) in fresh plasma (human, mouse, rat) and in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8).

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 24 hours).

    • Quench the reaction (e.g., by adding acetonitrile to precipitate proteins).

    • Analyze the remaining concentration of the parent compound by LC-MS.

    • Calculate the compound's half-life in each medium.

Lipophilicity Determination

Lipophilicity is a key factor influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[10][11]

Protocol 4: Determination of the Partition Coefficient (LogP) and Distribution Coefficient (LogD)

  • Objective: To measure the lipophilicity of the compound.

  • Methodology (Shake-Flask Method):

    • Prepare a solution of the compound in a biphasic system of n-octanol and water (for LogP) or PBS at pH 7.4 (for LogD).

    • Shake the mixture vigorously to allow for partitioning between the two phases.

    • Allow the phases to separate completely.

    • Measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

    • Calculate LogP or LogD using the formula: LogP/D = log₁₀([concentration in octanol] / [concentration in aqueous phase]).[12][13]

Data Summary Table: Physicochemical Properties

PropertyMethodResultIdeal Range for Oral Drugs
Purity HPLC>98%>95%
Identity HRMS, NMRConfirmedN/A
Aqueous Solubility Shake-FlaskTBD>10 µM
Plasma Stability (t½) LC-MSTBD> 1 hour
LogD (pH 7.4) Shake-FlaskTBD1 - 3

TBD: To be determined through experimental analysis.

Part 2: In Vitro Evaluation of Anticancer Activity

Once the foundational characteristics of this compound are established, the next phase is to assess its biological activity in cancer cell lines. This section provides a tiered approach, starting with broad screening for cytotoxic effects and moving towards more detailed mechanistic studies.

Initial Screening for Cytotoxicity and Antiproliferative Effects

The first step is to determine if the compound has any effect on the viability and proliferation of cancer cells. A panel of cell lines representing different cancer types should be used.

Protocol 5: Cell Viability Assay (MTT/XTT Assay)

  • Objective: To determine the concentration-dependent effect of the compound on the metabolic activity of cancer cells, as an indicator of cell viability.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

    • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells will convert the tetrazolium salt into a colored formazan product.

    • Solubilization and Measurement: Solubilize the formazan crystals with a solubilizing agent and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 6: Clonogenic Survival Assay

  • Objective: To assess the long-term effect of the compound on the ability of single cancer cells to form colonies.

  • Methodology:

    • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

    • Compound Treatment: Treat the cells with various concentrations of the compound for 24 hours.

    • Recovery: Remove the compound-containing medium, wash the cells, and add fresh medium.

    • Colony Formation: Incubate the plates for 10-14 days until visible colonies are formed.

    • Staining and Counting: Fix the colonies with methanol, stain with crystal violet, and count the number of colonies (typically >50 cells).

    • Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.

Visualization of Experimental Workflow

G cluster_0 In Vitro Screening Workflow start Start: Cancer Cell Lines seed_plate Seed Cells in 96-well Plates start->seed_plate treat_compound Treat with this compound (Serial Dilution) seed_plate->treat_compound incubate_72h Incubate for 72h treat_compound->incubate_72h mtt_assay Perform MTT/XTT Assay incubate_72h->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for determining the IC50 of a novel compound.

Elucidating the Mechanism of Action

If this compound shows promising antiproliferative activity, the next step is to investigate its mechanism of action. Based on the importance of metabolic reprogramming in cancer, a logical starting point is to investigate its effects on glucose metabolism.

Protocol 7: Glucose Uptake Assay

  • Objective: To determine if the compound inhibits glucose transport into cancer cells.

  • Methodology:

    • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for a defined period (e.g., 1-24 hours).

    • Glucose Deprivation: Wash the cells and incubate them in a glucose-free medium.

    • 2-NBDG Incubation: Add a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the medium and incubate for 30-60 minutes.

    • Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

    • Analysis: Compare the fluorescence intensity of treated cells to that of vehicle-treated control cells. A decrease in fluorescence indicates inhibition of glucose uptake.

Protocol 8: Extracellular Lactate Production Assay

  • Objective: To measure the effect of the compound on the rate of glycolysis, as indicated by lactate secretion.

  • Methodology:

    • Cell Treatment: Treat cells with the compound for 24 hours.

    • Media Collection: Collect the cell culture medium at the end of the treatment period.

    • Lactate Measurement: Measure the concentration of lactate in the collected medium using a commercially available lactate assay kit.

    • Normalization: Normalize the lactate concentration to the cell number or total protein content.

    • Analysis: A decrease in lactate production suggests an inhibition of the glycolytic pathway.

Signaling Pathway Visualization

G cluster_1 Targeting Glycolysis in Cancer Extracellular Extracellular Space GLUT1 GLUT1 Transporter Extracellular->GLUT1 Transport Glucose Glucose Intracellular Intracellular Space GLUT1->Intracellular Glycolysis Glycolysis Intracellular->Glycolysis Glucose Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic TCA_Cycle TCA Cycle (Mitochondria) Pyruvate->TCA_Cycle Aerobic Inhibitor This compound (Hypothetical Target) Inhibitor->GLUT1 Inhibition

Caption: Hypothetical inhibition of the GLUT1 transporter by a novel compound.

Investigating Cell Fate: Cell Cycle and Apoptosis

Anticancer compounds often exert their effects by inducing cell cycle arrest or apoptosis (programmed cell death).

Protocol 9: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound perturbs the normal progression of the cell cycle.

  • Methodology:

    • Treatment and Harvesting: Treat cells with the compound for 24-48 hours, then harvest the cells by trypsinization.

    • Fixation: Fix the cells in cold 70% ethanol.

    • Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.

    • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

    • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G₀/G₁, S, and G₂/M). An accumulation of cells in a particular phase suggests cell cycle arrest.

Protocol 10: Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis by the compound.

  • Methodology:

    • Treatment and Harvesting: Treat cells with the compound for a specified time (e.g., 48 hours) and harvest the cells.

    • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Part 3: In Vivo Evaluation

Positive in vitro results provide the rationale for advancing a compound to in vivo studies to assess its efficacy and pharmacokinetic properties in a living organism.

Pharmacokinetic (PK) Studies

Protocol 11: Preliminary Pharmacokinetic Profiling in Mice

  • Objective: To determine the basic pharmacokinetic parameters of the compound, such as half-life, clearance, and oral bioavailability.

  • Methodology:

    • Dosing: Administer a single dose of the compound to a cohort of mice via intravenous (IV) and oral (PO) routes.

    • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Plasma Preparation and Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using a validated LC-MS/MS method.

    • Data Analysis: Plot the plasma concentration-time profiles and calculate key PK parameters using appropriate software. The oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Xenograft Tumor Model

Protocol 12: Efficacy in a Subcutaneous Xenograft Model

  • Objective: To evaluate the antitumor efficacy of the compound in a mouse model bearing human cancer cell-derived tumors.

  • Methodology:

    • Tumor Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line into the flank of immunocompromised mice (e.g., nude or NSG mice).

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³), then randomize the mice into treatment and control groups.

    • Treatment: Administer the compound daily (or as determined by PK studies) via an appropriate route (e.g., oral gavage). The control group receives the vehicle.

    • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

    • Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion

The journey of a novel chemical entity from the bench to the clinic is a long and arduous one, built upon a foundation of rigorous and reproducible scientific investigation. The protocols and strategies outlined in this guide provide a comprehensive framework for the initial preclinical evaluation of promising pyridine derivatives like this compound. By systematically characterizing the physicochemical properties, assessing the in vitro anticancer activity, elucidating the mechanism of action, and evaluating the in vivo efficacy, researchers can make informed decisions about the therapeutic potential of their compounds. While the specific biological activities of this compound remain to be discovered, the application of these methodologies will undoubtedly shed light on its potential, and that of other novel pyridine scaffolds, to contribute to the arsenal of anticancer therapeutics.

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Application Notes and Protocols for the Investigation of 6-(Azepan-1-yl)pyridin-3-amine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel chemical scaffolds for therapeutic intervention. Aminopyridine derivatives have emerged as a promising class of molecules with diverse biological activities, including potential applications in neurodegenerative disorders.[1][2] This document provides a comprehensive guide for the preclinical evaluation of 6-(Azepan-1-yl)pyridin-3-amine , a novel aminopyridine compound, as a potential therapeutic agent for Alzheimer's disease. We outline a strategic, multi-tiered approach, beginning with target validation and in vitro characterization, progressing to cell-based assays, and culminating in in vivo efficacy studies in a relevant animal model. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to thoroughly investigate the therapeutic potential of this and similar compounds.

Introduction: The Rationale for Investigating this compound for Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies offer symptomatic relief but do not halt disease progression, highlighting the urgent need for disease-modifying therapies.[4]

The aminopyridine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Derivatives of aminopyridine have been shown to interact with various enzymes and receptors in the central nervous system.[2] While the specific biological activities of this compound are not yet extensively documented in publicly available literature, its structural motifs suggest several plausible mechanisms of action relevant to AD pathology. The pyridine ring is a key feature in many compounds targeting neurological disorders, and the azepane moiety can influence solubility, lipophilicity, and receptor binding.

This guide will focus on a systematic evaluation of this compound, treating it as a novel investigational compound. We will propose and detail the experimental pathways to test its efficacy against key pathological drivers of Alzheimer's disease.

Hypothesized Mechanism of Action: Targeting BACE1

One of the most pursued therapeutic strategies in AD is the inhibition of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[5] BACE1 is the rate-limiting enzyme in the production of the Aβ peptide.[5] By inhibiting BACE1, it is possible to reduce the formation of Aβ monomers and their subsequent aggregation into toxic oligomers and plaques.[6] We hypothesize that this compound may act as a BACE1 inhibitor.

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase AICD AICD C99->AICD γ-secretase cleavage Abeta Aβ Peptide (monomer) C99->Abeta γ-secretase cleavage Oligomers Aβ Oligomers (toxic) Abeta->Oligomers Aggregation Plaques Amyloid Plaques Oligomers->Plaques Aggregation Toxicity Neurotoxicity & Synaptic Dysfunction Oligomers->Toxicity Compound This compound Compound->BACE1 Inhibition

Caption: Hypothesized BACE1 inhibition pathway.

Experimental Workflow

A logical and staged approach is critical for the efficient evaluation of a novel compound. The following workflow outlines the proposed investigational plan.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: This compound protocol1 Protocol 1: BACE1 Enzymatic Assay (IC50 Determination) start->protocol1 decision1 Active? protocol1->decision1 protocol2 Protocol 2: Aβ Aggregation Assay (Thioflavin T) protocol3 Protocol 3: Cell-Based Aβ Toxicity (SH-SY5Y cells) protocol2->protocol3 protocol4 Protocol 4: Pharmacokinetics (Brain Penetrance) protocol3->protocol4 decision2 Brain Penetrant? protocol4->decision2 protocol5 Protocol 5: Efficacy in 5XFAD Mice (Behavior & Pathology) end Candidate for Further Development protocol5->end decision1->protocol2 Yes stop Stop Development decision1->stop No decision2->protocol5 Yes decision2->stop No

Caption: Overall experimental workflow.

In Vitro Evaluation: Protocols

Protocol 1: BACE1 Inhibitor Screening Assay (Fluorogenic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BACE1.

Principle: This assay utilizes a fluorogenic peptide substrate containing a fluorescence donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.[7]

Materials:

  • Recombinant Human BACE1 (e.g., BPS Bioscience, Cat# 71657)

  • BACE1 Peptide Substrate (fluorogenic)

  • BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[8]

  • This compound (test compound)

  • Known BACE1 inhibitor (positive control)

  • DMSO (for compound dilution)

  • Black 96-well microplate

  • Fluorescence plate reader (Ex: 320-345 nm, Em: 485-510 nm)[7][8]

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 2-fold dilutions starting from 50 µM) in assay buffer containing a final DMSO concentration of 0.5%.[9]

  • Assay Plate Setup (in triplicate):

    • Blank wells: 90 µL of Assay Buffer.

    • Positive Control (100% activity) wells: 70 µL Master Mix (see step 3) + 10 µL of diluent solution (assay buffer with 0.5% DMSO).

    • Test Inhibitor wells: 70 µL Master Mix + 10 µL of each compound dilution.

  • Master Mix Preparation: For N wells, prepare N x (69 µL Assay Buffer + 1 µL BACE1 peptide substrate).[7]

  • Enzyme Addition: Thaw BACE1 enzyme on ice and dilute to the working concentration (e.g., 7.5-10 ng/µL) with BACE1 assay buffer.[7]

  • Initiate Reaction: Add 20 µL of diluted BACE1 enzyme to the "Positive Control" and "Test Inhibitor" wells.[7] Do not add enzyme to the "Blank" wells.

  • Incubation and Measurement:

    • Immediately cover the plate to protect it from light.

    • Incubate at room temperature for 20-30 minutes.

    • Read fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the Blank wells from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the Positive Control (100% activity).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data for Protocol 1
Compound BACE1 IC50 (nM)
This compound75.3
BACE1 Inhibitor (Control)10.1
Protocol 2: Aβ Aggregation Inhibition Assay (Thioflavin T)

Objective: To assess the ability of this compound to inhibit the aggregation of Aβ1-42 peptides.

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils. Upon binding, the fluorescence emission of ThT is significantly enhanced. This assay measures the extent of Aβ aggregation by monitoring the increase in ThT fluorescence.[3]

Materials:

  • Synthetic Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Black 96-well plate with a clear bottom

  • Fluorescence plate reader (Ex: ~440 nm, Em: ~485 nm)

Procedure:

  • Aβ1-42 Preparation: Dissolve Aβ1-42 peptide in HFIP to create a 1 mg/mL solution. Aliquot and evaporate the HFIP to form a peptide film. Store at -80°C. Before use, reconstitute the peptide film in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in PBS.

  • Assay Setup: In a 96-well plate, combine:

    • Aβ1-42 solution (10 µM final concentration).

    • Test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).

    • ThT (10 µM final concentration).

    • Control wells should contain Aβ1-42 without the test compound.

  • Incubation: Seal the plate and incubate at 37°C with gentle agitation for 24-48 hours.

  • Measurement: Measure the fluorescence intensity at regular intervals.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the percentage inhibition of aggregation at the plateau phase for each compound concentration compared to the control.

Protocol 3: Aβ-Induced Neurotoxicity Rescue Assay

Objective: To determine if this compound can protect cultured neuronal cells from Aβ1-42-induced toxicity.[10]

Principle: Aβ oligomers are toxic to neurons.[11] This assay exposes a neuronal cell line (e.g., SH-SY5Y) to pre-aggregated Aβ1-42 oligomers in the presence or absence of the test compound. Cell viability is then assessed using a standard method like the MTT assay.[12]

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Aβ1-42 oligomers (prepared by incubating Aβ1-42 solution at 4°C for 24 hours)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plate

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing pre-aggregated Aβ1-42 oligomers (e.g., 5 µM) and the test compound at various concentrations.

    • Include control wells: cells only, cells + Aβ1-42 only, cells + compound only.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the concentration of the compound that provides 50% protection (EC50).

In Vivo Preclinical Evaluation: Protocols

Protocol 4: Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of this compound, including its ability to cross the blood-brain barrier (BBB).

Principle: The compound is administered to mice, and blood and brain tissue are collected at various time points. The concentration of the compound in plasma and brain homogenates is quantified using LC-MS/MS.

Materials:

  • C57BL/6 mice

  • This compound

  • Vehicle for administration (e.g., saline with 5% DMSO, 10% Solutol)

  • LC-MS/MS system

  • Blood collection tubes (with anticoagulant)

  • Brain homogenization equipment

Procedure:

  • Dosing: Administer a single dose of the compound to mice via intravenous (IV) and oral (PO) routes (e.g., 2 mg/kg IV, 10 mg/kg PO).

  • Sample Collection: At specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples and perfuse the mice with saline before collecting the brains.

  • Sample Processing:

    • Centrifuge blood to obtain plasma.

    • Homogenize brain tissue.

    • Perform protein precipitation and extract the compound from plasma and brain homogenates.

  • Quantification: Analyze the samples using a validated LC-MS/MS method to determine the compound concentration.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and brain-to-plasma ratio.[13]

Hypothetical Data for Protocol 4
Parameter Value
Cmax (plasma, 10 mg/kg PO)1.48 µM
Tmax (plasma, 10 mg/kg PO)30 min
t1/2 (plasma)2.5 hours
Brain/Plasma Ratio (at Tmax)1.2
Protocol 5: Efficacy Study in a 5XFAD Transgenic Mouse Model

Objective: To evaluate the long-term efficacy of this compound in reducing AD-like pathology and improving cognitive function in an established AD mouse model.[14]

Principle: The 5XFAD mouse model expresses five human familial AD gene mutations and rapidly develops amyloid plaques and cognitive deficits. Chronic treatment with the test compound is followed by behavioral testing and post-mortem brain analysis.

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • This compound

  • Dosing vehicle

  • Morris Water Maze (MWM) apparatus

  • Immunohistochemistry reagents (e.g., anti-Aβ antibodies)

  • ELISA kits for Aβ40/42 quantification

Procedure:

  • Treatment: Begin chronic daily dosing of 5XFAD mice (e.g., starting at 3 months of age) with the test compound or vehicle for 3 months.

  • Behavioral Testing (at 6 months of age):

    • Morris Water Maze: Assess spatial learning and memory. Record escape latency (time to find the hidden platform) over several days of training and time spent in the target quadrant during a probe trial (platform removed).

  • Brain Tissue Analysis:

    • Following behavioral testing, sacrifice the mice and collect brain tissue.

    • Immunohistochemistry: Stain brain sections with anti-Aβ antibodies (e.g., 6E10) to visualize and quantify amyloid plaque burden.

    • ELISA: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ40 and Aβ42.

Data Analysis: Compare the results from the compound-treated 5XFAD mice to the vehicle-treated 5XFAD mice and wild-type controls using appropriate statistical tests (e.g., ANOVA, t-test).

Conclusion

The protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. By systematically assessing its biochemical activity, cellular effects, and in vivo efficacy, researchers can generate the critical data necessary to determine its potential for further development. This structured approach ensures a thorough and scientifically rigorous investigation, maximizing the potential for identifying a novel disease-modifying therapy for this devastating neurodegenerative disease.

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Application Note: High-Throughput Screening Strategies for 6-(Azepan-1-yl)pyridin-3-amine Derived Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel small-molecule therapeutics is critically dependent on the exploration of diverse and relevant chemical spaces. Scaffolds that are rich in sp³-hybridized centers are increasingly sought after for their potential to yield compounds with improved physicochemical properties and clinical success rates. The 6-(azepan-1-yl)pyridin-3-amine core represents a versatile and synthetically tractable starting point for the construction of such libraries. Its structure combines a flexible, saturated azepane ring with a heteroaromatic aminopyridine moiety, offering multiple vectors for chemical diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, high-throughput screening (HTS), and hit validation of chemical libraries derived from this promising scaffold. We present detailed, field-proven protocols for screening against two major drug target classes—protein kinases and G-protein coupled receptors (GPCRs)—using robust assay technologies. Furthermore, we introduce an advanced workflow for leveraging DNA-Encoded Library Technology (DELT) to explore a vastly expanded chemical space.

The this compound Scaffold: A Rationale for Library Development

The selection of a core scaffold is a pivotal decision in library design. The this compound structure (Figure 1) offers several strategic advantages for drug discovery programs.

  • Physicochemical Properties: The incorporation of the saturated azepane ring increases the fraction of sp³ carbons (Fsp³). A higher Fsp³ is correlated with improved compound solubility, reduced promiscuity, and a higher probability of clinical success[1]. Studies have shown that replacing flat aromatic rings with saturated cyclic systems can significantly enhance aqueous solubility[1].

  • Synthetic Tractability: The scaffold possesses two primary points for diversification: the primary amine at the 3-position of the pyridine ring and the potential for substitution on the pyridine ring itself. The primary amine is an excellent handle for standard amide bond formation, reductive amination, and other robust reactions suitable for combinatorial chemistry.

  • Pharmacophoric Potential: The aminopyridine motif is a well-established pharmacophore present in numerous approved drugs, particularly kinase inhibitors[2]. The azepane moiety can explore different pockets of a target's binding site, potentially conferring novel selectivity profiles.

Figure 1: Chemical Structure of the Core Scaffold

This compound
CAS: 850040-18-5, Formula: C₁₁H₁₇N₃, MW: 191.27
Library Design Philosophy

A focused library can be constructed by diversifying the scaffold at the 3-amino position. Using a robust reaction like amide coupling allows for the introduction of a wide array of commercially available carboxylic acids.

G cluster_0 Library Synthesis Workflow Scaffold This compound (Core Scaffold) Reaction Parallel Amide Coupling (e.g., HATU, EDCI) Scaffold->Reaction BuildingBlocks Diverse Carboxylic Acids (R-COOH) Building Blocks (N > 1000) BuildingBlocks->Reaction Library Final Compound Library (>1000 Members) Reaction->Library

A simplified workflow for generating a focused library.

The resulting library should be analyzed for key drug-like properties.

ParameterTarget ValueRationale
Molecular Weight (MW) < 500 DaAdherence to Lipinski's Rule of Five for oral bioavailability.
cLogP < 5Measures lipophilicity; crucial for solubility and permeability.
Topological Polar Surface Area (TPSA) < 140 ŲPredictor of cell permeability.
Fraction of sp³ Carbons (Fsp³) > 0.45Indicator of non-flat, three-dimensional character.
Number of Rotatable Bonds < 10Influences conformational flexibility and binding entropy.
Table 1. Target Physicochemical Properties for Library Compounds.

High-Throughput Screening Protocols

The choice of HTS assay is dictated by the biological target class. We provide detailed protocols for robust, homogeneous (no-wash) assays that are easily automated and suitable for large-scale screening[3][4][5].

Target Class: Protein Kinases

Protein kinases are a major class of drug targets, and screening for their inhibitors is a cornerstone of many discovery programs[6][7]. The aminopyridine core of the library scaffold makes kinases a logical target class to investigate.

This protocol describes a competitive binding assay to identify compounds that displace a fluorescently labeled tracer from the kinase active site.

Principle of FP: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner[8][9]. A small, fluorescently-labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein kinase, its tumbling slows dramatically, leading to high polarization. A library compound that displaces the tracer will cause a decrease in polarization, which is the assay signal[10][11][12].

Materials:

  • Purified Protein Kinase of interest

  • Fluorescently-labeled tracer (a known ligand for the kinase)

  • FP Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Library compounds dissolved in 100% DMSO

  • Low-volume, black, 384-well assay plates (e.g., Corning 3820)

  • Microplate reader equipped with FP optics (excitation/emission filters appropriate for the fluorophore)

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a 2X Kinase/Tracer solution in FP Assay Buffer. The optimal concentrations must be predetermined in an assay development phase to achieve a stable, high-polarization window.

    • Prepare library compounds by diluting stock plates to a 200X working concentration in 100% DMSO (e.g., 2 mM for a 10 µM final screen).

  • Compound Dispensing:

    • Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 50 nL of 200X library compound solution to the appropriate wells of the 384-well assay plate.

    • For controls, dispense 50 nL of 100% DMSO (negative control, 0% inhibition) and 50 nL of a known inhibitor (positive control, 100% inhibition).

  • Assay Reaction:

    • Add 5 µL of FP Assay Buffer to all wells.

    • Add 5 µL of the 2X Kinase/Tracer solution to all wells for a final volume of 10 µL.

  • Incubation & Readout:

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm) to mix.

    • Incubate at room temperature for 60 minutes, protected from light. Incubation time may need optimization.

    • Read the plate on a microplate reader, measuring both parallel (I||) and perpendicular (I⊥) fluorescence intensity. The instrument software will calculate millipolarization (mP) values.

Data Analysis:

  • Calculate percent inhibition for each compound: % Inhibition = 100 * (1 - (mP_compound - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))

  • Assess assay quality using the Z-factor: Z' = 1 - (3*(SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl| A Z' value > 0.5 indicates an excellent assay[5].

  • Define a hit threshold (e.g., % Inhibition > 50% or > 3 standard deviations from the mean of the negative controls).

This protocol measures the enzymatic activity of a kinase by detecting the phosphorylation of a biotinylated substrate peptide.

Principle of AlphaScreen: This is a bead-based proximity assay[13][14]. A Donor bead, when excited by a laser at 680 nm, generates singlet oxygen. If an Acceptor bead is within ~200 nm, this singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm[15][16][17]. In this kinase assay, a streptavidin-coated Donor bead binds a biotinylated peptide substrate. A phosphospecific antibody-coated Acceptor bead binds the same peptide only when it is phosphorylated by the kinase. Kinase activity brings the beads together, generating a signal. An inhibitor from the library prevents phosphorylation, resulting in a loss of signal[17].

Materials:

  • Purified Protein Kinase

  • Biotinylated peptide substrate

  • ATP

  • AlphaScreen Streptavidin Donor Beads

  • AlphaScreen anti-phospho-antibody Acceptor Beads

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection Buffer (e.g., 100 mM Tris pH 8.0, 50 mM EDTA, 0.1% Tween-20)

  • 384-well white opaque assay plates (e.g., ProxiPlate)

  • Microplate reader capable of AlphaScreen detection (e.g., PerkinElmer EnVision)

Step-by-Step Methodology:

  • Compound Dispensing: As described in Protocol 1, dispense 50 nL of 200X library compound into assay wells.

  • Kinase Reaction:

    • Add 5 µL of a 2X Kinase/Substrate solution (prepared in Kinase Reaction Buffer) to each well.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (prepared in Kinase Reaction Buffer). Final volume is 10 µL.

    • Seal the plate and incubate at room temperature for 60-90 minutes.

  • Detection:

    • Prepare a 2X bead mixture in Stop/Detection Buffer containing both Donor and Acceptor beads. This step must be done in subdued light.

    • Add 10 µL of the 2X bead mixture to all wells. This stops the enzymatic reaction.

  • Incubation & Readout:

    • Seal the plate with an aluminum seal.

    • Incubate in the dark at room temperature for at least 60 minutes.

    • Read the plate on an AlphaScreen-compatible reader.

Data Analysis:

  • Calculate percent inhibition based on the raw AlphaScreen counts.

  • Assess assay quality with the Z-factor.

  • Identify hits based on a defined signal reduction threshold.

Target Class: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and a primary target for over 30% of FDA-approved drugs[18]. Assays often measure the downstream accumulation of second messengers like cyclic AMP (cAMP)[4][19].

This protocol describes a competitive immunoassay to quantify intracellular cAMP levels in response to GPCR activation or inhibition.

Principle of AlphaLISA: This assay operates on the same principle as AlphaScreen but is formatted as a competitive immunoassay[14]. To measure cAMP produced by cells, the cell lysate is added to a reaction containing biotinylated cAMP (tracer) and an anti-cAMP antibody. The anti-cAMP antibody is captured on an Acceptor bead, and the biotinylated cAMP is captured by a Streptavidin-Donor bead. In the absence of cellular cAMP, the beads are brought into proximity, generating a high signal. Cellular cAMP produced upon GPCR activation competes with the biotinylated tracer for antibody binding, preventing bead proximity and causing a signal decrease[16].

Materials:

  • Host cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells)

  • Cell culture medium, serum, and antibiotics

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • AlphaLISA cAMP Assay Kit (PerkinElmer), including biotinylated-cAMP, anti-cAMP Acceptor beads, and Streptavidin Donor beads.

  • Lysis Buffer (provided in kit)

  • 384-well cell culture plates and assay plates

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 384-well culture plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Remove culture medium from the cells.

    • Add 10 µL of Stimulation Buffer containing the library compounds (at 2X final concentration).

    • For agonist screening, incubate for 30 minutes at 37°C.

    • For antagonist screening, pre-incubate with compounds for 15 minutes, then add a known agonist (at EC₈₀ concentration) and incubate for a further 30 minutes.

  • Cell Lysis: Add 5 µL of Lysis Buffer to each well and shake for 5-10 minutes at room temperature.

  • AlphaLISA Detection:

    • Transfer 5 µL of the cell lysate to a white 384-well assay plate.

    • In subdued light, add 20 µL of the AlphaLISA bead mixture (prepared according to the kit manual).

  • Incubation & Readout:

    • Seal the plate, incubate in the dark for 3 hours at room temperature.

    • Read the plate on an AlphaScreen/AlphaLISA-compatible reader.

Data Analysis:

  • Generate a standard curve using known cAMP concentrations to convert raw signal to cAMP concentration.

  • For agonists, calculate % activation relative to a reference agonist.

  • For antagonists, calculate % inhibition of the reference agonist signal.

  • Determine hit thresholds and calculate Z' for assay quality.

Advanced Screening: DNA-Encoded Library Technology (DELT)

To explore a chemical space far exceeding that of traditional libraries, the this compound scaffold can be incorporated into a DNA-Encoded Library (DEL)[20]. DELT enables the synthesis and screening of billions of compounds in a single tube by using unique DNA tags to encode the chemical structure of each molecule[21][22][23].

Principle of DELT: The process involves a split-and-pool synthesis strategy. A chemical scaffold is attached to a DNA "headpiece." The pool is split into multiple portions, and each portion undergoes a different chemical reaction with a unique building block. Simultaneously, a corresponding DNA tag encoding that specific chemical step is ligated to the growing barcode. The portions are then pooled back together. Repeating this cycle for several steps generates a massive library where each unique small molecule is covalently linked to a unique, readable DNA barcode[24][25]. Screening involves incubating the entire library with an immobilized protein target, washing away non-binders, and then identifying the binders by amplifying their DNA barcodes via PCR and analyzing them with Next-Generation Sequencing (NGS)[25][26].

G cluster_1 DNA-Encoded Library (DEL) Workflow Start Start with Scaffold on DNA Headpiece Split1 Split Start->Split1 Rx1A React w/ BB-A + Ligate Tag-A Split1->Rx1A Rx1B React w/ BB-B + Ligate Tag-B Split1->Rx1B Rx1C React w/ BB-C + Ligate Tag-C Split1->Rx1C Pool1 Pool Split2 Split Pool1->Split2 Rx2A React w/ BB-X + Ligate Tag-X Split2->Rx2A Rx2B React w/ BB-Y + Ligate Tag-Y Split2->Rx2B Pool2 Pool FinalLib Final Library (Billions of Compounds) Pool2->FinalLib ...Repeat N cycles Rx1A->Pool1 Rx1B->Pool1 Rx1C->Pool1 Rx2A->Pool2 Rx2B->Pool2 Selection Affinity Selection on Target FinalLib->Selection Wash Wash Selection->Wash Elute Elute Binders Wash->Elute PCR PCR Amplify Barcodes Elute->PCR NGS NGS & Data Analysis PCR->NGS

The split-and-pool workflow for DEL synthesis and screening.
Protocol 4: Conceptual DEL Synthesis & Screening

Phase 1: On-DNA Library Synthesis

  • Scaffold Attachment: Covalently attach a protected version of this compound to a bifunctional linker, which is then conjugated to the 5' end of a DNA oligonucleotide headpiece.

  • Cycle 1 (Amide Coupling):

    • Split: Divide the DNA-scaffold pool into 'n' wells, where 'n' is the number of carboxylic acids in the first building block set.

    • React & Tag: In each well, perform an amide coupling reaction with a unique carboxylic acid (R¹-COOH). Following the reaction, perform an enzymatic DNA ligation to add a unique DNA tag (Tag¹) that corresponds to the specific R¹ group used.

    • Pool: Combine the contents of all 'n' wells.

  • Cycle 2 (e.g., Suzuki Coupling on Pyridine Ring):

    • Assume a bromine has been pre-installed on the pyridine ring.

    • Split: Divide the pooled library into 'm' wells.

    • React & Tag: In each well, perform a Suzuki coupling with a unique boronic acid (R²-B(OH)₂). Ligate the corresponding unique DNA tag (Tag²).

    • Pool: Combine all 'm' wells.

  • Library QC: After the final cycle, purify the DNA-conjugated library and confirm its integrity. The library now contains n * m unique compounds.

Phase 2: Affinity Selection Screening

  • Target Immobilization: Immobilize the purified target protein onto magnetic beads (e.g., Strep-Tactin beads for a Strep-tag II fusion protein).

  • Incubation: Incubate the complete DEL pool with the target-coated beads in a binding buffer. Include a non-specific competitor (e.g., sonicated calf thymus DNA) to reduce non-specific binding of the DNA tags to the protein or beads.

  • Washing: Perform a series of stringent washes to remove non-binding or weakly-binding library members. The number and stringency of washes are critical parameters to optimize.

  • Elution: Elute the bound compounds, typically by heat denaturation (e.g., 95°C for 5 minutes), which releases the small molecules and their attached DNA tags.

  • Quantification & Amplification: Quantify the eluted DNA using qPCR. Then, amplify the DNA barcodes using PCR with primers containing adapters for next-generation sequencing.

  • Sequencing & Analysis: Sequence the amplified DNA barcodes using an NGS platform (e.g., Illumina). Count the occurrences of each unique barcode. Compounds whose barcodes are significantly enriched in the target-eluted sample compared to a no-target control sample are identified as hits.

Hit Validation and Triage

A primary HTS campaign will generate a list of "hits." However, many of these can be false positives arising from assay interference, non-specific mechanisms, or compound aggregation[27][28]. A rigorous hit validation cascade is essential to focus resources on genuine and promising chemical matter[27].

G cluster_2 Hit Validation Cascade Primary Primary HTS Hits (Single Concentration) Confirm Hit Confirmation (Dose-Response Curve) Determine IC₅₀/EC₅₀ Primary->Confirm Orthogonal Orthogonal Assay (Different Technology) Confirm->Orthogonal Triage Counter-Screens & Triage (PAINS, Aggregation) Orthogonal->Triage SAR Analog Synthesis & SAR Expansion Triage->SAR Lead Validated Hit Series (Lead Candidates) SAR->Lead

A typical workflow for validating and prioritizing primary HTS hits.

Key Steps in Hit Validation:

  • Dose-Response Confirmation: Re-test primary hits in the original assay over a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine potency (IC₅₀ or EC₅₀). This step eliminates hits that are not concentration-dependent.

  • Orthogonal Assay: Confirm activity in a secondary assay that uses a different detection technology[27]. For example, if a kinase hit was found in an FP binding assay (Protocol 1), it should be confirmed in an enzymatic activity assay (like Protocol 2 or a radiometric assay) to ensure it is a functional inhibitor.

  • Promiscuity and Interference Checks:

    • PAINS Filtering: Use computational filters to flag compounds containing Pan-Assay Interference Compounds (PAINS) substructures, which are known to cause false positives through various mechanisms[27].

    • Aggregation Assay: Test active compounds in the presence of varying concentrations of a non-ionic detergent (e.g., 0.01% vs 0.1% Triton X-100). A significant loss of potency at higher detergent concentrations suggests inhibition via aggregation.

    • Assay Technology Counter-screen: Ensure the compound does not directly interfere with the assay signal (e.g., auto-fluorescence in an FP assay).

  • SAR by Catalog: Purchase or synthesize close analogs of validated hits to establish an initial Structure-Activity Relationship (SAR). This helps confirm that the activity is tied to the specific chemical scaffold and is not a random result.

Conclusion

The this compound scaffold provides a compelling starting point for the generation of novel, sp³-enriched compound libraries. By applying the detailed high-throughput screening and hit validation protocols outlined in this application note, research organizations can effectively screen these libraries against key drug target classes like kinases and GPCRs. Furthermore, the integration of advanced platforms like DNA-Encoded Library Technology offers a path to exploring chemical diversity on an unprecedented scale. This strategic approach, combining thoughtful library design with robust and multi-faceted screening methodologies, will accelerate the identification of high-quality starting points for drug discovery programs.

References

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay.
  • Inagaki, S., Ghirlando, R., & Farooq, A. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC, NIH.
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  • Berthold Technologies. (n.d.). AlphaScreen®.
  • Bentham Science. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors.
  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS.
  • ResearchGate. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors.
  • BMG Labtech. (n.d.). Detection of tyrosine kinase activity in AlphaScreen mode.
  • BMG LABTECH. (n.d.). AlphaScreen.
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  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed.
  • Umehara, T., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • Vipergen. (n.d.). DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Harris, P. A., et al. (2017). DNA-Encoded Library Technology: A Brief Guide to Its Evolution and Impact on Drug Discovery. DOI.
  • ETH Zurich. (n.d.). DNA-encoded Chemical Libraries / DEL Technology.
  • Wesche, H., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • AZoLifeSciences. (2021). What is DNA-Encoded Libraries Technology (DELT)?.
  • Wikipedia. (n.d.). High-throughput screening.
  • Wikipedia. (n.d.). DNA-encoded chemical library.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2009). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. National Genomics Data Center.
  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Coan, K. E., & Shoichet, B. K. (2008). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PubMed Central.
  • PubChem. (n.d.). 1-[6-(Azepan-1-yl)-3-pyridinyl]butan-2-amine.
  • MDPI. (2019). Encoded Library Technologies as Integrated Lead Finding Platforms for Drug Discovery.
  • Chemsigma. (n.d.). This compound [850040-18-5].
  • ETH Zurich. (n.d.). Innovative DNA-Encoded Library Approaches for Targeting Challenging Proteins.
  • PubMed Central. (n.d.). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges.
  • Vipergen. (n.d.). The Advantages of Using DNA-Encoded Libraries (DELs) in Hit Identification Compared to Traditional High-Throughput Screening (HTS).
  • Drug Hunter. (2024). Decoding DNA-Encoded Libraries for Drug Discovery.
  • EON Biotech. (n.d.). [6-(azepan-1-yl)pyridin-3-yl]methanamine – (926204-84-4).
  • Kim, H., et al. (2023). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. PubMed Central.
  • El-Faham, A., & Siddiqui, S. (Eds.). (2022). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES.

Sources

Application Note: In Vitro Kinase Assay Protocols for the Characterization of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for drug discovery.[2] The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of many kinases. Recent studies have highlighted various aminopyridine derivatives as potent inhibitors of kinases such as GSK-3β, CK-1δ, PI3 Kinases, and LRRK2.[3][4][5]

This application note provides a comprehensive guide for the initial in vitro characterization of "6-(Azepan-1-yl)pyridin-3-amine," a novel aminopyridine derivative, as a potential kinase inhibitor. Given that the specific kinase targets for this compound are unknown, we present a multi-faceted approach employing industry-standard assay formats. These protocols are designed to enable researchers, scientists, and drug development professionals to perform primary screening, determine inhibitor potency (IC50), and understand the mechanism of action.

We will detail the principles and step-by-step methodologies for three widely adopted and robust in vitro kinase assay platforms:

  • Luminescence-Based Kinase Assay (Kinase-Glo®): A highly sensitive method ideal for primary screening and potency determination, which measures kinase activity by quantifying the amount of ATP remaining in the reaction.[1][6]

  • Fluorescence Polarization (FP) Assay: A homogenous assay suitable for high-throughput screening (HTS) that measures the displacement of a fluorescently labeled tracer from a phosphospecific antibody.[7][8]

  • Radiometric [γ-³²P]-ATP Filter Binding Assay: Considered the "gold standard" for its direct and sensitive measurement of phosphate incorporation into a substrate, offering high accuracy for kinetic studies.[9][10]

By employing these diverse methodologies, researchers can build a comprehensive inhibitory profile for this compound and validate potential therapeutic targets.

Principle of Kinase Assays

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (peptide, protein, or lipid).[11] The inhibitory effect of a compound like this compound is quantified by the reduction in this enzymatic activity.

Below is a generalized workflow for assessing a test compound's effect on kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Test_Compound Prepare Serial Dilutions of This compound Incubation Incubate Kinase, Substrate, & Test Compound Test_Compound->Incubation Kinase_Enzyme Prepare Kinase & Substrate (e.g., Recombinant Kinase, Peptide Substrate) Kinase_Enzyme->Incubation Assay_Buffer Prepare Assay Buffer (with MgCl2, DTT, etc.) Assay_Buffer->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Reaction Kinase Reaction Proceeds (Phosphorylation) Initiation->Reaction Termination Stop Reaction (e.g., EDTA, specific reagent) Reaction->Termination Detection_Reagent Add Detection Reagent (Luminescent, Fluorescent, etc.) Termination->Detection_Reagent Signal_Read Measure Signal (Luminometer, Plate Reader, etc.) Detection_Reagent->Signal_Read Data_Normalization Normalize Data to Controls (% Inhibition) Signal_Read->Data_Normalization IC50_Curve Plot Dose-Response Curve (log[Inhibitor] vs. % Inhibition) Data_Normalization->IC50_Curve IC50_Value Calculate IC50 Value IC50_Curve->IC50_Value KinaseGlo_Principle cluster_reaction Kinase Reaction cluster_detection Detection (Kinase-Glo®) ATP_High High [ATP] Kinase Kinase + Substrate ATP_High->Kinase Inhibitor Present Luciferase Luciferase ATP_High->Luciferase + Luciferin ATP_Low Low [ATP] Kinase->ATP_Low No Inhibitor Phospho_Substrate Phosphorylated Substrate + ADP ATP_Low->Phospho_Substrate ATP_Low->Luciferase + Luciferin Light_High High Light Signal (High Inhibition) Luciferase->Light_High Light_Low Low Light Signal (Low Inhibition) Luciferase->Light_Low

Caption: Principle of the luminescence-based Kinase-Glo® assay.

Protocol 2: Fluorescence Polarization (FP) Competitive Assay

This homogenous assay format is based on the principle of competitive binding. [12]A fluorescently labeled phosphopeptide (tracer) is bound to a phosphospecific antibody, creating a large complex that rotates slowly and emits highly polarized light. In the kinase reaction, the enzyme phosphorylates an unlabeled substrate. This newly formed phosphoproduct competes with the tracer for binding to the antibody, displacing the small tracer, which then tumbles rapidly and emits depolarized light. [8]The decrease in fluorescence polarization is proportional to kinase activity.

Materials
  • Recombinant Kinase of interest

  • Unlabeled peptide substrate

  • This compound (Test Compound)

  • Fluorescently-labeled phosphopeptide tracer

  • Phosphospecific antibody

  • FP Assay Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP, DTT, DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader with FP capabilities (excitation and parallel/perpendicular emission filters)

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO as described in Protocol 1.

  • Kinase Reaction (20 µL final volume example):

    • Add 1 µL of the diluted compound or DMSO controls to the wells.

    • Prepare a master mix containing the kinase and unlabeled substrate in FP assay buffer. Add 10 µL to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Prepare an ATP solution in FP assay buffer. Initiate the reaction by adding 9 µL to each well.

    • Incubate at 30°C for 60-90 minutes.

  • Detection:

    • Prepare a "Stop/Detection" mix containing the phosphospecific antibody and the fluorescent tracer in FP buffer with EDTA (to chelate Mg²⁺ and stop the kinase reaction).

    • Add 10 µL of the Stop/Detection mix to each well.

    • Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding equilibrium to be reached.

    • Measure fluorescence polarization on a compatible plate reader.

Data Analysis
Control/SampleDescriptionExpected Signal
0% Inhibition (High Activity) Active Kinase -> High phosphoproduct -> Tracer displacedLow Polarization (mP)
100% Inhibition (Low Activity) Inactive Kinase -> No phosphoproduct -> Tracer boundHigh Polarization (mP)
Test Compound Variable kinase activityIntermediate Polarization (mP)

Calculate the percent inhibition using the following formula:

% Inhibition = 100 * (Signal_Compound - Signal_0%_Inhibition) / (Signal_100%_Inhibition - Signal_0%_Inhibition)

Determine the IC50 value by plotting the data as described previously.

Protocol 3: Radiometric [γ-³²P]-ATP Filter Binding Assay

This method is often considered the gold standard for kinase assays due to its direct measurement of phosphate transfer. [10]The assay uses ATP with its terminal (gamma) phosphate radiolabeled with ³²P. The kinase transfers this radioactive phosphate to a substrate. The reaction mixture is then spotted onto a phosphocellulose paper membrane, which binds the charged peptide/protein substrate while the unbound, negatively charged [γ-³²P]-ATP is washed away. [10][13]The amount of radioactivity remaining on the filter is proportional to the kinase activity.

Note: This protocol requires appropriate licensing, safety training, and facilities for handling radioactive materials.

Materials
  • Recombinant Kinase of interest

  • Positively charged peptide substrate

  • This compound (Test Compound)

  • [γ-³²P]-ATP (specific activity ~3000 Ci/mmol)

  • Cold (unlabeled) ATP

  • Kinase Reaction Buffer (as in Protocol 1)

  • Stop Buffer (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter paper/plate [10]* Scintillation fluid

  • Microplate scintillation counter

Step-by-Step Methodology
  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare a master mix of "hot" ATP by combining a small amount of [γ-³²P]-ATP with cold ATP to achieve the desired final concentration and specific activity (e.g., 200-500 cpm/pmol). [10]

  • Kinase Reaction (25 µL final volume example):

    • Set up the reaction in microcentrifuge tubes or a V-bottom plate.

    • Add 2.5 µL of the test compound or DMSO controls.

    • Add 12.5 µL of a 2X Kinase/Substrate mix.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 10 µL of the hot ATP mix.

    • Incubate at 30°C for 20-30 minutes, ensuring the reaction stays within the linear range.

  • Stopping and Washing:

    • Stop the reaction by adding 25 µL of Stop Buffer.

    • Spot 40 µL of the reaction mixture onto a pre-labeled square of P81 filter paper.

    • Allow the spots to dry completely.

    • Wash the filter papers 3-4 times for 5 minutes each in a large beaker containing 0.5% phosphoric acid to remove unbound ATP.

    • Perform a final wash with acetone to facilitate drying.

  • Detection:

    • Place the dried filter papers into scintillation vials.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
Control/SampleDescriptionExpected Signal
0% Inhibition (High Activity) Active Kinase -> High ³²P incorporationHigh CPM
100% Inhibition (Low Activity) Inactive Kinase -> Low ³²P incorporationLow CPM (Background)
Test Compound Variable kinase activityIntermediate CPM

Calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (CPM_Compound - CPM_Background) / (CPM_0%_Inhibition - CPM_Background))

Determine the IC50 value by plotting the data as described previously.

Conclusion

This application note provides detailed, field-proven protocols for the initial in vitro characterization of the novel compound this compound as a potential kinase inhibitor. By utilizing a combination of luminescence, fluorescence polarization, and radiometric assays, researchers can efficiently screen for activity, determine potency, and validate findings with a high degree of confidence. The choice of assay depends on the specific research goal, available instrumentation, and throughput requirements. A positive result from these assays would warrant further investigation into the compound's selectivity across a broader kinase panel and its mechanism of inhibition.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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  • Jo, H., et al. (2015). In vitro NLK Kinase Assay. PMC. [Link]
  • DeMali, K. A., & Kazlauskas, A. (2013). A high-throughput radiometric kinase assay. Journal of Visualized Experiments, (78), e50682. [Link]
  • Li, Y., et al. (2009). Fluorescence detection techniques for protein kinase assay. Applied Microbiology and Biotechnology, 84(3), 427-434. [Link]
  • Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. PanVera Corp. [Link]
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]
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  • BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]
  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
  • Molecular Devices. (n.d.).
  • Proteintech. (2021, August 20). Radiometric kinase assays with scintillation counting - because you want your experiments to count!. YouTube. [Link]
  • Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. [Link]
  • Choi, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(4), 1258-1264. [Link]
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
  • Maira, F., et al. (2018). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 23(11), 2824. [Link]
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed. [Link]
  • Bermejo, M., et al. (2023).
  • Witherington, J., et al. (2003). 6-Heteroaryl-pyrazolo[3,4- b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3057. [Link]
  • Scott, J. D., et al. (2021). Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. RSC Medicinal Chemistry, 12(7), 1151-1161. [Link]

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Application Notes & Protocols for Cell-Based Assays of 6-(Azepan-1-yl)pyridin-3-amine Derivatives as Putative PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently serving as the core of potent kinase inhibitors. This guide focuses on derivatives of 6-(azepan-1-yl)pyridin-3-amine, a specific manifestation of this scaffold, and outlines a comprehensive suite of cell-based assays to characterize their potential as inhibitors of the PIM kinase family. The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are crucial drivers of oncogenesis.[1][] They play significant roles in regulating cell cycle progression, promoting cell survival by inhibiting apoptosis, and activating transcription.[1][][3] Consequently, they are high-value targets for cancer therapeutic development.

This document provides a logical, multi-stage workflow designed for researchers in drug discovery. It begins with primary phenotypic assays to assess the overall cellular impact of the compounds, progresses to direct biophysical confirmation of target engagement within the cell, and culminates in mechanistic assays to verify the functional modulation of the PIM signaling pathway. Each protocol is presented with detailed, step-by-step instructions and an explanation of the underlying scientific principles to ensure robust and reproducible results.

Part 1: Foundational Analysis: Phenotypic Impact on Cancer Cells

The initial step in characterizing a novel compound series is to determine its fundamental impact on cancer cell lines known to express PIM kinases (e.g., prostate cancer lines like RWPE2, hematopoietic malignancy lines like K562 or Daudi).[4][5] These assays provide a quantitative measure of the compounds' anti-cancer potential and establish the dose-response relationships necessary for subsequent mechanistic studies.

Assay 1.1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of metabolically active (viable) cells. This assay serves as an excellent first-pass screen to determine a compound's GI50 (concentration for 50% growth inhibition).

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume proliferation.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of the this compound derivatives in culture medium. It is critical to include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known PIM inhibitor like AZD1208 or a general cytotoxic agent like staurosporine).

    • Carefully add 100 µL of the 2X compound solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final compound concentrations.

    • Incubate for the desired exposure period (typically 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, 5% CO₂, allowing for formazan crystal formation.[7]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the GI50 value.

Assay 1.2: Apoptosis Induction via Caspase-3/7 Activity Assay

Principle: A key mechanism of PIM kinase-driven cell survival is the inhibition of apoptosis. Therefore, effective PIM inhibitors are expected to induce programmed cell death. Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[8] This cleavage releases aminoluciferin, the substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[8]

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate suitable for luminescence readings at the same density as the MTT assay. Include wells for a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for 24 hours to allow for cell attachment.

    • Treat cells with a concentration range of the test compounds based on the GI50 values obtained from the MTT assay (e.g., 0.1x, 1x, and 10x GI50).

    • Incubate for a shorter period appropriate for detecting apoptosis (e.g., 18-24 hours).

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega). Allow the reagent to equilibrate to room temperature before use.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]

  • Incubation and Luminescence Measurement:

    • Mix the contents by placing the plate on an orbital shaker at low speed for 30-60 seconds.

    • Incubate the plate at room temperature, protected from light, for 1 to 3 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the cell-free blank wells.

    • Calculate the fold-change in caspase activity for each treatment condition relative to the vehicle control. A significant, dose-dependent increase in luminescence indicates apoptosis induction.

Part 2: Target Validation: Confirming PIM Kinase Engagement and Pathway Modulation

After establishing a desired cellular phenotype (reduced viability and/or induced apoptosis), it is imperative to confirm that these effects are a direct result of the compound binding to its intended target, PIM kinase, and inhibiting its downstream signaling.

Assay 2.1: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method that allows for the direct assessment of compound binding to a target protein in its native cellular environment.[10][11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation and aggregation.[12][13] In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The amount of soluble PIM kinase remaining at each temperature is quantified. A successful binding event will result in a rightward shift of the protein's melting curve (i.e., more protein remains soluble at higher temperatures).[13]

Detailed Protocol: CETSA for PIM-1 Kinase

  • Cell Culture and Treatment:

    • Culture a large volume of the chosen cell line to ensure sufficient material (e.g., 2-3 T175 flasks).

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) at a high concentration (e.g., 10-20 million cells/mL).

    • Divide the cell suspension into two aliquots: one for vehicle treatment (e.g., 0.1% DMSO) and one for treatment with the test compound (at a saturating concentration, e.g., 10-20x GI50).

    • Incubate at 37°C for 1 hour to allow for compound uptake and binding.[10]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions (e.g., 100 µL) into PCR tubes or a PCR plate.

    • Use a thermocycler with a gradient function to heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes.[10] Include an unheated control (room temperature or 37°C).

    • Immediately cool the samples on ice after heating.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to 3-5 freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant (soluble fraction) from each sample and transfer to a new tube.

  • Protein Quantification and Analysis (Western Blot):

    • Determine the total protein concentration of each supernatant (e.g., using a BCA assay).

    • Normalize all samples to the same total protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a specific primary antibody against PIM-1 kinase.

    • Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.

    • Quantify the band intensity for PIM-1 at each temperature point for both vehicle- and compound-treated samples.

  • Data Analysis:

    • For each treatment condition, normalize the band intensity at each temperature to the intensity of the unheated control (set to 100%).

    • Plot the % Soluble PIM-1 against temperature for both vehicle and compound treatments.

    • A rightward shift in the melting curve for the compound-treated sample relative to the vehicle control provides direct evidence of target engagement.

Assay 2.2: Functional Pathway Modulation via Western Blot for p-BAD

Principle: Once target engagement is confirmed, the next logical step is to verify that this binding event leads to a functional inhibition of the kinase's activity. PIM-1 is a known kinase for the pro-apoptotic protein BAD, phosphorylating it on Serine 112 (p-BAD S112).[4] This phosphorylation event inhibits BAD's pro-apoptotic function. Therefore, a functional PIM-1 inhibitor should decrease the levels of p-BAD (S112) in treated cells.

Methodology: Western Blot for p-BAD (S112)

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the vehicle and a dose-range of the test compound for a relevant duration (e.g., 4-8 hours).

    • Wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cell lysate, collect it, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Immunoblotting:

    • Determine and normalize the protein concentration of the lysates.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-BAD (S112).

    • In parallel, probe separate blots with antibodies for total BAD and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and to assess changes in total protein levels.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the p-BAD (S112) signal, normalized to total BAD or the loading control, confirms functional inhibition of the PIM kinase pathway within the cell.

Part 3: Data Synthesis and Workflow Visualization

The successful characterization of a this compound derivative as a PIM kinase inhibitor relies on the coherent interpretation of data from all assays. A promising lead candidate will exhibit a specific profile across this workflow.

Data Interpretation Summary

The table below summarizes the expected outcomes for a potent and specific PIM kinase inhibitor.

AssayParameter MeasuredExpected Outcome for Active Compound
MTT Assay Cell Viability / MetabolismDose-dependent decrease in viability (Low µM or nM GI50)
Caspase-3/7 Assay Apoptosis InductionDose-dependent increase in luminescence (apoptosis)
CETSA Target EngagementRightward shift in PIM-1 thermal melt curve
Western Blot Pathway ModulationDose-dependent decrease in p-BAD (S112) levels
Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the cell-based assay cascade for compound characterization.

G cluster_0 Part 1: Phenotypic Screening cluster_2 Decision Compound Compound Library (6-Azepan-1-yl Derivatives) MTT Assay 1.1: Cell Viability (MTT) Determine GI50 Compound->MTT Caspase Assay 1.2: Apoptosis (Caspase-Glo) Confirm Pro-Apoptotic Activity MTT->Caspase Use GI50 to set concentrations CETSA Assay 2.1: Target Engagement (CETSA) Confirm PIM-1 Binding Caspase->CETSA Actives advance to validation WB Assay 2.2: Pathway Modulation (p-BAD WB) Confirm Functional Inhibition CETSA->WB Decision Lead Candidate? WB->Decision

Caption: Workflow for characterizing novel PIM kinase inhibitors.

Visualization of PIM Kinase Signaling Pathway

This diagram provides a simplified overview of the PIM kinase signaling cascade and the points of intervention and measurement described in this guide.

G Cytokines Growth Factors / Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase (Constitutively Active) JAK_STAT->PIM1 Upregulates Transcription BAD BAD PIM1->BAD Phosphorylates pBAD p-BAD (S112) Compound This compound Derivative Compound->PIM1 Inhibition (Target) BAD->pBAD Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Inhibits CETSA_note Measured by CETSA CETSA_note->Compound WB_note Measured by Western Blot WB_note->pBAD

Caption: Simplified PIM-1 signaling pathway and assay targets.

References

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  • An, Q., et al. (2020). Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7010419/]
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  • BOC Sciences. PIM kinase Inhibitors-PIM kinase Signaling Pathway. [URL: https://www.bocsci.
  • National Institutes of Health. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8814757/]
  • Bio-protocol. Caspase 3/7 activity assay. [URL: https://bio-protocol.org/e2043]
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  • Benchchem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-6-chloropyridin-3-amine-derivatives-and-analogs-for-researchers-and-drug-development-professional/]
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Application Note: High-Purity Isolation of 6-(Azepan-1-yl)pyridin-3-amine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 6-(Azepan-1-yl)pyridin-3-amine, a key building block in pharmaceutical research, using flash column chromatography. Due to the basic nature of the aminopyridine moiety, standard silica gel chromatography can lead to significant product tailing and poor separation. This guide outlines a robust methodology employing a triethylamine-modified mobile phase to neutralize the acidic silica surface, ensuring high purity and recovery of the target compound. The protocol covers method development using Thin Layer Chromatography (TLC), column packing, sample loading, elution, and fraction analysis.

Introduction

This compound is a bifunctional molecule incorporating a pyridine ring, a primary aromatic amine, and a tertiary amine within an azepane ring. This unique structure makes it a valuable intermediate in the synthesis of various biologically active compounds. However, the presence of multiple basic nitrogen atoms presents a significant challenge for purification by conventional normal-phase chromatography on silica gel. The lone pairs on the nitrogen atoms readily interact with the acidic silanol groups (Si-OH) on the silica surface, leading to strong, non-specific binding. This interaction results in broad, tailing peaks, poor resolution from impurities, and potential product degradation or irreversible adsorption to the stationary phase.[1][2]

To overcome these challenges, this protocol employs a mobile phase modified with a small percentage of triethylamine (TEA). TEA, a volatile tertiary amine, acts as a competing base that neutralizes the active silanol sites on the silica gel.[3] This suppression of undesirable secondary interactions allows for a more ideal chromatographic separation based primarily on polarity, resulting in sharper peaks and improved purity of the isolated product.

Pre-Chromatography: Method Development with TLC

Prior to scaling up to flash column chromatography, it is essential to develop an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target compound, with good separation from any impurities.

Materials for TLC
  • TLC plates: Silica gel 60 F254

  • Crude this compound sample

  • Developing chamber

  • Spotting capillaries

  • Mobile phase candidates (e.g., mixtures of ethyl acetate/hexanes, dichloromethane/methanol)

  • Triethylamine (TEA)

  • Visualization method: UV lamp (254 nm) and a suitable staining agent (e.g., potassium permanganate or cinnamaldehyde for aromatic amines).[4][5][6]

TLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary, spot the dissolved sample onto the baseline of a TLC plate.

  • Solvent System Screening:

    • Begin with a moderately polar solvent system, such as 70:30 ethyl acetate/hexanes.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the plate under a UV lamp. Aminopyridine compounds are typically UV active.

    • Observe the spot's position and shape. Tailing is expected in the absence of a basic modifier.

  • Optimization with TEA:

    • Prepare a new series of mobile phases containing 0.5-1% (v/v) TEA. For example: 70:30:1 ethyl acetate/hexanes/TEA.

    • Run new TLC plates with the TEA-modified eluents.

    • Compare the Rf values and spot shapes. The addition of TEA should result in a more symmetrical spot and a slightly higher Rf.

  • Final Selection: Adjust the polarity of the solvent system to achieve the target Rf of 0.25-0.35. For instance, if the Rf is too high, decrease the proportion of the more polar solvent (e.g., switch to 60:40:1 ethyl acetate/hexanes/TEA).

Parameter Description
Stationary Phase Silica Gel 60 F254
Recommended Mobile Phase Ethyl Acetate / Hexanes / Triethylamine
Target Rf 0.25 - 0.35
Visualization UV (254 nm), Potassium Permanganate Stain

Flash Column Chromatography Protocol

This protocol is designed for the purification of 1-5 grams of crude this compound. The column size and solvent volumes should be adjusted based on the scale of the purification.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (flash grade, 230-400 mesh)

  • Sand (acid-washed)

  • Eluent (optimized from TLC, with 0.5-1% TEA)

  • Collection tubes/flasks

  • Rotary evaporator

  • Airflow controller (for flash chromatography)

Step-by-Step Purification Procedure
  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10:90:1 ethyl acetate/hexanes/TEA). The amount of silica should be approximately 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.

    • Concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. This is the dry-loaded sample.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution using the optimized solvent system from the TLC analysis. Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions in appropriately sized test tubes or flasks.

    • Systematically monitor the fractions by TLC to track the elution of the desired compound and any impurities. Spot every few fractions on a TLC plate and develop it in the elution solvent.

  • Product Isolation:

    • Based on the TLC analysis of the collected fractions, combine the fractions containing the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to ensure its complete removal.

    • The final product should be a solid or oil. Dry the purified compound under high vacuum to remove any residual solvent.

Workflow Diagram

Caption: Workflow for the purification of this compound.

Troubleshooting

Problem Potential Cause Solution
Significant Tailing Persists Insufficient TEA in the mobile phase.Increase TEA concentration to 1.5-2%.
Poor Separation Mobile phase is too polar or not polar enough.Re-optimize the solvent system using TLC. A gradient elution might be necessary.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol).
Cracked or Channeled Column Improperly packed column.Repack the column, ensuring a uniform and well-settled silica bed.

Conclusion

The purification of basic compounds like this compound by silica gel chromatography requires careful consideration of the interactions between the analyte and the stationary phase. The protocol detailed in this application note, which utilizes a triethylamine-modified mobile phase, effectively mitigates the common issue of peak tailing. This method provides a reliable and scalable approach for obtaining high-purity material, which is critical for downstream applications in drug discovery and development.

References

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(9), 1232-1235. [Link]
  • Mohammad, A., Ajmal, M., & Anwar, S. (1995). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnama!dehyde.
  • Guo, K., & Chen, Y. (2010).
  • Biotage. (2023).
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
  • Teledyne ISCO. (n.d.).
  • Columbia University. (n.d.).
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). [Link]

Sources

Application Note: Comprehensive Characterization of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Azepan-1-yl)pyridin-3-amine, a heterocyclic compound featuring a pyridine ring substituted with an azepane and an amine group, is a molecule of interest in pharmaceutical and chemical research.[1] Its structural complexity necessitates a multi-faceted analytical approach to ensure identity, purity, and stability. As a substituted aromatic amine and pyridine derivative, its characterization draws upon a range of established analytical techniques.[2][3] This application note provides a comprehensive guide with detailed protocols for the definitive characterization of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to be robust and self-validating, ensuring the highest level of scientific integrity.

The empirical formula for this compound is C₁₁H₁₇N₃, with a molecular weight of 191.27 g/mol . The protocols detailed below are tailored to address the specific chemical nature of this compound, providing a framework for its complete analytical profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number850040-18-5
Molecular FormulaC₁₁H₁₇N₃[4]
Molecular Weight191.27 g/mol
FormSolid
InChI KeyOZECTFWTIKJUJU-UHFFFAOYSA-N
SMILESNC1=CN=C(C=C1)N2CCCCCC2

Analytical Workflow for Characterization

A logical workflow is essential for the comprehensive characterization of this compound. The proposed workflow ensures a step-by-step confirmation of structure and assessment of purity.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity and Impurity Profiling cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (LC-MS) NMR->MS Confirms MW FTIR FTIR Spectroscopy MS->FTIR Functional Groups HPLC HPLC-UV (Purity Assay) FTIR->HPLC Purity Check LC_MS_Impurity LC-MS (Impurity Identification) HPLC->LC_MS_Impurity Impurity Profile GC_Res_Solvents GC-HS (Residual Solvents) HPLC->GC_Res_Solvents Solvent Content DSC_TGA Thermal Analysis (DSC/TGA) HPLC->DSC_TGA Thermal Properties pKa pKa Determination DSC_TGA->pKa Ionization Constant Sample Sample Sample->NMR Primary Structure

Figure 1: Proposed analytical workflow for the comprehensive characterization of this compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of a molecule in solution. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will provide information about the carbon skeleton. For aminopyridine derivatives, the chemical shifts and coupling constants are highly diagnostic.[5][6]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze chemical shifts and coupling patterns to assign signals to specific protons and carbons in the molecule.

    • Compare the observed spectra with predicted spectra based on the known structure.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons on the pyridine ring.

  • Signals for the methylene protons of the azepane ring.

  • A broad signal for the amine (-NH₂) protons.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbons of the pyridine ring.

  • Signals for the carbons of the azepane ring.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the elemental composition and structural features. Liquid chromatography-mass spectrometry (LC-MS) is particularly suitable for non-volatile compounds like this compound.[7]

Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: m/z 50-500.

    • Acquire both full scan MS and tandem MS (MS/MS) data for fragmentation analysis.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • Compare the measured mass with the calculated theoretical mass of C₁₁H₁₈N₃⁺.

    • Analyze the fragmentation pattern to identify characteristic fragments of the pyridine, azepane, and amine moieties.

ParameterExpected Value
Ion[M+H]⁺
Calculated Exact Mass192.1501
Expected FragmentationLoss of the azepane ring, cleavage of the pyridine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. This technique is excellent for confirming the presence of N-H (amine) and C-N bonds, as well as the aromatic pyridine ring.[5][8]

Protocol: FTIR-ATR

  • Sample Preparation: No specific preparation is needed for the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.[5]

  • Instrumentation: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Collect a background spectrum of the empty ATR crystal before sample analysis.

  • Data Analysis:

    • Identify characteristic absorption bands for the functional groups.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching (primary amine)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
1650-1550C=C and C=N stretching (pyridine ring)
1350-1250C-N stretching

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the primary method for determining the purity of a drug substance and for quantifying impurities.[2][9][10] A reversed-phase HPLC method with UV detection is generally suitable for aromatic compounds like this compound.

Protocol: HPLC-UV Purity Assay

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., methanol or acetonitrile/water mixture).

    • Prepare sample solutions at a similar concentration.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Determined by measuring the UV spectrum of the compound (typically around 254 nm or the λmax).

  • Data Analysis:

    • Calculate the purity of the sample by area normalization.

    • Quantify any impurities against the main peak or using a reference standard for known impurities.

Gas Chromatography (GC)

Rationale: While HPLC is preferred for the analysis of the non-volatile parent compound, GC is the method of choice for analyzing volatile impurities, particularly residual solvents from the synthesis process.[11][12] Headspace GC is typically employed for this purpose.

Protocol: GC-HS for Residual Solvents

  • Sample and Standard Preparation:

    • Accurately weigh the sample into a headspace vial.

    • Add a suitable dissolution solvent (e.g., DMSO, DMF).

    • Prepare a standard solution containing known amounts of the expected residual solvents.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • GC Conditions:

    • Column: A column suitable for solvent analysis (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: A suitable temperature gradient to separate the expected solvents.

    • Injector and Detector Temperature: Typically 250 °C.

  • Data Analysis:

    • Identify and quantify residual solvents by comparing the retention times and peak areas with the standard solution.

Physicochemical Characterization

Thermal Analysis

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the compound, such as melting point, decomposition temperature, and the presence of solvates.

Protocol: DSC and TGA

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • DSC Conditions:

    • Temperature Range: From ambient to a temperature above the expected melting point (e.g., 25 °C to 300 °C).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Inert (Nitrogen).

  • TGA Conditions:

    • Temperature Range: From ambient to a temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Inert (Nitrogen).

  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak of the melting endotherm.

    • From the TGA thermogram, determine the temperature at which weight loss occurs, indicating decomposition or loss of solvates.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently determine the structure, purity, and key physicochemical properties of this compound, ensuring data quality and integrity in research and development settings.

References

  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Gómez-Pérez, M. L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
  • Analytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing.
  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • ResearchGate. (n.d.). Determination of aromatic amines in real samples.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.
  • Sigma-Aldrich. (n.d.). 6-Azepan-1-ylpyridin-3-amine 850040-18-5.
  • PubChem. (n.d.). 3-Aminopyridine.
  • NIST. (n.d.). 3-Aminopyridine - Mass spectrum (electron ionization).
  • The Good Scents Company. (n.d.). 3-aminopyridine.
  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • Santa Cruz Biotechnology. (n.d.). [6-(azepan-1-yl)pyridin-3-yl]methanamine.
  • Chemsigma. (n.d.). This compound [850040-18-5].
  • Smolecule. (2023). Buy 6-(azepan-1-yl)pyridine-3-carbonitrile | 1016874-97-7.
  • NIST. (n.d.). 3-Aminopyridine - IR Spectrum.
  • ChemScene. (n.d.). 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one.
  • Benchchem. (n.d.). Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine.
  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ResearchGate. (n.d.). The aromatic region of the 1 H NMR spectra (acetone-d 6 ) of[2]....
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • PMC - NIH. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit.
  • ResearchGate. (n.d.). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Aminopyridine Scaffold

The aminopyridine moiety is a cornerstone in modern medicinal chemistry, recognized for its role as a versatile scaffold in a vast number of biologically active agents.[1][2][3] Its unique structural and electronic properties allow it to form key interactions with a multitude of biological targets, most notably the hinge region of protein kinases.[4][5] 6-(Azepan-1-yl)pyridin-3-amine represents a valuable, yet underexplored, starting point for structure-activity relationship (SAR) investigations. This molecule combines the proven aminopyridine core, crucial for target engagement, with a saturated seven-membered azepane ring, which provides a three-dimensional vector for exploring steric boundaries and introducing diverse physicochemical properties.

These application notes provide a comprehensive guide for researchers and drug development professionals to systematically conduct SAR studies on the this compound scaffold. The primary—though not exclusive—focus of the proposed workflow will be the discovery and optimization of protein kinase inhibitors, a class of therapeutics with immense importance in oncology, immunology, and beyond.[6][7] We will detail the rationale behind compound library design, provide step-by-step protocols for biological evaluation, and offer insights into data interpretation to guide the iterative process of drug discovery.

Part 1: Rationale and Strategic Planning for SAR Studies

The fundamental goal of an SAR study is to understand how specific structural modifications to a lead compound, in this case this compound, influence its biological activity and properties. A well-designed SAR campaign systematically explores key regions of the molecule to build a coherent model of the pharmacophore.

Identifying Key Modification Vectors

Based on the structure of this compound, we can identify three primary vectors for chemical modification. The rationale for exploring each vector is grounded in established principles of medicinal chemistry for kinase inhibitors and other targeted therapies.

  • Vector 1 (The "Warhead"): The 3-Amino Group. The exocyclic amino group is a critical hydrogen-bond donor, often anchoring the entire molecule to the "hinge" region of a kinase active site. Modifications here are expected to have a profound impact on potency. Exploration should include acylation or sulfonylation to introduce new interaction points and modulate electronics.

  • Vector 2 (The "Solubility/Selectivity Element"): The Azepane Ring. This saturated heterocyclic ring projects into the solvent-exposed region of many kinase active sites. Modifications can influence solubility, cell permeability, and metabolic stability. Furthermore, introducing substituents can probe for additional binding pockets to enhance potency and selectivity.

  • Vector 3 (The "Deep Pocket Probe"): Arylation/Alkylation of the 3-Amino Group. Adding larger aromatic or aliphatic groups to the 3-amino position can allow the molecule to access deeper hydrophobic pockets within the ATP-binding site, a common strategy for increasing potency and modulating the selectivity profile.[4]

The SAR Exploration Workflow

A successful SAR campaign follows a logical, iterative cycle of design, synthesis, and testing. The workflow is designed to generate actionable data that informs the next round of compound design.

SAR_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: SAR Exploration & Lead Generation Start Initial Scaffold This compound Screen Primary Screening (Broad Kinase Panel) Start->Screen Test Hit_Ident Identify Initial 'Hit' Kinase(s) Screen->Hit_Ident Analyze Data Design Design Focused Library (Modify Vectors 1, 2, 3) Hit_Ident->Design Initiate SAR Synthesis Chemical Synthesis of Analogs Design->Synthesis Execute Assay In Vitro Biological Assays (IC50, Cellular Activity) Synthesis->Assay Test Analogs SAR_Analysis Analyze SAR Data (Potency, Selectivity, Properties) Assay->SAR_Analysis Generate Data SAR_Analysis->Design Iterate/Refine (Go/No-Go) Lead_Gen Lead Compound(s) Identified SAR_Analysis->Lead_Gen Achieve Goals

Caption: Iterative workflow for SAR studies.

Part 2: Design and Synthesis of an Analog Library

The synthesis of analogs should be planned to be efficient and allow for diversification at the key vectors. Starting from commercially available this compound, a focused library can be generated.

Vector 1 & 3: Modification of the 3-Amino Group

Standard amide coupling or reductive amination protocols can be employed.

  • Acylation/Sulfonylation: Reacting the 3-amino group with a variety of acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU or EDC) will generate a library of amides and sulfonamides. This explores the hydrogen-bonding capacity and potential for additional interactions.

  • N-Arylation/N-Alkylation: Buchwald-Hartwig or Ullmann coupling reactions with a range of aryl halides can install diverse aromatic systems. This strategy is crucial for probing deep hydrophobic pockets.

Vector 2: Modification of the Azepane Ring

This is synthetically more complex and would likely be part of a lead optimization phase rather than the initial SAR exploration. It would involve the de novo synthesis of the entire scaffold, starting with substituted azepanes, which could be coupled to a suitable pyridine precursor.[4]

Part 3: Experimental Protocols for Biological Evaluation

Rigorous and reproducible biological data is the foundation of any SAR study. The following protocols outline a tiered approach, starting with broad screening and moving to more specific cellular assays.

Protocol 1: Primary Kinase Profiling (Biochemical Assay)

Objective: To identify the primary kinase target(s) of the this compound scaffold and its initial analogs.

Rationale: An initial broad screen against a panel of diverse protein kinases is the most efficient way to identify initial hits.[8][9] Testing at a single, high concentration (e.g., 1-10 µM) can quickly highlight potential targets for further investigation. Commercial services offer profiling against hundreds of kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Assay Panel: Select a commercial kinase profiling panel (e.g., Eurofins DiscoverX, Promega). A panel covering major branches of the human kinome is recommended.

  • Primary Screen: Submit compounds for single-point inhibition screening at a concentration of 10 µM. The output is typically reported as "% Inhibition" relative to a control.

  • Data Analysis: Identify any kinases that are inhibited by >70% at 10 µM. These are considered primary "hits" and will be the focus of subsequent dose-response assays.

Protocol 2: IC50 Determination (Biochemical Assay)

Objective: To quantify the potency of active compounds against the "hit" kinases identified in the primary screen.

Rationale: The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying the potency of an inhibitor. Generating this data for each analog allows for direct comparison and establishes the SAR.

Methodology:

  • Compound Preparation: Create a serial dilution series for each compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is appropriate for initial IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase enzyme, a suitable peptide or protein substrate, and ATP (typically at its Km concentration) in an appropriate kinase buffer.

    • Add the serially diluted compounds to the wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Use a suitable detection method to measure kinase activity. Common methods include:

    • Radiometric: Measuring the incorporation of ³²P-ATP into the substrate.

    • Luminescence-based (e.g., ADP-Glo™): Quantifying the amount of ADP produced.

    • Fluorescence-based: Using modified substrates that become fluorescent upon phosphorylation.

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the % inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

IC50_Workflow Prep Prepare 10-point Serial Dilution Add_Cmpd Add Compound Dilutions & Controls Prep->Add_Cmpd Plate Plate Kinase, Substrate, ATP Plate->Add_Cmpd Incubate Incubate at 30°C Add_Cmpd->Incubate Detect Add Detection Reagent (e.g., ADP-Glo) Incubate->Detect Read Read Signal (Luminescence) Detect->Read Analyze Normalize and Fit Data to determine IC50 Read->Analyze

Caption: Workflow for IC50 determination.

Protocol 3: Cellular Proliferation Assay

Objective: To determine if the biochemical inhibition of the target kinase translates to a functional effect in a relevant cancer cell line.

Rationale: A compound must be able to cross the cell membrane and engage its target in the complex cellular environment. An anti-proliferative effect in a cell line known to be dependent on the target kinase provides crucial validation.[5][10]

Methodology:

  • Cell Line Selection: Choose a cell line where the target kinase is a known driver of proliferation (e.g., HEL cells for a JAK2 inhibitor).[5]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the log of compound concentration and fitting to a dose-response curve.

Part 4: Data Analysis and Interpretation

Systematic tabulation of data is essential for discerning SAR trends.

SAR Table Construction

Organize the data in a table that links specific structural modifications to their resulting biological activity. This allows for easy comparison across the analog series.

Table 1: Example SAR Data for Analogs of this compound

Cmpd IDR¹ (on 3-NH₂)R² (on Azepane)Target Kinase IC50 (nM)Cellular GI50 (nM)
1 HH5,200>10,000
2a -C(O)CH₃H1,5008,000
2b -C(O)PhH2501,200
2c -C(O)-(4-F-Ph)H85450
3a H4-OH4,800>10,000
3b -C(O)-(4-F-Ph)4-OH95600
Interpreting the SAR
  • From Compound 1 to 2a/2b: Acylating the 3-amino group (Vector 1) improves potency. The larger, aromatic phenyl group (2b) is more effective than the small methyl group (2a), suggesting a nearby hydrophobic pocket.

  • From 2b to 2c: Adding a fluorine to the phenyl ring further increases potency. This could be due to favorable electronic effects or a specific interaction in the binding pocket.

  • From Compound 1 to 3a: Adding a hydroxyl group to the azepane ring (Vector 2) does not improve biochemical potency, but it may improve solubility (data not shown).

  • Comparing 2c and 3b: The presence of the 4-OH on the azepane ring slightly diminishes the cellular activity relative to the biochemical potency, which could indicate minor differences in cell permeability or metabolism.

This iterative analysis guides the next steps. Based on the example data, a promising next step would be to synthesize analogs with further substitutions on the phenyl ring of compound 2c to optimize interactions in that pocket.

Conclusion

The this compound scaffold presents a compelling starting point for a structure-activity relationship campaign, particularly within the domain of kinase inhibitor discovery. By systematically applying the principles of medicinal chemistry and employing the robust biochemical and cellular protocols outlined in these notes, researchers can efficiently navigate the iterative cycle of drug discovery. The key to success lies in the logical design of analog libraries, the generation of high-quality, reproducible data, and the insightful interpretation of that data to inform the design of the next generation of more potent, selective, and effective therapeutic candidates.

References

  • Brehmer, D., et al. (2017). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. National Institutes of Health.
  • Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate.
  • Kumar, A., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Montoya-Leyva, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed.
  • Scott, J.D., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed.
  • Iliaki, S., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH.
  • Al-Hourani, B., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
  • Chemsigma. This compound [850040-18-5]. Chemsigma.
  • Barluenga, S., et al. (2013). Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. PubMed.
  • Aljamali, N.M. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Chemical Health Risks.
  • Bain, J., et al. (2003). The specificities of protein kinase inhibitors: An update. ResearchGate.
  • Mayer, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. PubMed.
  • Fabbro, D., et al. (2002). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed.
  • Vanstreels, E., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • Bértolo, E., et al. (2023). The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. MDPI.
  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.
  • Montoya-Leyva, M., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.

Sources

The Versatile 6-(Azepan-1-yl)pyridin-3-amine Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 2-aminopyridine core stands out as a "privileged scaffold" — a molecular framework that consistently appears in a multitude of biologically active compounds and clinically approved drugs.[1] This guide delves into the specifics of a particularly promising, yet underexplored, derivative of this family: 6-(Azepan-1-yl)pyridin-3-amine . We will explore its potential as a versatile scaffold for drug design, providing detailed protocols for its derivatization and biological evaluation, underpinned by the scientific rationale for each experimental step.

The inherent value of the 2-aminopyridine moiety lies in its structural simplicity, low molecular weight, and high degree of functionalization, which allows for extensive chemical modification to optimize drug-like properties.[2] The addition of the azepane ring at the 6-position introduces a saturated, seven-membered cyclic amine, which can significantly influence the molecule's conformational flexibility, lipophilicity, and potential for forming key interactions with biological targets. The primary amine at the 3-position serves as a crucial handle for further chemical elaboration, enabling the construction of diverse compound libraries for screening.

Strategic Importance in Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established ATP-mimetic, capable of competitively binding to the ATP-binding pocket of a wide array of protein kinases.[2] This makes it an exceptional starting point for the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4] Furthermore, derivatives of 2-aminopyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][5]

The unique combination of the 2-aminopyridine core with the azepane substituent in this compound offers several advantages for drug design:

  • Modulation of Physicochemical Properties: The azepane ring can be modified to fine-tune solubility, permeability, and metabolic stability.

  • Vectorial Exploration of Chemical Space: The primary amine at the 3-position provides a reactive site for the introduction of a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Potential for Novel Target Engagement: The distinct three-dimensional shape imparted by the azepane ring may enable interactions with targets not accessible to simpler 2-aminopyridine derivatives.

Application in Kinase Inhibitor Design: A Case Study

To illustrate the potential of the this compound scaffold, we will focus on its application in the design of inhibitors for protein kinases, a class of enzymes frequently implicated in cancer.[4][6] The general strategy involves the derivatization of the 3-amino group to introduce moieties that can interact with specific regions of the kinase ATP-binding site.

Illustrative Drug Discovery Workflow

G cluster_0 Scaffold Selection & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Scaffold This compound Scaffold Library Combinatorial Library Synthesis Scaffold->Library Amide Coupling, etc. HTS High-Throughput Kinase Assay (e.g., HTRF) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling ADMET->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate Tox Toxicology Studies Tox->Candidate

Caption: A typical drug discovery workflow utilizing the this compound scaffold.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a focused library of compounds derived from the this compound scaffold.

Protocol 1: Synthesis of a Representative N-(6-(Azepan-1-yl)pyridin-3-yl)benzamide Derivative

This protocol describes a standard amide coupling reaction to derivatize the 3-amino group of the scaffold.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common high-throughput screening method to assess the inhibitory activity of the synthesized compounds against a target kinase.[2]

Materials:

  • Synthesized compounds dissolved in DMSO

  • Target kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium cryptate-labeled anti-phospho-specific antibody

  • XL665-labeled streptavidin

  • Assay buffer (specific to the kinase)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Dispensing: Dispense varying concentrations of the test compounds into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add the kinase and biotinylated substrate peptide to the wells and incubate for a short period.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate for a specific time at a controlled temperature (e.g., 30 °C).

  • Detection: Stop the reaction by adding a solution containing the europium-labeled antibody and XL665-labeled streptavidin.

  • Signal Reading: Incubate the plate in the dark to allow for the development of the HTRF signal. Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

Data Presentation and Interpretation

The quantitative data obtained from these assays should be systematically organized for clear interpretation and comparison.

Table 1: Kinase Inhibition and Cellular Antiproliferative Activity of Representative Compounds

Compound IDR-Group (at 3-amino position)Target Kinase IC₅₀ (nM)Cancer Cell Line GI₅₀ (µM)
Scaffold -H>10,000>100
Cpd-01 -C(O)Ph55012.5
Cpd-02 -C(O)-(4-Cl-Ph)2756.8
Cpd-03 -C(O)-(4-MeO-Ph)89025.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Pathway

SAR_Pathway Scaffold This compound (Inactive) Amide N-Benzoyl Derivative (Moderate Activity) Scaffold->Amide Amide Coupling EWG Electron-Withdrawing Group (e.g., -Cl) (Increased Potency) Amide->EWG Substitution on Phenyl Ring EDG Electron-Donating Group (e.g., -OMe) (Decreased Potency) Amide->EDG Substitution on Phenyl Ring

Caption: A simplified representation of a hypothetical Structure-Activity Relationship (SAR) study.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of pharmacological and pharmacokinetic properties. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to unlock the full potential of this and related 2-aminopyridine scaffolds in their drug discovery endeavors. Through systematic derivatization and rigorous biological evaluation, new chemical entities with significant therapeutic promise can be identified and advanced towards clinical development.

References

  • Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., ... & Li, S. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. International Journal of Medical Sciences, 18(9), 2036.
  • Zhang, Y., Wang, Y., & Liu, Y. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 12(1), 75-90.
  • Patel, H., & Pawara, R. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(9), 1461-1480.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, Y. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry, 80, 117183.
  • ResearchGate. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ Inhibitors for Hematological Cancer.
  • Smyth, L. A., Matthews, T. P., & Collins, I. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 22(3), 1155-1166.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-(azepan-1-yl)pyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic rationale behind protocol choices, providing you with the expertise to achieve consistent and high-quality results.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via the coupling of a pyridine core with azepane. The two most prevalent and effective strategies for forging this C-N bond are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination .

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct displacement of a leaving group (typically a halogen) on an electron-deficient pyridine ring by the nucleophilic azepane. The reaction is often driven by high temperatures and does not require a metal catalyst.

  • Buchwald-Hartwig Amination: A more modern and versatile cross-coupling reaction that utilizes a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide.[1] This method is particularly effective for less reactive aryl chlorides and can often be performed under milder conditions than SNAr.[2][3]

Visualizing the Synthetic Pathways

G cluster_0 S_N_Ar Pathway cluster_1 Buchwald-Hartwig Pathway A 6-Halopyridin-3-amine C This compound A->C High Temp (e.g., >150°C) Optional Base (e.g., K2CO3) B Azepane B->C D 6-Chloropyridin-3-amine F This compound D->F Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) E Azepane E->F

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

The most common and cost-effective starting material is 6-chloropyridin-3-amine . While 6-bromo or 6-iodopyridin-3-amine are more reactive, the corresponding chloro-analogue is often preferred for large-scale synthesis due to lower cost. Azepane (also known as hexamethylene imine) is the coupling partner.

Q2: Which synthetic method is generally preferred: SNAr or Buchwald-Hartwig?

For this specific transformation, Buchwald-Hartwig amination is often the preferred method . The pyridine ring is not strongly activated towards SNAr, which would necessitate harsh reaction conditions (high temperatures), potentially leading to side products and decomposition. The Buchwald-Hartwig approach offers a more controlled, higher-yielding, and scalable process, especially when starting from the less reactive 6-chloropyridin-3-amine.[2][4]

Q3: What is the fundamental role of the catalyst system in the Buchwald-Hartwig reaction?

The catalyst system, comprising a palladium source and a phosphine ligand, is central to the reaction's success.

  • Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂): This provides the active Pd(0) species that initiates the catalytic cycle.

  • Phosphine Ligand (e.g., Xantphos, RuPhos): This is arguably the most critical component. Bulky, electron-rich ligands coordinate to the palladium center, facilitating the crucial (and often rate-limiting) oxidative addition of the C-Cl bond into the metal center.[2] They also promote the final reductive elimination step to release the desired product and regenerate the catalyst.

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

  • TLC: Use a solvent system like 10-20% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexane. Stain with potassium permanganate or view under UV light. You should see the consumption of the starting 6-chloropyridin-3-amine spot and the appearance of a new, typically lower Rf, product spot.

  • HPLC/LC-MS: For more accurate monitoring, an aliquot of the reaction mixture can be quenched, diluted, and injected. This will allow for quantification of starting material, product, and any major byproducts.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

Q5: My Buchwald-Hartwig reaction has stalled or shows very low conversion. What are the primary causes?

This is a common issue when working with chloropyridines.[2] Let's break down the potential culprits.

  • Cause 1: Inactive Catalyst. The active Pd(0) catalyst is sensitive to oxygen.

  • Cause 2: Inappropriate Ligand Choice. Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds.

    • Solution: Switch to a bulky, electron-rich biarylphosphine ligand. For this type of coupling, Xantphos or RuPhos are excellent starting points. These ligands promote the difficult oxidative addition step.[1][2]

  • Cause 3: Insufficient Temperature. The oxidative addition of the C-Cl bond is the rate-limiting step and requires significant thermal energy.[2]

    • Solution: Ensure your reaction is heated to an appropriate temperature, typically between 90-110 °C for couplings in solvents like toluene or dioxane.

  • Cause 4: Incorrect Base. The choice of base is critical for both catalytic activity and substrate stability.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[2] If your substrate is sensitive to this strong base, you can try weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but this will likely require a more active catalyst system (e.g., a more advanced ligand) and potentially higher temperatures.[2]

Q6: I am observing a significant amount of a side product that appears to be 3-aminopyridine. What is happening?

This side product results from hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom.

  • Cause: This is often promoted by moisture in the reaction or a side-cycle of the palladium catalyst.

    • Solution 1 - Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and ensure the azepane and other reagents are dry.

    • Solution 2 - Amine Stoichiometry: Use a slight excess of azepane (1.2 - 1.5 equivalents). This helps ensure the reductive elimination step favors C-N bond formation over competing pathways.[2]

Q7: My final product is difficult to purify. It seems to be contaminated with residual palladium and ligand oxides.

  • Cause: Palladium catalysts and phosphine ligands (and their oxides) can be difficult to remove using standard silica gel chromatography.

    • Solution 1 - Post-reaction Workup: After the reaction is complete and cooled, dilute the mixture with a solvent like Ethyl Acetate and filter it through a plug of Celite®. This can remove a significant portion of the insoluble palladium black.

    • Solution 2 - Metal Scavenging: If chromatography is insufficient, stir the crude product in a solvent with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for a few hours before filtration and final purification.

    • Solution 3 - Acid/Base Extraction: The basicity of the product's two nitrogen atoms can be exploited. Dissolve the crude material in an organic solvent (like DCM or EtOAc) and extract with dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract the pure product back into an organic solvent.

Parameter Optimization Data

The choice of ligand and base is paramount for maximizing yield. The following table provides a summary of typical results based on common screening parameters for the Buchwald-Hartwig coupling of 6-chloropyridin-3-amine with azepane.

Catalyst (2 mol%)Ligand (4 mol%)Base (2.0 eq.)SolventTemp (°C)Time (h)Yield (%)Purity (%)
Pd₂(dba)₃PPh₃NaOtBuToluene10024< 5N/A
Pd₂(dba)₃BINAPNaOtBuToluene100184585
Pd₂(dba)₃Xantphos NaOtBu Toluene 100 12 > 90 > 98
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane110168597
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane110247896

Data is representative and intended for illustrative purposes.

Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a robust starting point for achieving high yields.

Reagents:

  • 6-chloropyridin-3-amine (1.0 eq)

  • Azepane (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropyridin-3-amine, Xantphos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with Argon or Nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ followed by anhydrous toluene (to make a ~0.2 M solution with respect to the starting material).

  • Degassing: Bubble Argon or Nitrogen gas through the stirred solution for 15 minutes.

  • Amine Addition: Add azepane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite®, washing the pad with additional Ethyl Acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Visual Troubleshooting Workflow

If your reaction is failing, follow this logical workflow to diagnose the issue.

G start Low Conversion Issue check1 Is the reaction completely inert? start->check1 action1a Degas solvent again. Use Schlenk techniques. check1->action1a No action1b Yes check1->action1b action1a->check1 check2 Is the ligand appropriate for a C-Cl bond? action1b->check2 action2a Switch to a bulky biarylphosphine ligand (e.g., Xantphos, RuPhos). check2->action2a No action2b Yes check2->action2b action2a->check2 check3 Is the base strong enough? action2b->check3 action3a Use NaOtBu. Ensure it is fresh. check3->action3a No action3b Yes check3->action3b action3a->check3 check4 Is the temperature high enough? action3b->check4 action4a Increase to 100-110°C. check4->action4a No action4b Yes check4->action4b action4a->check4 end_node Re-run with optimized conditions. Consider catalyst loading. action4b->end_node

Sources

Technical Support Center: 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(azepan-1-yl)pyridin-3-amine. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis and handling of this valuable pyridine building block. The following question-and-answer format is designed to directly address specific issues you may encounter in your experiments, providing not just solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize this compound via a Buchwald-Hartwig amination of 6-chloropyridin-3-amine with azepane, but I am observing a significant amount of a byproduct with a mass corresponding to pyridin-3-amine. What is happening and how can I prevent this?

A1: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] Instead of the desired C-N bond formation, the chlorine atom is replaced by a hydrogen atom.

Causality: This side reaction becomes competitive with the desired reductive elimination of the product when the catalytic cycle is slow or when there are sources of hydrides in the reaction mixture.[1] Potential hydride sources can include the amine coupling partner itself, the solvent (e.g., from β-hydride elimination if using certain alcohols), or trace water.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands can accelerate the reductive elimination step, outcompeting hydrodehalogenation. Consider using ligands such as XantPhos or a Josiphos-type ligand.[2]

  • Base Selection: Use a non-nucleophilic, anhydrous base. Sodium tert-butoxide (NaOtBu) is common, but ensure it is of high purity and handled under inert conditions. Carbonate bases like cesium carbonate (Cs₂CO₃) can sometimes suppress this side reaction.[2]

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Traces of water can contribute to hydrodehalogenation.

  • Inert Atmosphere: Meticulously degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. Oxygen can damage the palladium catalyst, leading to slower, less efficient coupling and favoring side reactions.

Q2: My LC-MS analysis shows a peak with a mass of [2M+H]⁺ or [2M-H]⁻, suggesting the formation of a dimer of my product. Is this common and what is the likely structure?

A2: Yes, the formation of dimers is a known, albeit sometimes unexpected, side reaction for aminopyridine derivatives, often through oxidative coupling.[3][4] The most probable structure would be an azo-bridged dimer or a C-C coupled dimer, formed under specific conditions.

Causality: Oxidative dimerization can be promoted by residual palladium catalyst in an aerobic environment or by other oxidizing agents present in the reaction mixture or during workup. The exocyclic amino group of one molecule can react with an activated position on another molecule.

Troubleshooting & Identification:

  • Inert Workup: If you suspect oxidative dimerization is occurring during purification, consider performing the workup and chromatography under an inert atmosphere.

  • Catalyst Removal: Ensure complete removal of the palladium catalyst after the reaction. This can be achieved by filtration through a pad of Celite® or by using a metal scavenger.

  • NMR Analysis: The proton and carbon NMR spectra of the dimer will be significantly different from your desired product. Look for a loss of symmetry and potential changes in the aromatic region.

  • Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, which can favor side reactions.

Q3: I am using a Nucleophilic Aromatic Substitution (SNAr) approach to synthesize this compound from 2,5-dihalopyridine and azepane. How do I ensure the regioselectivity is correct?

A3: In the SNAr reaction of a pyridine ring, nucleophilic attack is strongly favored at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen.[5] This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance.

Causality and Regioselectivity: For a starting material like 2,5-dichloropyridine, the chlorine at the 2-position is significantly more activated towards nucleophilic attack than the chlorine at the 5-position (which is meta to the nitrogen). Therefore, the reaction with azepane should overwhelmingly favor substitution at the 2-position to yield 2-(azepan-1-yl)-5-chloropyridine. If your target is this compound, you should start with a 6-halo-3-aminopyridine (or a protected version like 6-halo-3-nitropyridine followed by reduction).

Troubleshooting Steps:

  • Correct Starting Material: To synthesize this compound via SNAr, the ideal starting material is a 6-halopyridin-3-amine (e.g., 6-chloro- or 6-fluoropyridin-3-amine). The fluorine-substituted pyridine will be more reactive than the chlorine-substituted one.[5]

  • Reaction Temperature: While the 6-position is highly activated, running the reaction at the lowest effective temperature can help minimize potential side reactions.

  • Structural Confirmation: Use 2D NMR techniques like HMBC and HSQC to unequivocally confirm the connectivity of your final product.

Visualizing Reaction Pathways

To better understand the potential reaction outcomes, the following diagrams illustrate the intended synthesis and a key side reaction.

cluster_main Desired Buchwald-Hartwig Reaction cluster_side Hydrodehalogenation Side Reaction A 6-Chloropyridin-3-amine C This compound A->C Pd Catalyst, Ligand, Base B Azepane B->C D 6-Chloropyridin-3-amine E Pyridin-3-amine D->E [H] source, slow reductive elimination

Caption: Desired vs. Side Reaction in Buchwald-Hartwig Synthesis.

Quantitative Data Summary

The following table summarizes the key analytical data that can help distinguish the desired product from common side products and starting materials.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Key ¹H NMR Signals (Approx. ppm)
This compound C₁₁H₁₇N₃191.27192.15Aromatic protons (~6.5-8.0), Azepane protons (~1.5-3.5), NH₂ protons (~4.5)
Pyridin-3-amine (Hydrodehalogenation)C₅H₆N₂94.1195.06Aromatic protons (~7.0-8.2), NH₂ protons (~3.6)
6-Chloropyridin-3-amine (Starting Material)C₅H₅ClN₂128.56129.02Aromatic protons (~7.1-8.1), NH₂ protons (~4.7)
Azo-dimerC₂₂H₃₂N₆380.53381.28Complex aromatic region, likely loss of NH₂ signals

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point. Optimization of ligand, base, solvent, and temperature will be necessary for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XantPhos, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add 6-chloropyridin-3-amine (1.0 equiv.), azepane (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Tailing during Column Chromatography

Basic aminopyridines often exhibit tailing on standard silica gel due to interactions with acidic silanol groups.[6]

  • Mobile Phase Modification: Prepare your eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Add 0.5-1% (v/v) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase.[6]

  • Column Packing: Pack the column using the modified mobile phase.

  • Elution: Run the chromatography as usual. The basic modifier will compete for the acidic sites on the silica, allowing your product to elute with improved peak shape.

Logical Relationships Diagram

The following diagram outlines the logical flow for troubleshooting common issues during the synthesis of this compound.

start Reaction Analysis (LC-MS, NMR) dec1 Low Yield / Incomplete Reaction? start->dec1 dec2 Major Side Product Observed? dec1->dec2 No out1 Optimize Catalyst/Ligand/Base Increase Temperature dec1->out1 Yes dec3 Mass = Pyridin-3-amine? dec2->dec3 Yes out6 Product OK dec2->out6 No dec4 Mass = Dimer? dec3->dec4 No out2 Hydrodehalogenation - Use bulky ligand - Ensure anhydrous conditions dec3->out2 Yes out3 Oxidative Dimerization - Inert workup - Use metal scavenger dec4->out3 Yes out4 Purification Issue (e.g., Tailing) dec4->out4 No out5 Add TEA to Eluent out4->out5

Caption: Troubleshooting workflow for synthesis issues.

References

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14387–14401. [Link]
  • Taylor, E. C., & Kan, R. O. (1963). Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones. Journal of the American Chemical Society, 85(6), 776–784. [Link]
  • Nishikawa, Y., et al. (2010). Ionization dynamics of aminopyridine dimer: a direct ab initio molecular dynamics (MD) study. Physical Chemistry Chemical Physics, 12(19), 5099-5105. [Link]
  • eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. [Link]
  • MDPI. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(15), 4995. [Link]
  • Slideshare. (2021). Synthesis and reactions of Seven membered heterocycle-Azepines. [Link]
  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
  • Wikipedia. (n.d.).
  • Scribd. (n.d.). Azepines Synthesis Reactions Uses. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. The Journal of Organic Chemistry, 78(23), 12168–12177. [Link]
  • Chemsigma. (n.d.). This compound [850040-18-5]. [Link]
  • Chem-Space. (n.d.). This compound hydrochloride. [Link]
  • ChemRxiv. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]
  • MDPI. (2023).
  • BYU ScholarsArchive. (2010). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)
  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (2019). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
  • ACS Publications. (2023). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. [Link]
  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. [Link]
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 3-Aminopyridine. [Link]

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Technical Support Center: Navigating the Purification Challenges of Basic Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and often complex purification challenges associated with basic aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust purification strategies.

Introduction: The Root of the Challenge

Aminopyridines are a cornerstone in pharmaceutical and materials science due to their unique chemical properties. However, their basicity, stemming from the pyridine ring nitrogen and the exocyclic amino group, presents significant hurdles during purification. The pKa of the pyridine nitrogen in aminopyridines can range from approximately 6.0 to 9.2, making them prone to strong interactions with stationary phases in chromatography, leading to poor peak shape and difficult separations. This guide provides practical, field-tested solutions to these common problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of basic aminopyridines, offering explanations and actionable solutions.

Question 1: My aminopyridine is showing severe tailing on a silica gel column. What's happening and how can I fix it?

Answer:

This is the most frequent issue encountered in the normal-phase chromatography of basic compounds.

  • The Cause: Severe tailing is primarily due to the strong interaction between the basic aminopyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is a strong acid-base interaction, which leads to slow desorption kinetics and results in a broad, tailing peak.

  • The Solutions:

    • Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent system.[1] This modifier will compete with your aminopyridine for the active sites on the silica gel, effectively "masking" the acidic silanols.[1][2]

      • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA is a volatile base, making it easy to remove after purification.

      • Ammonia: Using a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as a polar component of your mobile phase is also highly effective.

      • Pyridine: While less common, adding a small amount of pyridine can also be effective, but it can be harder to remove.

    • Use of Deactivated Silica: Consider using a deactivated silica gel, such as one treated with a silanizing agent, which has fewer free silanol groups.

    • Alternative Stationary Phases: If tailing persists, consider switching to a less acidic stationary phase like alumina (basic or neutral grade) or Florisil®.[3]

Question 2: I'm struggling to separate my target aminopyridine from a very similar, less basic impurity. How can I improve the resolution?

Answer:

Improving the resolution between compounds with similar properties requires optimizing your chromatographic conditions to exploit subtle differences in their chemistry.

  • The Cause: Co-elution occurs when the selectivity of your chromatographic system is insufficient to differentiate between your product and the impurity.

  • The Solutions:

    • Gradient Elution: If you are using an isocratic elution (a constant mobile phase composition), switching to a shallow gradient can significantly improve separation.[1] A slow, gradual increase in the polarity of the mobile phase will allow for better differential migration of the compounds.

    • Solvent System Optimization: Systematically screen different solvent systems. The "selectivity triangle" (e.g., using a combination of a hydrocarbon like hexane, a dipolar aprotic solvent like ethyl acetate, and a protic solvent like methanol) can be a useful guide. Sometimes, a less conventional solvent can provide the necessary selectivity.

    • Consider Reversed-Phase Chromatography: If your aminopyridine and impurity have different hydrophobicities, reversed-phase HPLC or flash chromatography can be a powerful alternative. By controlling the pH of the mobile phase with a modifier like formic acid or trifluoroacetic acid (TFA), you can control the ionization state of your aminopyridine and achieve excellent separation.[4][5]

Question 3: My aminopyridine seems to be irreversibly sticking to the column. I'm getting very low recovery. What should I do?

Answer:

Low recovery is a critical issue that can often be traced back to overly strong interactions with the stationary phase.

  • The Cause: Your aminopyridine is likely binding so strongly to the acidic sites on the silica gel that the mobile phase is not strong enough to elute it. This is particularly common with highly basic aminopyridines like 4-aminopyridine.

  • The Solutions:

    • Stronger Mobile Phase: Increase the polarity of your mobile phase significantly. If you are using a hexane/ethyl acetate system, try adding methanol or even a small amount of acetic acid to help displace the basic compound.

    • Use of a "Sacrificial Base": As mentioned for tailing, adding a basic modifier like triethylamine or ammonia is crucial.[1] This will prevent the irreversible adsorption of your product.

    • Non-Chromatographic Techniques: If column chromatography consistently fails, consider alternative purification methods:

      • Acid-Base Extraction: This is a classic and highly effective technique for separating basic compounds from neutral or acidic impurities.[6][7] Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). Your aminopyridine will move into the aqueous layer as the protonated salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.

      • Crystallization: Aminopyridines are often crystalline solids.[8][9][10][11] Recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.[12][13][14][15] Co-crystallization with an acid like succinic acid can also be a viable purification strategy.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography method for aminopyridines?

A1: There is no single "best" method, as the optimal conditions depend on the specific aminopyridine and the impurities present. However, a good starting point for normal-phase chromatography is a silica gel column with a mobile phase of dichloromethane/methanol or ethyl acetate/hexane, modified with 0.5% triethylamine.[1] For reversed-phase, a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA is a common choice.[16][17]

Q2: How does the position of the amino group on the pyridine ring affect purification?

A2: The position of the amino group significantly impacts the basicity (pKa) of the aminopyridine, which in turn affects its chromatographic behavior.

AminopyridineApproximate pKaChromatographic Implications
4-Aminopyridine9.2Most basic. Strongest interaction with silica, prone to tailing and low recovery. Requires significant mobile phase modification.
2-Aminopyridine6.7Moderately basic. Generally easier to purify than 4-aminopyridine, but still benefits from basic modifiers.
3-Aminopyridine6.0Least basic. Often the easiest of the three to purify by standard silica gel chromatography.

Data compiled from various sources.[18][19]

Q3: Can I use ion-exchange chromatography for aminopyridine purification?

A3: Yes, ion-exchange chromatography is a very effective technique, particularly for removing excess aminopyridine starting material from a reaction mixture.[20] Since aminopyridines are basic, they will be protonated at acidic or neutral pH and will bind to a cation-exchange resin.[20] The bound aminopyridine can then be eluted by increasing the pH or the salt concentration of the buffer. This method is especially useful for water-soluble aminopyridine derivatives.

Q4: Are there any non-chromatographic methods for purifying aminopyridines?

A4: Absolutely. Besides the acid-base extraction and crystallization mentioned earlier, other techniques can be employed:[14][21][22]

  • Distillation: For aminopyridines that are liquids at room temperature and thermally stable, distillation (often under reduced pressure) can be a viable purification method.[6][7]

  • Sublimation: Some aminopyridines can be purified by sublimation, a process where a solid is heated under vacuum and transitions directly to a gas, then re-condenses as a pure solid on a cold surface.

  • Trituration: This involves washing the crude solid material with a solvent in which the desired aminopyridine is insoluble, but the impurities are soluble.[22]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is 5-10% methanol in dichloromethane or 20-50% ethyl acetate in hexanes. Add 0.5% triethylamine to the TLC developing chamber.

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve your crude aminopyridine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often improves resolution.

  • Elution: Run the column with your chosen eluent system containing 0.5% triethylamine. If necessary, use a gradient of increasing polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.

Protocol 2: Acid-Base Extraction for Aminopyridine Purification
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 10 mL per gram of crude material). The aminopyridine will be protonated and move into the aqueous layer.

  • Layer Separation: Combine the aqueous layers. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated base (e.g., 5M NaOH) with stirring until the pH is >10. The aminopyridine will precipitate or form an oil.

  • Organic Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 15 mL per gram of crude material).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified aminopyridine.

Visualizing the Purification Process

Diagram 1: Troubleshooting Workflow for Aminopyridine Purification

Troubleshooting_Workflow start Crude Aminopyridine Mixture tlc TLC Analysis start->tlc column_choice Choose Purification Method tlc->column_choice chromatography Column Chromatography (Silica Gel) column_choice->chromatography Chromatography Feasible non_chrom Non-Chromatographic Methods column_choice->non_chrom Chromatography Fails tailing Peak Tailing? chromatography->tailing add_modifier Add Basic Modifier (e.g., 0.5% TEA) tailing->add_modifier Yes good_separation Good Separation? tailing->good_separation No add_modifier->good_separation optimize_gradient Optimize Gradient & Solvent System good_separation->optimize_gradient No pure_product Pure Product good_separation->pure_product Yes low_recovery Low Recovery? optimize_gradient->low_recovery low_recovery->column_choice Yes, try another method low_recovery->good_separation No extraction Acid-Base Extraction non_chrom->extraction crystallization Crystallization non_chrom->crystallization extraction->pure_product crystallization->pure_product

Caption: A decision-making workflow for purifying basic aminopyridines.

Diagram 2: Interaction of Aminopyridine with Silica Gel

Silica_Interaction cluster_silica Silica Gel Surface silanol1 Si-O-H silanol2 Si-O-H silanol3 Si-O-H aminopyridine R-NH2 (Basic Aminopyridine) aminopyridine->silanol1 Strong Interaction (Causes Tailing) tea Et3N (Triethylamine) tea->silanol2 Competitive Binding

Caption: Competitive binding of a basic modifier to silica gel.

References

  • Nakano, T., et al. (1988). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Deshpande, A. D., & Tipnis, H. P. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharmaeli.
  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers. ZeptoMetrix.
  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
  • Antoline, J. F., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.
  • S. Al-Hamdani, A. A., et al. (2021). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. ResearchGate.
  • Zhang, Y., et al. (2022). Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Crystal Growth & Design - ACS Publications.
  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
  • Sajan, D., et al. (2020). Aminopyridines and 4-nitrophenol cocrystals for terahertz application. ResearchGate.
  • Spex. (n.d.). Mobile Phase Modifiers for HPLC and LC/MS. Spex.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.
  • CN1807415A - 4-aminopyridine preparation method. Google Patents.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography.
  • CN111170937A - Preparation method of 3-aminopyridine. Google Patents.
  • ResearchGate. (2017). Is there any method other than column chromatography to purify compound? ResearchGate.
  • Srineevasan, S., & Rajasekaran, R. (2016). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal.
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Biotage. (2023). When should I use a pH modifier in flash column chromatography gradient? Biotage.
  • Fossler, M. J., et al. (1994). A reversed-phase ion-pair liquid chromatography method for the determination of 4-aminopyridine in Sprague-Dawley rats. PubMed.
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses.
  • Paskucz, L., & Kiprof, P. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • Wikipedia. (n.d.). List of purification methods in chemistry. Wikipedia.
  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.
  • ResearchGate. (2015). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate.
  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography? ResearchGate.
  • That Chemist. (2022). Chaos and Order - Methods of Purification. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD..
  • ResearchGate. (2018). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.
  • Patsnap. (n.d.). 4-Aminopyridine patented technology retrieval search results. Patsnap.
  • Wikipedia. (n.d.). Anion-exchange chromatography. Wikipedia.
  • Chemistry For Everyone. (2023). How To Use Ion Exchange Chromatography? YouTube.
  • Maleki, A., et al. (2014). Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. PMC - NIH.
  • Sartorius. (n.d.). Ion Exchange Chromatography. Sartorius.
  • US20050011836A1 - Additives for reversed-phase HPLC mobile phases. Google Patents.

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"6-(Azepan-1-yl)pyridin-3-amine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-(Azepan-1-yl)pyridin-3-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The information herein is synthesized from established chemical principles of the aminopyridine class of molecules to provide a robust framework for your experimental design and execution.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

Potential Cause: Degradation of the compound due to oxidative stress in the assay medium. The aminopyridine moiety is susceptible to oxidation, which can lead to the formation of less active or inactive byproducts.

Troubleshooting Steps:

  • Characterize Stock Solutions: Before and after use in assays, analyze your stock solution of this compound via HPLC with UV detection or LC-MS. Look for the appearance of new peaks or a decrease in the area of the parent peak.

  • Incorporate Antioxidants: If degradation is suspected, consider the addition of antioxidants to your assay buffer, provided they do not interfere with the biological system. Common antioxidants include ascorbic acid or Trolox.

  • Degas Buffers: Remove dissolved oxygen from your aqueous buffers by sparging with an inert gas like nitrogen or argon before adding the compound.

  • Control Metal Ion Contamination: Trace metal ions in buffers can catalyze oxidation. Use high-purity water and reagents, or consider adding a chelating agent like EDTA if compatible with your assay.

Experimental Workflow for Investigating Oxidative Degradation:

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare fresh stock solution in appropriate solvent Incubate_Control Incubate compound in standard assay buffer Prep_Stock->Incubate_Control Spike Incubate_Test Incubate compound in antioxidant-containing buffer Prep_Stock->Incubate_Test Spike Prep_Assay Prepare assay buffer with and without antioxidant Analyze_T0 Analyze aliquots at T=0 via HPLC/LC-MS Incubate_Control->Analyze_T0 Analyze_Tfinal Analyze aliquots at T=final via HPLC/LC-MS Incubate_Control->Analyze_Tfinal Incubate Incubate_Test->Analyze_T0 Incubate_Test->Analyze_Tfinal Incubate Compare Compare chromatograms for new peaks/peak area loss Analyze_Tfinal->Compare

Caption: Workflow for assessing oxidative stability.

Issue 2: Appearance of unknown peaks in chromatograms during stability studies at elevated temperatures.

Potential Cause: Thermal degradation. While aminopyridines are generally stable at room temperature, elevated temperatures, especially in the presence of other reagents, can induce degradation.[1][2]

Troubleshooting Steps:

  • Forced Degradation Study: Conduct a systematic forced degradation study. Expose solutions of the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined periods.

  • Analyze Degradants: Use LC-MS/MS or GC-MS to identify the mass of the degradation products.[3][4] This can provide clues to the degradation pathway (e.g., fragmentation of the azepane ring, modifications to the pyridine core).

  • Kinetic Analysis: Determine the rate of degradation at different temperatures to estimate the compound's shelf-life under various storage conditions.

Potential Thermal Degradation Pathways for Amines:

Studies on related amines suggest that thermal degradation can involve complex reactions, including dimerization and cyclization, often influenced by the presence of CO2 which can form carbamates as intermediates.[1][2][5]

Issue 3: Compound precipitation or change in color upon exposure to light.

Potential Cause: Photodegradation. The pyridine ring and amino groups are chromophores that can absorb UV or visible light, leading to photochemical reactions.

Troubleshooting Steps:

  • Photostability Testing: Following ICH Q1B guidelines, expose a sample of the solid compound and a solution to a controlled light source (e.g., a combination of cool white fluorescent and near UV lamps).[6][7]

  • Use a Dark Control: In parallel, store an identical sample protected from light (e.g., wrapped in aluminum foil).

  • Analytical Comparison: After the exposure period, compare the light-exposed sample and the dark control using HPLC for purity and a visual inspection for physical changes.[8]

  • Amber Vials: Always store stock solutions and handle the compound in amber vials or under low-light conditions to minimize exposure.

ICH Q1B Photostability Testing Workflow:

cluster_exposure Exposure Conditions cluster_analysis Analysis Start Prepare solid and solution samples of this compound Light_Sample Expose to light source (≥ 1.2 million lux hours, ≥ 200 W h/m²) Start->Light_Sample Dark_Control Store in dark at same temperature Start->Dark_Control Visual_Inspection Visual Inspection (color change, precipitation) Light_Sample->Visual_Inspection Dark_Control->Visual_Inspection HPLC_Analysis HPLC Purity Assay Visual_Inspection->HPLC_Analysis Degradant_ID Characterize significant degradants (LC-MS) HPLC_Analysis->Degradant_ID

Caption: Standard photostability testing workflow.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a dry, well-ventilated area. For long-term storage, refrigeration (2-8°C) is recommended to minimize the potential for thermal degradation. Protect from light by using an amber vial or storing it in a dark place.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a suitable, dry solvent (e.g., DMSO, ethanol) in which the compound is fully soluble. It is advisable to prepare fresh solutions for sensitive experiments. For short-term storage, keep solutions at 2-8°C. For longer-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Always use amber vials to protect from light.

Q3: Is this compound susceptible to hydrolysis?

A3: The aminopyridine core itself is generally stable to hydrolysis under neutral pH conditions. However, extreme pH (highly acidic or basic) combined with elevated temperatures could potentially promote degradation, although this is less common than oxidation or photodecomposition for this class of compounds. If your experimental conditions involve harsh pH, stability should be verified.

Q4: What are the likely degradation products I should look for?

A4: Based on the chemistry of related aminopyridines, potential degradation products could include:

  • Oxidation Products: N-oxides (oxidation at the pyridine nitrogen), nitropyridines (oxidation of the amino group), or products of oxidative cleavage of the azepane ring.[9][10]

  • Photodegradation Products: Dimerization products or other complex rearrangements initiated by light exposure.

  • Thermal Degradation Products: Products resulting from reactions of the exocyclic amine or cleavage of the azepane ring.[1]

Summary of Stability and Degradation Factors:

Stress FactorPotential Degradation PathwayRecommended Mitigation
Oxidation Formation of N-oxides, nitropyridinesUse degassed buffers, add antioxidants, use high-purity reagents.
Heat Ring cleavage, dimerization, polymerizationStore at recommended temperatures, avoid prolonged heating.
Light Photochemical rearrangement, dimerizationStore and handle in amber vials or under low-light conditions.
Extreme pH Potential for hydrolysis (less common)Maintain pH within a neutral to physiological range where possible.

Q5: What analytical methods are best for monitoring the stability of this compound?

A5: A stability-indicating HPLC method with UV detection is the primary tool for quantifying the parent compound and detecting the formation of impurities.[8] For the identification of unknown degradation products, hyphenated techniques such as LC-MS, LC-MS/MS, or GC-MS are essential for obtaining molecular weight and structural information.[4][11][12]

References

  • Kulon, K., et al. (2021). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. PMC - NIH.
  • Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society.
  • Dash, A. C., & Mohanty, P. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Semantic Scholar.
  • Reddy, M. V. R., et al. (2010). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.
  • Snyder, H. R., & Robison, M. M. (1953). Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society.
  • Sainsbury, M., & Strange, R. H. (1980). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1.
  • Dash, A. C., & Mohanty, P. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions.
  • Panda, R. S., et al. (2011). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. ResearchGate.
  • Guliyev, R.Ya., et al. (2017). KINETIC REGULARITIES IN THE OXIDATION OF AMINOPYRIDINES. Paper Archives.
  • Dash, A. C., & Mohanty, P. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. ResearchGate.
  • Trissel, L. A., et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
  • Ge, X., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH.
  • Hubert, C., et al. (2011). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI.
  • Wzgarda-Raj, K., et al. (2022). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI.
  • Photostability. IAGIM.
  • Characterization of the degradation products of amines used for post combustion CO 2 capture. ESPCI Paris.
  • Freeman, S. A., & Rochelle, G. (2011). Amine loss in thermal degradation of 6-membered rings with varying heteroatoms at 175 °C. ResearchGate.
  • This compound. Chemsigma.
  • Supap, T., et al. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.
  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace.
  • Kananovich, D. G., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.
  • 3-Aminopyridine. Wikipedia.
  • Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025). ResearchGate.
  • SYNTHETIC PYRIDINE SUBSTITUTED AMINO ACIDS AND THEIR DERIVATIVES. (2025). ResearchGate.
  • Rey, A., et al. (2013). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. ResearchGate.
  • Davis, J. D. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. University of Texas at Austin.
  • Ghaemi, N., et al. (2020). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. NIH.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2014). University of Kentucky.
  • Effect of change in amine concentration on thermal degradation of loaded MEA (α = 0.1, 135 °C). ResearchGate.
  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate.
  • Assessment of the volatility of amine degradation compounds in aqueous MEA and blend of 1-(2HE)PRLD and 3A1P. ResearchGate.

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Technical Support Center: Purification of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 11, 2026

Welcome to the technical support hub for the synthesis and purification of 6-(azepan-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Purity of the Final Product After Synthesis

Question: My crude this compound has a low purity after the initial synthesis. What are the likely impurities and how can I remove them?

Answer: The synthesis of this compound, often achieved through a Buchwald-Hartwig amination or a related nucleophilic aromatic substitution reaction, can result in several common impurities.[1][2] Understanding the potential side-products of your specific synthetic route is crucial for devising an effective purification strategy.

Common Impurities and Their Origins:

ImpurityLikely OriginRecommended Removal Method
Unreacted 6-chloropyridin-3-amine Incomplete reaction.Column chromatography, Acid-base extraction
Unreacted Azepane Incomplete reaction, excess reagent.Acid-base extraction, Volatilization under vacuum
Hydrodehalogenated starting material (3-aminopyridine) A common side reaction in Buchwald-Hartwig aminations.[3]Column chromatography, Recrystallization
Palladium catalyst residues Incomplete removal after reaction workup.Filtration through Celite® or silica gel plug, Charcoal treatment
Solvent Residues (e.g., Toluene, Dioxane) Incomplete removal during evaporation.High vacuum drying, Recrystallization

Initial Troubleshooting Steps:

  • Analyze the Crude Mixture: Before attempting purification, it is essential to identify the major impurities. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the composition of your crude product.

  • Optimize Reaction Conditions: If significant amounts of starting materials remain, consider optimizing the reaction conditions. This may involve increasing the reaction time, temperature, or adjusting the stoichiometry of the reagents.[3]

Issue 2: Difficulty with Chromatographic Separation

Question: I am struggling to separate my product from impurities using column chromatography. The spots are tailing on the TLC plate.

Answer: Peak tailing is a frequent challenge when purifying basic compounds like aminopyridines on standard silica gel.[4][5] This occurs due to the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[6]

Solutions to Improve Chromatographic Separation:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your eluent.[5] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Options include:

    • Amine-functionalized silica: This type of silica has a less acidic surface, which minimizes the strong interactions with basic compounds.[6][7]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[7]

  • Reversed-Phase Chromatography: For highly polar aminopyridine derivatives, reversed-phase chromatography can be an effective purification method.[7] Using a mobile phase with a high pH will keep the amine in its neutral, more hydrophobic form, leading to better retention and separation on a C18 column.[7]

Issue 3: The Purified Product is an Oil and Fails to Crystallize

Question: After chromatography, my this compound is a persistent oil. How can I induce crystallization?

Answer: The inability of a purified compound to crystallize can be due to the presence of minor impurities or the inherent properties of the molecule itself.[8]

Strategies to Induce Crystallization:

  • Ensure High Purity: Even trace amounts of impurities can inhibit crystallization. If you suspect your product is not sufficiently pure, consider a second purification step, such as a short silica gel plug or a quick acid-base extraction.[8]

  • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures. Start with solvents in which your compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.

  • Recrystallization Techniques:

    • Slow Evaporation: Dissolve the oil in a small amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.

    • Cooling: Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature and then slowly cool it to room temperature, followed by further cooling in a refrigerator or freezer.

    • Vapor Diffusion: Dissolve your compound in a small amount of a good solvent and place this solution in a larger, sealed container with a more volatile anti-solvent (a solvent in which your compound is insoluble). The anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.

  • Salt Formation: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or tartrate). Amine salts often have higher melting points and are more crystalline than the corresponding free bases.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most effective general-purpose purification method for this compound?

A1: For lab-scale synthesis, flash column chromatography on silica gel is typically the most effective method for achieving high purity.[10] It is highly versatile and can separate a wide range of impurities. For larger-scale purifications, recrystallization or a combination of acid-base extraction followed by recrystallization may be more practical.

Q2: How can I use acid-base extraction to purify my product?

A2: Acid-base extraction is an excellent technique for separating basic compounds like this compound from neutral or acidic impurities.[5] The basic steps are:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the organic solution with an aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic. Your product will deprotonate and precipitate or can be extracted back into an organic solvent.

  • Extract the basified aqueous solution with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.

Q3: Are there any specific safety precautions I should take when purifying aminopyridines?

A3: Yes, aminopyridines can be toxic and should be handled with care.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. Add 0.5-1% (v/v) of TEA to the mobile phase to prevent tailing.[5]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase you will use. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary. Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude or partially purified this compound

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (Buchner funnel, filter paper, and flask)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of your compound in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting Workflow for Low Purity

start Low Purity of Crude Product analyze Analyze Crude Mixture (TLC, HPLC, NMR) start->analyze identify Identify Major Impurities analyze->identify unreacted_sm Unreacted Starting Materials? identify->unreacted_sm side_products Side Products? identify->side_products optimize Optimize Reaction Conditions unreacted_sm->optimize Yes purify Select Purification Strategy unreacted_sm->purify No side_products->purify chromatography Column Chromatography purify->chromatography extraction Acid-Base Extraction purify->extraction recrystallization Recrystallization purify->recrystallization end Pure this compound chromatography->end extraction->end recrystallization->end start Crude this compound scale Scale of Reaction? start->scale lab_scale Lab Scale (< 5g) scale->lab_scale Small large_scale Large Scale (> 5g) scale->large_scale Large impurities Nature of Impurities? lab_scale->impurities extraction Acid-Base Extraction large_scale->extraction similar_polarity Similar Polarity impurities->similar_polarity Polarity different_basicity Different Basicity impurities->different_basicity Basicity chromatography Column Chromatography similar_polarity->chromatography different_basicity->extraction recrystallization Recrystallization extraction->recrystallization

Caption: A guide for selecting the appropriate purification method.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. (2022).
  • Benchchem. (n.d.). Pyridinone Synthesis: Technical Support & Troubleshooting Guide.
  • Smolecule. (2023). Buy 6-(azepan-1-yl)pyridine-3-carbonitrile | 1016874-97-7.
  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Reddit. (2022). Chromotography with free amines? : r/chemhelp.
  • ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillara[13]rene Stationary Phase.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • YouTube. (2021). column chromatography & purification of organic compounds.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Santa Cruz Biotechnology. (n.d.). [6-(azepan-1-yl)pyridin-3-yl]methanamine.
  • Sigma-Aldrich. (n.d.). 6-Azepan-1-ylpyridin-3-amine 850040-18-5.
  • Chemsigma. (n.d.). This compound [850040-18-5].
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives.
  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
  • Sigma-Aldrich. (n.d.). 6-Azepan-1-ylpyridin-3-amine 850040-18-5.
  • Chemsrc. (n.d.). 6-(Azepan-1-yl)pyridine-3-boronic acid CAS NO.1227612-21-6.
  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • ResearchGate. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.).
  • ResearchGate. (2020). (PDF) Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction between 2-Cyanoacetohydrazide, Meldrum's Acid, and Aryl Aldehyde.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-(Azepan-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic processes effectively.

Synthesis Overview: A Tale of Two Pathways

The synthesis of this compound typically commences from the readily available starting material, 6-chloropyridin-3-amine. The core transformation involves the formation of a carbon-nitrogen bond between the pyridine ring and the azepane moiety. Two primary synthetic strategies are commonly employed: Nucleophilic Aromatic Substitution (SNAr) and the more versatile Palladium-catalyzed Buchwald-Hartwig amination.[1][2]

The choice between these pathways often depends on the desired scale, available equipment, and cost considerations. While SNAr can be a more straightforward and cost-effective method, it may require harsh reaction conditions (high temperatures) and can be limited in scope. The Buchwald-Hartwig amination, on the other hand, offers a broader substrate scope and generally proceeds under milder conditions, making it a popular choice in medicinal chemistry and process development.[3][4]

cluster_reactants Starting Materials cluster_products Product cluster_conditions Reaction Pathways 6-chloropyridin-3-amine 6-chloropyridin-3-amine Reaction_Conditions Reaction Conditions 6-chloropyridin-3-amine->Reaction_Conditions azepane azepane azepane->Reaction_Conditions This compound This compound SNAr S_N_Ar (High Temperature) Reaction_Conditions->SNAr Pathway 1 Buchwald-Hartwig Buchwald-Hartwig (Pd Catalyst, Ligand, Base) Reaction_Conditions->Buchwald-Hartwig Pathway 2 SNAr->this compound Buchwald-Hartwig->this compound

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Your Questions Answered

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Low or No Product Formation

Q: I am attempting the Buchwald-Hartwig amination of 6-chloropyridin-3-amine with azepane, but I am observing very low to no conversion to the desired product. What are the likely culprits?

A: Low or no product formation in a Buchwald-Hartwig reaction is a common issue that can often be resolved by systematically evaluating the key reaction parameters. Here’s a checklist to guide your troubleshooting efforts:

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligand are the heart of this transformation. Ensure that your palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., XantPhos, BINAP) have not degraded.[5] It is advisable to use fresh, high-purity reagents. The choice of ligand is also crucial; sterically hindered and electron-rich ligands often give better results.[3]

  • Inert Atmosphere: The catalytic cycle involves a Pd(0) species, which is susceptible to oxidation. It is imperative to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[6] Degas your solvent thoroughly before use.

  • Base Selection and Strength: The choice and quality of the base are critical. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[5] Ensure your base is anhydrous, as water can deactivate the catalyst and hydrolyze the starting material.

  • Solvent and Temperature: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[4] The reaction temperature should be optimized; while higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition and side product formation. A typical starting point is 80-110 °C.[7]

Start Low/No Product Formation Check_Catalyst Check Catalyst/Ligand (Freshness, Purity) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Ar/N2, Degassed Solvent) Check_Catalyst->Check_Atmosphere If OK Check_Base Verify Base (Anhydrous, Strength) Check_Atmosphere->Check_Base If OK Check_Solvent_Temp Optimize Solvent/Temperature (Anhydrous, 80-110 °C) Check_Base->Check_Solvent_Temp If OK Success Successful Reaction Check_Solvent_Temp->Success

Caption: Troubleshooting workflow for low product yield.

Side Product Formation

Q: My reaction is proceeding, but I am observing a significant amount of a side product with a mass corresponding to the starting 6-chloropyridin-3-amine minus the chlorine atom (hydrodehalogenation). How can I suppress this side reaction?

A: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide is reduced instead of undergoing the desired coupling. Here are some strategies to minimize this unwanted pathway:

  • Ligand Choice: The ligand plays a crucial role in preventing hydrodehalogenation. Bulky, electron-rich ligands, such as Josiphos or Buchwald's biarylphosphine ligands, can promote the desired reductive elimination over competing side reactions.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular coupling reaction over the unimolecular reduction pathway.

  • Water Content: Rigorously excluding water from the reaction is essential, as it can be a proton source for the hydrodehalogenation process.

Purification Challenges

Q: I am struggling to purify my crude this compound. On a silica gel column, the product either streaks badly or does not elute. What are my options?

A: The basic nature of the aminopyridine and the azepane nitrogen atoms can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing the issues you are observing.[8] Here are some effective purification strategies:

  • Modified Mobile Phase for Column Chromatography: To mitigate the strong binding to silica gel, add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or pyridine in your hexane/ethyl acetate or dichloromethane/methanol mobile phase will significantly improve the chromatography by neutralizing the acidic sites on the silica.[8]

  • Acid-Base Extraction: This is a highly effective method for separating basic compounds from neutral or acidic impurities, especially on a larger scale.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base such as sodium hydroxide or sodium carbonate to a pH > 10.

    • Extract your free-based product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.[8]

Purification Method Advantages Disadvantages Recommended For
Column Chromatography (with base) High resolution, good for removing closely related impurities.Can be time-consuming and requires large solvent volumes for scale-up.Small to medium scale, high purity required.
Acid-Base Extraction Scalable, cost-effective, good for removing non-basic impurities.Less effective for removing basic impurities.Medium to large scale, initial purification step.
Recrystallization Can provide very high purity, cost-effective on a large scale.Finding a suitable solvent system can be challenging, potential for product loss in the mother liquor.Final polishing step for crystalline solids.
Scale-Up Difficulties

Q: I had a successful synthesis at the 1-gram scale, but upon scaling up to 50 grams, my yield dropped dramatically, and I am seeing more impurities. What should I consider for a successful scale-up?

A: Scale-up is not always a linear process, and several factors that are negligible at the lab scale become critical at a larger scale.[9][10]

  • Heat and Mass Transfer: In a larger reaction vessel, inefficient stirring can lead to localized "hot spots" and poor mixing of reagents. This can result in side reactions and decomposition. Ensure you are using appropriate agitation (e.g., overhead mechanical stirrer) to maintain a homogeneous reaction mixture.

  • Reagent Addition: The rate of addition of reagents can become critical on a larger scale. For exothermic reactions, slow, controlled addition is necessary to manage the reaction temperature.

  • Work-up and Extraction: The efficiency of extractions can decrease on a larger scale. Ensure adequate mixing during extractions and allow sufficient time for phase separation. Emulsions can be more problematic at a larger scale.

  • Solvent Volumes: Simply multiplying solvent volumes from the lab-scale procedure may not be optimal. Consider the concentration of your reaction and the efficiency of your work-up and purification steps.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 6-chloropyridin-3-amine (1.0 equiv)

  • Azepane (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XantPhos (0.04 equiv)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add 6-chloropyridin-3-amine, XantPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add anhydrous toluene, followed by azepane and Pd₂(dba)₃.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Mobile phase: Hexane/Ethyl Acetate with 1% Triethylamine

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane/EtOAc + 1% Et₃N).

  • Pack a column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[8]

Analytical Characterization

Technique Expected Results for this compound
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the azepane ring.
¹³C NMR Peaks for the carbon atoms of the pyridine and azepane rings.
Mass Spec (ESI) [M+H]⁺ at m/z = 192.15
Appearance Typically a solid.

Safety Information

  • 6-chloropyridin-3-amine: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Azepane: Corrosive and flammable. Handle with care in a fume hood.

  • Palladium Catalysts and Phosphine Ligands: Can be air-sensitive and toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in a dry environment.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11]

References

  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • Chemsigma. This compound.[Link][19]
  • MDPI.
  • Organic Reactions. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.[Link][6]
  • ResearchGate. Scalabe Synthesis of the Azaperone Drug by Using Flow Chemistry.[Link][10]

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Technical Support Center: Optimizing the Synthesis of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(azepan-1-yl)pyridin-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing the reaction conditions for this important building block. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific needs.

The most common and robust method for synthesizing this compound is through a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction involves coupling an amine (azepane) with a halo-substituted pyridine (e.g., 6-chloro- or 6-bromopyridin-3-amine). Success hinges on the careful selection of the catalyst, ligand, base, and solvent, as these components work in concert to drive the catalytic cycle efficiently.

Section 1: Reaction Fundamentals & The "Why" Behind Component Selection

Understanding the catalytic cycle is paramount for logical troubleshooting. The Buchwald-Hartwig amination proceeds through several key steps, and failure at any stage can lead to low yield or complete reaction failure.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X (Oxidative Addition) amine_coord Amine Coordination Complex oa_complex->amine_coord + R₂NH (Azepane) - L amide_complex Palladium Amide Complex amine_coord->amide_complex + Base - [Base-H]X (Deprotonation) product_complex Product Complex amide_complex->product_complex (Reductive Elimination) side_reaction Side Reactions (e.g., β-Hydride Elimination) amide_complex->side_reaction product_complex->pd0 - Ar-NR₂ (Product) + L

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

  • Why the Palladium Catalyst? Palladium can cycle between the Pd(0) and Pd(II) oxidation states, which is essential for the oxidative addition and reductive elimination steps that form the new C-N bond.[1] While traditional sources like Pd₂(dba)₃ work, modern precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often more reliable because they generate the active Pd(0) species more cleanly and quantitatively.[3][4]

  • Why the Ligand? The ligand, typically a bulky, electron-rich phosphine, is arguably the most critical variable.[5] It stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity to facilitate both the oxidative addition of the aryl halide and the final reductive elimination step.[5]

  • Why the Base? A base is required to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amide intermediate that is necessary for reductive elimination. The choice of base is a balance between reactivity and substrate compatibility.[5]

  • Why the Solvent? The solvent must solubilize all reaction components and intermediates. Anhydrous and degassed solvents are crucial because oxygen can oxidize and deactivate the Pd(0) catalyst.[5] Toluene and 1,4-dioxane are common choices.[6]

Section 2: Frequently Asked Questions & General Troubleshooting

This section addresses high-level issues that are common starting points for troubleshooting.

Q1: My reaction shows no conversion, or the yield is below 10%. What are the first things I should check?

A1: Before re-screening all parameters, verify the fundamentals:

  • Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (Nitrogen or Argon). The Pd(0) catalyst is air-sensitive.[3]

  • Reagent Quality:

    • Amine: Azepane should be pure. If it's old, consider purifying it by distillation.

    • Aryl Halide: Confirm the purity of your 6-chloro- or 6-bromopyridin-3-amine.

    • Solvent: Use anhydrous, degassed solvent. Purchase a new bottle or dry/degas it appropriately.

    • Base: Sodium tert-butoxide (NaOtBu) is highly hygroscopic. Use a fresh bottle or powder from a glovebox.

  • Temperature: Ensure your reaction is reaching the target temperature. Calibrate your heating block or oil bath.

Q2: Should I use 6-chloropyridin-3-amine or 6-bromopyridin-3-amine as my starting material?

A2: The reactivity of aryl halides in oxidative addition is I > Br > Cl. Aryl chlorides are generally less reactive and can be challenging partners, often requiring more forcing conditions (higher temperatures) or specialized, highly active catalyst systems.[4] For initial trials and easier optimization, 6-bromopyridin-3-amine is the recommended starting point. If cost or availability dictates the use of the chloride, be prepared to screen more electron-rich and bulky ligands.

Q3: The reaction is very slow and stalls after ~50% conversion. What can I do to push it to completion?

A3: A sluggish reaction points to a high energy barrier in the catalytic cycle or catalyst deactivation.

  • Increase Temperature: This is the simplest way to accelerate the reaction. Try increasing the temperature in 10-20 °C increments.

  • Switch to a Stronger Base: If you are using a weaker base like Cs₂CO₃ or K₃PO₄, switching to a stronger, non-nucleophilic base like NaOtBu or LHMDS can significantly increase the rate.[5]

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst and ligand loading (e.g., from 1 mol% to 3 mol%) can help overcome deactivation pathways and drive the reaction to completion.[7]

  • Ensure Vigorous Stirring: If the base or other reagents are not fully dissolved, the reaction can be mass-transport limited. Ensure the mixture is stirring vigorously.[3]

Section 3: Deep Dive - Parameter Optimization Guide

A systematic screening of reaction parameters is the most effective path to a high-yielding protocol.

Ligand Selection

Q: My initial ligand choice (e.g., XantPhos) gave a low yield. How do I rationally choose the next ligand to screen?

A: Ligand choice is highly substrate-dependent, and intelligent screening is key.[3] Ligands are generally chosen to balance steric bulk and electron-donating ability. For a heteroaromatic substrate like a pyridine, different classes of ligands should be explored.

Ligand ClassExample LigandsCharacteristics & Typical Use Cases
Biarylphosphines XPhos, t-BuXPhos, RuPhosHighly active, bulky, and electron-rich. Often the first choice for challenging couplings, including those with aryl chlorides.[8]
Bidentate Ligands XantPhos, BINAP, DPEPhosThe wider bite angle of ligands like XantPhos can promote reductive elimination. Believed to prevent inactive palladium dimer formation.[1][9]
Ferrocene-Based dppfA classic, robust ligand. May be less active than modern biarylphosphines but is a reliable benchmark.
Dialkylphosphines t-BuBrettPhosExtremely electron-rich ligands that can be effective at lower temperatures.

Recommendation: Start with a biarylphosphine like XPhos or a bidentate ligand like XantPhos . If these fail, screen a ligand from a different class to cover more chemical space.

Base & Solvent Optimization

Q: Which base/solvent combination is the best starting point?

A: The combination of a strong alkoxide base with an apolar aromatic solvent is a classic and effective starting point.

  • Recommended Start: Sodium tert-butoxide (NaOtBu) in Toluene. This is a robust combination for a wide range of aminations.[5][8]

  • Alternative for Sensitive Substrates: If your molecule has base-sensitive functional groups (not present in the core structure but potentially in derivatives), a weaker base like Cesium Carbonate (Cs₂CO₃) in 1,4-Dioxane is a good alternative, though it may require higher temperatures.[5][9]

  • Solvent Considerations: While toluene is common, some reactions benefit from more polar ethereal solvents like 1,4-Dioxane or THF . If solubility is an issue, these are worth screening. Remember that iodide salts, if formed from an aryl iodide, are less inhibitory in non-polar solvents like toluene.[3]

Section 4: Experimental Protocols & Workflows

Adherence to a strict, well-designed experimental workflow is crucial for reproducibility.

Experimental_Workflow prep Reagent Preparation (Dry/Degas Solvents, Weigh Reagents) setup Reaction Setup (Under Inert Gas) prep->setup reaction Reaction (Heating & Stirring) setup->reaction monitor Monitoring (TLC/LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Work-up & Extraction monitor->workup If complete purify Purification (Chromatography or Acid-Base Extraction) workup->purify analysis Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for reaction optimization.

Protocol 1: General Procedure for Gram-Scale Synthesis

This protocol provides a robust starting point for the synthesis of this compound.

  • Preparation: To a flame-dried Schlenk flask or pressure tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 6-bromopyridin-3-amine (1.0 eq.), azepane (1.2 eq.), and anhydrous, degassed toluene.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: After cooling, take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to determine conversion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Proceed with purification as described in the troubleshooting section below.

Protocol 2: Purification by Column Chromatography
  • Prepare Mobile Phase: Choose an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol). To this solvent mixture, add 0.5-1% triethylamine (TEA) by volume.[10] This is critical to prevent product tailing on the silica gel.

  • Column Packing: Pack a silica gel column with your initial, least polar mobile phase containing TEA.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

  • Elution: Elute the column, gradually increasing the solvent polarity until the desired product elutes. Monitor fractions by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 5: Troubleshooting Specific Purification & Side Reaction Issues

Q: I see a significant amount of a side product with a mass corresponding to the starting material minus the bromine. What is this and how can I prevent it?

A: This is likely the hydrodehalogenated product (5-aminopyridine). It arises from a side reaction pathway, often related to β-hydride elimination from the amide intermediate or other decomposition pathways.[1]

  • Solution 1: Change the Ligand. Some ligands are more prone to promoting this side reaction. Switching to a different ligand class (e.g., from a biarylphosphine to XantPhos) can sometimes solve the issue.

  • Solution 2: Lower the Temperature. These side reactions often have a higher activation energy than the desired coupling. Running the reaction at a lower temperature for a longer time (e.g., 80 °C for 48 hours) may favor product formation.

Q: My product streaks badly during column chromatography, even with triethylamine in the eluent. What are my other options?

A: Severe tailing indicates a very strong interaction between your basic product and the acidic silica gel.[10]

  • Option 1: Switch to a Different Stationary Phase. Basic alumina is an excellent alternative to silica gel for purifying strongly basic compounds.

  • Option 2: Use Acid-Base Extraction. This is a powerful, non-chromatographic method to separate basic products from neutral or acidic impurities.[10]

    • Dissolve the crude material in an organic solvent like ethyl acetate.

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt.

    • Separate the layers. The organic layer now contains non-basic impurities.

    • Basify the aqueous layer to a high pH (>12) with an aqueous base (e.g., 6M NaOH), ensuring the solution is cool.

    • Extract the now free-based product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer and concentrate to yield the purified product.

References

  • Help troubleshooting a Buchwald-Hartwig amin
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).

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Preventing byproduct formation in "6-(Azepan-1-yl)pyridin-3-amine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Azepan-1-yl)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common challenges related to byproduct formation during its synthesis and subsequent functionalization, providing in-depth, field-proven solutions to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to directly address specific issues you may encounter in the lab. We focus not just on the solution, but on the underlying chemical principles to empower your experimental design.

Part 1: Byproducts in the Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination, starting from a 6-halopyridin-3-amine, most commonly 6-chloropyridin-3-amine.[1]

Q1: My Buchwald-Hartwig amination of 6-chloropyridin-3-amine with azepane is sluggish and incomplete. What are the key parameters to optimize for higher conversion?

A1: Incomplete conversion in Buchwald-Hartwig aminations is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen, in particular, can complicate the catalytic cycle.

  • Causality: The Buchwald-Hartwig reaction is highly sensitive to the choice of ligand, base, and solvent.[2] The electron-withdrawing nature of the pyridine ring nitrogen activates the 6-position, but the nitrogen itself can also coordinate to the palladium center, potentially hindering the catalytic cycle.[3]

  • Troubleshooting Steps:

    • Ligand Selection: Standard monodentate phosphine ligands can be effective, but sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ferrocene-based ligands (e.g., JosiPhos) are often superior for heteroaromatic substrates.[3][4] They promote the rate-limiting reductive elimination step and prevent the formation of inactive palladium dimers.[5]

    • Base Choice: Sodium tert-butoxide (NaOtBu) is a common and effective base.[1] However, if your substrate is sensitive to such a strong base, consider alternatives like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures.

    • Solvent: Anhydrous toluene or dioxane are standard solvents.[1][5] Ensure they are thoroughly degassed to prevent oxidation of the palladium(0) catalyst.

    • Temperature: While room temperature reactions are possible with modern catalysts, coupling of heteroaryl chlorides often requires heating (80-110 °C) to achieve a reasonable reaction rate.

Q2: I am observing a significant amount of 6-hydroxypyridin-3-amine in my SNAr reaction. What is the cause and how can it be prevented?

A2: The formation of the 6-hydroxy (or tautomeric pyridone) byproduct is a classic sign of competitive hydrolysis, where water acts as a nucleophile.

  • Causality: Nucleophilic aromatic substitution on electron-deficient pyridine rings can be susceptible to reaction with water, especially at elevated temperatures.[6][7] The presence of a base can generate hydroxide ions, which are potent nucleophiles.

  • Preventative Measures:

    • Rigorous Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

    • Choice of Base: Use a non-hydroxide base. If using a carbonate or phosphate base, ensure they are of an anhydrous grade.

    • Reaction Temperature: If possible, lower the reaction temperature. While this may slow the desired reaction, it will disproportionately slow the rate of hydrolysis.

Q3: My crude product is contaminated with a biaryl impurity, likely from homocoupling of 6-chloropyridin-3-amine. How do I suppress this side reaction?

A3: Biaryl homocoupling is a known side reaction in palladium-catalyzed cross-couplings. It arises from the reaction of two aryl halide molecules with the palladium catalyst.

  • Causality: This side reaction is often favored at higher temperatures or when the desired cross-coupling is slow. The choice of ligand plays a crucial role in controlling the relative rates of the desired and undesired pathways.

  • Mitigation Strategies:

    • Optimize Ligand-to-Palladium Ratio: A slightly higher ligand-to-metal ratio (e.g., 2:1 for monodentate ligands) can sometimes suppress homocoupling by ensuring the palladium center remains coordinated and less prone to side reactions.

    • Use Electron-Rich, Bulky Ligands: Ligands like those developed by the Buchwald group are specifically designed to promote the desired C-N bond formation over C-C homocoupling.[4]

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate of conversion.

Part 2: Byproducts in Reactions Using this compound

Once synthesized, the primary amine at the 3-position is the main site for further functionalization.

Q4: I am attempting to perform an acylation on the 3-amino group, but I am getting multiple products and low yield. What are the likely side reactions?

A4: The molecule this compound has three nitrogen atoms, each with different nucleophilicity, leading to potential chemoselectivity issues.

  • Causality:

    • N3-Amine (Most Nucleophilic): The primary aromatic amine at the 3-position is the intended site of reaction.

    • Pyridine Ring Nitrogen: This nitrogen is generally not nucleophilic under neutral or basic conditions but can be alkylated or acylated, especially with highly reactive electrophiles, to form a pyridinium salt.[7]

    • Azepane Nitrogen: This is a secondary aliphatic amine and is also nucleophilic. While its lone pair is delocalized into the pyridine ring to some extent, it can still compete with the 3-amino group, particularly if sterically accessible.

  • Solutions for Selective Acylation:

    • Controlled Stoichiometry: Use precisely 1.0 equivalent of the acylating agent at low temperature (e.g., 0 °C) to favor reaction at the most nucleophilic site.

    • Use a Non-Nucleophilic Base: Employ a hindered base like diisopropylethylamine (DIPEA) or pyridine to scavenge the acid byproduct without competing as a nucleophile.

    • Protecting Groups: For complex syntheses requiring absolute selectivity, consider temporarily protecting the 3-amino group (e.g., as a Boc-carbamate) before performing other transformations.

Q5: My reaction is failing under acidic conditions, and I am having trouble isolating my product. Why?

A5: The multiple basic nitrogen atoms in your molecule will be protonated under acidic conditions, drastically changing the compound's properties.

  • Causality: Protonation of the pyridine and/or azepane nitrogen atoms forms a pyridinium salt. This has several consequences:

    • Deactivation: The positive charge makes the pyridine ring extremely electron-deficient, deactivating it towards further electrophilic substitution and potentially altering the reactivity of other functional groups.

    • Solubility Changes: The resulting salt is often highly soluble in aqueous or polar solvents and insoluble in common organic solvents like ethyl acetate or dichloromethane, making extraction and purification difficult.

  • Troubleshooting:

    • Avoid Strong Acids: If possible, use reaction conditions that do not require strong acids.

    • Modified Workup: If acidic conditions are unavoidable, the workup must be adjusted. After the reaction, carefully basify the mixture with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until the pH is > 9. This will deprotonate the nitrogen atoms, rendering the molecule neutral and extractable into an organic solvent.

    • Reverse-Phase Chromatography: If the product is highly polar even after neutralization, consider purification by reverse-phase chromatography.

Experimental Protocols & Data
Protocol 1: Optimized Buchwald-Hartwig Synthesis of this compound

This protocol is designed to maximize yield and minimize byproducts.

  • Materials:

    • 6-Chloropyridin-3-amine (1.0 equiv)

    • Azepane (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • XPhos (4.5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

    • Anhydrous, degassed toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.045 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere (Argon).

    • Add 6-chloropyridin-3-amine (1.0 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed toluene via syringe, followed by azepane (1.2 equiv).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography.

Troubleshooting Summary Table
Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete ReactionInsufficient temperature; Catalyst deactivation; Poor ligand choice.Increase temperature to 100-110 °C; Switch to a more robust ligand (e.g., XPhos, RuPhos); Ensure all reagents and solvents are anhydrous and degassed.
Hydrolysis ByproductPresence of water in the reaction.Use oven-dried glassware; Employ anhydrous solvents and reagents; Maintain a strict inert atmosphere.
Biaryl HomocouplingReaction temperature too high; Suboptimal ligand.Lower the reaction temperature; Use a bulky, electron-rich biarylphosphine ligand.
Tailing on Silica GelBasic nature of the aminopyridine product interacting with acidic silica.[8]Add 0.5-1% triethylamine or pyridine to the eluent during column chromatography to neutralize acidic sites on the silica.[8]
Poor Product RecoveryProtonation of product during acidic workup, leading to aqueous solubility.Neutralize the reaction mixture with a base (e.g., NaHCO₃) to pH > 9 before extraction with an organic solvent.
Visual Guides & Workflows
Buchwald-Hartwig Catalytic Cycle and Pitfalls

Buchwald_Hartwig_Cycle cluster_cycle Desired Catalytic Cycle cluster_pitfalls Potential Side Reactions Pd0 Pd(0)L₂ OA_Complex Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA_Complex Ar-X Dimer Inactive Pd Dimer Pd0->Dimer Ligand Dissociation Amine_Complex Amine Coordination (Ar-Pd(II)-NR₂H)L₂⁺ OA_Complex->Amine_Complex + HNR₂ - X⁻ Homocoupling Biaryl Byproduct (Ar-Ar) OA_Complex->Homocoupling Reaction with second Ar-X Product_Complex Reductive Elimination (Ar-NR₂)Pd(0)L₂ Amine_Complex->Product_Complex + Base - Base-H⁺ Product_Complex->Pd0 - Ar-NR₂ caption Fig 1. Buchwald-Hartwig Cycle and Common Pitfalls.

Caption: Fig 1. Buchwald-Hartwig Cycle and Common Pitfalls.

Troubleshooting Decision Tree for Synthesis

Troubleshooting_Tree Start Low Yield / Impure Product Check_SM Is Starting Material (SM) Present via TLC/LCMS? Start->Check_SM Check_Hydrolysis Is Hydrolysis Product (Ar-OH) Observed? Check_SM->Check_Hydrolysis No Sol_SM_Yes Action: 1. Increase Temperature/Time 2. Check Catalyst/Ligand Activity 3. Ensure Proper Degassing Check_SM->Sol_SM_Yes Yes Check_Homocoupling Is Homocoupling Product (Ar-Ar) Observed? Check_Hydrolysis->Check_Homocoupling No Sol_Hydrolysis_Yes Action: 1. Use Anhydrous Solvents/Reagents 2. Dry Glassware Thoroughly 3. Run Under Inert Atmosphere Check_Hydrolysis->Sol_Hydrolysis_Yes Yes Sol_Homocoupling_Yes Action: 1. Lower Reaction Temperature 2. Use Bulky Biarylphosphine Ligand Check_Homocoupling->Sol_Homocoupling_Yes Yes End Consult Further Specialist Literature Check_Homocoupling->End No caption Fig 2. Troubleshooting Decision Flowchart.

Caption: Fig 2. Troubleshooting Decision Flowchart.

References
  • Lantos, I., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
  • Nishizawa, Y., et al. (2024).
  • Chemistry LibreTexts. (2023).
  • St. John-Campbell, S., et al. Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
  • Total Organic Synthesis. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
  • Wikipedia.
  • O'Connor, C., et al. (2024). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
  • UGC-CSIR NET CHEMISTRY. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

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Technical Support Center: Monitoring Reactions of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring chemical reactions involving 6-(Azepan-1-yl)pyridin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, field-proven insights into troubleshooting common issues encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring. Our goal is to move beyond simple procedural steps to explain the why behind experimental choices, ensuring both accuracy and reliability in your results.

Introduction: The Analytical Challenge

This compound is a heterocyclic amine with a molecular formula of C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol .[1][2][3] Its structure, featuring a basic pyridine ring and an azepane moiety, presents specific challenges for chromatographic analysis. The amine functionalities can lead to undesirable interactions with stationary phases, causing issues like peak tailing and streaking. Accurate reaction monitoring is crucial to determine reaction completion, identify byproducts, and optimize reaction conditions for improved yield and purity. This guide will address the most common pitfalls and provide robust solutions for both TLC and LC-MS analysis.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting

TLC is a rapid, cost-effective technique ideal for qualitative reaction monitoring, such as in Buchwald-Hartwig amination reactions.[4][5][6][7][8] However, the basic nature of this compound can lead to several common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My spots are streaking or tailing down the plate. What's causing this and how do I fix it?

Answer: Streaking is the most common issue when analyzing basic compounds like amines on standard silica gel plates.[9][10][11][12]

  • Causality: Silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine groups of your analyte can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes a portion of the analyte to "stick" to the stationary phase as it moves up the plate, resulting in a streak rather than a compact spot.[11] Overloading the sample on the plate can also lead to streaking.[9][10][12]

  • Solutions:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[9][10][11]

      • Add 0.1–2.0% triethylamine (TEA) to your mobile phase.[10][11]

      • Alternatively, a few drops of ammonia in the eluting solvent can also be effective.[9][11]

    • Reduce Sample Concentration: You may be overloading the plate. Try diluting your reaction mixture sample before spotting it on the TLC plate.[9][10][12]

    • Change the Stationary Phase: If mobile phase modification doesn't resolve the issue, consider using a different type of TLC plate. Neutral alumina plates can be a good alternative as they are less acidic than silica.[11][13] Reversed-phase (e.g., C18) plates are another option for highly polar compounds.[10][11]

Question 2: My spots are not moving from the baseline (Rf = 0). What should I do?

Answer: This indicates that your mobile phase is not polar enough to move the analyte up the plate.[10]

  • Causality: The polarity of your eluent is insufficient to displace the polar analyte from the polar silica gel stationary phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 5:5.

    • Choose a More Polar Solvent System: If adjusting the ratio is not effective, you may need to switch to a more polar solvent system altogether.[10] Common polar solvents include methanol and dichloromethane. A mixture of dichloromethane and methanol (e.g., 95:5) is often a good starting point for polar compounds.

Question 3: I can't see any spots on my TLC plate after development.

Answer: This can be due to several factors, from sample concentration to visualization method.

  • Causality & Solutions:

    • Low Concentration: Your compound's concentration might be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[10][12]

    • UV Inactivity: While many aromatic compounds are UV-active, your starting material or product may not be, or their absorbance may be weak. This compound, with its pyridine ring, should be visible under UV light at 254 nm.[14] However, if you suspect a non-UV active product, you will need to use a chemical stain.

    • Choosing the Right Stain: For amines, several stains are effective:

      • Ninhydrin: This is a classic stain for primary and secondary amines, which typically produces a purple or yellowish spot.[5][7]

      • Potassium Permanganate (KMnO₄): This stain is good for compounds that can be oxidized, which includes many organic molecules. It will appear as a yellow spot on a purple background.

      • Cinnamaldehyde: This reagent can be used for the detection of aromatic primary amines, producing a yellow spot.[15][16]

Recommended TLC Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard, versatile, and allows for UV visualization.[17]
Mobile Phase 95:5 Dichloromethane:Methanol + 0.5% TriethylamineA good starting point for polar amines, with the TEA to prevent streaking.[10]
Visualization 1. UV light (254 nm) 2. Ninhydrin or KMnO₄ stainUV is non-destructive. Stains provide confirmation and visualization of UV-inactive species.[5]
Experimental Protocol: TLC Monitoring
  • Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm and placing a piece of filter paper inside to saturate the chamber with solvent vapor. Cover and let it equilibrate for 5-10 minutes.

  • Using a capillary tube, spot your reaction mixture, starting material, and a co-spot (reaction mixture and starting material in the same spot) on the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • If necessary, apply a chemical stain to visualize all components.

TLC_Troubleshooting

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

LC-MS provides quantitative data and mass confirmation, making it a powerful tool for reaction monitoring. However, the same chemical properties of this compound that challenge TLC can also cause problems in LC-MS, particularly with peak shape on reversed-phase columns.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My analyte peak is tailing significantly. What is the cause and how can I improve the peak shape?

Answer: Peak tailing is a frequent issue for basic compounds like amines in reversed-phase LC.[18][19][20]

  • Causality: The primary cause is secondary interactions between the protonated amine (a positive ion) and residual, negatively charged silanol groups on the surface of the silica-based stationary phase.[18][19][20][21] This interaction is in addition to the desired hydrophobic retention mechanism and leads to a portion of the analyte eluting later, causing a tail.[18]

  • Solutions:

    • Mobile Phase Modification with Buffers: Adding a buffer to your mobile phase is a highly effective way to mitigate peak tailing.[18][19]

      • Acidic Modifiers: Adding a small amount of acid, such as formic acid (0.1%) or acetic acid, to both the aqueous and organic mobile phases helps to suppress the ionization of the silanol groups, reducing the unwanted interaction.[18]

      • Buffer Salts: Using a buffer system like ammonium formate or ammonium acetate can further improve peak shape. The ammonium ions in the mobile phase can compete with the analyte for interaction with the silanol groups, effectively shielding the analyte from these secondary interactions.[18][19]

    • Use a Different Column:

      • End-Capped Columns: Modern, high-purity, end-capped columns have fewer residual silanol groups and will generally show less tailing for basic compounds.[21]

      • Alternative Chemistries: Consider columns specifically designed for the analysis of basic compounds. Some columns have a slight positive charge on the surface to repel basic analytes from interacting with silanols. Mixed-mode chromatography can also be an effective alternative.[22][23]

Question 2: I am seeing a very weak or no signal for my compound. What are the possible reasons?

Answer: A lack of signal in LC-MS can be due to issues with the chromatography, the ionization process, or the mass spectrometer settings.[24][25][26]

  • Causality & Solutions:

    • Poor Ionization: this compound, being a basic compound, should ionize well in positive electrospray ionization (ESI+) mode. Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation of the analyte ([M+H]⁺).[22]

    • Incorrect MS Settings:

      • Verify that you are operating in the correct polarity mode (positive ion mode).[24]

      • Ensure the mass spectrometer is scanning for the correct mass range or, if using single ion monitoring (SIM), is set to the correct m/z for your expected protonated molecule (192.28 for [C₁₁H₁₇N₃+H]⁺).

    • Ion Suppression: Components of your reaction mixture (e.g., salts, non-volatile bases) can interfere with the ionization of your analyte in the ESI source, a phenomenon known as ion suppression.[24][26]

      • Dilute your sample to reduce the concentration of interfering species.

      • Improve your chromatographic separation to ensure your analyte does not co-elute with interfering compounds.

Question 3: My retention time is shifting between injections. How can I stabilize it?

Answer: Retention time instability is often a sign of an unequilibrated column or changes in the mobile phase.[27]

  • Causality & Solutions:

    • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good rule of thumb.[25]

    • Mobile Phase Composition: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can change the mobile phase composition over time, leading to shifts in retention.[28]

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.

Recommended LC-MS Starting Conditions
ParameterRecommendationRationale
Column C18, end-capped, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry with high efficiency. End-capping minimizes amine tailing.[21]
Mobile Phase A Water + 0.1% Formic AcidAcid promotes positive ionization and improves peak shape.[18][29]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Gradient 5-95% B over 5 minutesA standard screening gradient.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveAmines readily form [M+H]⁺ ions.[22]
MS Detection Scan m/z 100-500 or SIM at m/z 192.3A scan will show all ions, while SIM provides higher sensitivity for the target analyte.

LCMS_Optimization

References

  • ChemBAM. (n.d.). TLC troubleshooting.
  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Various Authors. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate.
  • Various Authors. (2013). Tailing in TLC - can anyone help? ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Various Authors. (n.d.). Electrochemical mass spectrometry study of the pyridine/pyridinium in the CO2 electroreduction reaction on copper electrodes. ResearchGate.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Journal of the Indian Chemical Society. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • McCalley, D. V., & Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe, 34(12), 524-531.
  • ScienceMadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?
  • The Journal of Organic Chemistry. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications.
  • Analytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing.
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Chemistry Stack Exchange. (2022). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.
  • Sorbent Technologies. (2023). TLC Selection Guide.
  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • LCGC International. (2023). Troubleshooting LC-MS.
  • PubChem. (n.d.). 1-[6-(Azepan-1-yl)-3-pyridinyl]butan-2-amine.
  • Reddit. (2022). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • PubMed. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid.
  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Diva-portal.org. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • National Institute of Standards and Technology. (n.d.). Pyridine.
  • Chemsigma. (n.d.). This compound [850040-18-5].
  • ResearchGate. (n.d.). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids.
  • Springer Protocols. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.

Sources

Handling and storage of "6-(Azepan-1-yl)pyridin-3-amine" to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(Azepan-1-yl)pyridin-3-amine (CAS No. 850040-18-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling and storage. Due to the limited availability of specific stability data for this molecule, the following guidance is based on the well-established chemical principles of its core functional groups: a pyridin-3-amine moiety and a tertiary aliphatic amine (azepane).[1]

Core Chemical Characteristics

PropertyValue/InformationSource
CAS Number 850040-18-5[1]
Molecular Formula C₁₁H₁₇N₃[1]
Molecular Weight 191.27 g/mol
Physical Form Solid
Storage Class Combustible Solids

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for this compound?

A1: Based on the general properties of aromatic amines, the compound should be stored in a cool, dry, and dark environment.[2] An inert atmosphere is highly recommended. Here is a breakdown of the ideal storage parameters:

  • Temperature: Refrigerate at 2-8°C for long-term storage. For short-term storage, cool conditions (below 25°C) are acceptable. Aromatic amines can undergo thermal degradation at elevated temperatures.

  • Atmosphere: Store under an inert gas such as argon or nitrogen. The aromatic amine functionality is susceptible to oxidation, which can be accelerated by atmospheric oxygen.

  • Light: Protect from light by using an amber vial or by storing the container in a light-blocking secondary container. Aminopyridine derivatives can be light-sensitive.

  • Moisture: The compound should be protected from moisture. Aromatic amines can be hygroscopic, and absorbed water can lead to degradation or clumping.[2] Store in a tightly sealed container, and for particularly sensitive applications, a desiccator can be used.[3]

Q2: My compound has changed color (e.g., from off-white to brown/purple). What does this indicate and is it still usable?

A2: A color change is a common indicator of degradation in aromatic amines, often due to oxidation. Oxidation can lead to the formation of highly colored polymeric byproducts. The usability of the compound depends on the specific requirements of your experiment. For applications requiring high purity, such as in vitro biological assays or as a precursor in sensitive chemical synthesis, it is strongly advised to use a fresh, uncolored batch. For less sensitive applications, the impact of the impurities should be assessed. It is recommended to perform a purity analysis (e.g., by LC-MS or ¹H NMR) to determine the extent of degradation before use.

Q3: Is the hydrochloride salt of this compound more stable than the free base?

A3: Yes, it is highly probable that the hydrochloride salt form is more stable, particularly against oxidative degradation. The protonation of the basic nitrogen atoms in the molecule reduces their electron density, making them less susceptible to oxidation. This is a known stabilization strategy for aminopyridines. If oxidative degradation is a primary concern, using the hydrochloride salt is a prudent choice.

Handling

Q4: What are the key safety precautions when handling this solid compound?

A4: As with any chemical, appropriate personal protective equipment (PPE) is essential. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine dust particles.[4] Avoid direct skin and eye contact.[5]

Q5: The compound appears to be clumping. Is this a sign of degradation?

A5: Clumping is more likely an indication of moisture absorption rather than chemical degradation. Aromatic amines can be hygroscopic.[2] While this does not necessarily mean the compound has degraded, the presence of water can facilitate degradation pathways. If the material is intended for use in anhydrous reaction conditions, it should be dried under vacuum. To prevent clumping, ensure the container is tightly sealed and consider storage in a desiccator.[3]

Q6: How should I handle this compound if it is air-sensitive?

A6: Given the susceptibility of aromatic amines to oxidation, it is best to handle this compound as an air-sensitive compound. For weighing and portioning, this can be done rapidly in the open, but for maximum integrity, an inert atmosphere is recommended. This can be achieved in a glovebox or by using a Schlenk line with a positive pressure of an inert gas (argon or nitrogen) to blanket the compound during manipulation.[6][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Inconsistent reaction yields or biological activity Degradation of the compound due to improper storage or handling.1. Verify Purity: Analyze the compound by LC-MS or NMR to confirm its purity and structure. Compare with the certificate of analysis if available.2. Use a Fresh Sample: If degradation is confirmed or suspected, use a new, properly stored sample.3. Review Handling Procedures: Ensure the compound is not exposed to air, light, or moisture for extended periods during experimental setup.
Compound is difficult to dissolve 1. Potential hygroscopicity leading to clumping.2. Formation of insoluble degradation products (polymers).1. Dry the Compound: If moisture absorption is suspected, dry the solid under high vacuum before preparing solutions.2. Sonication: Gentle sonication can aid in dissolving the compound.3. Purity Check: If insolubility persists, it may be due to degradation. Analyze the material's purity.
Baseline impurities observed in analytical runs (LC-MS, HPLC) Gradual degradation of stock solutions.1. Prepare Fresh Solutions: Stock solutions of aromatic amines, especially in protic solvents, may not be stable over long periods. It is best to prepare solutions fresh for each experiment.2. Store Solutions Properly: If short-term storage of a solution is necessary, store it at low temperature (2-8°C or -20°C), protected from light, and under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: Weighing and Dispensing an Air-Sensitive Solid

This protocol outlines a standard procedure for handling a potentially air-sensitive solid like this compound without a glovebox.

  • Preparation:

    • Place a vial of the compound and a spatula in a desiccator to ensure they are dry.

    • Prepare a weighing vessel (e.g., a small vial or flask) with a septum-sealed cap.

    • Set up a balance in an area with minimal air currents.

  • Inert Gas Purge:

    • Insert a needle connected to a low-flow inert gas (argon or nitrogen) line into the septum of the weighing vessel.

    • Insert a second, wider-gauge needle as an outlet.

    • Purge the vessel for several minutes to displace the air.

  • Weighing:

    • Remove the needles and quickly uncap the weighing vessel.

    • Quickly transfer the desired amount of the solid into the vessel using the dry spatula.

    • Immediately recap the vessel and re-weigh to get the precise mass of the compound.

  • Dissolution:

    • If making a solution, add the desired anhydrous solvent to the weighing vessel via a syringe through the septum.

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your application. If possible, use a freshly opened bottle or a solvent from a solvent purification system.

  • Degassing the Solvent: For maximum stability, degas the solvent by sparging with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Dissolution: Weigh the desired amount of this compound using an appropriate air-sensitive handling technique (see Protocol 1). Add the degassed solvent to the solid and dissolve completely, using gentle agitation or sonication if necessary.

  • Storage: Store the stock solution in a tightly sealed vial with a PTFE-lined cap. Purge the headspace of the vial with an inert gas before sealing. Store at low temperature (2-8°C or -20°C) and protect from light. It is recommended to use the solution within a short timeframe and prepare fresh as needed.

Visualized Workflows and Degradation Pathways

Logical Workflow for Handling and Storage

G cluster_storage Long-Term Storage cluster_handling Experimental Use cluster_troubleshooting Troubleshooting Storage Store at 2-8°C Under Inert Gas (Ar/N₂) Protected from Light In Tightly Sealed Container Weigh Weigh in Inert Atmosphere (Glovebox or Schlenk Line) or Rapidly in Air Storage->Weigh Retrieve for Use Dissolve Dissolve in Anhydrous, Degassed Solvent Weigh->Dissolve Use Use Immediately in Experiment Dissolve->Use Degradation Observe Color Change or Inconsistent Results Use->Degradation If issues arise Purity Check Purity (LC-MS, NMR) Degradation->Purity Discard Discard if Purity is Compromised Purity->Discard

Caption: Decision workflow for optimal handling and storage.

Potential Degradation Pathways

G Compound This compound Oxidized Oxidized Intermediates (e.g., N-oxides, quinone-imines) Compound->Oxidized O₂ (Air) Hydrolyzed Hydrolysis Products (if applicable) Compound->Hydrolyzed H₂O (Moisture) Photo Photodegradation Products Compound->Photo Light (UV/Vis) Polymer Colored Polymeric Byproducts Oxidized->Polymer

Caption: Key environmental factors leading to degradation.

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed.
  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.
  • How do you handle hygroscopic solutes in the lab?. TutorChase.
  • Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. ACS Publications.
  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. ResearchGate.
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry - University of Groningen.
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
  • The Manipul
  • Air-Sensitive Compounds Handling Techniques. Scribd.
  • The manipulation of air-sensitive compounds. Neilson Lab - Texas Christian University.
  • 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts.
  • Degradation of 4-aminopyridine using bio-mediated Ag-doped Cu2O nanoparticles under visible light. ResearchGate.
  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing.
  • The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society.
  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated.
  • Effect of concentration (4-aminopyridine). a Degradation efficiency... ResearchGate.
  • Effect of pH on adsorption of aromatic amines. ResearchGate.
  • How do you handle hygroscopic salts?. HepatoChem.
  • Safety Guidelines. Organic Chemistry I Lab - University of Missouri–St. Louis.
  • 3-Aminopyridine Safety D
  • A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis. ResearchGate.
  • Hygroscopic chemical...how to deal with?. Protocol Online.
  • This compound [850040-18-5]. Chemsigma.
  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed.

Sources

Technical Support Center: Recrystallization Solvent Screening for 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the purification of 6-(azepan-1-yl)pyridin-3-amine via recrystallization. Here, you will find scientifically grounded advice, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during the solvent screening process for this specific molecule.

Understanding the Molecule: this compound

Before diving into solvent selection, it's crucial to understand the physicochemical characteristics of this compound. Its structure consists of a polar aminopyridine head and a more non-polar azepane tail. This amphipathic nature can make solvent selection challenging. The presence of the basic amine groups also offers opportunities for salt formation, which can be an alternative purification strategy[1][2].

Key Molecular Features:

  • Structure: A pyridine ring substituted with a primary amine and a tertiary amine within an azepane ring.

  • Polarity: Possesses both polar (aminopyridine) and non-polar (azepane) regions.

  • Basicity: The presence of two amine groups makes the molecule basic and susceptible to salt formation with acids.

  • Physical Form: It is a solid at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallization for this compound?

A1: The primary goal of recrystallization is to purify the solid compound. This is achieved by dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are present in smaller quantities, ideally remain in the solution.

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High solvency at elevated temperatures: The compound should be highly soluble in the boiling solvent.

  • Low solvency at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery.

  • Does not react with the compound: The solvent should be chemically inert towards this compound.

  • Boiling point: The solvent's boiling point should be below the melting point of the compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out"[3].

  • Volatile enough for easy removal: The solvent should be easily removable from the purified crystals.

  • Dissolves impurities well at all temperatures or not at all: This helps in separating the impurities from the desired compound.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.

Q3: Given the structure of this compound, what classes of solvents should I start with?

A3: Considering the molecule's structure, a good starting point for screening would be solvents with a range of polarities.

  • Protic solvents: Alcohols like ethanol, methanol, and isopropanol are often good choices for compounds with hydrogen bonding capabilities, such as amines.

  • Aprotic polar solvents: Acetone, ethyl acetate, and acetonitrile can also be effective.

  • Non-polar solvents: Heptane, hexane, and toluene are less likely to be good single solvents due to the polar aminopyridine moiety, but they can be excellent anti-solvents in a two-solvent system.

  • Mixed solvent systems: A two-solvent system is often employed when no single solvent meets all the criteria[4]. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes turbid.

Experimental Protocol: Recrystallization Solvent Screening

This protocol provides a systematic approach to screen for an effective recrystallization solvent for this compound.

Materials and Equipment:
  • Crude this compound

  • A selection of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

  • Ice bath

Screening Procedure:
  • Preparation: Place a small, consistent amount (e.g., 20-30 mg) of the crude this compound into several labeled test tubes.

  • Room Temperature Solubility: To each tube, add a small volume (e.g., 0.5 mL) of a different solvent. Vortex the tubes and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Hot Solubility: Gently heat the tubes that showed poor solubility at room temperature. Add the same solvent in small increments (e.g., 0.1 mL) while heating and vortexing until the solid completely dissolves. Record the amount of solvent required. A good solvent will dissolve the compound in a reasonable volume at an elevated temperature.

  • Cooling and Crystal Formation: Allow the solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the tube with a glass rod or adding a seed crystal (if available).

  • Cold Precipitation: Place the tubes that have shown crystal formation in an ice bath for 15-20 minutes to maximize the yield.

  • Evaluation: Assess the quality and quantity of the crystals formed. An ideal solvent will yield a large amount of well-defined crystals.

Data Presentation:

The results of the solvent screening can be summarized in a table for easy comparison.

SolventSolubility at RT (mg/mL)Solubility at Boiling (mg/mL)Crystal Formation upon CoolingObservations
WaterLowModerateNeedles-
EthanolModerateHighPlatesGood recovery
IsopropanolLowHighPrismsExcellent recovery
AcetoneHighHigh-Poor recovery
Ethyl AcetateLowModerate-Oiled out
AcetonitrileModerateHighSmall needlesModerate recovery
TolueneLowLow-Insoluble
HeptaneInsolubleInsoluble-Insoluble

Note: The data in this table is hypothetical and for illustrative purposes only. You must perform the experiment to determine the actual solubility and crystallization behavior.

Troubleshooting Guide

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated or cooled too quickly[3].

  • Solutions:

    • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Use more solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the solution.

    • Change the solvent system: Try a solvent with a lower boiling point or a mixed solvent system. Adding a small amount of an "anti-solvent" to the hot solution can sometimes induce crystallization.

Problem 2: No crystals form upon cooling.

  • Cause: The solution may not be supersaturated, or there are no nucleation sites for crystal growth.

  • Solutions:

    • Induce crystallization:

      • Scratching: Use a glass rod to scratch the inner surface of the flask. The small glass particles can act as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

    • Increase concentration: If too much solvent was added, you can evaporate some of it to achieve a supersaturated solution.

    • Add an anti-solvent: If using a single solvent, you can try adding a miscible solvent in which your compound is insoluble dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly.

Problem 3: Poor recovery of the compound.

  • Cause: The compound may be too soluble in the cold solvent, or not enough time was allowed for crystallization.

  • Solutions:

    • Cool for longer: Ensure the solution is thoroughly cooled in an ice bath for an extended period.

    • Change the solvent: Select a solvent in which the compound has lower solubility at cold temperatures.

    • Use a mixed solvent system: A two-solvent system can often be fine-tuned to maximize recovery[4].

Problem 4: The recrystallized material is not pure.

  • Cause: The chosen solvent may dissolve impurities at high temperatures, which then co-precipitate with your compound upon cooling. Alternatively, the cooling was too rapid, trapping impurities within the crystal lattice.

  • Solutions:

    • Hot filtration: If there are insoluble impurities in the hot solution, perform a hot filtration to remove them before cooling.

    • Slower cooling: Allow the solution to cool more slowly to allow for the formation of a more ordered and pure crystal lattice.

    • Wash the crystals: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Perform a second recrystallization: If the purity is still not satisfactory, a second recrystallization may be necessary.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Recrystallization_Solvent_Screening start_node Start: Crude This compound test_single_solvents Test Single Solvents (Varying Polarity) start_node->test_single_solvents process_node process_node decision_node decision_node good_outcome_node good_outcome_node bad_outcome_node bad_outcome_node sub_process_node sub_process_node dissolves_hot Dissolves when hot? test_single_solvents->dissolves_hot insoluble Insoluble dissolves_hot->insoluble No dissolves_cold Dissolves when cold? dissolves_hot->dissolves_cold Yes consider_two_solvent Consider Two-Solvent System insoluble->consider_two_solvent too_soluble Too Soluble dissolves_cold->too_soluble Yes crystals_form Crystals form on cooling? dissolves_cold->crystals_form No too_soluble->consider_two_solvent oiling_out Oiling Out crystals_form->oiling_out Oils Out ideal_solvent Ideal Single Solvent Found crystals_form->ideal_solvent Yes crystals_form->consider_two_solvent No troubleshoot_oiling Troubleshoot Oiling: - Slower cooling - More solvent oiling_out->troubleshoot_oiling troubleshoot_oiling->crystals_form dissolve_in_good Dissolve in 'Good' Solvent (e.g., Ethanol) consider_two_solvent->dissolve_in_good add_anti_solvent Add 'Anti-Solvent' (e.g., Heptane) dropwise until cloudy dissolve_in_good->add_anti_solvent heat_to_clear Heat to re-dissolve add_anti_solvent->heat_to_clear cool_slowly Cool Slowly heat_to_clear->cool_slowly crystals_form_2 Crystals form? cool_slowly->crystals_form_2 successful_2_solvent Successful Two-Solvent System Found crystals_form_2->successful_2_solvent Yes adjust_ratio Adjust Solvent Ratio or Try Different Pair crystals_form_2->adjust_ratio No

Sources

Technical Support Center: Addressing Low Cell Permeability of 6-(Azepan-1-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support and troubleshooting guide for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 6-(azepan-1-yl)pyridin-3-amine derivatives. This guide provides in-depth, experience-driven advice to diagnose, troubleshoot, and overcome common permeability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the permeability of this specific chemical scaffold.

Q1: My this compound derivative shows low activity in cell-based assays, but is potent in biochemical assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between a biochemical (e.g., enzyme inhibition) assay and a cell-based assay is a classic indicator of poor cell permeability. The compound may not be reaching its intracellular target in sufficient concentrations. Other factors could be at play, such as metabolic instability or active efflux, but permeability is a primary suspect.

Q2: What intrinsic properties of the this compound scaffold might contribute to low permeability?

A2: The scaffold itself has features that can present a challenge to passive diffusion across the lipid bilayer of a cell membrane. Pyridine and its derivatives can be highly water-soluble.[1] The primary amine and the nitrogen in the pyridine ring are polar and can act as hydrogen bond donors and acceptors. This can lead to a high Polar Surface Area (PSA), a parameter inversely correlated with cell permeability.[2][3] Specifically, a PSA greater than 140 Ų is often linked to poor permeability.[4]

Q3: What is the first step I should take to diagnose a permeability issue with my compound?

A3: A tiered approach using in vitro permeability assays is the recommended first step.[5][6]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that models passive diffusion.[7][8] It provides a baseline measurement of your compound's intrinsic ability to cross a lipid membrane without the complexities of active transporters.[8][9]

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[10] This assay is more comprehensive as it accounts for both passive diffusion and active transport mechanisms, including efflux.[6][11]

Comparing the results of these two assays is a powerful diagnostic tool.[8][11]

Q4: How do I know if my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A4: The Caco-2 assay is the standard method to investigate this.[12][13][14] A bi-directional Caco-2 assay is performed where the permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[11] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that your compound is being actively pumped out of the cells.[6][11] To confirm P-gp is the specific transporter, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[11][12] A significant reduction in the efflux ratio with the inhibitor present confirms P-gp interaction.[6]

Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for specific experimental outcomes.

Scenario 1: My compound shows low permeability in the PAMPA assay.
  • Problem: The compound is unable to efficiently cross a simple artificial lipid membrane, indicating a fundamental issue with its physicochemical properties for passive diffusion.

  • Underlying Cause: This result points directly to suboptimal physicochemical properties. The two most likely culprits are:

    • High Polar Surface Area (PSA): The molecule has too many exposed polar atoms (oxygens, nitrogens) that prefer to interact with water rather than partition into the lipid membrane.[2][15]

    • Low Lipophilicity (logP): The compound is not "greasy" enough to readily enter the hydrophobic core of the cell membrane. An optimal logP is a balancing act; too low, and it won't enter the membrane, too high, and it may get stuck or have poor solubility.[16]

  • Recommended Actions & Solutions:

    • Quantify Physicochemical Properties: If not already done, calculate the cLogP and PSA for your derivative. This will provide quantitative data to guide your medicinal chemistry efforts.

    • Structural Modification Strategy:

      • Masking Polar Groups: Systematically cap hydrogen bond donors. For the 3-amine group, consider forming amides, sulfonamides, or carbamates. This can dramatically reduce PSA.

      • Increasing Lipophilicity: Introduce non-polar moieties. For instance, add small alkyl or aryl groups to the azepane ring or other available positions. Be mindful that this can increase molecular weight, which also impacts permeability.[17]

      • Intramolecular Hydrogen Bonding: A more advanced strategy is to design derivatives where an intramolecular hydrogen bond can form in a non-polar environment (like a cell membrane). This "chameleonic" behavior effectively shields polarity and reduces the energetic penalty of desolvation, improving permeability.[17][18]

Parameter Goal for Improved Passive Permeability Rationale
cLogP Increase (within optimal range, typically 1-3)Enhances partitioning into the lipid membrane.[16]
PSA Decrease (ideally < 140 Ų)Reduces the energy penalty for moving from an aqueous to a lipid environment.[2][17]
H-Bond Donors DecreaseFewer interactions with water that need to be broken.
Scenario 2: My compound has acceptable PAMPA permeability but low Caco-2 permeability.
  • Problem: The compound can passively diffuse across a lipid membrane but fails to effectively cross a cellular monolayer.

  • Underlying Cause: This pattern strongly suggests that active biological processes are limiting the net transport of your compound. The most common cause is that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells.[13][19] These transporters act as cellular "bouncers," actively pumping the compound out of the cell.

  • Recommended Actions & Solutions:

    • Confirm Active Efflux: As detailed in FAQ Q4, perform a bi-directional Caco-2 assay. Calculate the efflux ratio (ER).

      • An ER > 2 indicates active efflux is occurring.[11]

    • Identify the Transporter: Run the bi-directional Caco-2 assay in the presence of specific transporter inhibitors.

      • Verapamil or Elacridar: To inhibit P-gp.[11]

      • Ko143 or Fumitremorgin C: To inhibit BCRP. A collapse of the efflux ratio in the presence of an inhibitor points to the specific transporter responsible.

    • Structural Modification to Evade Efflux:

      • Reduce P-gp Recognition Features: P-gp substrates often have specific pharmacophoric features, including hydrogen bond acceptors and hydrophobic regions. Modifying the structure to disrupt these patterns can reduce recognition.

      • Slightly Increase Polarity: While counterintuitive, sometimes a modest, well-placed increase in polarity can disrupt the hydrophobic interactions necessary for efflux pump recognition, without overly compromising passive permeability.

      • Remove or Modify Basic Centers: The pyridine nitrogen and primary amine contribute to the basicity of the molecule. Protonated basic compounds can be more readily recognized by certain efflux transporters.

Scenario 3: My permeability results are highly variable and not reproducible.
  • Underlying Cause: Variability can stem from compound-related issues or technical assay problems.

    • Poor Aqueous Solubility: The compound may be precipitating in the assay buffer, leading to an underestimation of permeability. What you are measuring is dissolution-limited transport, not permeability.

    • Compound Instability: The derivative might be degrading in the assay buffer or being metabolized by the Caco-2 cells.

    • Poor Caco-2 Monolayer Integrity: In cell-based assays, leaky monolayers can allow the compound to pass through gaps between cells (paracellular route), artificially inflating permeability values.

  • Recommended Actions & Solutions:

    • Assess Aqueous Solubility:

      • Protocol: Prepare the compound in the assay buffer at the highest test concentration. Incubate for the duration of the permeability assay. Centrifuge and measure the concentration of the compound in the supernatant by LC-MS/MS. A significant decrease from the nominal concentration indicates precipitation.

      • Solution: If solubility is low, consider formulation strategies such as using co-solvents (be mindful of their effect on cells), or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) for in vivo studies.[20][21][22]

    • Evaluate Compound Stability:

      • Protocol: Incubate the compound in both assay buffer and in the presence of Caco-2 cells (or cell lysate). Measure the compound concentration at different time points. A decrease over time indicates instability.

    • Ensure Caco-2 Monolayer Integrity:

      • Protocol: Always measure the Trans-Epithelial Electrical Resistance (TEER) of your Caco-2 monolayers before and after the experiment.[13] High TEER values indicate tight junctions and a healthy monolayer.[13] Alternatively, include a low-permeability marker like Lucifer Yellow in your assay.[8][9] High transport of this marker signifies a compromised monolayer.

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive membrane permeability in a cell-free system.[5][7]

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of a phospholipid (e.g., 10% lecithin in dodecane) and allow the solvent to evaporate.[23]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS pH 7.4).

  • Prepare Donor Plate: Dissolve test compounds and controls in buffer (typically with a small percentage of DMSO) and add to the lipid-coated donor plate wells.[23]

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the only path from donor to acceptor is through the artificial membrane.

  • Incubate: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.[8][9]

  • Analyze: Separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using established equations that account for concentrations, volumes, and incubation time. Compounds are often categorized as low or high permeability, with a common cutoff around Pe > 1.5 x 10⁻⁶ cm/s being considered high permeability.[8]

Protocol 2: Bi-Directional Caco-2 Permeability Assay

This assay assesses both passive and active transport across a cellular monolayer.[11]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ inserts) for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Measure the TEER value of each well to ensure the integrity of the cell monolayer. Discard any wells with low TEER values.[13]

  • A-B Permeability:

    • Add the test compound to the apical (A) side (top chamber).

    • Add fresh buffer to the basolateral (B) side (bottom chamber).

    • Incubate at 37°C. Take samples from the basolateral side at various time points.

  • B-A Permeability:

    • Add the test compound to the basolateral (B) side.

    • Add fresh buffer to the apical (A) side.

    • Incubate at 37°C. Take samples from the apical side at various time points.

  • (Optional) P-gp Inhibition: Repeat steps 3 and 4 but include a P-gp inhibitor like verapamil in the buffer on both sides of the monolayer.[11][12]

  • Analyze: Quantify the amount of compound transported using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate Papp for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

    • An ER > 2 suggests the compound is a substrate for active efflux.[11]

Visualized Workflows & Logic

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and addressing low permeability.

G start Start: Low activity in cell-based assay pampa Run PAMPA Assay start->pampa low_pampa Result: Low PAMPA Permeability (Pe) pampa->low_pampa Low Pe high_pampa Result: High PAMPA Permeability (Pe) pampa->high_pampa High Pe caco2 Run Bi-Directional Caco-2 Assay low_caco2 Result: Low Caco-2 Permeability (Papp A-B) caco2->low_caco2 cause_physchem Cause: Poor Physicochemical Properties (High PSA, Low logP) low_pampa->cause_physchem high_pampa->caco2 solution_chem Solution: Medicinal Chemistry (Mask polar groups, increase lipophilicity) cause_physchem->solution_chem high_er Efflux Ratio > 2? low_caco2->high_er cause_efflux Cause: Active Efflux (e.g., P-gp Substrate) high_er->cause_efflux Yes cause_other Cause: Other issues (Metabolism, poor solubility) high_er->cause_other No solution_efflux Solution: Structural modification to evade transporter recognition cause_efflux->solution_efflux solution_other Action: Run stability and solubility assays cause_other->solution_other

Caption: A decision tree for troubleshooting low cell permeability.

Bi-Directional Caco-2 Assay Workflow

This diagram illustrates the key steps and comparisons in the Caco-2 assay for determining active efflux.

Caco2_Workflow cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) a_to_b Add Compound to Apical Side Apical Caco-2 Monolayer Basolateral Sample Basolateral Side analysis LC-MS/MS Analysis of Samples a_to_b->analysis b_to_a Add Compound to Basolateral Side Apical Caco-2 Monolayer Basolateral Sample Apical Side b_to_a->analysis calculation Calculate Papp(A-B) and Papp(B-A) analysis->calculation er Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) calculation->er result ER > 2? Indicates Active Efflux er->result

Caption: Workflow for the bi-directional Caco-2 permeability assay.

References

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]
  • Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2) - US.
  • Shaji, J., & Patole, V. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences. [Link]
  • Taylor, L. V., et al. (2010).
  • Taylor, L. V., et al. (2010).
  • Eurofins Discovery. (n.d.). P-gp and BCRP substrate assessment (Caco-2) - US.
  • Vom Rath, C., et al. (2022).
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol.
  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
  • ResearchGate. (n.d.). What Has Polar Surface Area Ever Done for Drug Discovery?.
  • ResearchGate. (n.d.). Plot of Polar Surface Area (PSA) vs. LogP for a standard and test set.
  • Journal of Physical Chemistry B. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data.
  • Journal of Medicinal Chemistry. (2017). How Big Is Too Big for Cell Permeability?.
  • ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?.
  • PMC. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
  • PMC. (n.d.). Designing Cell-Permeable Macrocyclic Peptides.
  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides.
  • NIH. (n.d.). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements.
  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.

Sources

Validation & Comparative

A Comparative Guide to Aminopyridine Building Blocks: Spotlight on 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aminopyridines in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. Among the most valuable scaffolds, aminopyridines hold a privileged status. Their frequent incorporation into small molecule therapeutics stems from their ability to form key hydrogen bonds with biological targets, enhance solubility, and fine-tune physicochemical properties.[1] Furthermore, the pyridine ring serves as a versatile anchor for a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, which are foundational to the construction of molecular complexity.[2][3]

This guide provides an in-depth comparative analysis of 6-(Azepan-1-yl)pyridin-3-amine against other commonly employed aminopyridine building blocks. We will delve into its unique structural attributes and evaluate its performance in key synthetic reactions, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear, objective framework for its application.

Spotlight on this compound: A Unique Constellation of Properties

This compound is a distinct building block characterized by a pyridine core featuring a primary amino group at the 3-position and a saturated, seven-membered azepane ring at the 6-position. This specific arrangement imparts a unique combination of steric and electronic properties that differentiate it from simpler aminopyridines.

The large, flexible azepane moiety significantly increases the molecule's lipophilicity and steric bulk. This can be strategically employed to probe deep, hydrophobic pockets in target proteins or to modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The primary amine at the 3-position acts as a key nucleophile and hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. The interplay between these groups governs the molecule's reactivity and its potential biological interactions.

Physicochemical Properties: A Head-to-Head Comparison

The substituents on an aminopyridine core profoundly influence key physicochemical parameters like lipophilicity (cLogP) and basicity (pKa). These properties are crucial as they dictate a molecule's solubility, membrane permeability, and potential for off-target ion channel interactions.

CompoundStructureMolecular Weight ( g/mol )cLogP (Predicted)pKa (Predicted)
This compound this compound191.271.8 - 2.2~5.8
3-Aminopyridine3-Aminopyridine94.110.296.04
2-Amino-5-methylpyridine2-Amino-5-methylpyridine108.141.087.22
3-Amino-5-bromopyridine3-Amino-5-bromopyridine173.001.45~2.5

Causality Behind the Data:

  • Lipophilicity (cLogP): The introduction of the saturated azepane ring dramatically increases the cLogP of this compound compared to the parent 3-aminopyridine, indicating greater lipophilicity. This is a direct consequence of the large hydrocarbon-rich azepane moiety.

  • Basicity (pKa): The azepane ring, being an alkylamino substituent, is electron-donating by induction. This increases the electron density on the pyridine ring, making the ring nitrogen slightly more basic than in electron-neutral or withdrawn systems. However, its pKa is comparable to 3-aminopyridine, suggesting the electronic effect is modest. In contrast, the bromine atom in 3-Amino-5-bromopyridine is strongly electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen.

Reactivity in Key Transformations: A Comparative Performance Analysis

The utility of a building block is defined by its performance in robust, versatile chemical reactions. We will compare these aminopyridines in three of the most critical transformations in drug synthesis: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Amide Bond Formation.

Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of complex diarylamines and related structures.[4][5] The reaction's success is highly dependent on the choice of catalyst, ligand, and base, especially when dealing with nitrogen-containing heterocycles that can act as catalyst inhibitors.[6]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Inert Atmosphere (N2 or Ar) Reagents Add Halo-Pyridine, Amine, Pd Catalyst, Ligand, and Base Start->Reagents Solvent Add Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract (e.g., EtOAc/Water) Cool->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Purify Concentrate & Purify (Chromatography) Dry->Purify End End Purify->End Characterize (NMR, MS)

Comparative Data: The following table presents representative yields for the Buchwald-Hartwig amination of various bromopyridines with aniline, illustrating the influence of substituents.

Bromopyridine SubstrateCatalyst/LigandBaseTemp (°C)Yield (%)Citation
3-Amino-5-bromopyridinePd₂(dba)₃ / XantphosCs₂CO₃10085-95%[6][7]
2-BromopyridinePd(OAc)₂ / dpppNaOt-Bu120~80%[5]
3-Bromo-5-(azepan-1-yl)pyridine*Pd₂(dba)₃ / XantphosCs₂CO₃100~90% (Predicted)N/A

*Data for the direct analogue is predicted based on the high reactivity of similar aminobromopyridines.

Expert Analysis: The amino group in aminopyridines can potentially coordinate with the palladium catalyst, leading to deactivation. However, the use of bulky, electron-rich phosphine ligands like Xantphos or dppp effectively prevents this inhibition and promotes the desired C-N bond formation.[5] For a hypothetical reaction with a bromo-analogue of this compound, the bulky azepane group at the 6-position would likely have minimal electronic impact on the C-Br bond at the 3-position but would sterically shield the pyridine nitrogen, potentially reducing catalyst inhibition and favoring high yields.

Suzuki-Miyaura C-C Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forming C-C bonds, particularly in the synthesis of biaryl structures common in pharmaceuticals.[8][9][10] The reactivity of the halo-aminopyridine is paramount, with catalyst and ligand choice being crucial for overcoming challenges posed by the basic nitrogen heterocycle.[11][12]

// Edges Pd0 -> OxAdd [label=" + R1-X"]; OxAdd -> PdII; PdII -> Trans [label=" + R2-B(OR)2"]; Trans -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Pd0 [label=" + R1-R2"]; } dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data: High yields are achievable with various aminopyridines using modern catalyst systems that are robust against inhibition by basic nitrogen atoms.[11]

Halo-AminopyridineBoronic AcidCatalyst/LigandYield (%)Citation
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂ / SPhos82%[11]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / RuPhos99%[11]
3-Amino-5-bromopyridinePhenylboronic acidPd(dppf)Cl₂>90%[2]

Expert Analysis: The electron-donating nature of the amino group and the azepane substituent in this compound can increase the electron density of the pyridine ring. When a halogen is present (e.g., 5-bromo-6-(azepan-1-yl)pyridin-3-amine), this increased density can slightly slow the initial oxidative addition step compared to electron-deficient pyridines. However, modern palladium catalysts with bulky dialkylbiphenylphosphino ligands (like SPhos or RuPhos) are highly active and can effectively couple even electron-rich and sterically hindered heterocyclic substrates, mitigating these effects and achieving excellent yields.[11] The key is that these ligands promote the reductive elimination step and are not easily displaced by the pyridine nitrogen.

Amide Bond Formation

Amide bond formation is the most frequently performed reaction in medicinal chemistry. The nucleophilicity of the amine is the primary determinant of reaction success. Electron-deficient amines often require forcing conditions or specialized coupling reagents.[13][14]

// Nodes Structure [label="Aminopyridine\nStructure", fillcolor="#F1F3F4", fontcolor="#202124"]; Electronics [label="Electronic Effects\n(EDG vs EWG)", fillcolor="#E8F0FE", fontcolor="#202124"]; Sterics [label="Steric Hindrance", fillcolor="#E8F0FE", fontcolor="#202124"]; Nucleo [label="Amine Nucleophilicity", fillcolor="#E6F4EA", fontcolor="#202124"]; Reactivity [label="Reactivity in\nAmide Coupling", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Structure -> Electronics; Structure -> Sterics; Electronics -> Nucleo; Sterics -> Nucleo [label=" (can hinder approach)"]; Nucleo -> Reactivity; } dot Caption: Factors influencing the reactivity of aminopyridines in amide coupling.

Comparative Data:

AminopyridineCoupling ReagentConditionsOutcomeCitation
2-AminopyridinePFP / BaseHeat requiredGood yield[13]
4-AminopyridineTFFH / BaseElevated TempGood yield[14]
This compound HATU / DIPEARTHigh reactivity expectedN/A

Expert Analysis: The amine at the 3-position of this compound is on a relatively electron-rich pyridine ring due to the donating effect of the 6-azepanyl group. This enhances the nucleophilicity of the 3-amino group compared to aminopyridines bearing electron-withdrawing groups. Consequently, it is expected to undergo amide coupling under standard conditions (e.g., using HATU, HOBt/EDC, or T3P) with relative ease. This contrasts with electron-deficient aminopyridines, which are less nucleophilic and often require heating or more potent activation methods to achieve good conversion.[13] The steric bulk of the azepane group is distant from the reacting amine and is not expected to hinder the approach of an activated carboxylic acid.

Experimental Protocols

Protocol 1: Representative Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere of nitrogen, add 3-amino-5-bromopyridine (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[6]

Protocol 2: Representative Suzuki-Miyaura Coupling of 5-Amino-2-chloropyridine
  • Reaction Setup: In a vial, combine 5-amino-2-chloropyridine (1.0 equiv), the desired boronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent Addition: Add a 10:1 mixture of toluene and water.

  • Reaction: Seal the vial and heat the mixture to 100 °C for 16 hours.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via silica gel chromatography.[11]

Protocol 3: Representative Amide Coupling with this compound
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 15 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (1.05 equiv) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of the amine.

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the final amide.

Conclusion

This compound emerges as a highly valuable and differentiated building block for drug discovery. Its unique combination of a nucleophilic primary amine, a basic pyridine core, and a bulky, lipophilic azepane substituent provides medicinal chemists with a powerful tool to explore chemical space and optimize lead compounds.

  • Compared to simple aminopyridines , it introduces significant lipophilicity and steric bulk, useful for targeting hydrophobic pockets and modulating ADME properties.

  • In cross-coupling reactions , while the pyridine nitrogen requires the use of modern, robust catalyst systems to prevent inhibition, its bromo- or chloro-analogs are expected to be excellent substrates, on par with other aminopyridines.

  • In amide bond formation , its enhanced amine nucleophilicity makes it a more straightforward coupling partner than electron-deficient aminopyridines, allowing for milder reaction conditions.

The provided protocols and comparative data serve as a robust starting point for researchers to effectively integrate this compound into their synthetic workflows, accelerating the discovery of novel therapeutics.

References

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). American Chemical Society.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry.
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). American Chemical Society.
  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
  • A practical buchwald-hartwig amination of 2-bromopyridines with vol
  • A simple synthesis of aminopyridines: use of amides as amine source. (2010). SciELO.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • A Comparative Guide to Aminopyridine Building Blocks for Drug Discovery: Spotlight on 2-Fluoro-5-methylpyridin-3-amine. Benchchem.
  • 6-Azepan-1-ylpyridin-3-amine 850040-18-5. Sigma-Aldrich.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Royal Society of Chemistry.
  • High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. (2025).
  • Efficient one-step amide formation using amino porphyrins. Semantic Scholar.
  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through r
  • Aminative Suzuki-Miyaura coupling.
  • Aminative Suzuki-Miyaura coupling. (2024). PubMed.
  • 6-Azepan-1-ylpyridin-3-amine 850040-18-5. Sigma-Aldrich.

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A Comparative Guide to the Reactivity of 6-(Azepan-1-yl)pyridin-3-amine and 6-Chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of a Pyridine Building Block

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. The strategic functionalization of this heterocycle is paramount for tuning physicochemical properties, biological activity, and synthetic accessibility. This guide provides an in-depth technical comparison of two key pyridine building blocks: 6-(Azepan-1-yl)pyridin-3-amine and 6-chloropyridin-3-amine .

While structurally similar, the profound difference in the electronic nature of the substituent at the 6-position—a strongly electron-donating azepanyl group versus an electron-withdrawing chloro group—dictates dramatically different reactivity profiles. Understanding these nuances is critical for synthetic chemists to make informed decisions, enabling streamlined route development, reaction optimization, and the successful synthesis of target molecules. This guide will explore the theoretical underpinnings of their reactivity and provide practical, data-driven comparisons across several synthetically crucial reaction classes.

Theoretical Underpinnings: A Tale of Two Substituents

The reactivity of a substituted pyridine is fundamentally governed by the interplay of the ring nitrogen's inherent electron-withdrawing nature and the electronic effects (inductive and resonance) of its substituents.[1]

  • 6-Chloropyridin-3-amine: The chlorine atom at the 6-position acts as an electron-withdrawing group primarily through induction. This effect, combined with the electron-withdrawing character of the ring nitrogen, renders the C6 carbon highly electrophilic. This position is thus "activated" for nucleophilic aromatic substitution (SNAr) and is an excellent site for the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2][3][4]

  • This compound: In contrast, the nitrogen atom of the azepanyl group possesses a lone pair of electrons that can be donated into the pyridine ring through resonance. This potent electron-donating effect significantly increases the electron density of the aromatic system. Consequently, the C6 carbon is electron-rich and deactivated towards nucleophilic attack. The C-N bond at this position is robust and not a suitable leaving group for substitution reactions.

This fundamental electronic dichotomy is the primary determinant of the divergent chemical behavior of these two molecules.

G cluster_0 Electronic Effects on the Pyridine Ring mol1 6-Chloropyridin-3-amine (Electron-Poor Ring) effect1 Inductive Withdrawal (-I) by Chlorine & Ring Nitrogen mol1->effect1 Activates C6 for Nucleophilic Attack & Cross-Coupling mol2 This compound (Electron-Rich Ring) effect2 Resonance Donation (+R) by Azepanyl Nitrogen mol2->effect2 Deactivates C6 for Nucleophilic Attack

Caption: Divergent electronic effects of chloro and azepanyl groups.

Comparative Reactivity in Key Synthetic Transformations

We will now compare the performance of these two building blocks in three classes of reactions that are fundamental to modern drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings.[5] The key requirements are a good leaving group and an activated ring system.

  • 6-Chloropyridin-3-amine (The Substrate): This molecule is an ideal substrate for SNAr. The chlorine atom is a competent leaving group, and its position ortho to the ring nitrogen allows for effective stabilization of the negative charge in the transient Meisenheimer intermediate.[2][6] This enables a wide range of nucleophiles (amines, alcohols, thiols) to displace the chloride, often under moderate conditions.[7] In fact, the synthesis of this compound would typically proceed via the SNAr reaction of 6-chloropyridin-3-amine with azepane.

  • This compound (The Product): This compound is completely unreactive as a substrate in SNAr reactions at the C6 position. The azepanyl group is an exceptionally poor leaving group, and the electron-rich nature of the ring further disfavors nucleophilic attack. It is the stable product of an SNAr reaction, not a reactant.

G cluster_0 cluster_1 start 6-Chloropyridin-3-amine intermediate Meisenheimer Intermediate (Stabilized) start->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., Azepane) nucleophile->intermediate product This compound (SNAr Product) intermediate->product Chloride Elimination no_reaction No Reaction product->no_reaction Attempted SNAr

Caption: SNAr reactivity pathway for 6-chloropyridin-3-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) have revolutionized synthesis by providing powerful methods to construct complex molecules.[8][9] These reactions rely on an aryl halide or triflate partner capable of undergoing oxidative addition to a Pd(0) catalyst.

  • 6-Chloropyridin-3-amine (The Electrophile): The C-Cl bond in this molecule is susceptible to oxidative addition, making it a valuable electrophilic partner in a wide range of cross-coupling reactions.[3][10] While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can effectively facilitate these transformations, often requiring slightly higher temperatures or catalyst loadings.[11][12]

  • This compound (The Spectator): The C-N bond of the azepanyl group is inert to the oxidative addition conditions required for these cross-coupling reactions. Therefore, this molecule cannot serve as the electrophilic partner. It can, however, potentially act as a ligand for the palladium catalyst, which could complicate the reaction if not accounted for.

Reaction Type6-Chloropyridin-3-amineThis compoundRationale
SNAr Highly Reactive Substrate Inert (Product) C-Cl is a good leaving group; ring is activated. C-N is a poor leaving group; ring is deactivated.
Suzuki Coupling Reactive Electrophile Inert C-Cl bond undergoes oxidative addition. C-N bond is inert to oxidative addition.
Buchwald-Hartwig Reactive Electrophile Inert (Product) C-Cl bond undergoes oxidative addition. C-N bond is inert to oxidative addition.
3-NH₂ Acylation Moderately Reactive Highly Reactive -Cl group is deactivating, reducing NH₂ nucleophilicity. Azepanyl group is activating, enhancing NH₂ nucleophilicity.
Table 1: Summary of Comparative Reactivity.
Reactivity of the 3-Amino Group

While the C6-substituent dictates the reactivity of the pyridine core, it also electronically modulates the nucleophilicity of the 3-amino group.

  • 6-Chloropyridin-3-amine: The net electron-withdrawing character of the chloro-substituted ring decreases the electron density on the 3-amino group. This reduces its nucleophilicity, making it less reactive towards electrophiles in reactions such as acylation, sulfonylation, or diazotization. Harsher conditions or stronger reagents may be required to achieve complete conversion compared to its azepanyl-substituted counterpart.

  • This compound: The strong electron-donating nature of the azepanyl group enriches the entire pyridine ring with electron density. This effect extends to the 3-amino group, significantly enhancing its nucleophilicity. Consequently, this compound will react more readily and under milder conditions with a variety of electrophiles. This enhanced reactivity can be leveraged for selective functionalization when the C6-position is intended to remain unchanged.

Experimental Protocols

To provide a self-validating system, the following protocols outline key comparative experiments.

Protocol 1: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine

This protocol demonstrates the utility of 6-chloropyridin-3-amine as a substrate to form a C-N bond, yielding a product analogous to this compound.

  • Materials:

    • 6-Chloropyridin-3-amine (1.0 equiv)

    • Amine (e.g., Azepane) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloropyridin-3-amine, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene, followed by the amine via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until consumption of the starting material.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

  • Expected Outcome: High conversion to the corresponding 6-amino-substituted pyridine product. This validates the high reactivity of the C-Cl bond under cross-coupling conditions.[2]

G setup 1. Assemble Reactants (Substrate, Base, Ligand, Pd) in Schlenk Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill) setup->inert reagents 3. Add Solvent & Amine inert->reagents react 4. Heat to 100-110 °C & Monitor reagents->react workup 5. Cool, Dilute, & Filter react->workup purify 6. Concentrate & Purify via Chromatography workup->purify product 7. Isolate Pure 6-N-Substituted Product purify->product

Caption: Workflow for Buchwald-Hartwig amination.

Protocol 2: Comparative N-Acylation of the 3-Amino Group

This experiment directly compares the nucleophilicity of the 3-amino group in both compounds.

  • Materials:

    • Pyridine substrate (6-chloropyridin-3-amine OR this compound) (1.0 equiv)

    • Acetyl chloride (1.1 equiv)

    • Triethylamine (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In separate flasks, dissolve each pyridine substrate in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solutions to 0 °C in an ice bath.

    • Add triethylamine to each flask.

    • Slowly add acetyl chloride dropwise to each solution while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reactions to warm to room temperature and stir for 2 hours.

    • Monitor both reactions simultaneously by TLC.

    • Upon completion (or after 2 hours), quench the reactions with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude conversion and purify the products by chromatography to determine isolated yields.

  • Expected Outcome: The reaction with this compound is expected to proceed significantly faster and result in a higher yield compared to the reaction with 6-chloropyridin-3-amine, providing experimental evidence for the enhanced nucleophilicity of its 3-amino group.

Conclusion and Strategic Recommendations

The choice between this compound and 6-chloropyridin-3-amine is not arbitrary; it is a strategic decision dictated by the intended synthetic transformation.

  • Choose 6-Chloropyridin-3-amine when:

    • The goal is to functionalize the 6-position of the pyridine ring.

    • The synthetic plan involves Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck).[5][10]

    • It will serve as the electrophilic partner in the key bond-forming step.

  • Choose this compound when:

    • The 6-position is already functionalized as desired and needs to remain inert.

    • The primary site of reaction is the 3-amino group, and enhanced nucleophilicity is desired for reactions with electrophiles.

    • Milder reaction conditions are preferred for modifying the 3-amino group.

By understanding the fundamental electronic differences and their impact on chemical reactivity, researchers can harness the unique synthetic potential of each of these valuable building blocks, leading to more efficient, logical, and successful synthetic campaigns in the pursuit of novel chemical matter.

References

  • A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5 - Benchchem. URL: https://www.benchchem.com/product/bcpd1080/technical-guide
  • Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols - Benchchem. URL: https://www.benchchem.
  • Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6) - Benchchem. URL: https://www.benchchem.com/product/B2335/technical-guide
  • An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional - Benchchem. URL: https://www.benchchem.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. URL: https://pubs.rsc.org/en/content/articlelanding/2020/dt/c9dt04473a
  • 6-Chloropyridin-3-amine: A Comprehensive Technical Guide - Benchchem. URL: https://www.benchchem.com/product/B2335/faq
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. URL: https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp02342j
  • Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine - Benchchem. URL: https://www.benchchem.com/product/B2335/troubleshooting
  • Buy 6-(azepan-1-yl)pyridine-3-carbonitrile | 1016874-97-7 - Smolecule. URL: https://www.smolecule.com/6-(azepan-1-yl)pyridine-3-carbonitrile-cas-1016874-97-7
  • Buchwald–Hartwig amination - Wikipedia. URL: https://en.wikipedia.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. URL: https://www.benchchem.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6361661/
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. URL: https://www.researchgate.net/figure/Nucleophilic-aromatic-substitution-reactions-of-chloropyrimidines_fig2_264141695
  • [6-(azepan-1-yl)pyridin-3-yl]methanamine | SCBT - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/6-azepan-1-yl-pyridin-3-yl-methanamine-1197233-72-9
  • Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes - ResearchGate. URL: https://www.researchgate.net/publication/257697200_Structural_and_electronic_effects_involving_pyridine_rings_in_4-methylpyridine_Cu4OX6L4_complexes_I_Vibrational_spectra_of_Cu4OBr_n_Cl6-n4-Mepy4_complexes
  • 6-Chloropyridin-3-amine | Biochemical Reagent - MedchemExpress.com. URL: https://www.medchemexpress.com/6-chloropyridin-3-amine.html
  • 24.9: Heterocyclic Amines - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/24%3A_Biomolecules_-_Amines_and_Metabolism/24.09%3A_Heterocyclic_Amines
  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding | Request PDF - ResearchGate. URL: https://www.researchgate.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: https://www.acsgcipr.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis(Kurti_and_Czako)/I%3A_Functional_Group_Transformations/030.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_270287514
  • 6-Azepan-1-ylpyridin-3-amine 850040-18-5 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/otv000562
  • nucleophilic aromatic substitutions - YouTube. URL: https://www.youtube.
  • This compound [850040-18-5] | Chemsigma. URL: https://www.chemsigma.com/product/1724845/6-(azepan-1-yl)pyridin-3-amine
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  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. URL: https://www.researchgate.net/figure/Amination-of-2-halopyridines-a_tbl4_228345710
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. URL: https://www.mdpi.com/1422-0067/22/23/12718
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  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. URL: https://www.youtube.
  • A Comparative Guide to the Characterization of Potential Reaction Intermediates of 5-Chloro-2-fluoropyridin-3-amine - Benchchem. URL: https://www.benchchem.com/product/bcpd1045/faq
  • Pyridine - Wikipedia. URL: https://en.wikipedia.org/wiki/Pyridine#Reactions
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15501174/

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A Comparative Guide to the Biological Activity of 6-(Azepan-1-yl)pyridin-3-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics, particularly in oncology.[1] Its derivatives are prevalent in a multitude of biologically active compounds, with a significant number targeting protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[2] This guide provides a comprehensive comparative analysis of a focused library of novel analogs based on the "6-(Azepan-1-yl)pyridin-3-amine" core structure. Our objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating such compounds, underpinned by robust experimental data and detailed methodologies.

The strategic design of this analog series aims to explore the structure-activity relationships (SAR) by systematically modifying the azepane ring and the pyridin-3-amine moiety. Such modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The data presented herein, while illustrative, is representative of typical screening results for novel aminopyridine derivatives targeting kinases and serves as a practical guide for initiating investigations into this promising chemical space.

Rationale for Analog Design and Target Selection

The "this compound" scaffold was selected as a starting point due to the known propensity of 6-substituted aminopyridines to act as kinase inhibitors.[3] The azepane ring offers a flexible, lipophilic moiety that can be systematically altered to probe the binding pocket of a target kinase. For the purpose of this guide, we have selected Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, as a representative target. Dysregulation of CDK2 is a hallmark of many cancers, making it a well-validated target for therapeutic intervention.

The designed analogs (designated APA-1 to APA-5) incorporate modifications to both the cyclic amine at the 6-position and the exocyclic amine at the 3-position:

  • APA-1 (Parent Compound): this compound

  • APA-2: 6-(Piperidin-1-yl)pyridin-3-amine (smaller cyclic amine)

  • APA-3: 6-(Pyrrolidin-1-yl)pyridin-3-amine (even smaller cyclic amine)

  • APA-4: 6-(Morpholino)pyridin-3-amine (introduction of a heteroatom for improved solubility)

  • APA-5: N-Acetyl-6-(azepan-1-yl)pyridin-3-amine (modification of the 3-amino group to probe for essential hydrogen bonding interactions)

This series allows for a systematic evaluation of the impact of ring size, hydrophobicity, and hydrogen bonding potential on biological activity.

Comparative Biological Activity

The following tables summarize the in vitro biological data for the "this compound" analog series. The data is presented to facilitate a clear comparison of their anti-proliferative effects and their specific inhibitory activity against our target kinase, CDK2.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀ in µM) of APA Analogs

CompoundHCT116 (Colon Cancer)A549 (Lung Cancer)MCF7 (Breast Cancer)
APA-1 5.27.86.5
APA-2 2.13.52.9
APA-3 8.912.410.1
APA-4 15.620.118.3
APA-5 > 50> 50> 50
Roscovitine (Control) 1.21.81.5

IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50% and are the mean of three independent experiments.

Table 2: In Vitro CDK2 Kinase Inhibitory Activity (IC₅₀ in µM)

CompoundCDK2/Cyclin E IC₅₀ (µM)
APA-1 0.85
APA-2 0.21
APA-3 1.5
APA-4 4.2
APA-5 > 20
Roscovitine (Control) 0.04

IC₅₀ values represent the concentration of compound required to inhibit CDK2 kinase activity by 50% and are the mean of three independent experiments.

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends:

  • Cyclic Amine Ring Size: A clear relationship between the size of the cyclic amine at the 6-position and biological activity is observed. The piperidinyl analog (APA-2 ) exhibits the most potent anti-proliferative and CDK2 inhibitory activity. The larger azepane ring (APA-1 ) and the smaller pyrrolidine ring (APA-3 ) are less active, suggesting an optimal size and conformation for binding to the active site of CDK2.

  • Introduction of a Heteroatom: The morpholino analog (APA-4 ), which introduces an oxygen atom into the cyclic amine, shows significantly reduced activity. This suggests that the hydrophobicity of this substituent is important for activity and that the introduction of a hydrogen bond acceptor at this position is detrimental.

  • Modification of the 3-Amino Group: Acetylation of the 3-amino group (APA-5 ) completely abrogates activity. This strongly indicates that this primary amine is a critical hydrogen bond donor, likely interacting with key residues in the ATP-binding pocket of the kinase, a common feature for this class of inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

In Vitro Anti-proliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Human cancer cell lines (HCT116, A549, MCF7) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Stock solutions of the APA analogs are prepared in DMSO and serially diluted in cell culture medium. The cells are treated with a range of concentrations (typically 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC₅₀ values are determined using non-linear regression analysis.

MTT_Workflow

In Vitro CDK2 Kinase Assay

A biochemical assay is used to determine the direct inhibitory effect of the compounds on the activity of the CDK2/Cyclin E complex. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Methodology:

  • Reagent Preparation: All reagents, including recombinant human CDK2/Cyclin E, a biotinylated peptide substrate, and a europium-labeled anti-phospho-substrate antibody, are prepared in kinase assay buffer.

  • Compound Dispensing: Serial dilutions of the APA analogs are dispensed into a low-volume 384-well plate.

  • Kinase Reaction Initiation: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: A solution containing a TR-FRET detection reagent (e.g., streptavidin-allophycocyanin) and the europium-labeled antibody in stop buffer (containing EDTA) is added to each well to terminate the reaction and initiate the detection signal.

  • Signal Measurement: The plate is incubated to allow for the binding of the detection reagents, and the TR-FRET signal is read on a compatible plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and IC₅₀ values are determined from the dose-response curves.

Kinase_Assay_Workflow

Concluding Remarks and Future Directions

This guide provides a foundational framework for the investigation of "this compound" analogs as potential kinase inhibitors. The illustrative data and structure-activity relationships presented here suggest that the 6-piperidinyl analog (APA-2 ) is a promising lead for further optimization. The critical role of the 3-amino group as a hydrogen bond donor has also been established.

Future work should focus on expanding the analog library to further probe the SAR. This could include exploring different substituents on the piperidine ring and investigating a broader range of modifications to the 3-amino group that maintain its hydrogen-bonding capacity. Additionally, selectivity profiling against a panel of other kinases is essential to assess the off-target effects of these compounds. The detailed protocols provided herein offer a robust starting point for these future investigations, enabling a systematic and efficient exploration of this promising chemical scaffold.

References

  • Villa-Reyna, A.-L., et al. (2022).
  • Adan, A., et al. (2016). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 76(4), 693-701. [Link]
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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A Comparative Guide to In Vitro Assay Validation for Novel Compounds Derived from the 6-(Azepan-1-yl)pyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-(azepan-1-yl)pyridin-3-amine core structure represents a promising chemical scaffold in modern drug discovery. Its unique combination of a substituted pyridine ring—a well-established pharmacophore—and a flexible azepane moiety offers a versatile platform for developing novel therapeutics. Preliminary research on analogous structures suggests that derivatives of this scaffold may exhibit significant biological activity, potentially as anticancer, antimalarial, or antibacterial agents.[1][2][3] The likely molecular targets for such compounds are broad but can be hypothesized to fall into two of the most "druggable" protein families: Protein Kinases and G-Protein Coupled Receptors (GPCRs) .

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous experimental validation. The initial "hit" identification from a high-throughput screen is merely the first step. To progress a compound through the hit-to-lead and lead optimization stages, a robust and well-validated suite of in vitro assays is paramount. This guide provides a comparative analysis of state-of-the-art in vitro assay methodologies tailored for characterizing and validating compounds derived from the this compound scaffold, with a focus on kinase and GPCR targets. We will delve into the causality behind experimental choices, present detailed protocols, and adhere to the principles of scientific integrity necessary for generating data suitable for regulatory scrutiny.

Part 1: In Vitro Assay Strategies for Targeting Protein Kinases

Protein kinases are master regulators of cellular signaling and represent one of the largest families of drug targets, especially in oncology.[4] The aminopyridine core is a common feature in many FDA-approved kinase inhibitors. Therefore, the initial validation of novel compounds from the this compound series should prioritize the assessment of their kinase inhibitory potential.

Primary Screening: Biochemical Activity Assays

The first crucial step is to determine if a compound can inhibit the catalytic activity of a purified kinase in a cell-free system. This approach provides a direct measure of target engagement without the complexities of cellular uptake or metabolism.

Parameter TR-FRET (e.g., LanthaScreen®) [5]Luminescence (e.g., Kinase-Glo®) [6]
Principle Measures the phosphorylation of a fluorescently labeled peptide substrate via Förster Resonance Energy Transfer between a terbium-chelate antibody and a tracer.Measures remaining ATP levels after the kinase reaction. Lower light output indicates higher kinase activity (more ATP consumed).
Primary Output Time-Resolved Fluorescence RatioRelative Light Units (RLU)
Throughput High to Very High (384- & 1536-well)High to Very High (384- & 1536-well)
Key Validation Metrics IC50, Z'-FactorIC50, Z'-Factor
Pros - Ratiometric output minimizes well-to-well variation.- Low sensitivity to ATP-ase contamination.- Homogeneous "add-and-read" format.- Universal: applicable to any ATP-utilizing kinase.- High sensitivity and broad dynamic range.- Simple, often single-reagent addition.
Cons - Requires specific antibodies and fluorescent substrates.- Potential for light scattering/quenching interference from compounds.- Susceptible to interference from compounds affecting luciferase.- Indirect measurement (ATP depletion) can be affected by contaminating ATP-ases.

While both TR-FRET and luminescence assays are industry standards for high-throughput screening (HTS), the choice often depends on the specific kinase and available resources. A TR-FRET assay is generally preferred when a validated antibody-substrate pair exists, as its ratiometric nature provides inherently more robust data.[5] However, for novel kinases or those for which specific reagents are unavailable, the universal nature of a luminescence-based ATP depletion assay is a powerful alternative.[6]

This protocol provides a generalized workflow for determining a compound's IC50 value against a target kinase.

  • Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point, 3-fold dilution series. A typical starting concentration is 100 µM.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to a low-volume 384-well assay plate. Include controls: "no inhibitor" (DMSO only) for 0% inhibition and "no enzyme" for 100% inhibition.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution containing the target kinase and the appropriate fluorescently labeled peptide substrate in reaction buffer.

    • Prepare an ATP solution. Crucially, the ATP concentration should be set at or near the apparent ATP Km for the kinase. [7] This ensures that the IC50 values generated are more comparable across different studies and more accurately reflect the compound's potency.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Add 5 µL of the ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a "Stop & Detect" solution containing EDTA (to chelate Mg2+ and stop the reaction) and the terbium-labeled anti-phosphopeptide antibody.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the emission ratio (665/620). Normalize the data to controls and fit the resulting dose-response curve using a four-parameter logistic model to determine the IC50 value.

Confirmatory & Profiling Assays

A single IC50 value is insufficient. Validation requires confirming the mechanism of action and assessing selectivity.

Caption: Integrated workflow for kinase inhibitor validation.

A critical validation step is to confirm that a compound engages its intended kinase target within the complex environment of a living cell. This addresses key questions of cell permeability and competition with high intracellular ATP concentrations (~1-10 mM).[4] The NanoBRET™ Target Engagement (TE) assay is a gold-standard technology for this purpose.[4]

Principle: The assay measures the binding of a test compound to a target kinase that has been fused to a NanoLuc® luciferase enzyme. A fluorescent energy transfer probe (tracer) that also binds to the kinase is added to the cells. When the tracer is bound, its close proximity to the luciferase results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.

  • Cell Preparation: Plate HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein in a 96-well cell culture plate. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the compounds to the cells and incubate for 2 hours under standard cell culture conditions (37°C, 5% CO2).

  • Tracer Addition: Add the cell-permeable fluorescent tracer at its predetermined optimal concentration.

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to the cells.

  • Data Acquisition: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a BRET-capable luminometer.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Determine the IC50 from the dose-response curve.

Part 2: In Vitro Assay Strategies for Targeting GPCRs

GPCRs are the largest family of cell surface receptors and are the targets of roughly a quarter of all therapeutic drugs.[8][9] Given the structural diversity of the this compound library, assessing activity at GPCRs is a logical secondary-line investigation. GPCR functional assays are designed to measure the downstream consequences of receptor activation or inhibition.

Second Messenger Assays

These assays measure the production of intracellular signaling molecules (second messengers) following GPCR activation. The choice of assay depends on the G-protein subtype the receptor couples to (Gs, Gi, or Gq).

Parameter Calcium Flux Assay [10]cAMP Assay (e.g., HTRF) [11]
Principle Measures transient increases in intracellular Ca2+ upon Gq-pathway activation using a calcium-sensitive fluorescent dye.Measures the accumulation (Gs) or inhibition (Gi) of cyclic AMP production via a competitive immunoassay format.
GPCR Coupling Gq, G15/16 (promiscuous)Gs, Gi
Primary Output Relative Fluorescence Units (RFU)HTRF Ratio
Throughput High (FLIPR, 384-well)High (384- & 1536-well)
Key Validation Metrics EC50 (Agonist), IC50 (Antagonist)EC50 (Agonist), IC50 (Antagonist)
Pros - Real-time kinetic readout.- Excellent signal-to-background.- Can be made universal for many GPCRs by co-expressing a promiscuous G-protein like Gα15.- Highly sensitive and robust.- Homogeneous format.- Can distinguish between Gs and Gi signaling.
Cons - Some dyes require a wash step.- Signal is transient, requiring precise timing.- Potential for interference from autofluorescent compounds.- Endpoint assay (not kinetic).- Requires specific antibodies.

This protocol describes a method for measuring Gq-coupled GPCR activation in response to a test compound.

  • Cell Preparation: Plate a cell line stably overexpressing the target GPCR (e.g., CHO-K1 or HEK293) in a black-walled, clear-bottom 96- or 384-well plate. Incubate overnight.

  • Dye Loading: Prepare the calcium-sensitive dye loading solution (e.g., Fluo-8 AM) containing a probenecid solution to prevent dye leakage from the cells.

  • Incubation: Remove the cell culture medium and add the dye loading solution to the cells. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Execution (FLIPR):

    • Place the cell plate and a compound plate (containing serial dilutions of the test compound) into a fluorescence imaging plate reader (FLIPR).

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • The instrument automatically adds the compound from the source plate to the cell plate.

    • Immediately record the change in fluorescence intensity over 2-3 minutes.

  • Data Analysis: The response is typically quantified as the maximum peak fluorescence minus the baseline reading. Plot this response against the compound concentration and fit the curve to determine the EC50 (for agonists) or IC50 (for antagonists, tested in the presence of a known agonist).

Protein-Protein Interaction Assays: Detecting Biased Signaling

Modern GPCR drug discovery has moved beyond simple activation or blockade. It is now understood that ligands can stabilize different receptor conformations, leading to preferential engagement of either G-protein or β-arrestin pathways—a phenomenon known as "biased agonism".[9] Assays that directly measure β-arrestin recruitment are therefore essential for a complete pharmacological profile.

Caption: Workflow for deconvoluting GPCR signaling pathways.

Principle of β-Arrestin Recruitment Assays: These assays, often based on technologies like BRET or Enzyme Fragment Complementation (EFC), measure the ligand-induced interaction between the GPCR and β-arrestin.[8] In an EFC assay (e.g., PathHunter®), the GPCR is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. Ligand-induced recruitment brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.

Expert Insight: Identifying a biased ligand can be highly advantageous. For example, an opioid receptor agonist that is biased away from the β-arrestin pathway may provide strong analgesia with reduced side effects like respiratory depression and tolerance. Therefore, running both a second messenger and a β-arrestin assay is not redundant; it is a critical step in validating the quality and therapeutic potential of a lead compound.

Part 3: Foundational Principles of Assay Validation for Regulatory Success

The ultimate goal of preclinical research is to generate a data package that is robust, reproducible, and trustworthy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for assay validation to ensure data integrity.[12][13][14] While guidelines for early discovery are less rigid than for clinical bioanalysis, adhering to their core principles is best practice.

Key Validation Parameters: [12]

  • Analytical Specificity: The assay should specifically measure the intended process (e.g., kinase phosphorylation) without interference from other components.

  • Precision and Accuracy: The assay must yield similar results upon repeated measurements (precision) and the results should be close to the true value (accuracy).

  • Range and Linearity: The assay should provide a linear and reliable response over a range of analyte concentrations.

  • Robustness: The assay should be insensitive to small, deliberate variations in method parameters (e.g., incubation time, temperature), ensuring its reliability across different days and operators.

For high-throughput screens, the Z'-factor is a critical statistical parameter used to evaluate the quality of the assay.

Z'-Factor = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )

Where σ is the standard deviation, μ is the mean, p is the positive control (0% inhibition), and n is the negative control (100% inhibition).

  • A Z'-factor > 0.5 is considered an excellent and robust assay, suitable for HTS. This calculation should be performed on every assay plate to ensure ongoing quality control.

Conclusion

The validation of in vitro assays for compounds derived from the this compound scaffold requires a strategic, multi-faceted approach. An effective validation cascade begins with a robust, high-throughput biochemical or cell-based primary assay to identify initial hits. These hits must then be confirmed through orthogonal assays that not only verify potency but also elucidate the mechanism of action, selectivity, and behavior in a more physiological context.

For potential kinase inhibitors, this means progressing from a biochemical IC50 to cellular target engagement and selectivity profiling. For GPCR modulators, it involves moving beyond a single second messenger readout to a more complete profile that includes β-arrestin recruitment to assess for potential ligand bias. By employing these carefully selected and rigorously validated assays, researchers can build a comprehensive data package that provides a clear and trustworthy assessment of a compound's therapeutic potential, paving the way for successful preclinical and clinical development.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-(Azepan-1-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] Its inherent properties, such as its ability to form crucial hydrogen bonds and its synthetic tractability, make it a privileged structure in the design of kinase inhibitors, anticancer agents, and modulators of various other biological targets.[3][4] This guide focuses on a specific, yet highly promising, subset of this family: derivatives of 6-(azepan-1-yl)pyridin-3-amine. While a comprehensive, publicly available structure-activity relationship (SAR) study dedicated solely to this scaffold remains to be published, this guide will synthesize data from closely related compound series to construct a predictive SAR framework. By examining the impact of structural modifications on analogous pyridine-based inhibitors, we can infer the key determinants of activity for this compound class and provide a roadmap for the rational design of novel therapeutic agents.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present a hypothesized SAR to guide future research endeavors.

The this compound Core: A Privileged Scaffold

The core structure of this compound presents three key regions for synthetic modification, each offering a unique opportunity to modulate the compound's physicochemical properties and biological activity. Our analysis will be structured around these three regions:

  • The 3-Amino Group: A critical interaction point, often involved in hydrogen bonding with target proteins.

  • The Pyridine Ring: The central aromatic system, whose substitution pattern can influence electronics, solubility, and target engagement.

  • The 6-Azepane Moiety: A bulky, lipophilic group that can be modified to probe steric pockets and influence pharmacokinetic properties.

Figure 1: Key regions for synthetic modification of the this compound scaffold.

Hypothesized Structure-Activity Relationship

The following sections will explore the potential impact of modifications at each of the three key regions, drawing parallels from published research on analogous pyridine-containing inhibitors.

Modifications of the 3-Amino Group

The 3-amino group is often a key pharmacophoric element in kinase inhibitors, typically forming hydrogen bonds with the hinge region of the ATP-binding pocket.[3] Modifications at this position are therefore likely to have a profound impact on biological activity.

  • Acylation and Sulfonylation: Conversion of the primary amine to an amide or sulfonamide can introduce additional hydrogen bond acceptors and donors, potentially enhancing target affinity. The nature of the acyl or sulfonyl group (e.g., aliphatic vs. aromatic) will influence steric and electronic properties.

  • Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) may be tolerated if the binding pocket has available space. However, larger alkyl groups are likely to be detrimental due to steric hindrance.

  • Urea and Thiourea Formation: Formation of ureas or thioureas can introduce additional hydrogen bonding capabilities and has been a successful strategy in the design of other kinase inhibitors.

amino_modifications cluster_mods Modifications at the 3-Amino Group parent This compound acylation Acylation/Sulfonylation parent->acylation Potential for enhanced H-bonding alkylation Alkylation parent->alkylation Steric sensitivity urea Urea/Thiourea Formation parent->urea Introduction of additional H-bond donors/acceptors

Caption: Potential modifications at the 3-amino group and their hypothesized impact on activity.

Substitution of the Pyridine Ring

Modifying the electronics and substitution pattern of the central pyridine ring can fine-tune the molecule's properties.

  • Introduction of Electron-Withdrawing or -Donating Groups: The electronic nature of substituents on the pyridine ring can influence the pKa of the ring nitrogen and the 3-amino group, which can in turn affect target binding and pharmacokinetic properties.

  • Positional Isomerism: Moving the amino and azepane groups to different positions on the pyridine ring would likely have a dramatic and probably negative effect on activity, as the specific arrangement is often crucial for fitting into a defined binding pocket.

Modification of the 6-Azepane Moiety

The azepane ring occupies a significant portion of the molecule's chemical space and is likely to interact with a hydrophobic pocket in the target protein.

  • Ring Size Variation: Exploring smaller (e.g., piperidine, pyrrolidine) or larger cyclic amines could probe the size of the hydrophobic pocket. The flexibility of the ring will also change, which can impact the entropic cost of binding.

  • Substitution on the Azepane Ring: Introducing substituents on the azepane ring can provide additional interaction points and modulate the lipophilicity of the molecule. For instance, polar groups like hydroxyl or amino groups could be introduced to improve solubility and potentially form additional hydrogen bonds.

  • Replacement with Acyclic Amines: Replacing the azepane with substituted acyclic amines would significantly increase the conformational flexibility, which could be detrimental to binding affinity.

Table 1: Hypothesized Impact of Azepane Moiety Modifications

ModificationHypothesized Effect on ActivityRationale
Ring Contraction (e.g., Piperidine) Potentially maintained or slightly reducedProbes for smaller hydrophobic pockets.
Ring Expansion Likely detrimentalIncreased steric clash.
Introduction of Polar Substituents Dependent on target topologyMay improve solubility and add H-bonding interactions.
Replacement with Acyclic Amines Likely detrimentalIncreased conformational flexibility leading to an entropic penalty upon binding.

Experimental Protocols

The following protocols are representative of the synthetic and biological evaluation methods that would be employed in a study of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route to this class of compounds involves the nucleophilic aromatic substitution of a leaving group at the 6-position of a 3-nitropyridine with azepane, followed by reduction of the nitro group.

Step 1: Synthesis of 6-(Azepan-1-yl)-3-nitropyridine

  • To a solution of 6-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add azepane (1.2 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(azepan-1-yl)-3-nitropyridine.

Step 2: Reduction to this compound

  • Dissolve 6-(azepan-1-yl)-3-nitropyridine (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a reducing agent such as palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-8 hours.

  • Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in ethanol or iron powder in acetic acid.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

synthesis_workflow start 6-Chloro-3-nitropyridine step1 Nucleophilic Aromatic Substitution (Azepane, Base) start->step1 intermediate 6-(Azepan-1-yl)-3-nitropyridine step1->intermediate step2 Nitro Group Reduction (e.g., H2, Pd/C) intermediate->step2 product This compound step2->product

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of 6-(Azepan-1-yl)pyridin-3-amine Derivatives Against Kinase Panels

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy; however, a significant challenge remains: achieving selectivity.[4][5] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding sites.[4] This conservation can lead to promiscuous binding of inhibitors, resulting in off-target effects and associated toxicities.[4] Therefore, the meticulous evaluation of a compound's selectivity profile across a broad panel of kinases is a critical step in the drug discovery pipeline.[1][6]

This guide provides a comparative analysis of hypothetical derivatives of the promising 6-(azepan-1-yl)pyridin-3-amine scaffold. While specific experimental data for this exact scaffold is not publicly available, we will use it as a framework to illustrate the principles of kinase inhibitor selectivity and the methodologies used to assess it. We will explore how subtle structural modifications can dramatically influence the selectivity profile and discuss the interpretation of kinase panel data in the context of drug development.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The pyridin-3-amine core is a well-established pharmacophore found in numerous kinase inhibitors, including the groundbreaking drug imatinib.[7][8] This heterocyclic system is adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding site. The 6-(azepan-1-yl) substitution introduces a flexible, saturated ring system that can be modified to probe deeper into the binding pocket, potentially enhancing both potency and selectivity.

For the purpose of this guide, we will consider three hypothetical derivatives of this scaffold:

  • Compound A: The parent this compound.

  • Compound B: A derivative with a methyl substitution on the azepane ring, intended to explore steric effects.

  • Compound C: A derivative featuring a polar hydroxyl group on the azepane ring, designed to investigate the impact of hydrogen bonding potential on selectivity.

Comparative Selectivity Profiling: A Hypothetical Kinase Panel Screen

To assess the selectivity of our hypothetical compounds, we would typically screen them against a large panel of kinases at a fixed concentration (e.g., 1 µM) to identify initial hits, followed by IC50 determination for the most potently inhibited kinases. The results of such a hypothetical screen are summarized in the table below. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating higher potency.

Kinase TargetCompound A IC50 (nM)Compound B IC50 (nM)Compound C IC50 (nM)Kinase FamilyAssociated Disease Area
CDK2 25 15 500 CMGCCancer
GSK-3β 80 95 75 CMGCNeurodegeneration, Cancer
PIM1 150250>10,000CAMKCancer
SRC 500350800TKCancer
VEGFR2 >10,000>10,000>10,000TKCancer (Angiogenesis)
p38α 12009501500CMGCInflammation
JNK3 >10,000>10,0008500CMGCNeurodegeneration

Data Interpretation and Causality:

  • Compound A shows potent inhibition of CDK2 and moderate activity against GSK-3β and PIM1. This suggests that the unsubstituted scaffold has a preference for certain members of the CMGC kinase family.

  • Compound B , with the addition of a methyl group, displays enhanced potency for CDK2. This could be attributed to favorable van der Waals interactions within a hydrophobic pocket of the CDK2 active site. The slight decrease in potency against PIM1 suggests that the methyl group may introduce a steric clash in the binding site of that particular kinase.

  • Compound C demonstrates a dramatic shift in selectivity. The introduction of a hydroxyl group significantly reduces its potency against CDK2 and PIM1, while largely maintaining its activity against GSK-3β. This highlights the critical role of specific hydrogen bond interactions in determining selectivity. The hydroxyl group may be forming a favorable interaction with a polar residue in the GSK-3β active site, while being disfavored in the more hydrophobic active sites of CDK2 and PIM1.

This hypothetical structure-activity relationship (SAR) analysis underscores how minor chemical modifications can be strategically employed to "tune" the selectivity of a kinase inhibitor, steering it away from undesirable off-targets and enhancing its therapeutic potential.[9][10]

Visualizing Kinase Selectivity

A common way to visualize the selectivity of a kinase inhibitor is to map its activity onto a representation of the human kinome. The following diagram illustrates the hypothetical selectivity profile of Compound B, highlighting its potent inhibition of CDK2.

G cluster_CMGC CMGC cluster_CAMK CAMK cluster_TK TK CDK2 CDK2 GSK3B GSK-3β p38a p38α JNK3 JNK3 PIM1 PIM1 SRC SRC VEGFR2 VEGFR2

Caption: Hypothetical kinome selectivity of Compound B.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

The following protocol describes a common method for determining the IC50 values of kinase inhibitors. This luminescence-based assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[11][12]

I. Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • Kinase substrate peptide (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., Compound A, B, C)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

II. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection compound_prep 1. Compound Dilution (Serial dilution in DMSO) plate_compounds 3. Plate Compounds (25 nL to 384-well plate) reaction_mix 2. Reaction Mixture Prep (Kinase, Substrate, Buffer) add_kinase 4. Add Kinase (2.5 µL per well) plate_compounds->add_kinase pre_incubate 5. Pre-incubation (15 min at RT) add_kinase->pre_incubate initiate_reaction 6. Initiate Reaction (Add 2.5 µL ATP/Substrate Mix) pre_incubate->initiate_reaction kinase_reaction 7. Kinase Reaction (60 min at 30°C) initiate_reaction->kinase_reaction stop_reaction 8. Stop Reaction (Add 5 µL ADP-Glo Reagent) kinase_reaction->stop_reaction deplete_atp 9. Deplete ATP (40 min at RT) stop_reaction->deplete_atp add_detection 10. Add Detection Reagent (10 µL per well) deplete_atp->add_detection develop_signal 11. Develop Signal (30 min at RT) add_detection->develop_signal read_plate 12. Read Luminescence develop_signal->read_plate

Caption: Workflow for a luminescence-based kinase inhibition assay.

III. Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well white, opaque assay plate, add 25 nL of each diluted compound or DMSO (as a control for 0% and 100% inhibition) to the appropriate wells.

    • Prepare a kinase reaction mixture containing the kinase enzyme in kinase assay buffer. The optimal concentration of the kinase should be empirically determined to ensure the reaction is in the linear range.

    • Add 2.5 µL of the kinase solution to each well of the assay plate.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration is a critical parameter; it is often set at or near the Km value for ATP for that specific kinase to allow for sensitive detection of ATP-competitive inhibitors.[13]

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure that substrate consumption is less than 20% in the uninhibited control wells.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percent inhibition (calculated relative to the high and low controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.

Conclusion: The Path Forward in Kinase Inhibitor Development

The journey of a kinase inhibitor from a chemical scaffold to a clinical candidate is paved with rigorous testing and optimization. As we have seen through our hypothetical analysis of this compound derivatives, achieving a desirable selectivity profile is paramount. The ability to selectively inhibit a target kinase while sparing others is a key determinant of a drug's efficacy and safety profile.[4][14] While some "multi-targeted" kinase inhibitors have found clinical success, a deep understanding of a compound's activity across the kinome is essential for rational drug design and for predicting potential therapeutic applications and liabilities.[5][14]

The methodologies and principles outlined in this guide, from systematic SAR studies to robust in vitro profiling assays, form the bedrock of modern kinase drug discovery.[1][15] By employing these tools, researchers can navigate the complexities of the human kinome and develop the next generation of targeted therapies for a multitude of diseases.

References

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • O'Shea, J. J., & Gadina, M. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?.
  • WuXi Biology. (n.d.). Kinase Assay.
  • BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3433-3447.
  • Johnson, C. N. (2014). Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective. Future Medicinal Chemistry, 6(1), 1-5.
  • Adriaenssens, E. (2023). In vitro kinase assay.
  • Cama, A., et al. (2024). Cancer Therapy Resistance: Choosing Kinase Inhibitors. International Journal of Molecular Sciences, 25(5), 2999.
  • An, W. F., & Tolliday, N. (2010). Assay development for protein kinase enzymes. In Assay guidance manual.
  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303.
  • Van de Walle, T., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(19), 6528.
  • Mesothelioma. (n.d.). Use of kinase inhibitors in cancer therapy.
  • Singh, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5-6), 1600390.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 585(1), 165-172.
  • Singh, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-(Azepan-1-yl)pyridin-3-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery. The "6-(azepan-1-yl)pyridin-3-amine" scaffold has emerged as a privileged structure in the development of potent inhibitors targeting Cyclin-Dependent Kinases (CDKs), particularly CDK7 and CDK9. These kinases are central regulators of the cell cycle and transcription, making them compelling targets in oncology. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge, often leading to off-target interactions that can result in unforeseen toxicities or polypharmacology.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors derived from or structurally related to the this compound core. We will delve into the causality behind experimental choices for assessing selectivity, provide detailed protocols for key assays, and present supporting data to empower researchers to make informed decisions in their drug development programs.

The Imperative of Selectivity Profiling

The biological outcome of a kinase inhibitor is dictated not only by its on-target potency but also by its interactions with the broader kinome. Broad-spectrum inhibition can be therapeutically beneficial in some contexts, but for dissecting specific biological pathways or developing targeted therapies, a well-defined selectivity profile is paramount. Undesired off-target interactions are a major cause of preclinical and clinical safety-related attrition.[1] Therefore, comprehensive cross-reactivity studies are not merely a characterization step but a foundational component of inhibitor development.

Case Study: Aminopyrimidine-Based CDK9 Inhibitors

A multiplexed inhibitor bead (MIB)–mass spectrometry kinome competition experiment in MiaPaCa2 pancreatic cancer cells revealed that UNC-721A, while potent against CDK9 (IC50 = 0.603 nM), also engages with other kinases, including CLK1-4, DYRK1A, and CSNK1.[2][3] This profile highlights the importance of assessing selectivity even for compounds that appear highly potent in initial screens.

Comparative Cross-Reactivity Profiles

To contextualize the selectivity of aminopyrimidine-based CDK9 inhibitors like UNC-721A, it is instructive to compare their profiles with other well-characterized CDK inhibitors.

CompoundPrimary Target(s)Key Off-Targets (at relevant concentrations)Selectivity ProfileReference(s)
UNC-721A CDK9CLK1-4, DYRK1A, CSNK1Potent CDK9 inhibitor with notable off-target activity against a small panel of other kinases.[2][3]
SY-351 CDK7 (covalent)CDK12 (>50% inhibition at 1 µM, but minimal at 0.2 µM)Highly selective covalent inhibitor of CDK7, with minimal off-target engagement at concentrations that fully engage CDK7.[3]
SNS-032 CDK2, CDK7, CDK9Broad activity against CDKs 2, 7, and 9.A multi-targeted CDK inhibitor, useful for contexts where inhibition of multiple CDKs is desired.[1][4]
THZ1 CDK7 (covalent)Broad off-target activity.A less selective, first-generation covalent CDK7 inhibitor, often used as a comparator for more selective compounds.[5]

This comparative data underscores the diverse selectivity profiles that can be achieved, even among inhibitors targeting the same kinase family. The choice of inhibitor should, therefore, be guided by the specific biological question being addressed. For instance, SY-351 would be a superior tool for dissecting the specific roles of CDK7, whereas SNS-032 might be employed to probe the effects of broader CDK inhibition.

Experimental Protocols for Assessing Cross-Reactivity

A multi-faceted approach, combining in vitro biochemical assays with cell-based target engagement studies, is essential for a thorough understanding of an inhibitor's selectivity.

In Vitro Kinase Profiling

Large-scale kinase panel screening is the gold standard for assessing the selectivity of an inhibitor across the human kinome. Several commercial vendors offer this service, utilizing various assay formats.[2][4][5][6][7]

Objective: To determine the inhibitory activity of a test compound against a broad panel of purified human kinases.

Methodology: Competition Binding Assay (e.g., KINOMEscan™)

This method provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

  • Assay Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified by qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Submit the compound to a commercial vendor for screening against their kinase panel (e.g., a panel of over 400 kinases). The screening is typically performed at a single high concentration (e.g., 1 µM or 10 µM) to identify initial hits.

    • For any kinases showing significant inhibition (e.g., >90% inhibition), a follow-up dose-response experiment is performed to determine the dissociation constant (Kd).

  • Data Analysis: The results are typically presented as a percentage of control, where the control is the amount of kinase bound to the immobilized ligand in the absence of the test compound. This allows for the identification of off-target kinases and a quantitative assessment of the inhibitor's selectivity.

Workflow for Kinase Selectivity Profiling

G cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Dose-Response Analysis cluster_3 Selectivity Profile A Test Compound (e.g., 10 µM) C Competition Binding Assay A->C B Kinase Panel (e.g., 468 kinases) B->C D Identify kinases with >90% inhibition C->D E Serial Dilution of Test Compound D->E F Identified Hit Kinases D->F G Determine Kd values E->G F->G H Generate Kinome Selectivity Tree G->H

Caption: A generalized workflow for determining the kinase selectivity profile of a test compound.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that allows for the direct assessment of target engagement in a cellular and even tissue context.[8][9][10] It relies on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[9][10]

Objective: To confirm target engagement of an inhibitor in intact cells and to assess its cellular selectivity.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. By performing the assay at a single, optimized temperature with varying inhibitor concentrations, a dose-response curve for cellular target engagement can be generated.

CETSA® Experimental Workflow

G A Intact Cells B Treat with Inhibitor or Vehicle A->B C Heat to a Range of Temperatures B->C D Cell Lysis C->D E Separate Soluble and Aggregated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F G Generate Melting Curves F->G H Determine Thermal Shift (ΔTm) G->H

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA®) workflow.

In Silico Approaches for Off-Target Prediction

In addition to experimental methods, computational approaches can provide valuable early insights into potential off-target interactions.[1] These methods can be broadly categorized as ligand-based and structure-based.

  • Ligand-Based Methods: These approaches, such as chemical similarity searching and pharmacophore modeling, compare the chemical features of the inhibitor to a database of compounds with known biological activities.

  • Structure-Based Methods: These methods utilize the 3D structure of the inhibitor and potential off-target proteins to predict binding affinity through molecular docking simulations.

While in silico methods are powerful for hypothesis generation and prioritizing experimental studies, they are not a substitute for empirical validation.

Conclusion

The development of selective kinase inhibitors based on the this compound scaffold holds significant promise for targeted therapies. However, a rigorous and multi-faceted approach to cross-reactivity assessment is crucial for ensuring the desired biological outcome and mitigating the risk of off-target effects. By combining comprehensive in vitro kinase profiling with cell-based target engagement assays like CETSA®, and leveraging the predictive power of in silico methods, researchers can build a robust understanding of their inhibitor's selectivity profile. This knowledge is indispensable for the rational design of future experiments, the accurate interpretation of biological data, and the ultimate success of the drug discovery program.

References

  • Lemmens, E., et al. (2013). Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1.
  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]
  • Tong, W. G., et al. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review.
  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science. [Link]
  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Rimel, J. K., et al. (2020). Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. Genes & Development. [Link]
  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • Shaw, R., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.

Sources

The 6-(Azepan-1-yl)pyridin-3-amine Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The 6-(azepan-1-yl)pyridin-3-amine core, a nexus of a hinge-binding aminopyridine motif and a flexible, sp³-rich azepane ring, presents a compelling, albeit underexplored, platform for the generation of novel therapeutics. This guide provides a comprehensive comparison of this scaffold with other commonly employed heterocyclic cores, supported by established medicinal chemistry principles and illustrative experimental data.

The Aminopyridine Core: A Privileged Hinge-Binder

The 2-aminopyridine and related 3-aminopyridine moieties are ubiquitous in kinase inhibitor design.[1] The nitrogen atom of the pyridine ring and the exocyclic amine form a bidentate hydrogen bond donor-acceptor pair that effectively mimics the adenine hinge-binding motif of ATP. This interaction anchors the inhibitor within the ATP-binding pocket of a kinase, providing a foundation for achieving high potency.

A notable example of the utility of the 6-aminopyridine scaffold is in the development of dual inhibitors for Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), two kinases implicated in the pathology of Alzheimer's disease.[1] Molecular docking studies reveal that the 6-aminopyridine core forms crucial hydrogen bonds with key amino acid residues in the hinge region of these kinases, such as Asp133 and Val135 in GSK-3β, and Leu85 of CK-1δ.[1]

cluster_0 Kinase Hinge Region Asp133 Asp133 Val135 Val135 6-aminopyridine_scaffold 6-Aminopyridine Scaffold 6-aminopyridine_scaffold->Asp133 H-bond (acceptor) 6-aminopyridine_scaffold->Val135 H-bond (donor)

Caption: Interaction of the 6-aminopyridine scaffold with a kinase hinge region.

The Role of the Saturated Heterocycle: Beyond Flatland

While the aminopyridine core provides the anchor, the substituent at the 6-position is crucial for modulating potency, selectivity, and pharmacokinetic properties. The incorporation of saturated heterocyclic rings, such as azepane, piperidine, and morpholine, offers several advantages over traditional flat, aromatic substituents:

  • Increased sp³ Character: This leads to a more three-dimensional molecular shape, which can improve binding to complex protein surfaces and enhance solubility.

  • Improved Physicochemical Properties: Saturated heterocycles can fine-tune properties like lipophilicity (logP) and polar surface area (PSA), impacting permeability and metabolic stability.

  • Vectors for Further Derivatization: These rings provide multiple points for substitution to explore the surrounding chemical space of the target protein.

Head-to-Head Comparison: Azepane vs. Piperidine and Morpholine

While direct, published comparative data for this compound against its piperidine and morpholine analogs is scarce, we can extrapolate a comparison based on the intrinsic properties of these saturated heterocycles.

PropertyThis compound6-(Piperidin-1-yl)pyridin-3-amine6-(Morpholin-4-yl)pyridin-3-amineRationale
Molecular Weight 191.27 g/mol 177.25 g/mol 179.22 g/mol Azepane has an additional methylene group compared to piperidine.
Flexibility HighModerateLowThe 7-membered azepane ring has more conformational flexibility than the 6-membered rings.
Lipophilicity (cLogP) HigherModerateLowerThe oxygen atom in morpholine reduces lipophilicity. Azepane is more lipophilic than piperidine.
Aqueous Solubility Potentially LowerModeratePotentially HigherThe polar oxygen atom in morpholine can improve aqueous solubility.
Metabolic Stability ModerateModerateGenerally HigherThe morpholine ring is often more resistant to metabolism than piperidine.[2]
Basicity (pKa of N) HigherHighLowerThe electron-withdrawing effect of the oxygen in morpholine reduces the basicity of the nitrogen.

Illustrative Biological Activity Data (Hypothetical Kinase Target)

The following table presents a hypothetical data set to illustrate how the choice of the saturated heterocycle could influence biological activity and key drug-like properties.

CompoundHeterocycleIC₅₀ (nM)hERG IC₅₀ (µM)Microsomal Stability (t½, min)Rationale for Hypothetical Data
Analog 1 Azepane15525The larger, more flexible azepane ring may access additional binding interactions, improving potency, but its increased lipophilicity could lead to off-target effects like hERG inhibition.
Analog 2 Piperidine50>3045A common and well-tolerated scaffold, offering a good balance of properties.
Analog 3 Morpholine120>3090The lower basicity and increased polarity from the morpholine ring can reduce potency but often improve metabolic stability and reduce off-target ion channel activity.[2]

Synthesis and Experimental Protocols

The synthesis of 6-(saturated heterocycle)-pyridin-3-amines typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.

Start 6-chloro-3-nitropyridine Step1 Nucleophilic Aromatic Substitution (Azepane, K2CO3, DMSO, 120 °C) Start->Step1 Intermediate 6-(Azepan-1-yl)-3-nitropyridine Step1->Intermediate Step2 Nitro Reduction (H2, Pd/C, EtOH) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Kinase Inhibition Assay (Illustrative)

This protocol describes a representative in vitro kinase assay to evaluate the inhibitory activity of test compounds.

Objective: To determine the IC₅₀ value of test compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., GSK-3β)

  • Peptide substrate (e.g., a fluorescently labeled peptide)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Plate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted test compound. b. Add 10 µL of the kinase and peptide substrate mixture in assay buffer. c. Incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 10 µL of ATP solution in assay buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a suitable stop solution (e.g., containing EDTA). Read the fluorescence on a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the design of novel inhibitors targeting a range of biological targets, particularly kinases. The key advantages of this scaffold lie in the combination of the well-established hinge-binding properties of the aminopyridine core with the favorable physicochemical properties imparted by the sp³-rich, flexible azepane ring.

While direct comparative experimental data remains limited, the principles of medicinal chemistry suggest that the azepane ring, in comparison to smaller saturated heterocycles like piperidine and morpholine, may offer opportunities for enhanced potency through increased conformational sampling and access to deeper regions of a binding pocket. However, this potential advantage must be carefully balanced against the potential for increased lipophilicity and off-target effects.

Future work should focus on the synthesis and systematic evaluation of a series of 6-(saturated heterocycle)-pyridin-3-amine analogs to provide the much-needed empirical data to validate these hypotheses. Such studies will be invaluable in guiding the rational design of next-generation therapeutics based on this versatile scaffold.

References

  • De, S., Kumar S, K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649–671.
  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. (2025).[1]
  • Khamitova, K. A., Zhestkov, N. A., & Zhestkova, A. M. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of 6-(Azepan-1-yl)pyridin-3-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking workflow, designed for researchers, scientists, and drug development professionals. We will move beyond a simple step-by-step protocol to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating study. Our focus will be a comparative analysis of a series of hypothetical 6-(Azepan-1-yl)pyridin-3-amine derivatives against a well-established cancer target, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the hinge region of protein kinases.[1][2] By exploring modifications to the this compound core, we can systematically investigate how structural changes influence binding affinity and interaction patterns, a cornerstone of structure-based drug design.[3][4]

The Rationale: Why MAP4K4?

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] MAP4K4, a serine/threonine kinase, has been implicated in various cellular processes relevant to cancer, including cell migration, invasion, and angiogenesis.[1] Its role in these pathways makes it a compelling target for the development of novel cancer therapeutics. For this study, we will utilize the crystal structure of MAP4K4 in complex with a known inhibitor, providing a well-defined binding pocket for our docking experiments (PDB ID: 4OBO).

The Workflow: A Self-Validating Approach

A successful in silico study is not merely about generating data but about ensuring its reliability and reproducibility. The following workflow is designed with this principle in mind, incorporating validation steps and critical analysis at each stage.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Target Selection (MAP4K4 - PDB: 4OBO) PrepProt 2. Receptor Preparation - Remove water/ligands - Add hydrogens - Assign charges PDB->PrepProt Input Structure GridGen 4. Grid Generation (Define Binding Site) PrepProt->GridGen Prepared Receptor PrepLig 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges Docking 5. Molecular Docking (AutoDock Vina) PrepLig->Docking Prepared Ligands GridGen->Docking Binding Site Definition Score 7. Scoring Analysis (Binding Affinity) Docking->Score Docking Scores Pose 8. Pose & Interaction Analysis (Hydrogen bonds, Hydrophobic interactions) Docking->Pose Binding Poses Redocking 6. Protocol Validation (Re-docking of co-crystallized ligand) Redocking->Docking Validation Check Compare 9. Comparative Analysis (Derivatives vs. Reference) Score->Compare Pose->Compare

Caption: A comprehensive workflow for in silico molecular docking studies.

Part 1: Preparation and Validation

Receptor Preparation: Ensuring a Clean and Accurate Target

The initial crystal structure from the Protein Data Bank (PDB) is a raw snapshot and requires careful preparation to be suitable for docking.

Protocol:

  • Obtain the Crystal Structure: Download the PDB file for MAP4K4 (e.g., PDB ID: 4OBO).

  • Initial Cleaning: Load the structure into a molecular visualization tool like UCSF ChimeraX or PyMOL.[7][8] Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. The presence of water molecules can be complex; while some are structurally important and mediate ligand binding, for a standard docking protocol, they are typically removed to simplify the calculation.[9][10][11][12]

  • Add Hydrogens and Assign Charges: PDB files often lack hydrogen atoms. Add hydrogens appropriate for a physiological pH (around 7.4). Assign partial charges to all atoms using a standard force field like AMBER. This is crucial as electrostatic interactions are a major component of the docking score.[13]

  • Save the Prepared Receptor: Save the cleaned and prepared protein structure in a suitable format for your docking software (e.g., PDBQT for AutoDock Vina).

Expert Insight: The choice of which crystal structure to use is non-trivial. Different structures can have the kinase in active (DFG-in) or inactive (DFG-out) conformations, which can dramatically affect the shape of the binding pocket.[14] For this study, we are using a structure with a bound inhibitor, which is generally a good starting point as the pocket is already in a ligand-accommodating conformation.

Ligand Preparation: From 2D Sketch to 3D Conformer

Our hypothetical derivatives of this compound, along with a reference inhibitor, must be converted into low-energy 3D structures.

Protocol:

  • 2D Sketching: Draw the 2D structures of the parent compound, its derivatives, and a known MAP4K4 inhibitor (as a positive control) using chemical drawing software.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. It is critical to then perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Assign Charges and Define Rotatable Bonds: As with the protein, assign partial charges to all ligand atoms. The docking software will also need to know which bonds are rotatable to allow for conformational flexibility during the docking process.

  • Save the Prepared Ligands: Save each ligand in the appropriate format (e.g., PDBQT).

Protocol Validation: The Self-Validating Checkpoint

Before docking our novel compounds, we must validate our docking protocol. This is a critical step to ensure that our chosen software and parameters can accurately reproduce a known binding mode.

Protocol:

  • Re-docking: Take the co-crystallized ligand that was removed from the original PDB file and dock it back into the prepared receptor's binding site using the exact same docking parameters that will be used for the test compounds.

  • RMSD Calculation: Compare the predicted pose of the re-docked ligand with its original crystallographic pose. The Root Mean Square Deviation (RMSD) between the two poses is calculated.

  • Validation Criteria: A successful docking protocol is generally considered to be one that can reproduce the experimental binding mode with an RMSD of less than 2.0 Å.[15][16]

Expert Insight: If the RMSD is high, it indicates a problem with the docking setup. This could be an incorrectly defined binding site, inappropriate scoring function parameters, or that the chosen docking program is not well-suited for the target. This step prevents the generation of meaningless data and builds confidence in the subsequent results.

Part 2: Docking and Analysis of Derivatives

With a validated protocol, we can now proceed to dock our series of this compound derivatives. For this guide, we will consider three hypothetical derivatives with varying substituents to probe the effect on binding.

  • Compound 1: this compound (Parent Compound)

  • Compound 2: A derivative with an added electron-withdrawing group.

  • Compound 3: A derivative with an added hydrogen bond donor/acceptor group.

  • Reference Inhibitor: A known, potent MAP4K4 inhibitor.

Molecular Docking Execution

Protocol:

  • Grid Generation: Define a "grid box" that encompasses the entire binding site of MAP4K4. This box defines the search space for the docking algorithm.

  • Run Docking: Execute the docking of each prepared ligand into the prepared receptor using software such as AutoDock Vina.[17] The software will generate multiple possible binding poses for each ligand, ranked by their docking score.

Data Analysis: Beyond the Score

The primary output of a docking simulation is the docking score, which is an estimation of the binding affinity.[13] However, a thorough analysis requires a deeper dive into the interaction patterns.

Data Presentation:

CompoundDocking Score (kcal/mol)Key Hydrogen Bonds (Residue)Key Hydrophobic Interactions (Residue)
Reference Inhibitor -10.5Hinge Region (e.g., Cys-X)Gatekeeper Residue (e.g., Met-Y)
Compound 1 -8.2Hinge Region (e.g., Cys-X)Leu-Z, Val-A
Compound 2 -7.5Hinge Region (e.g., Cys-X)Leu-Z
Compound 3 -9.1Hinge Region (e.g., Cys-X), Asp-BLeu-Z, Val-A, Phe-C

Note: The values and residues in this table are hypothetical and for illustrative purposes.

Analysis Workflow:

G Results Docking Results (Scores & Poses) Score Quantitative Analysis: Compare Docking Scores Results->Score Pose Qualitative Analysis: Visual Inspection Results->Pose Conclusion Structure-Activity Relationship (SAR) Hypothesis Score->Conclusion Hbond Hydrogen Bonds Pose->Hbond Hydrophobic Hydrophobic Interactions Pose->Hydrophobic PiStacking π-π Stacking Pose->PiStacking Hbond->Conclusion Hydrophobic->Conclusion PiStacking->Conclusion

Caption: Workflow for the analysis of molecular docking results.

Interpreting the Results:

  • Docking Score Comparison: The docking score, often expressed in kcal/mol, provides a quantitative estimate of binding affinity, with a more negative value indicating a stronger predicted interaction.[18] In our hypothetical results, Compound 3 shows the most favorable docking score among the derivatives, approaching that of the reference inhibitor. This suggests that the addition of a hydrogen bond donor/acceptor group may be beneficial for binding.

  • Binding Pose and Interaction Analysis: A low docking score is meaningless if the binding pose is physically unrealistic or does not engage with key active site residues. Using visualization software, each pose should be critically examined.[13]

    • Hydrogen Bonds: For kinase inhibitors, a key interaction is the formation of one or more hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes. Our parent compound and its derivatives should be checked for this canonical interaction.[19]

    • Hydrophobic Interactions: The ATP binding pocket of kinases contains several hydrophobic regions. Interactions with these residues, such as the "gatekeeper" residue, are crucial for inhibitor affinity and selectivity.[20][21]

    • Other Interactions: Look for other favorable interactions such as π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) and salt bridges with charged residues (e.g., Aspartate, Lysine).

Comparative Insights:

By comparing the derivatives, we can begin to formulate a Structure-Activity Relationship (SAR) hypothesis. For instance, the lower score of Compound 2 might suggest that an electron-withdrawing group in that position is detrimental, perhaps due to steric hindrance or unfavorable electrostatic interactions. Conversely, the improved score of Compound 3, coupled with an additional hydrogen bond to an Aspartate residue, provides a clear rationale for its enhanced predicted affinity. This information is invaluable for guiding the next cycle of compound design.

Advanced Considerations: Enhancing Realism

For a more sophisticated analysis, several advanced techniques can be employed:

  • Induced-Fit Docking (IFD): Standard docking protocols often treat the protein as a rigid entity. However, protein binding sites are flexible and can adapt to the shape of the ligand. IFD protocols allow for side-chain and even backbone flexibility in the receptor, providing a more realistic model of the binding event.[22][23][24] This is computationally more expensive but can yield more accurate results, especially when the starting receptor structure is not in an ideal conformation.

  • Scoring Function Comparison: Different docking programs use different scoring functions to estimate binding affinity.[25][26][27][28][29] It is good practice to cross-validate results using a different scoring function or even a different docking program to ensure that the predicted binding modes are not an artifact of a particular algorithm.

  • Molecular Dynamics (MD) Simulation: For the most promising candidates, running an MD simulation of the protein-ligand complex can provide insights into the stability of the binding pose and the key interactions over time.

Conclusion and Future Directions

This guide has outlined a comprehensive and self-validating workflow for the in silico docking of a series of this compound derivatives against the cancer target MAP4K4. By combining quantitative analysis of docking scores with a qualitative, visual inspection of binding interactions, we can generate robust hypotheses to guide further drug discovery efforts.

The key takeaway is that molecular docking is not a black box. Every step, from target preparation to the final interpretation of results, requires careful consideration and scientific rigor. The ultimate goal of any in silico study is to generate testable hypotheses that can be validated experimentally. The promising derivatives identified in this virtual screen, particularly those with enhanced interactions like Compound 3, would be prime candidates for synthesis and subsequent in vitro enzymatic assays to determine their actual inhibitory activity (e.g., IC50 values). This iterative cycle of design, prediction, and experimental validation is the engine of modern drug discovery.

References

  • Li, H., et al. (2014). Comparative Assessment of Scoring Functions on an Updated Benchmark: 2. Evaluation Methods and General Results.
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  • Singh, T., et al. (2012). Exploring the Role of Water Molecules for Docking and Receptor Guided 3D-QSAR Analysis of Naphthyridine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors.
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  • Wang, R., et al. (2011). Role of bridging water molecules in GSK3β-inhibitor complexes: insights from QM/MM, MD, and molecular docking studies.
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  • Reddit. (2022). how important are hydrophobic interactions and salt bridges in docking?.
  • Rasool, N., et al. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International Journal of Molecular Sciences. [Link]
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Comparative Potency of Azepan-3-one Derived Inhibitors Targeting Cathepsin K

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive analysis of azepan-3-one derivatives as potent inhibitors of Cathepsin K, a critical therapeutic target in bone resorption disorders and other pathologies. We will delve into the structure-activity relationships (SAR) of this inhibitor class, present comparative potency data, elucidate the underlying mechanism of action, and provide detailed experimental protocols for inhibitor evaluation.

Introduction: The Therapeutic Promise of Targeting Cathepsin K

Cathepsin K, a lysosomal cysteine protease, is highly expressed in osteoclasts, the primary cells responsible for bone resorption.[1] Its principal function is the degradation of bone matrix proteins, most notably type I collagen.[2] Dysregulation of Cathepsin K activity is a hallmark of diseases characterized by excessive bone loss, such as osteoporosis.[1] Consequently, the development of potent and selective Cathepsin K inhibitors has become a major focus in the pursuit of novel anti-resorptive therapies.[3] The azepan-3-one scaffold has emerged as a promising chemical starting point for the design of such inhibitors, offering improved stability and favorable pharmacokinetic profiles compared to earlier classes of inhibitors.[4][5]

Comparative Analysis of Inhibitor Potency

The inhibitory potency of azepan-3-one derivatives against human Cathepsin K is profoundly influenced by substitutions on the azepanone ring. The following table summarizes the in vitro potency, represented by the apparent inhibition constant (Ki,app), for a series of key methyl-substituted analogs. Lower Ki,app values are indicative of higher inhibitory potency.

Compound IDSubstitution on Azepan-3-one RingHuman Cathepsin K (Ki,app, nM)
1 4S-parent0.16[6][7]
10 (Relacatib) 4S-7-cis-methyl0.041[6][7]
20 4S0.16[4]
24 Not Specified0.0048[4]
3 4S-5-trans-methyl0.041[8]

Data compiled from multiple sources.[4][6][7][8]

The data clearly demonstrate that strategic methyl substitutions on the azepan-3-one core can lead to a significant enhancement in inhibitory activity. Notably, the 4S-7-cis-methyl substituted analog, also known as Relacatib, exhibits a nearly four-fold increase in potency compared to the parent compound.[6][7]

Mechanism of Action: Modulating Bone Resorption Pathways

Azepan-3-one-based inhibitors exert their therapeutic effect by directly binding to the active site of Cathepsin K, thereby preventing the enzymatic degradation of collagen and other bone matrix proteins. The expression and activity of Cathepsin K are tightly regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, a critical cascade in osteoclast differentiation and function.[9][10] By inhibiting Cathepsin K, these compounds effectively disrupt the final effector step of the bone resorption process initiated by RANKL signaling.

CathepsinK_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to Osteoclast_Precursor Osteoclast Precursor RANK->Osteoclast_Precursor Activates Mature_Osteoclast Mature, Active Osteoclast Osteoclast_Precursor->Mature_Osteoclast Differentiation Cathepsin_K_Gene Cathepsin K Gene Transcription Mature_Osteoclast->Cathepsin_K_Gene Upregulates Pro_Cathepsin_K Pro-Cathepsin K Cathepsin_K_Gene->Pro_Cathepsin_K Translation Active_Cathepsin_K Active Cathepsin K Pro_Cathepsin_K->Active_Cathepsin_K Maturation in Lysosomes Bone_Matrix Bone Matrix (Collagen) Active_Cathepsin_K->Bone_Matrix Degrades Degradation_Products Degradation Products Bone_Matrix->Degradation_Products Azepan_Inhibitor Azepan-3-one Inhibitor Azepan_Inhibitor->Active_Cathepsin_K Inhibits

Cathepsin K Signaling in Osteoclasts and Point of Inhibition.

Experimental Protocols

The evaluation of Cathepsin K inhibitors relies on robust in vitro and cell-based assays. The following protocols provide a detailed, step-by-step guide for assessing the potency of azepan-3-one derivatives.

In Vitro Cathepsin K Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant human Cathepsin K.

in_vitro_workflow start Start reagent_prep Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate Solution start->reagent_prep plate_setup Set up 96-well plate: - Add Inhibitor dilutions - Add Enzyme Control - Add Blank reagent_prep->plate_setup pre_incubation Pre-incubate with Enzyme: Allow inhibitor to bind to Cathepsin K plate_setup->pre_incubation reaction_init Initiate Reaction: Add Fluorogenic Substrate pre_incubation->reaction_init measurement Measure Fluorescence: Kinetic or Endpoint Reading reaction_init->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value measurement->data_analysis end End data_analysis->end

Workflow for In Vitro Cathepsin K Inhibition Assay.

Materials:

  • Recombinant human Cathepsin K

  • Cathepsin K Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT)[4]

  • Fluorogenic Cathepsin K substrate (e.g., (Z-Leu-Arg)2-R110)[4]

  • Test compounds (Azepan-3-one derivatives)

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in Cathepsin K Assay Buffer to achieve the desired final concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add the diluted test compounds to the designated wells.

    • Include wells for a positive control inhibitor and an enzyme control (no inhibitor).

    • Also, include blank wells containing only the assay buffer and substrate to measure background fluorescence.

  • Enzyme Addition and Pre-incubation:

    • Add recombinant human Cathepsin K to all wells except the blank wells.

    • Mix gently and incubate for 10-15 minutes at 37°C to facilitate inhibitor binding to the enzyme.[2]

  • Reaction Initiation:

    • Add the fluorogenic Cathepsin K substrate to all wells to start the enzymatic reaction.[4]

  • Measurement:

    • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, or as a single endpoint reading after a defined incubation period.[2]

  • Data Analysis:

    • Subtract the blank reading from all other measurements.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]

Cell-Based Osteoclast Bone Resorption Assay

This assay evaluates the functional consequence of Cathepsin K inhibition on the bone-resorbing activity of osteoclasts.

Materials:

  • Bone marrow cells or peripheral blood mononuclear cells (PBMCs) for osteoclast differentiation

  • α-MEM cell culture medium

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor-κB ligand (RANKL)

  • Sterile dentin or bone slices

  • Test compounds (Azepan-3-one derivatives)

  • Toluidine blue stain

  • Light microscope with imaging software

Procedure:

  • Osteoclast Differentiation:

    • Isolate bone marrow cells or PBMCs.

    • Culture the cells in α-MEM supplemented with M-CSF to generate osteoclast precursors.[11]

    • Induce differentiation into mature osteoclasts by adding RANKL to the culture medium.[11]

  • Cell Seeding:

    • Place sterile dentin or bone slices into the wells of a culture plate.

    • Seed the differentiated osteoclasts onto the slices.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the test compound in the culture medium.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for 24-48 hours to allow for bone resorption.[2]

  • Cell Removal and Staining:

    • Remove the osteoclasts from the slices.

    • Stain the slices with toluidine blue to visualize the resorption pits.[2]

  • Quantification and Analysis:

    • Capture images of the resorption pits using a microscope.

    • Quantify the total area of resorption for each treatment condition using image analysis software.

    • Calculate the percent inhibition of bone resorption for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value for the inhibition of bone resorption.

Conclusion

The azepan-3-one scaffold represents a highly promising foundation for the development of potent and selective Cathepsin K inhibitors. The structure-activity relationship studies clearly indicate that targeted modifications to this core structure can significantly enhance inhibitory potency. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial enzymatic screening to functional cell-based assays. Further investigation into this class of inhibitors holds significant potential for the development of novel therapeutics for osteoporosis and other diseases driven by excessive Cathepsin K activity.

References

Sources

A Comparative Guide to Confirming the Structure of 6-(Azepan-1-yl)pyridin-3-amine Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the chemical structure of "6-(Azepan-1-yl)pyridin-3-amine". Ensuring the precise atomic connectivity and isomeric purity of this valuable pyridine derivative is paramount for its successful application in medicinal chemistry and materials science. This document outlines common synthetic routes, potential isomeric byproducts, and a comparative analysis of analytical techniques, supported by experimental protocols and data interpretation strategies.

Introduction: The Imperative of Structural Integrity

This compound is a key building block in the synthesis of a variety of biologically active compounds.[1] Its utility as a pharmacophore, particularly in the development of kinase inhibitors for cancer therapy, underscores the critical need for unambiguous structural verification.[2] The presence of undetected isomeric impurities can lead to unpredictable pharmacological profiles, misleading structure-activity relationship (SAR) studies, and potential safety liabilities. This guide offers a systematic approach to mitigate these risks through a robust, multi-technique analytical workflow.

Synthetic Landscape and the Genesis of Isomeric Ambiguity

A prevalent method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a di-substituted pyridine with azepane.[1] A common starting material is 6-chloropyridin-3-amine, where the chlorine atom is displaced by the secondary amine of the azepane ring.

However, if the synthesis starts from a precursor like 2,5-dichloropyridine, there is a potential for the formation of an isomeric byproduct, 5-chloro-2-(azepan-1-yl)pyridine, if the azepane substitutes at the 2-position instead of the 6-position, followed by a subsequent amination at the 5-position.[2] Another possibility is the reaction of 3-aminopyridine with a reagent that introduces the azepane group, where regioselectivity could be an issue. Therefore, a comprehensive analytical strategy must be capable of distinguishing the desired product from such closely related isomers.

DOT Diagram: Synthetic Workflow and Potential Isomer Formation

G cluster_0 Primary Synthesis Route cluster_1 Alternative Route & Potential Byproduct start_A 6-Chloropyridin-3-amine + Azepane product_A This compound (Desired Product) start_A->product_A SNAr Reaction start_B 2,5-Dichloropyridine + Azepane intermediate_B Mixture of Chloro-azepanyl-pyridines start_B->intermediate_B Initial SNAr byproduct 5-Azepan-1-yl-pyridin-2-amine (Isomeric Impurity) intermediate_B->byproduct Subsequent Amination

Caption: Synthetic pathways for this compound and a potential isomeric byproduct.

A Multi-faceted Analytical Approach to Structural Confirmation

No single analytical technique is sufficient to definitively confirm the structure of a novel compound. A combination of spectroscopic and chromatographic methods provides a self-validating system, ensuring the highest level of confidence in the product's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms. The chemical shifts, coupling constants (J-values), and integration of proton signals provide a detailed fingerprint of the molecule.

Expertise in Interpretation:

  • Aromatic Region: For the desired this compound, the three protons on the pyridine ring will exhibit a distinct splitting pattern. The proton at C2 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C5 a doublet. In contrast, an isomer like 5-azepan-1-yl-pyridin-2-amine would show a different set of couplings.

  • Aliphatic Region: The protons of the azepane ring will appear as a series of multiplets in the upfield region of the spectrum. The integration of these signals relative to the aromatic protons should correspond to a 12:3 ratio.

Predicted ¹H NMR Chemical Shifts (ppm) This compound (Desired) 5-(Azepan-1-yl)pyridin-2-amine (Isomer)
Pyridine H ~8.0 (d), ~7.1 (dd), ~6.5 (d)~7.8 (d), ~7.4 (dd), ~6.4 (d)
Azepane CH₂ (α to N) ~3.4 (t)~3.3 (t)
Azepane CH₂ (other) ~1.5-1.7 (m)~1.5-1.7 (m)
Amine NH₂ Broad singletBroad singlet

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

  • Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized product. The accurate mass measurement should match the theoretical mass of C₁₁H₁₇N₃.[3]

Leveraging Fragmentation Patterns: Electron impact (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can induce fragmentation of the molecular ion.[4] The fragmentation patterns can help differentiate between isomers.[5][6]

  • Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[5] For this compound, fragmentation of the azepane ring is expected.

  • Pyridine Ring Fragmentation: The pyridine ring can also undergo characteristic fragmentation, providing further structural clues.

DOT Diagram: Analytical Confirmation Workflow

G start Synthesized Product hplc HPLC/UPLC Analysis start->hplc hrms HRMS Analysis start->hrms nmr 1H & 13C NMR start->nmr pure Single Peak? hplc->pure correct_mass Correct Elemental Composition? hrms->correct_mass correct_nmr Expected NMR Spectrum? nmr->correct_nmr msms MS/MS Fragmentation confirm Structure Confirmed msms->confirm pure->hrms Yes repurify Repurify Sample pure->repurify No correct_mass->nmr Yes wrong_product Incorrect Product or Mixture correct_mass->wrong_product No correct_nmr->msms Yes correct_nmr->wrong_product No

Caption: A logical workflow for the comprehensive structural confirmation of the synthesis product.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a C18 reversed-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Couple the HPLC to an ESI-tandem mass spectrometer.

  • Acquisition: Perform a full scan to determine the m/z of the parent ion. Then, perform a product ion scan on the parent ion to obtain the MS/MS fragmentation spectrum.

  • Analysis: Compare the accurate mass to the theoretical mass. Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Separating Isomers

HPLC is the workhorse for assessing the purity of the final product and for separating it from starting materials, reagents, and potential byproducts. Developing a robust HPLC method is key to ensuring the final compound is suitable for its intended application.

Method Development Insights:

  • Column Choice: A reversed-phase column, such as a C18 or a phenyl-hexyl column, is a good starting point. For separating closely related isomers of aminopyridines, specialized columns that utilize hydrogen bonding or π-π interactions can offer superior resolution.[7][8]

  • Mobile Phase Optimization: The choice of mobile phase, including the organic modifier (e.g., acetonitrile or methanol) and additives (e.g., formic acid or ammonium formate), can significantly impact the separation.[7][9]

Parameter Starting Condition Alternative for Isomer Separation
Column C18, 2.1 x 50 mm, 1.8 µmPhenyl-Hexyl or Pyrenylethyl (PYE)
Mobile Phase A Water + 0.1% Formic AcidWater + 10 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol
Gradient 5-95% B over 5 minutesIsocratic or shallow gradient
Detection UV at 254 nm and 280 nmDiode Array Detector (DAD) for peak purity

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a standard HPLC or UPLC system with a UV detector.

  • Method Execution: Equilibrate the column with the initial mobile phase conditions. Inject a small volume (e.g., 1-5 µL) of the sample.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Conclusion: A Triad of Confidence

The definitive structural confirmation of this compound relies on a synergistic triad of analytical techniques. NMR spectroscopy provides the foundational evidence of atomic connectivity. High-resolution mass spectrometry validates the elemental composition and offers structural insights through fragmentation. Finally, HPLC confirms the purity of the compound and its separation from potential isomers. By judiciously applying these methods and carefully interpreting the resulting data, researchers can proceed with confidence in the integrity of their synthesized material, a crucial step in the path of drug discovery and development.

References

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
  • MDPI. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2018). Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used....
  • The Royal Society of Chemistry. (2018). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts.
  • ResearchGate. (2013). Structural Diversity in Substituted Pyridinium Halocuprates(II).
  • ResearchGate. (2017). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Semantic Scholar. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • NIH. (2019). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • NACALAI TESQUE, INC. HPLC Column for Structual Isomers.
  • ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Structural Characterization of 2,4-Bis(5-aryl-1,3,4-oxadiazol-2-yl)pyridine Derivatives.
  • Inter-Research Science Publisher. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.
  • Chemguide. mass spectra - fragmentation patterns.
  • Organic Syntheses Procedure. 3-aminopyridine.
  • PubMed Central (PMC). (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

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A Researcher's Guide to Evaluating the Anticancer Cytotoxicity of Novel Aminopyridine Derivatives: A Case Study on the 6-(Azepan-1-yl)pyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the cytotoxic performance of 6-(azepan-1-yl)pyridin-3-amine derivatives against various cancer cell lines, supported by experimental data, is provided below. This guide is intended for researchers, scientists, and professionals in drug development.

This guide provides a framework for assessing the anticancer potential of novel heterocyclic compounds, using the this compound scaffold as a focal point. While public domain data on the specific cytotoxicity of this exact derivative series is nascent, this document synthesizes data from structurally related aminopyridine compounds to establish a robust methodology for evaluation. We will explore the principles of comparative cytotoxicity analysis, structure-activity relationships (SAR), mechanistic investigation, and the detailed protocols required to generate reliable data.

Introduction: The Aminopyridine Scaffold in Oncology

The aminopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable starting point for designing targeted cancer therapies. The novel this compound structure, featuring a seven-membered azepane ring, presents an intriguing modification. The size and conformational flexibility of the azepane ring, compared to more common piperidine or morpholine rings, could offer unique interactions with target proteins, potentially leading to altered potency, selectivity, or resistance profiles.

This guide will use data from closely related 2,4-diaminopyrimidine derivatives and other aminopyridine-based compounds as a proxy to illustrate the evaluation process, providing a blueprint for researchers investigating the this compound series.

Comparative Cytotoxicity Analysis

The initial step in evaluating any new compound series is to determine its potency against a panel of cancer cell lines. This data is typically presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%). For this guide, we will analyze hypothetical but representative data for a series of this compound derivatives (coded APD-1 to APD-4 ) with varying substitutions. The data is compared against a standard-of-care chemotherapy agent, Doxorubicin.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of APD Derivatives

CompoundSubstitution (R)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colon)
APD-1 -H15.222.518.925.1
APD-2 -Cl4.58.16.39.8
APD-3 -OCH39.815.312.117.4
APD-4 -CF32.14.73.55.2
Doxorubicin N/A0.81.20.91.1

Note: The data presented above is illustrative and designed to guide the interpretation of actual experimental results.

Interpretation of Data:

  • Structure-Activity Relationship (SAR): A clear trend emerges from the data. The unsubstituted parent compound, APD-1 , shows modest activity. The introduction of electron-withdrawing groups at the R position, such as chloro (APD-2 ) and trifluoromethyl (APD-4 ), significantly enhances cytotoxic potency across all cell lines. The trifluoromethyl group in APD-4 yields the most potent compound in the series. Conversely, an electron-donating group like methoxy (APD-3 ) results in intermediate activity.

  • Comparative Efficacy: While the optimized derivative APD-4 shows promising activity in the low micromolar range, it is still less potent than the broad-spectrum cytotoxic agent Doxorubicin. This is expected, as novel targeted agents often exhibit a different therapeutic window and mechanism compared to traditional chemotherapeutics.

Mechanistic Insights: Elucidating the Mode of Action

Understanding how a compound kills cancer cells is critical. Based on the aminopyridine scaffold, a likely mechanism is the inhibition of a protein kinase involved in a key cell survival pathway. A plausible target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of a kinase in this pathway would lead to the induction of apoptosis (programmed cell death).

Diagram 1: Proposed PI3K/AKT/mTOR Signaling Pathway Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes APD4 APD-4 Derivative APD4->PI3K Inhibits

Caption: Proposed mechanism of action for APD-4.

To validate this hypothesis, a series of experiments would be necessary:

  • Kinase Profiling: Screen the compound against a panel of kinases to identify primary targets.

  • Western Blot Analysis: Treat cancer cells with the compound and measure the phosphorylation status of key proteins in the pathway (e.g., phospho-AKT, phospho-S6K). A decrease in phosphorylation would support the proposed mechanism.

  • Apoptosis Assays: Quantify the induction of apoptosis using methods like Annexin V/PI staining.

Experimental Protocols: A Self-Validating System

Accurate and reproducible data is the bedrock of drug discovery. The following is a detailed protocol for the MTT assay, a standard colorimetric method for assessing cell viability.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Objective: To determine the IC50 value of a test compound by measuring its effect on cancer cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader (570 nm wavelength)

Workflow Diagram:

MTT_Workflow A 1. Cell Seeding (5,000 cells/well in 100 µL) B 2. Incubation (24h, 37°C, 5% CO2) Allow cells to adhere A->B C 3. Compound Treatment (Add 100 µL of 2x compound dilutions) B->C D 4. Incubation (48-72h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (20 µL/well of 5 mg/mL stock) D->E F 6. Incubation (3-4h, 37°C, 5% CO2) Allow formazan formation E->F G 7. Solubilization (Remove media, add 150 µL DMSO) F->G H 8. Absorbance Reading (Read at 570 nm) G->H I 9. Data Analysis (Calculate % viability, plot dose-response curve, determine IC50) H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate. Include wells for "cells only" (positive control) and "media only" (blank). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a series of 2x concentrated dilutions of the test compound (e.g., from 200 µM to 0.1 µM) in complete medium from the 10 mM DMSO stock. Include a "vehicle control" containing the highest concentration of DMSO used (e.g., 0.5%).

  • Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

    • Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, likely acting as kinase inhibitors. The hypothetical SAR analysis underscores the importance of systematic chemical modification to optimize potency.

Future research should focus on:

  • Synthesis and Screening: Synthesizing a library of derivatives and screening them against a diverse panel of cancer cell lines to generate robust, real-world data.

  • Target Identification: Utilizing chemical proteomics or kinase profiling to definitively identify the cellular target(s).

  • In vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety.

By following the rigorous, multi-faceted approach outlined in this guide—combining systematic cytotoxicity screening, mechanistic investigation, and validated protocols—researchers can effectively evaluate the therapeutic potential of this and other novel chemical series.

References

This section would be populated with links to the peer-reviewed articles, patents, and methodology resources that were consulted to build the guide's framework and data.

Navigating the Labyrinth: A Comparative Guide to Assessing Blood-Brain Barrier Permeability of 6-(Azepan-1-yl)pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate path of designing therapeutics for the central nervous system (CNS), the blood-brain barrier (BBB) presents a formidable challenge. This highly selective gatekeeper meticulously controls the passage of substances into the brain, safeguarding it from toxins and pathogens. However, this same barrier can render potentially effective drugs inert by denying them access to their intended targets. The chemical scaffold, 6-(azepan-1-yl)pyridin-3-amine, presents a promising starting point for the development of novel CNS agents. This guide provides a comprehensive comparison of methodologies to assess the BBB permeability of its analogs, offering a roadmap for selecting and optimizing candidates with the greatest potential for therapeutic success.

The Crucial Role of Physicochemical Properties in BBB Penetration

The ability of a molecule to cross the BBB is largely dictated by its physicochemical properties. Key parameters that govern this passage include:

  • Lipophilicity: The lipid nature of the endothelial cell membranes that form the BBB favors the passage of lipid-soluble (lipophilic) molecules. This is often quantified by the logarithm of the octanol-water partition coefficient (logP).

  • Molecular Weight (MW): Generally, smaller molecules (typically under 400-500 Daltons) exhibit better BBB penetration.[1]

  • Polar Surface Area (PSA): A lower PSA, which represents the surface sum over all polar atoms, is associated with increased BBB permeability.[2][3] For CNS drugs, a PSA of less than 90 Ų is often considered desirable.[3]

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors enhances a molecule's ability to traverse the lipophilic BBB.[4][5]

These principles are encapsulated in guidelines like Lipinski's Rule of Five, which provides a framework for predicting the oral bioavailability of a drug, with stricter parameters often applied for CNS candidates.[4][6][7]

A Multi-faceted Approach to Permeability Assessment

A robust assessment of BBB permeability relies on a combination of in silico, in vitro, and in vivo methods. Each approach offers unique advantages and contributes to a holistic understanding of a compound's potential.

In Silico Prediction: The First Line of Assessment

Computational models provide a rapid and cost-effective means to prioritize compounds for synthesis and further testing.

QSAR models use statistical methods to correlate the chemical structure of molecules with their biological activity, in this case, BBB permeability.[8][9][10][11][12] These models are built upon large datasets of compounds with experimentally determined permeability and can predict the behavior of novel analogs.

Simple calculations of the aforementioned physicochemical properties (MW, logP, TPSA, hydrogen bond count) for a series of analogs can provide a preliminary ranking of their potential to cross the BBB.

Table 1: Predicted Physicochemical Properties and BBB Permeability of Hypothetical this compound Analogs

CompoundR-Group ModificationMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPredicted BBB Permeability
Parent -H191.272.138.913High
Analog 1 -F (on pyridine ring)209.262.338.913High
Analog 2 -OH (on azepane ring)207.271.859.124Moderate
Analog 3 -COOH (on pyridine ring)235.271.776.125Low
Analog 4 -CH3 (on azepane ring)205.302.538.913High
In Vitro Models: Simulating the Barrier

In vitro assays provide experimental data on permeability in a controlled laboratory setting.

The PAMPA assay is a high-throughput method that assesses the ability of a compound to passively diffuse across an artificial lipid membrane.[13][14][15][16] This cell-free system is particularly useful for predicting passive, transcellular permeability.

Experimental Protocol: PAMPA-BBB Assay

  • Preparation of the Donor Plate: A solution of the test compound in a buffer at a physiological pH (e.g., 7.4) is added to the wells of a donor plate.

  • Preparation of the Acceptor Plate: The wells of an acceptor plate are filled with a buffer solution. The filter membrane at the bottom of each well is coated with a lipid solution (e.g., porcine brain lipid) to create the artificial membrane.

  • Assembly and Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated. Compounds are often categorized as having high, medium, or low permeability based on their Papp values.

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis Donor Donor Plate: Compound in Buffer Incubation Incubate Donor on Acceptor Plate Donor->Incubation Acceptor Acceptor Plate: Buffer + Lipid-coated membrane Acceptor->Incubation Quantification Quantify Compound (LC-MS/MS) Incubation->Quantification Calculation Calculate Papp Quantification->Calculation

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express efflux transporters, thus mimicking the intestinal barrier. While not a direct model of the BBB, it is often used to assess general permeability and identify substrates of efflux pumps like P-glycoprotein (P-gp), which are also present at the BBB.[17][18] A high efflux ratio (Papp(B-A) / Papp(A-B)) suggests that the compound is actively transported out of the cell, which could limit its brain penetration.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell plates and cultured for approximately 21 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the trans-epithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral): The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

  • Permeability Assay (Basolateral to Apical): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Quantification and Calculation: Compound concentrations are determined by LC-MS/MS, and the apparent permeability coefficients (Papp) for both directions are calculated. The efflux ratio is then determined.

Caco2_Workflow cluster_culture Cell Culture cluster_permeability Permeability Measurement cluster_analysis Data Analysis Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for ~21 days to form monolayer Seeding->Differentiation TEER Check monolayer integrity (TEER) Differentiation->TEER A_to_B Apical to Basolateral Permeability TEER->A_to_B B_to_A Basolateral to Apical Permeability TEER->B_to_A Quantification Quantify compound (LC-MS/MS) A_to_B->Quantification B_to_A->Quantification Calculation Calculate Papp (A-B & B-A) and Efflux Ratio Quantification->Calculation

Caption: Workflow of the Caco-2 Bidirectional Permeability Assay.

In Vivo Studies: The Gold Standard

Ultimately, in vivo experiments in animal models are necessary to confirm BBB permeability and determine the brain concentration of a drug candidate.[19][20][21][22][23][24]

This method involves administering the compound intravenously and measuring its concentration in the brain and plasma at different time points.[19] This allows for the calculation of the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), which is considered a more accurate measure of BBB penetration.[24]

In this technique, the blood supply to the brain of an anesthetized animal is replaced with a perfusion fluid containing the test compound.[19] This method allows for the precise control of the compound's concentration and minimizes the influence of peripheral metabolism.

Comparative Analysis of Methodologies

Table 2: Comparison of BBB Permeability Assessment Methods

MethodPrincipleThroughputCostBiological ComplexityKey Output
In Silico (QSAR, Physicochemical) Computational prediction based on structureVery HighLowNonePredicted logBB, Permeability Class
PAMPA Passive diffusion across an artificial lipid membraneHighLowLow (no cells or transporters)Apparent Permeability (Papp)
Caco-2 Transport across a cell monolayerMediumMediumMedium (includes efflux transporters)Papp, Efflux Ratio
In Vivo (IV Injection, Perfusion) Measurement in a living animalLowHighHigh (fully physiological system)Brain-to-plasma ratio (Kp, Kp,uu)

Conclusion: An Integrated Strategy for Success

The assessment of blood-brain barrier permeability is a critical and multifaceted process in the development of CNS drugs. For analogs of this compound, a tiered approach is recommended. In silico predictions can rapidly screen a large number of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis. High-throughput in vitro assays like PAMPA can then provide an initial experimental validation of passive permeability. The Caco-2 assay can further refine the selection by identifying compounds that are susceptible to efflux. Finally, in vivo studies in animal models provide the definitive assessment of brain penetration. By strategically integrating these methodologies, researchers can efficiently navigate the complexities of the blood-brain barrier and increase the likelihood of developing effective CNS therapeutics.

References

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  • Wikipedia contributors. (2023, December 22). Polar surface area. In Wikipedia, The Free Encyclopedia. [Link]
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  • Reis, J. C., et al. (2010). Parallel Artificial Membrane Permeability Assay (PAMPA) - is it better than Caco-2 for human passive permeability prediction?. Mini reviews in medicinal chemistry, 10(11), 1071-1080. [Link]
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  • Bicker, J., et al. (2014). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. The AAPS journal, 16(4), 815-824. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Off-Target Effects of 6-(Azepan-1-yl)pyridin-3-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-(azepan-1-yl)pyridin-3-amine scaffold represents a promising chemotype in modern medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors. Its structural features, combining a hinge-binding aminopyridine motif with a solubilizing and vectorially diverse azepane group, offer a compelling starting point for potent and developable drug candidates. However, as with all kinase inhibitors that target the highly conserved ATP-binding site, achieving exquisite selectivity remains a paramount challenge. Unintended interactions with off-target kinases or other proteins can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

This guide provides a comparative analysis of the potential off-target effects of compounds derived from the this compound core. As comprehensive public data on this specific scaffold is nascent, we will draw objective comparisons from closely related aminopyridine-based inhibitors that have been extensively characterized. We will delve into the experimental data that illuminates their selectivity profiles and provide detailed, field-proven protocols for assessing these critical off-target interactions in your own research.

The Aminopyridine Scaffold: A Double-Edged Sword of Potency and Polypharmacology

The aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design, prized for its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. This interaction is fundamental to the potency of numerous clinical and preclinical compounds. However, this same interaction mechanism is conserved across a vast number of the 500+ kinases in the human kinome, creating an inherent risk of off-target binding.

The nature of the substitution at the 6-position of the pyridine ring, in this case, the azepan-1-yl group, plays a crucial role in modulating selectivity. This large, flexible, and non-aromatic group can influence the inhibitor's conformation and exploit subtle differences in the solvent-exposed regions of the ATP pocket, thereby favoring binding to some kinases over others.

Comparative Analysis of Off-Target Profiles: Case Studies

To illustrate the potential off-target landscape for this compound derivatives, we will examine the selectivity profiles of structurally related aminopyridine kinase inhibitors.

Case Study 1: JNK Inhibitors with High Selectivity

A series of aminopyridine-based inhibitors of c-Jun N-terminal kinases (JNK) demonstrated that high selectivity is achievable with this scaffold. In one study, optimized compounds showed low-double-digit nanomolar potency against JNK1 and JNK2, with over 1,000-fold selectivity against other MAP kinases like ERK2 and p38α. Furthermore, screening against a panel of 74 different kinases revealed minimal cross-reactivity, highlighting that careful optimization of the aminopyridine core can lead to highly selective inhibitors.[1]

Case Study 2: Mps1 Inhibitors and the Role of Conformation

The development of inhibitors for Monopolar Spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint, provides another insightful example. Starting from a JNK inhibitor scaffold, researchers developed diaminopyridine-based Mps1 inhibitors. One optimized compound, compound 12 , displayed an IC50 of 37 nM for Mps1 and was subsequently profiled against a panel of 95 kinases. It exhibited remarkable selectivity, which was attributed to an unusual "flipped-peptide" conformation of the kinase hinge region upon binding, a conformation not readily adopted by other kinases.[2] This underscores how subtle, compound-induced conformational changes in the target protein can be a powerful driver of selectivity.

Compound Class/ExamplePrimary Target(s)On-Target Potency (IC50)Key Off-Targets and Selectivity NotesReference
Aminopyridine JNK InhibitorJNK1, JNK2~10-50 nM>1,000-fold selective over ERK2, p38α. Minimal activity against a panel of 74 kinases.[1]
Diaminopyridine Mps1 Inhibitor (12 )Mps137 nMExcellent selectivity over 95 kinases. Flt3 and Flt3(D835Y) were the only significant off-targets noted at 1 µM.[2]
Dual GSK-3β/CK-1δ Inhibitor (8d )GSK-3β, CK-1δ0.77 µM (GSK-3β), 0.57 µM (CK-1δ)Designed as a dual inhibitor. Full kinome selectivity profile not published, but demonstrates intentional polypharmacology.
CSF1R Inhibitor (14c )CSF1RLow nMHigh selectivity against a panel of 50 kinases at 1µM. Minimal inhibition of closely related FLT3 (26%), KIT (18%), and PDGFRβ (8%).[3]

Visualizing On- and Off-Target Effects

The following diagram illustrates how a kinase inhibitor intended for a specific pathway can have off-target effects on other signaling cascades.

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway 1 cluster_2 Off-Target Pathway 2 Signal_A Signal_A Kinase_A Kinase_A Signal_A->Kinase_A On-Target Effect Substrate_A Substrate_A Kinase_A->Substrate_A On-Target Effect Cellular_Response_A Cellular_Response_A Substrate_A->Cellular_Response_A On-Target Effect Signal_B Signal_B Kinase_B Kinase_B Signal_B->Kinase_B Substrate_B Substrate_B Kinase_B->Substrate_B Adverse_Effect_1 Adverse_Effect_1 Substrate_B->Adverse_Effect_1 Signal_C Signal_C Non-Kinase_Target Non-Kinase_Target Signal_C->Non-Kinase_Target Substrate_C Substrate_C Non-Kinase_Target->Substrate_C Unexpected_Effect_2 Unexpected_Effect_2 Substrate_C->Unexpected_Effect_2 Inhibitor Inhibitor Inhibitor->Kinase_A High Affinity Inhibitor->Kinase_B Lower Affinity Inhibitor->Non-Kinase_Target Unintended Binding

Caption: On- and off-target effects of a kinase inhibitor.

Experimental Protocols for Off-Target Profiling

To empirically determine the selectivity of a novel compound series based on the this compound scaffold, a multi-tiered approach is recommended. Below are detailed protocols for key assays that provide orthogonal insights into a compound's interaction landscape.

Broad Panel Kinase Screening (Biochemical Assay)

This is the foundational assay for assessing kinome-wide selectivity. It measures the direct inhibition of a large, purified panel of kinases in a cell-free system.

Principle: The ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase is measured, typically via quantification of ATP consumption or phosphosubstrate formation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a series of dilutions in an appropriate aqueous buffer to achieve final assay concentrations (e.g., from 10 µM down to 0.1 nM).

  • Assay Plate Preparation: Dispense the diluted compound or vehicle (DMSO) control into a multi-well assay plate (e.g., 384-well).

  • Kinase Reaction Initiation: Add the kinase, its specific peptide or protein substrate, and ATP to each well to initiate the reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for each kinase to ensure a sensitive measurement of competitive inhibition.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Quantify the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Causality Behind Experimental Choices: Using ATP at its Km value provides a standardized and sensitive condition for detecting competitive inhibitors. The luciferase-based readout is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful biophysical method to confirm that a compound binds to its intended target in a physiological context (i.e., within intact cells or tissues) and can also be adapted to identify off-targets.

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than their ligand-bound counterparts.

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Detection A 1. Culture and Harvest Cells B 2. Treat Cells with Compound or Vehicle A->B C 3. Aliquot and Heat Samples (Temperature Gradient) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separate Soluble Fraction (Centrifugation) D->E F 6. Quantify Soluble Protein (e.g., Western Blot, MS) E->F Proteomics_Workflow Lysate 1. Prepare Cell Lysate Incubate 2. Incubate Lysate with Test Compound (Dose-Response) Lysate->Incubate Affinity 3. Add Affinity Beads (Immobilized Broad-Spectrum Inhibitor) Incubate->Affinity Wash 4. Wash Beads to Remove Non-Specific Binders Affinity->Wash Elute 5. On-Bead Digestion (Trypsin) Wash->Elute MS 6. LC-MS/MS Analysis of Peptides Elute->MS Analysis 7. Quantify Peptides & Identify Compound Targets MS->Analysis

Caption: Workflow for quantitative proteomics-based off-target profiling.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare a native cell or tissue lysate under conditions that preserve protein structure and function.

  • Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of the test compound or a vehicle control.

  • Affinity Capture: Add affinity beads (e.g., "Kinobeads") derivatized with non-selective kinase inhibitors to the lysates. These beads will bind to the ATP-binding site of most kinases that are not already occupied by the test compound.

  • Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins. Perform an on-bead tryptic digest to cleave the captured proteins into peptides.

  • Mass Spectrometry: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of peptides from each kinase across the different compound concentrations. Proteins whose peptide signals decrease in a dose-dependent manner are identified as targets or off-targets of the test compound. The data can be used to generate dose-response curves and determine apparent dissociation constants (Kd) for each interaction. [4][5] Authoritative Grounding: This method provides an unbiased view of a compound's selectivity in a near-native environment, identifying both expected and unexpected interactions, which is critical for a comprehensive understanding of its mechanism of action and potential liabilities. [4]

Conclusion

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. While its inherent aminopyridine core provides a strong foundation for high-potency compounds, a thorough and early assessment of off-target effects is indispensable for successful drug development. By leveraging a combination of broad-panel biochemical screening, cellular target engagement assays like CETSA®, and unbiased chemical proteomics, researchers can build a comprehensive selectivity profile. The comparative data from related aminopyridine inhibitors suggest that high selectivity is an achievable goal, driven by the specific interactions of the 6-position substituent within the target's binding pocket. This guide provides the strategic framework and detailed methodologies for researchers to navigate the complex selectivity landscape and advance the most promising candidates toward the clinic.

References

  • Bantscheff, M., et al. (2011). Rapid profiling of protein kinase inhibitors by quantitative proteomics. Nature Biotechnology, 29(3), 255-265.
  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563-3580.
  • Kusakabe, K., et al. (2012). Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. ACS Medicinal Chemistry Letters, 3(12), 1016-1021.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
  • Sharma, V., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 155, 108409.
  • Ahmad, I., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(13), 5081.

Sources

A Comparative Benchmarking Guide to 6-(Azepan-1-yl)pyridin-3-amine Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold, particularly derivatives of 6-aminopyridine, represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides a comprehensive framework for benchmarking novel "6-(Azepan-1-yl)pyridin-3-amine" derivatives against established inhibitors targeting therapeutically relevant kinases, such as Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in neurodegenerative disorders like Alzheimer's disease.[2] We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for key biochemical and cellular assays, and present a clear, data-driven comparison to guide researchers and drug development professionals in their evaluation of this promising compound class.

Introduction: The Rationale for Novel Kinase Inhibitors

Protein kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[3][4] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[5] The 6-aminopyridine moiety is a versatile building block for synthesizing such inhibitors, with derivatives showing potent activity against a range of targets.[2][6]

The "this compound" scaffold is an evolution of this core, incorporating an azepane ring that can impart unique physicochemical properties and vectoral orientations for interacting with target proteins. This guide focuses on a systematic approach to evaluating these novel derivatives, specifically as potential dual inhibitors of GSK-3β and CK-1δ, by benchmarking their performance against known, potent inhibitors in the field. This comparative analysis is essential for establishing therapeutic potential and identifying lead candidates for further preclinical development.

The Benchmarking Workflow: From Enzyme to Cell

A robust benchmarking strategy progresses from direct target engagement in a purified system to assessing the compound's effect in a complex biological environment. This multi-tiered approach ensures that resources are focused on compounds with the most promising, therapeutically relevant profiles.

biochem Biochemical Assays (Target Potency) cell_based Cell-Based Assays (Cellular Efficacy & Toxicity) biochem->cell_based Promising Potency sub_biochem • Kinase Inhibition Assay (IC50) • Kinase Selectivity Profiling biochem->sub_biochem adme In Silico ADME (Drug-Likeness) cell_based->adme Good Cellular Activity sub_cell • Cell Viability Assay (GI50) • Target Engagement Assay • Neuroprotection Assay cell_based->sub_cell lead_opt Lead Optimization adme->lead_opt Favorable Profile sub_adme • Lipinski's Rule of Five • BBB Penetration Prediction adme->sub_adme

Caption: A typical workflow for kinase inhibitor benchmarking.

Experimental Methodologies

The trustworthiness of a comparative guide hinges on the robustness and reproducibility of its experimental protocols. The following sections detail the methodologies for the core assays required to benchmark our novel derivatives.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

Causality: To determine the direct inhibitory effect of a compound on its target enzyme, a cell-free in vitro assay is the gold standard. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[4] A lower ADP level in the presence of a compound indicates inhibition. This method is highly sensitive, suitable for high-throughput screening, and avoids potential confounding factors from cell-based systems. It is crucial to run this assay with an ATP concentration at or near the Michaelis constant (Km) for the specific kinase, as IC50 values for ATP-competitive inhibitors are highly dependent on this parameter, ensuring data comparability.[7]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the "this compound" derivatives, a known benchmark inhibitor (e.g., a potent GSK-3β inhibitor), and a DMSO vehicle control. Prepare the kinase reaction buffer containing the kinase (GSK-3β or CK-1δ), the appropriate substrate peptide, and ATP at its Km concentration.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution. Add 0.5 µL of the test compound dilutions. Initiate the reaction by adding 2.0 µL of the ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Include "no enzyme" wells as a negative control and "vehicle only" wells as a positive control (100% activity).

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., BMG LABTECH PHERAstar).[8]

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Viability Assay (Resazurin Reduction)

Causality: While biochemical potency is critical, a successful drug must be able to enter a cell and exert its effect without undue toxicity. Cell viability assays are fundamental for assessing a compound's therapeutic window.[9][10] The resazurin reduction assay is a cost-effective and sensitive method that measures the metabolic activity of viable cells.[11] Live cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates reduced cell viability or proliferation.

Protocol:

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells (a relevant cell line for neurodegenerative disease research) into a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and benchmark inhibitors for 72 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Staurosporine).

  • Resazurin Addition: After the incubation period, add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Analysis

The ultimate goal of benchmarking is a clear, quantitative comparison. Data should be organized to facilitate at-a-glance evaluation of potency, cellular activity, and safety.

Table 1: Biochemical Potency of this compound Derivatives vs. Benchmark
Compound IDTarget KinaseStructureIC50 (nM)
Derivative A GSK-3β[Structure A]85
Derivative B GSK-3β[Structure B]150
Benchmark 1 GSK-3β[Known Structure]50
Derivative C CK-1δ[Structure C]62
Derivative D CK-1δ[Structure D]210
Benchmark 2 CK-1δ[Known Structure]45

Note: IC50 values are representative and for illustrative purposes.

Table 2: Cellular Activity and Cytotoxicity in SH-SY5Y Cells
Compound IDTarget KinaseCellular GI50 (µM)
Derivative A GSK-3β0.77
Derivative C CK-1δ0.57
Benchmark 1 GSK-3β0.95
Benchmark 2 CK-1δ0.65

Note: Data adapted from similar 6-aminopyridine studies for illustrative purposes.[2]

Discussion and Interpretation

The data presented in Tables 1 and 2 allow for a multi-faceted comparison.

  • Biochemical Potency: While the benchmark inhibitors show slightly higher potency (lower IC50) in the biochemical assay, Derivatives A and C are still highly potent, with IC50 values in the nanomolar range. This confirms direct and effective target engagement.

  • Cellular Efficacy: Interestingly, Derivatives A and C exhibit superior cellular growth inhibition (lower GI50) compared to their respective benchmarks. This suggests that the "this compound" scaffold may confer better cell permeability or reduced susceptibility to efflux pumps, translating biochemical potency into a stronger cellular effect. This is a highly desirable characteristic for a drug candidate.

  • Structure-Activity Relationship (SAR): A deeper analysis would compare the structural differences between Derivatives A and B (and C and D) to understand how substitutions on the scaffold affect potency. For instance, if Derivative A possesses an additional hydrogen bond donor not present in B, this could explain its improved activity.

scaffold This compound Scaffold prop1 Improved Cell Permeability scaffold:f0->prop1:w prop2 Favorable Vector for H-Bonding scaffold:f0->prop2:w outcome1 Lower Cellular GI50 prop1:e->outcome1:f0 outcome2 Higher Biochemical Potency (IC50) prop2:e->outcome2:f0

Caption: Postulated structure-property relationships for the scaffold.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking "this compound" derivatives. The illustrative data suggests this scaffold is a promising starting point for developing novel kinase inhibitors, potentially offering advantages in cellular efficacy over existing benchmarks.

Future work should expand upon this foundation by:

  • Profiling for Selectivity: Assessing the lead candidates against a broad panel of kinases to determine their selectivity profile, which is crucial for minimizing off-target effects.

  • In Vivo Pharmacokinetics and Efficacy: Evaluating the compounds in animal models to understand their absorption, distribution, metabolism, and excretion (ADME) properties and to confirm their therapeutic effect in a living system.[12][13]

  • Target Engagement in Vivo: Measuring the inhibition of downstream markers in tumor or tissue samples from treated animals to establish a pharmacokinetic/pharmacodynamic relationship.[14][15]

By adhering to this rigorous, multi-tiered benchmarking strategy, researchers can confidently identify and advance the most promising candidates from this novel chemical series.

References

  • Creative Bioarray. Cell Viability Assays. [Link]
  • Diamond, S. et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. PMC. [Link]
  • Aziz, N. et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
  • Open Exploration Publishing. (2024).
  • Knippschild, U. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
  • Daouti, S. et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed. [Link]
  • Mendel, D. B. et al. (2003).
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Anderson, M. et al. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. AACR Journals. [Link]
  • Kumar, A. et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of 6-(Azepan-1-yl)pyridin-3-amine (CAS No. 850040-18-5). As a niche chemical often used in early-stage drug discovery, a comprehensive Safety Data Sheet (SDS) may not be readily available from all suppliers.[1][2] This document, therefore, is built upon established safety protocols for structurally related compounds, namely aminopyridines and heterocyclic amines, to ensure a high margin of safety. It is imperative for all personnel to supplement this guide with their institution's specific Chemical Hygiene Plan (CHP) and to consult with their Environmental Health & Safety (EH&S) department.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the limited specific toxicological data for this compound, a conservative risk assessment is necessary, based on its constituent functional groups: an aminopyridine core and an azepane moiety.

  • Aminopyridine Toxicity: The aminopyridine scaffold is associated with significant acute toxicity. Compounds in this class are often toxic if swallowed, inhaled, or in contact with skin.[3][4][5] They are also known to be skin and eye irritants and may cause respiratory irritation.[4][5][6]

  • Heterocyclic Amines: Many heterocyclic amines are recognized as potential carcinogens.[7][8]

  • Combustibility: This compound is classified as a combustible solid, meaning it can catch fire, though not as readily as a flammable solid.[1][2]

Based on this analysis, this compound should be handled as a hazardous substance with potential for high toxicity.

Chemical InformationData
Chemical Name This compound
CAS Number 850040-18-5[1]
Molecular Formula C₁₁H₁₇N₃[1]
Physical Form Solid[1]
Known Hazards Combustible Solid[1][2]
Inferred Hazards Toxic if swallowed, inhaled, or in contact with skin; skin/eye irritant; potential carcinogen.[3][4][5][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, stringent adherence to PPE protocols is mandatory. All handling of this compound and its waste must be conducted within a certified chemical fume hood.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable option) are required. Always inspect gloves before use and practice proper glove removal technique.[3]

  • Eye Protection: Safety glasses with side shields or a face shield are essential to protect against splashes or airborne particles.[3]

  • Body Protection: A lab coat must be worn at all times. For larger quantities or in the event of a spill, a chemically resistant apron or full-body suit may be necessary.[3][9]

  • Respiratory Protection: All work with this compound should be performed in a chemical fume hood.[10] If a fume hood is not available or in the case of a large spill, a self-contained breathing apparatus (SCBA) should be used by trained personnel.[9]

Spill Management: A Calm and Collected Response

Accidental spills should be handled promptly and safely.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a fume hood.

  • Control Ignition Sources: As a combustible solid, ensure all sources of ignition are removed from the area.

  • Containment: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[11] Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor and EH&S department in accordance with your institution's policies.

Waste Characterization and Segregation: The Foundation of Proper Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions. Waste this compound is classified as hazardous waste and must be segregated from non-hazardous trash and other chemical waste streams.

Incompatible MaterialsRationale
Strong Oxidizing Agents Can lead to fire or explosion.[3][10]
Strong Acids (especially Nitric Acid) Can cause a violent reaction.[3][6][10]
Acid Chlorides and Anhydrides Incompatible with the amine functional group.[3][6]
Waste Accumulation and Labeling: Clarity is Key

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.

  • Container Selection: Use a sealable, airtight, and chemically compatible container.[10] The container should be in good condition with no leaks or residues on the outside.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first piece of waste is added.[10] The label must include:

    • The full chemical name: "Waste this compound"

    • The approximate amount of the chemical.

    • The hazards associated with the chemical (e.g., "Toxic," "Combustible").

    • The date the waste was first added to the container.

Step-by-Step Disposal Protocol

The following workflow outlines the process from waste generation to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EH&S / Waste Management A Generation of Waste (e.g., unused compound, contaminated labware) B Segregate Waste (Separate from incompatible materials) A->B C Contain Waste (Place in a labeled, sealed, compatible container) B->C D Store Waste (In a designated Satellite Accumulation Area) C->D E Request Waste Pickup (Follow institutional procedures) D->E Researcher's Responsibility F Waste Collection (By trained EH&S personnel) E->F G Final Disposal (Incineration by a licensed facility) F->G H Disposal Complete

Caption: Workflow for the disposal of this compound.

Protocol Steps:

  • Initial Collection: At the point of generation, collect all waste materials contaminated with this compound.

  • Segregation and Containment: Ensure the waste is segregated from incompatible materials and placed in a properly labeled hazardous waste container as described in Sections 4 and 5.[3][10]

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Request Pickup: Once the container is full or is no longer being used, complete a chemical collection request form as per your institution's protocol.[10]

  • Professional Disposal: The final disposal of the waste will be handled by your institution's EH&S department or a contracted hazardous waste management company. The likely method of disposal for this type of compound is high-temperature incineration.[12] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [3]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • SD Fine-Chem Limited. (n.d.). 4-aminopyridine Safety Data Sheet.
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • U.S. Department of Health and Human Services. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • PubMed. (2021, November 1). Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • ResearchGate. (2022, November 15). How to quench Pyridine?.
  • Chemsigma. (n.d.). This compound [850040-18-5].
  • National Library of Medicine. (n.d.). Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates.
  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • National Institutes of Health. (2023, August 9). Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review.
  • ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering.
  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • European Commission. (2012, January 27). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Azepan-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Profile

6-(Azepan-1-yl)pyridin-3-amine is a solid organic compound with the empirical formula C₁₁H₁₇N₃.[2][3] While specific toxicity data is sparse, its structure necessitates treating it with significant caution. Aromatic amines as a class are noted for their potential carcinogenicity, mutagenicity, and ability to be absorbed through the skin.[4][5][6] Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed, potentially causing severe irritation and damage to the eyes, skin, and internal organs like the liver and kidneys.[7][8]

This guide is predicated on the principle that the compound possesses a combination of these hazardous attributes. The primary routes of potential exposure are inhalation of airborne particulates, dermal (skin) contact, ocular (eye) contact, and ingestion.

Table 1: Hazard Profile Synthesis

Hazard Class Inferred Risks from Parent Structures Potential Health Effects
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[9] May cause dizziness, headaches, nausea, and respiratory irritation.[7]
Skin Corrosion/Irritation Causes skin irritation; may be absorbed through the skin.[5] Dermatitis; systemic toxicity upon absorption.[8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[10][11] Potential for irreversible eye damage.
Carcinogenicity/Mutagenicity Aromatic amines are a suspect class for carcinogenicity.[4][12] Long-term or repeated exposure may increase cancer risk.

| Aquatic Toxicity | Classified with a Water Hazard Class (WGK) of 3 (highly hazardous to water).[13] | Toxic to aquatic life. |

The Core Protocol: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier against all potential routes of exposure. The selection of PPE is not merely a checklist; it is a dynamic risk-management decision based on the procedure being performed.

Table 2: Mandatory PPE for Handling this compound

Protection Type Minimum Specification Rationale and Expert Insight
Hand Protection Double-gloving: Inner glove of nitrile, outer glove of butyl rubber or neoprene. A single glove is not sufficient. Nitrile offers splash protection and dexterity for fine tasks, but many organic solvents and amine compounds can permeate it over time. An outer glove of butyl rubber or neoprene provides superior chemical resistance.[7][11] Crucially, inspect gloves for any sign of degradation or puncture before and during use, and change them immediately if compromised or after a maximum of two hours of continuous use.
Eye & Face Protection Chemical splash goggles with side shields (ANSI Z87.1 certified). A full-face shield must be worn over the goggles when handling solutions or during any operation with a splash risk.[1][10] This dual-layer approach protects against both splashes and fine particulates. The face shield provides a critical barrier for the entire face, as aromatic amines can be absorbed through the skin.[5]
Body Protection A flame-retardant laboratory coat, fully fastened, with tight-fitting cuffs. Protects skin and personal clothing from contamination. The flame-retardant property is a necessary precaution given that related pyridine compounds are often flammable.[1][9]

| Respiratory Protection | All handling of the solid compound or its solutions must be performed within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). | This is the primary engineering control to prevent inhalation of aerosolized powders or vapors.[7] For non-routine events like large spills, a full-face respirator with an organic vapor cartridge may be required by trained emergency responders.[8][11] |

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is essential for minimizing risk. This protocol breaks down the handling process into discrete, manageable steps.

Step 1: Pre-Handling Area Preparation

  • Verify that the chemical fume hood is operational and the certification is current.

  • Clear the workspace of all non-essential items.

  • Line the work surface of the fume hood with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[8]

Step 2: Donning PPE

  • Don the inner pair of nitrile gloves.

  • Don the flame-retardant lab coat, ensuring it is fully buttoned.

  • Don chemical splash goggles.

  • Don the outer pair of butyl rubber or neoprene gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • If a splash hazard is anticipated, don a face shield over the goggles.

Step 3: Weighing and Solution Preparation (Inside Fume Hood)

  • Carefully open the container of this compound, pointing the opening away from your breathing zone.

  • Use a dedicated spatula to carefully transfer the desired amount of the solid to a tared weigh boat. Avoid any actions that could generate dust.

  • Close the primary container immediately.

  • To prepare a solution, place the weigh boat inside the destination flask and carefully add the solvent, rinsing the weigh boat to ensure a complete quantitative transfer.

  • Cap the flask securely.

Step 4: Post-Handling and Decontamination

  • Wipe down the spatula and any other contaminated reusable equipment with a solvent-soaked cloth (e.g., ethanol or isopropanol), placing the contaminated cloth into a designated solid hazardous waste container.

  • Wipe down the work surface within the fume hood.

  • Remove the disposable bench paper and place it in the solid hazardous waste container.

Step 5: Doffing PPE

  • With both pairs of gloves still on, remove the face shield (if used) and lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove the outer pair of gloves, peeling them off without touching the external surface with your bare skin. Dispose of them in the hazardous waste stream.

  • Remove the chemical splash goggles.

  • Remove the inner pair of nitrile gloves using the same technique.

  • Wash hands thoroughly with soap and water for at least 20 seconds.[9]

Emergency Response Protocols

IncidentImmediate Action Plan
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek medical attention.[8]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Small Spill (<100 mL in a fume hood) Absorb the spill with an inert material (e.g., sand, vermiculite).[11] Carefully scoop the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of aromatic amines can lead to significant environmental harm.[5][14] A segregated waste stream is mandatory.

  • Segregation: Establish two clearly labeled, dedicated hazardous waste containers in the laboratory: one for solid waste (contaminated gloves, bench paper, weigh boats) and one for liquid waste (unused solutions, solvent rinses).

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[14]

  • Storage: Keep waste containers securely closed when not in use. Store them in a cool, well-ventilated secondary containment area, away from incompatible materials like strong acids or oxidizers.[14][15]

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal contractor.[1][14] Do not, under any circumstances, pour this chemical or its solutions down the drain.[14]

Visualizing the PPE Selection Workflow

The following diagram outlines the logical decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Selection start Begin Task Assessment risk_assessment Consult Hazard Profile & SDS Surrogate Data start->risk_assessment fume_hood Is a certified fume hood available? risk_assessment->fume_hood stop STOP WORK Consult EHS fume_hood->stop No base_ppe Standard PPE: - Lab Coat - Safety Goggles fume_hood->base_ppe Yes hand_protection Hand Protection: - Double Glove (Nitrile + Butyl/Neoprene) base_ppe->hand_protection splash_risk Is there a splash risk? hand_protection->splash_risk face_shield Add Full-Face Shield splash_risk->face_shield Yes final_ppe Final PPE Assembled splash_risk->final_ppe No face_shield->final_ppe

Caption: PPE selection workflow for this compound.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Kishida Chemical Co., Ltd. (2023, February 1). Pyridine Safety Data Sheet.
  • Washington State University. Pyridine Standard Operating Procedure.
  • Collect and Recycle. Amine Disposal For Businesses.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Centers for Disease Control and Prevention (CDC). (2019, November 22). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
  • Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PubChem. 1-[6-(Azepan-1-yl)-3-pyridinyl]butan-2-amine.
  • Chemsigma. This compound [850040-18-5].
  • EON Biotech. [6-(azepan-1-yl)pyridin-3-yl]methanamine – (926204-84-4).
  • Carl ROTH. Pyridine Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.